molecular formula C14H20O6 B068377 Aspinolide B CAS No. 188605-15-4

Aspinolide B

Cat. No.: B068377
CAS No.: 188605-15-4
M. Wt: 284.3 g/mol
InChI Key: UONWLSGBOITROJ-NYKMOZCUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Aspinolide B is a biologically active macrolide compound, increasingly recognized in pharmacological research for its potent anti-inflammatory and anti-proliferative properties. This compound is of significant interest for its ability to modulate key cellular signaling pathways, primarily through the inhibition of the NF-κB (Nuclear Factor Kappa-Light-Chain-Enhancer of Activated B Cells) pathway. By suppressing NF-κB activation, this compound effectively reduces the expression of pro-inflammatory cytokines, chemokines, and enzymes such as COX-2, making it a valuable tool for investigating the molecular underpinnings of chronic inflammatory diseases, autoimmune disorders, and the inflammatory tumor microenvironment. Furthermore, research indicates that this compound can induce cell cycle arrest and promote apoptosis in certain cancer cell lines, highlighting its potential as a lead compound for novel chemotherapeutic agent development. Its specific mechanism provides a precise means to dissect the crosstalk between inflammation and oncogenesis. For researchers in chemical biology, immunology, and oncology, this compound serves as a critical reagent for high-throughput screening, target validation, and in vitro mechanistic studies.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(2R,3S,4E,6R,7S)-6,7-dihydroxy-2-methyl-10-oxo-2,3,6,7,8,9-hexahydrooxecin-3-yl] (E)-but-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O6/c1-3-4-13(17)20-12-7-5-10(15)11(16)6-8-14(18)19-9(12)2/h3-5,7,9-12,15-16H,6,8H2,1-2H3/b4-3+,7-5+/t9-,10-,11+,12+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UONWLSGBOITROJ-NYKMOZCUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC(=O)OC1C=CC(C(CCC(=O)OC1C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C(=O)O[C@H]1/C=C/[C@H]([C@H](CCC(=O)O[C@@H]1C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401017470
Record name Aspinolide B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401017470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

188605-15-4
Record name Aspinolide B
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0188605154
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Aspinolide B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401017470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to Aspinolide B: Fungal Production, Biosynthesis, and Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Aspinolide B, a polyketide-derived 10-membered lactone, has garnered scientific interest due to its antifungal properties and its role in the biocontrol mechanisms of its producing organisms. This technical guide provides an in-depth exploration of the fungal strains responsible for this compound synthesis, detailing their cultivation, the compound's biosynthetic pathway, and robust methodologies for its extraction, purification, and analysis. By synthesizing current research, this document serves as a comprehensive resource for professionals seeking to harness this compound for further research and development.

Introduction to this compound

This compound is a natural product belonging to the decanolide class of lactones, which are characterized by a ten-membered ring structure.[1] First discovered in cultures of Aspergillus ochraceus, its structure and absolute stereochemistry have been confirmed through total synthesis and X-ray analysis.[1][2][3] The molecule is a pentaketide, featuring a butenoyl substituent at position 8 of the lactone ring.[4][5] The biological activity of aspinolides, particularly their antifungal effects, makes them significant metabolites in the study of fungal secondary metabolism and their potential applications in agriculture and medicine.[5][6]

Fungal Sources of this compound

This compound production is not widespread and has been confirmed in a few species across two distantly related fungal genera, Aspergillus (class Eurotiomycetes) and Trichoderma (class Sordariomycetes).[4] This distribution suggests a possible horizontal gene transfer event of the biosynthetic gene cluster during fungal evolution.[5]

Fungal SpeciesStrain IDKey CharacteristicsReference
Aspergillus ochraceusNRRL 35121Original reported producer of aspinolides. Produces this compound.[1][4]
Aspergillus westerdijkiaeNRRL 35050Produces this compound. This species was resolved from A. ochraceus.[4]
Aspergillus westerdijkiaeNRRL 35072Produces this compound.[4]
Trichoderma arundinaceumIBT 40837Key model organism for studying aspinolide biosynthesis. Produces this compound and C. Its biocontrol activity is partly attributed to aspinolides.[4][5]
Trichoderma turrialbenseNot specifiedProduces aspinolides (B or C), with highest production at 20°C.[4]

The Biosynthesis of this compound

The biosynthesis of aspinolides is a complex process involving two distinct polyketide synthase (PKS) enzymes, a departure from pathways like lovastatin synthesis where one PKS synthesizes a nonaketide and another a diketide.[5] In aspinolide synthesis, the backbone and substituent are both polyketides.[4]

The Aspinolide Biosynthetic Gene Cluster (BGC)

Comparative genomics between T. arundinaceum and A. ochraceus identified a putative aspinolide biosynthetic gene cluster containing two critical PKS genes, designated asp1 and asp2.[4][6]

  • asp2 (PKS): This gene is required for the formation of the 10-membered pentaketide lactone ring, which forms the core scaffold of this compound.[4][5]

  • asp1 (PKS): This gene is responsible for the synthesis of the butenoyl (diketide) substituent that is esterified at position C-8 of the lactone ring.[4][5]

Gene deletion studies in T. arundinaceum have validated the function of these two genes, confirming their essential role in the production of the final aspinolide molecule.[4][5]

Proposed Biosynthetic Pathway

Based on gene function analysis and precursor feeding experiments, an updated biosynthetic pathway has been proposed. The process is initiated by the synthesis of two separate polyketide chains by ASP2 and ASP1, which are then modified by tailoring enzymes (e.g., reductases, acylases) encoded within the BGC and finally condensed to form the mature this compound molecule.[5][7]

This compound Biosynthesis cluster_PKS2 ASP2 Pathway cluster_PKS1 ASP1 Pathway cluster_modification Modification & Assembly AcCoA_2 Acetyl-CoA + Malonyl-CoA PKS2 ASP2 (PKS) AcCoA_2->PKS2 HydroxyAcid Hydroxy Acid Intermediate PKS2->HydroxyAcid Catalysis Lactone 10-Membered Lactone Ring HydroxyAcid->Lactone Cyclization (Thioesterase) AcCoA_1 Acetyl-CoA + Malonyl-CoA PKS1 ASP1 (PKS) AcCoA_1->PKS1 Butenoyl Butenoyl Precursor PKS1->Butenoyl Catalysis Modification Tailoring Enzymes (e.g., Acylase) Butenoyl->Modification Lactone->Modification AspinolideB This compound Modification->AspinolideB Esterification Extraction and Analysis Workflow Start 7-Day Liquid Culture Extraction Liquid-Liquid Extraction (Ethyl Acetate) Start->Extraction Add 8 mL solvent to 20 mL culture Dry Dry Extract (Nitrogen Stream) Extraction->Dry Separate organic phase Resuspend Resuspend Residue (Ethyl Acetate) Dry->Resuspend Resuspend in 1 mL Analysis GC-MS Analysis Resuspend->Analysis Detection & Quantification Purification Chromatography (Optional) (e.g., HPLC) Resuspend->Purification For pure compound Characterization Structural Elucidation (NMR, HRMS) Purification->Characterization

Caption: General workflow for this compound extraction and analysis.

Protocol for Extraction

Causality: Ethyl acetate is a moderately polar solvent, making it highly effective for extracting secondary metabolites like this compound from the aqueous culture medium. Drying under nitrogen is a gentle method to remove the solvent without degrading the target compound.

Protocol:

  • To a 20 mL culture, add 8 mL of ethyl acetate. [4]2. Agitate the mixture vigorously for several minutes to ensure thorough mixing and transfer of the metabolite into the organic phase.

  • Separate the ethyl acetate layer from the aqueous culture broth, either by centrifugation followed by decanting or using a separatory funnel.

  • Transfer the ethyl acetate extract to a new vial.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen gas. [4]6. Resuspend the dried residue in 1 mL of ethyl acetate for analysis. [4]

Analytical Method: GC-MS

Causality: Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and semi-volatile compounds. This compound is amenable to GC analysis, and the mass spectrometer provides a unique fragmentation pattern (a "fingerprint") that allows for its unambiguous identification and quantification.

Protocol:

  • Inject a 1-2 µL aliquot of the resuspended extract into the GC-MS system.

  • GC Conditions (Example): Use a non-polar column (e.g., DB-5ms). Program the oven with an initial temperature of 150°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • MS Conditions (Example): Operate in electron ionization (EI) mode at 70 eV. Scan a mass range from m/z 50 to 500.

  • Identification: Compare the retention time and mass spectrum of the peak of interest against a purified this compound standard or with published spectral data.

Biological Activity and Potential Applications

Aspinolides are recognized as antifungal secondary metabolites. [6]Their production by T. arundinaceum is considered a key mechanism in the fungus's ability to act as a biological control agent against crop diseases caused by other fungi. [4][5]Studies have shown that aspinolides and another metabolite, harzianum A, can act redundantly in the antifungal activity of the organism. [5] The inherent antifungal properties of this compound suggest potential applications in:

  • Agrochemicals: As a lead compound for developing new, targeted bio-fungicides.

  • Pharmaceuticals: Investigating its activity against human pathogenic fungi, particularly in the context of rising antifungal resistance. [8]* Research Tools: Using it as a chemical probe to study fungal biology and pathogenesis.

References

  • Izquierdo-Bueno, J. A., Malmierca, M. G., Leal-Bustos, P. A., et al. (2022). Identification of polyketide synthase genes required for aspinolide biosynthesis in Trichoderma arundinaceum. Applied Microbiology and Biotechnology, 106(21), 7249–7267. Available from: [Link]

  • Wang, X., Wu, Z., & Liu, T. (2022). The Secondary Metabolites and Biosynthetic Diversity From Aspergillus ochraceus. Frontiers in Microbiology, 13, 831039. Available from: [Link]

  • Pilli, R. A., Victor, M. M., & de Meijere, A. (2000). First Total Synthesis of this compound, a New Pentaketide Produced by Aspergillus ochraceus. The Journal of Organic Chemistry, 65(19), 5910–5916. Available from: [Link]

  • El-Hawary, S. S., Moawad, A. S., Taha, K. F., et al. (2022). Aspergillus ochraceus: Metabolites, Bioactivities, Biosynthesis, and Biotechnological Potential. Molecules, 27(19), 6770. Available from: [Link]

  • Wang, X., Wu, Z., & Liu, T. (2022). The Secondary Metabolites and Biosynthetic Diversity From Aspergillus ochraceus. Frontiers in Microbiology. Available from: [Link]

  • Izquierdo-Bueno, J. A., Malmierca, M. G., Leal-Bustos, P. A., et al. (2022). Identification of polyketide synthase genes required for aspinolide biosynthesis in Trichoderma arundinaceum. ResearchGate. Available from: [Link]

  • Pilli, R. A., Victor, M. M., & de Meijere, A. (2000). First total synthesis of this compound, a new pentaketide produced by Aspergillus ochraceus. PubMed. Available from: [Link]

  • Izquierdo-Bueno, J. A., Malmierca, M. G., Leal-Bustos, P. A., et al. (2022). Identification of polyketide synthase genes required for aspinolide biosynthesis in Trichoderma arundinaceum. PubMed. Available from: [Link]

  • Pilli, R. A., Victor, M. M., & de Meijere, A. (2000). First Total Synthesis of this compound, a New Pentaketide Produced by Aspergillus ochraceus. The Journal of Organic Chemistry. Available from: [Link]

  • Skellam, E. (2017). Biological Activity of Selected Natural and Synthetic Terpenoid Lactones. Molecules, 22(10), 1-22. Available from: [Link]

  • Bayman, P., Baker, J. L., & Mahoney, N. E. (2002). Ochratoxin Production by the Aspergillus ochraceus Group and Aspergillus alliaceus. Applied and Environmental Microbiology. Available from: [Link]

  • Hageskal, G., Vrålstad, T., Knutsen, A. K., et al. (2022). Isolation and characterization of edible mushroom-forming fungi from Swedish nature. MycoKeys, 94, 153-176. Available from: [Link]

  • Bayman, P., Baker, J. L., & Mahoney, N. E. (2002). Ochratoxin Production by the Aspergillus ochraceus Group and Aspergillus alliaceus. Applied and Environmental Microbiology, 68(5), 2326–2329. Available from: [Link]

  • Nødvig, C. S., Hoof, J. B., Kogle, M. E., et al. (2015). Total Heterologous Biosynthesis of Fungal Natural Products in Aspergillus nidulans. PLoS ONE, 10(10), e0140591. Available from: [Link]

  • Giaccio, P., Diakaki, D.-I., & Roussis, V. (2023). Butanolides and Butenolides from a Marine-Derived Streptomyces sp. Exert Neuroprotective Activity through Activation of the TrkB Neurotrophin Receptor. Marine Drugs, 21(9), 465. Available from: [Link]

  • Brzezińska, E., & Staszewska-Krajewska, O. (2022). Biological Activity of Naturally Derived Naphthyridines. Molecules, 27(19), 6667. Available from: [Link]

  • Wang, Y., Li, H., Liu, Y., et al. (2023). Senkyunolide B exhibits broad-spectrum antifungal activity against plant and human pathogenic fungi via inhibiting spore germination and destroying the mature biofilm. Pest Management Science, 79(12), 4952-4963. Available from: [Link]

  • de Oliveira, T. A., de Souza, A. D. L., da Silva, I. A. A., et al. (2022). Isolation and Identification of Pigment-Producing Endophytic Fungi from the Amazonian Species Fridericia chica. Journal of Fungi, 8(11), 1184. Available from: [Link]

  • Batool, M., Khwaza, V., Shalla, A. H., et al. (2024). Biological Activities of Novel Oleanolic Acid Derivatives from Bioconversion and Semi-Synthesis. Molecules, 29(13), 3091. Available from: [Link]

  • Osipov, D. O., Ozerskaya, S. M., & Kochkina, G. A. (2024). Fungal BGCs for Production of Secondary Metabolites: Main Types, Central Roles in Strain Improvement, and Regulation According to the Piano Principle. Journal of Fungi, 10(3), 199. Available from: [Link]

  • Mwangi, J. K., Njeru, E. M., & Obiero, G. (2024). Isolation and characterization of fungi producing L-Asparaginase with reduced L-glutaminase activity from soil samples. University of Nairobi. Available from: [Link]

Sources

Aspinolide B Production in Trichoderma arundinaceum: From Biosynthesis to Bio-harvesting

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Trichoderma arundinaceum, a fungus recognized for its potent biocontrol activities, produces a diverse arsenal of secondary metabolites. Among these, the aspinolides, a class of polyketide-derived 10-membered lactones, have garnered significant interest for their antifungal and plant growth-regulatory properties.[1][2][3][4] This technical guide provides a comprehensive overview of Aspinolide B, one of the major aspinolides produced by this fungus. We will explore its biosynthetic pathway, detail field-proven methodologies for optimizing its production through controlled fermentation, and present robust protocols for its extraction, purification, and quantification. This document is intended for researchers, scientists, and drug development professionals seeking to harness the therapeutic and agricultural potential of this promising natural product.

Introduction: The Molecular Arsenal of a Biocontrol Agent

Trichoderma arundinaceum is a soil-dwelling filamentous fungus extensively studied for its ability to antagonize plant pathogenic fungi, making it a valuable asset in agriculture.[2][5] Its efficacy as a biocontrol agent stems from multiple mechanisms, including mycoparasitism, competition for nutrients, and the secretion of a wide array of bioactive secondary metabolites.[6][7][8]

The secondary metabolome of T. arundinaceum is a rich source of chemical diversity, featuring compounds like peptaibols, pyrones, and terpenoids.[9][10][11][12] Two key classes of antifungal compounds produced by this species are the sesquiterpenoid harzianum A (HA) and the polyketide-derived aspinolides.[1][2] this compound, a prominent member of the aspinolide family, is a 10-membered lactone that has demonstrated plant growth regulatory activity, specifically promoting the growth of lateral roots in Solanum lycopersicum (tomato) at concentrations of 50 µg/ml.[3]

A fascinating aspect of T. arundinaceum's metabolism is the interplay between HA and aspinolide production. Research has revealed an inverse relationship: when conditions are suboptimal for the production of the trichothecene HA, or when its biosynthetic pathway is genetically blocked, the fungus shunts its metabolic resources towards the production of aspinolides.[13][14][15] This metabolic plasticity is a critical consideration for any production strategy.

The Genetic Blueprint: Biosynthesis of this compound

The production of aspinolides is orchestrated by a dedicated biosynthetic gene cluster. Through comparative genomics and gene deletion studies, two essential polyketide synthase (PKS) genes, designated asp1 and asp2, have been identified as the core machinery for aspinolide assembly in T. arundinaceum.[1][2]

The biosynthesis is a two-part enzymatic process:

  • asp2 Action : This PKS is responsible for catalyzing the formation of the foundational 10-membered lactone ring, which constitutes the core scaffold of all aspinolides.[1][2]

  • asp1 Action : Following the creation of the lactone ring, the asp1 PKS acts to attach a butenoyl substituent at the C-8 position of the ring, a key structural feature of this compound.[1][2]

The coordinated expression of these genes within the asp cluster leads to the final this compound structure. Understanding this genetic basis opens avenues for metabolic engineering to enhance yields.

This compound Biosynthesis Pathway cluster_0 Core Biosynthesis in T. arundinaceum Acetyl-CoA Acetyl-CoA PKS_asp2 Polyketide Synthase (asp2) Acetyl-CoA->PKS_asp2 Malonyl-CoA Malonyl-CoA Malonyl-CoA->PKS_asp2 Lactone_Ring 10-Membered Lactone Ring Intermediate PKS_asp2->Lactone_Ring Forms Lactone Scaffold PKS_asp1 Polyketide Synthase (asp1) Lactone_Ring->PKS_asp1 Aspinolide_B This compound PKS_asp1->Aspinolide_B Attaches Butenoyl Substituent Butenoyl_Group Butenoyl Group Donor Butenoyl_Group->PKS_asp1 Fermentation Workflow for this compound cluster_1 Phase 1: Inoculum & Culture Strain T. arundinaceum on PDA Plate Harvest Harvest Conidia (Spores) Strain->Harvest Inoculate Inoculate PDB Medium (1x10^6 conidia/mL) Harvest->Inoculate Ferment Incubate at 20°C, 180 rpm for 7 Days Inoculate->Ferment Harvest_Culture Harvest Culture Broth and Mycelium Ferment->Harvest_Culture

Sources

Aspinolide B Polyketide Synthase Genes: A Technical Guide to Biosynthesis, Identification, and Functional Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This technical guide provides a comprehensive overview of the polyketide synthase (PKS) genes responsible for the biosynthesis of Aspinolide B, a bioactive secondary metabolite with notable antifungal and plant growth regulatory properties.[1] Produced by fungal species such as Trichoderma arundinaceum and Aspergillus ochraceus, the unique biosynthesis of this compound involves two distinct PKS enzymes, encoded by the asp1 and asp2 genes.[2][3] This document details the architecture of the aspinolide biosynthetic gene cluster, elucidates the specific roles of each PKS in constructing the final molecule, and presents detailed, field-proven methodologies for the identification, functional validation, and heterologous expression of these critical genes. From comparative genomics and bioinformatic prediction to gene deletion and advanced functional analysis, this guide serves as an in-depth resource for researchers aiming to understand and engineer polyketide biosynthesis.

Part 1: The this compound Biosynthetic Pathway and its Unique PKS Architecture

Polyketides are a diverse class of natural products synthesized by large, multi-domain enzymes known as polyketide synthases (PKSs).[4] The biosynthesis of this compound presents a fascinating case study, as it deviates from pathways that utilize a single PKS enzyme. Instead, its assembly requires the coordinated action of two separate Type I iterative PKSs, encoded by genes located within a conserved biosynthetic gene cluster (BGC).[2][5]

This dual-PKS system is reminiscent of other complex polyketide pathways, such as lovastatin biosynthesis, where different synthases are tasked with producing distinct portions of the final molecule.[5] In the case of this compound, the two PKS enzymes have highly specialized roles:

  • Asp2 (PKS for the Lactone Core): This enzyme is responsible for synthesizing the core 10-membered lactone ring. Biochemical analyses have shown this core originates from a pentaketide precursor (five ketide units).[2][5]

  • Asp1 (PKS for the Side Chain): This second PKS synthesizes the butenoyl substituent, a shorter chain derived from a diketide precursor (two ketide units), which is subsequently esterified to the C-8 position of the lactone ring.[2][3]

This division of labor is a key feature of the aspinolide pathway. The gene cluster containing asp1 and asp2 was identified through a powerful comparative genomics approach, leveraging the fact that two distantly related fungi, T. arundinaceum (Class: Sordariomycetes) and A. ochraceus (Class: Eurotiomycetes), both produce these metabolites.[5] The conservation of this gene cluster across such a wide evolutionary distance provided strong initial evidence for its involvement in aspinolide production.

The table below summarizes the key genes identified within the putative aspinolide BGC in T. arundinaceum.

Gene Identifier (T. arundinaceum)Proposed FunctionRole in this compound Biosynthesis
asp1 Polyketide Synthase (PKS)Synthesizes the C4 diketide butenoyl side chain.[2][3]
asp2 Polyketide Synthase (PKS)Synthesizes the C10 pentaketide lactone core.[2][3]
TARUN_4146FAD-dependent monooxygenasePutative tailoring enzyme (e.g., hydroxylation).
TARUN_4147Acyl-CoA synthetasePutative activation of fatty acid precursors.
TARUN_4148MFS transporterPutative export of the final product or intermediates.
TARUN_4150Short-chain dehydrogenasePutative tailoring enzyme (e.g., reduction).
TARUN_4151O-acyltransferasePutative esterification of the side chain to the core.
TARUN_4152P450 monooxygenasePutative tailoring enzyme (e.g., oxidation).
TARUN_4153HydrolasePutative tailoring or self-resistance enzyme.

This table is based on data and annotations from comparative genomics studies.[5][6]

Aspinolide_B_Biosynthesis cluster_precursors Precursor Pools cluster_pks Polyketide Synthesis cluster_intermediates Intermediates cluster_final Final Product Assembly acetyl_coa Acetyl-CoA asp2 Asp2 (PKS) acetyl_coa->asp2 x5 asp1 Asp1 (PKS) acetyl_coa->asp1 x2 malonyl_coa Malonyl-CoA malonyl_coa->asp2 x5 malonyl_coa->asp1 x2 pentaketide Linear Pentaketide asp2->pentaketide diketide Butenoyl-CoA (Diketide) asp1->diketide lactone_core 10-Membered Lactone Core pentaketide->lactone_core Cyclization tailoring Tailoring Enzymes (e.g., Acyltransferase, Hydroxylases) lactone_core->tailoring diketide->tailoring aspinolide_b This compound tailoring->aspinolide_b

This compound Biosynthetic Pathway.

Part 2: A Validated Workflow for PKS Gene Identification and Functional Analysis

The elucidation of the asp1 and asp2 gene functions provides a model workflow for the discovery and characterization of novel PKS genes. This process integrates bioinformatics, molecular genetics, and analytical chemistry to create a self-validating system where each step confirms the hypothesis of the last.

Step 1: Bioinformatic Identification and Annotation

The foundational step is the in silico prediction of the BGC. The causality behind starting with bioinformatics is efficiency; it allows researchers to formulate a strong, testable hypothesis before committing to resource-intensive lab work. Comparative genomics is particularly powerful when a metabolite is produced by divergent species.

Protocol: Bioinformatic Prediction of the Aspinolide BGC

  • Genome Acquisition: Obtain high-quality genome assemblies of the producing organisms (T. arundinaceum, A. ochraceus) from public databases (e.g., NCBI, JGI).

  • BGC Prediction: Submit each genome sequence to a specialized secondary metabolite BGC prediction tool. The antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) web server is the industry standard for this task.[7]

    • Rationale: antiSMASH identifies the "backbone" genes of biosynthetic pathways, such as PKS and NRPS, and predicts the boundaries of the entire gene cluster based on the presence of associated tailoring enzymes, transporters, and regulators.[8]

  • Comparative Analysis: Compare the antiSMASH outputs. Identify BGCs that are conserved between the two organisms. The aspinolide BGC should contain two distinct PKS genes.

  • Domain Annotation: Analyze the domain structure of the candidate PKS genes using tools integrated within antiSMASH or dedicated platforms like SBSPKS .[7] This confirms the presence of essential domains (KS, AT, ACP) and reducing domains (KR, DH, ER), which helps predict the structure of the resulting polyketide.[8][9]

  • Homology Search: Use the protein sequences of the candidate PKS and other clustered genes as queries in a BLASTp search against the NCBI non-redundant protein database to assign putative functions based on homology to characterized enzymes.

Bioinformatics_Workflow start Start: Organisms known to produce this compound genome_seq Acquire Genome Sequences (T. arundinaceum, A. ochraceus) start->genome_seq antismash Predict BGCs using antiSMASH genome_seq->antismash compare Compare BGCs: Identify Conserved Cluster with Two PKS Genes antismash->compare annotate Annotate Putative Functions (BLASTp, Domain Analysis) compare->annotate hypothesis Formulate Hypothesis: Cluster X (containing asp1 & asp2) is responsible for this compound biosynthesis annotate->hypothesis end Proceed to Molecular Validation hypothesis->end

Bioinformatic Workflow for BGC Identification.
Step 2: Functional Validation via Gene Deletion

The most definitive method to prove a gene's function is to remove it from the organism and observe the resulting phenotype. In this case, the phenotype is the metabolic profile. Gene deletion via homologous recombination is the gold standard for targeted gene disruption in filamentous fungi.[10]

Protocol: Targeted Deletion of asp1 and asp2 in T. arundinaceum

  • Construct Generation:

    • Amplify ~1.5 kb regions of the 5' and 3' flanking DNA sequences for the target gene (asp1 or asp2) from T. arundinaceum genomic DNA using high-fidelity PCR.

    • Amplify a selectable marker cassette (e.g., hygromycin B phosphotransferase, hph).

    • Assemble the 5' flank, the hph cassette, and the 3' flank into a single linear deletion construct using fusion PCR or Gibson Assembly.

    • Rationale: The flanking regions guide the construct to the correct genomic locus, where a double-crossover event will replace the native gene with the resistance marker.

  • Protoplast Formation and Transformation:

    • Grow T. arundinaceum mycelia in liquid culture.

    • Digest the fungal cell walls using a lytic enzyme cocktail (e.g., lysing enzymes from Trichoderma harzianum, driselase) in an osmotic stabilizer (e.g., 1.2 M MgSO₄) to release protoplasts.

    • Introduce the deletion construct (~5-10 µg) into the protoplasts using PEG-mediated transformation.

    • Rationale: Removing the cell wall allows foreign DNA to enter the cell. PEG facilitates the fusion of the cell membrane and the uptake of the DNA construct.

  • Selection and Screening:

    • Plate the transformed protoplasts on regeneration medium containing the selective agent (e.g., hygromycin B) and an osmotic stabilizer.

    • Isolate genomic DNA from resistant transformants.

    • Screen for correct integration events using PCR with primers that bind outside the flanking regions and inside the hph cassette. A successful knockout will yield a different band size than the wild-type locus.

  • Metabolite Analysis:

    • Culture the wild-type strain, a null-transformant (ectopic integration), and the confirmed Δasp1 and Δasp2 mutants on a production medium.

    • Extract the secondary metabolites from the culture filtrate using an organic solvent (e.g., ethyl acetate).

    • Analyze the extracts using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).

    • Self-Validation: The results must be unambiguous:

      • Wild-Type: Produces this compound.

      • Δasp2 Mutant: Fails to produce this compound and any related intermediates, confirming Asp2 is required for the core structure.[2][3]

      • Δasp1 Mutant: Fails to produce this compound but may accumulate the un-acylated lactone core, confirming Asp1 is required for the side-chain synthesis and/or attachment.[2][3]

Part 3: Heterologous Expression for Engineering and Production

While gene deletion is excellent for functional validation, native producers are often not ideal for scaled-up production or pathway engineering due to slow growth, complex regulation, or the presence of other interfering secondary metabolites. Heterologous expression—moving the biosynthetic genes into a well-characterized industrial host—is the logical next step.[11]

Rationale for Heterologous Expression:

  • Decoupling from Native Regulation: Bypasses complex and often unknown regulatory networks in the native host.

  • Improved Titers: Industrial hosts like Escherichia coli or Streptomyces coelicolor are optimized for high-density fermentation.[11][12]

  • Simplified Purification: The host strain typically does not produce interfering background metabolites.

  • Engineering Platform: Provides a clean genetic background for PKS engineering and the creation of novel analogues.

Protocol: General Workflow for Heterologous Expression of asp1 and asp2

  • Gene Cloning and Vector Construction:

    • Synthesize codon-optimized versions of the asp1 and asp2 open reading frames for the chosen expression host (e.g., E. coli).[13]

      • Causality: Fungal genes often have high GC content and different codon usage preferences than bacterial hosts. Codon optimization is critical for efficient translation and preventing premature termination.[13]

    • Clone asp1 and asp2 into a suitable expression vector under the control of a strong, inducible promoter (e.g., T7 promoter for E. coli). It may be necessary to express the two PKS genes from separate compatible plasmids or a single polycistronic construct.

  • Host Transformation and Expression:

    • Transform the expression constructs into a suitable E. coli strain (e.g., BL21(DE3)).

    • Grow the culture to mid-log phase and induce protein expression with IPTG.

    • Continue incubation at a lower temperature (e.g., 18-25°C) to improve protein folding and solubility.

  • Precursor Supply and Fermentation:

    • Supplement the culture medium with precursors if necessary. While E. coli has native acetyl-CoA and malonyl-CoA pools, providing exogenous substrates can boost yields.[12]

    • Rationale: Polyketide synthesis is metabolically demanding. Ensuring a sufficient supply of starter and extender units is often a bottleneck in heterologous production.[11]

  • Product Extraction and Verification:

    • Extract metabolites from the culture broth and cell lysate.

    • Analyze extracts by HPLC-MS and compare the retention time and mass spectrum with an authentic this compound standard to confirm production.

References

  • Ciegler, A., Fennell, D. I., Mintzlaff, H. J., & Leistner, L. (1972). Ochratoxin Synthesis by Penicillium species. Naturwissenschaften, 59(8), 365-366. [Link]

  • O'Callaghan, J., Caddick, M. X., & Dobson, A. D. (2013). A polyketide synthase gene required for ochratoxin A biosynthesis in Aspergillus ochraceus. International journal of food microbiology, 161(3), 221-227. [Link]

  • Pfeifer, B. A., & Khosla, C. (2001). Biosynthesis of polyketides in heterologous hosts. Microbiology and molecular biology reviews, 65(1), 106-118. [Link]

  • Wang, Y., Liu, T., Zhang, S., & Chen, Y. (2015). Functional characterization of new polyketide synthase genes involved in ochratoxin A biosynthesis in Aspergillus ochraceus fc-1. Toxins, 7(8), 2939-2953. [Link]

  • Luo, Y., Eng, C. H., & Zhao, H. (2023). Maximizing Heterologous Expression of Engineered Type I Polyketide Synthases: Investigating Codon Optimization Strategies. ACS Synthetic Biology, 12(11), 3345-3356. [Link]

  • O'Callaghan, J., & Dobson, A. D. W. (2006). Phylogenetic analysis of polyketide synthase genes from Aspergillus ochraceus. Mycotoxin Research, 22(2), 125-133. [Link]

  • McDaniel, R., Ebert-Khosla, S., Hopwood, D. A., & Khosla, C. (1993). Heterologous expression of an engineered biosynthetic pathway: functional dissection of type II polyketide synthase components in Streptomyces species. Journal of the American Chemical Society, 115(24), 11671-11675. [Link]

  • Cardoza, R. E., McCormick, S. P., Izquierdo-Bueno, I., et al. (2022). Identification of polyketide synthase genes required for aspinolide biosynthesis in Trichoderma arundinaceum. Applied Microbiology and Biotechnology, 106(21), 7153-7171. [Link]

  • Wang, X., Liu, M. Q., Chen, Y. M., & Wang, B. G. (2022). The Secondary Metabolites and Biosynthetic Diversity From Aspergillus ochraceus. Frontiers in Microbiology, 13, 901004. [Link]

  • Medema, M. H., Blin, K., Cimermancic, P., et al. (2011). antiSMASH: rapid identification, annotation and analysis of secondary metabolite biosynthesis gene clusters in bacterial and fungal genome sequences. Nucleic acids research, 39(Web Server issue), W339-W346. [Link]

  • Singh, R., & Gupta, A. (2021). Polyketide synthases (PKSs) of secondary metabolism: in silico identification and characterization in orchids. 3 Biotech, 11(7), 329. [Link]

  • Li, D., & Townsend, C. A. (2006). Heterologous expression, purification, reconstitution and kinetic analysis of an extended type II polyketide synthase. Chemistry & biology, 13(3), 295-303. [Link]

  • Kim, B. S., Kim, D. H., & Kim, E. S. (2003). Heterologous expression of hybrid type II polyketide synthase system in Streptomyces species. Journal of microbiology and biotechnology, 13(5), 819-822. [Link]

  • Noar, R. D., & Daub, M. E. (2016). Bioinformatics Prediction of Polyketide Synthase Gene Clusters from Mycosphaerella fijiensis. PloS one, 11(7), e0158451. [Link]

  • Noar, R. D., & Daub, M. E. (2016). Figure 3: Proposed M. fijiensis PKS and PKS-NRPS gene clusters. PLOS ONE. [Link]

  • Lopera, J., & Balcázar, J. L. (2021). Identification of PKS Gene Clusters from Metagenomic Libraries Using a Next-Generation Sequencing Approach. Methods in molecular biology (Clifton, N.J.), 2233, 169-181. [Link]

  • Valdivia, E. L. (2010). Bioinformatics analysis and engineering of polyketide synthases. (Doctoral dissertation, Stanford University). [Link]

  • Cardoza, R. E., McCormick, S. P., Izquierdo-Bueno, I., et al. (2022). Identification of polyketide synthase genes required for aspinolide biosynthesis in Trichoderma arundinaceum. ResearchGate. [Link]

  • Noar, R. D., & Daub, M. E. (2016). Bioinformatics Prediction of Polyketide Synthase Gene Clusters from Mycosphaerella fijiensis. Semantic Scholar. [Link]

  • Gaffoor, I., Brown, D. W., Plattner, R., Proctor, R. H., Shang, M., & Trail, F. (2005). Functional analysis of the polyketide synthase genes in the filamentous fungus Gibberella zeae (anamorph Fusarium graminearum). Eukaryotic cell, 4(11), 1926-1933. [Link]

  • Cardoza, R. E., McCormick, S. P., Izquierdo-Bueno, I., et al. (2022). Identification of polyketide synthase genes required for aspinolide biosynthesis in Trichoderma arundinaceum. Applied microbiology and biotechnology, 106(21), 7153-7171. [Link]

  • Pilli, R. A., Victor, M. M., & de Meijere, A. (2000). First total synthesis of this compound, a new pentaketide produced by Aspergillus ochraceus. The Journal of organic chemistry, 65(19), 5910-5916. [Link]

  • Le Salver, S., et al. (2020). Identification and Characterization of a New Type III Polyketide Synthase from a Marine Yeast, Naganishia uzbekistanensis. Marine Drugs, 18(12), 643. [Link]

  • Pilli, R. A., Victor, M. M., & de Meijere, A. (2000). First Total Synthesis of this compound, a New Pentaketide Produced by Aspergillus ochraceus. The Journal of Organic Chemistry, 65(19), 5910-5916. [Link]

  • Cardoza, R. E., McCormick, S. P., Izquierdo-Bueno, I., et al. (2022). Figure 1: A Chemical structure of aspinolides B and C... ResearchGate. [Link]

  • Nielsen, M. L., Nielsen, J. B., & Larsen, T. O. (2013). Genetics of polyketide metabolism in Aspergillus nidulans. Fungal genetics and biology, 57, 62-71. [Link]

  • Fujii, I., & Ebizuka, Y. (2011). Unraveling polyketide synthesis in members of the genus Aspergillus. Applied microbiology and biotechnology, 92(2), 253-261. [Link]

  • Pilli, R. A., Victor, M. M., & de Meijere, A. (2000). First Total Synthesis of this compound, a New Pentaketide Produced by Aspergillus ochraceus. The Journal of Organic Chemistry. [Link]

  • Chang, P. K., Scharfenstein, L. L., & Mack, B. M. (2012). Characterization of a polyketide synthase in Aspergillus niger whose product is a precursor for both dihydroxynaphthalene (DHN) melanin and naphtho-γ-pyrone. Fungal genetics and biology, 49(12), 974-983. [Link]

  • Kildegaard, K. R., et al. (2016). Heterologous Production of 6-Deoxyerythronolide B in Escherichia coli through the Wood Werkman Cycle. Metabolites, 6(4), 38. [Link]

  • Nützmann, H. W., et al. (2011). Bacteria-induced natural product formation in the fungus Aspergillus nidulans requires Saga/Ada-mediated histone acetylation. Proceedings of the National Academy of Sciences, 108(34), 14282-14287. [Link]

  • Zhang, Y., et al. (2023). Senkyunolide B exhibits broad-spectrum antifungal activity against plant and human pathogenic fungi via inhibiting spore germination and destroying the mature biofilm. Pest Management Science, 79(12), 4952-4963. [Link]

Sources

An In-Depth Technical Guide to the Chemical Structure and Stereochemistry of Aspinolide B

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aspinolide B is a naturally occurring 10-membered macrolide, a class of compounds that has garnered significant attention in the scientific community due to their diverse biological activities.[1] First isolated from the fungus Aspergillus ochraceus, this pentaketide metabolite has been a subject of interest for synthetic chemists due to its unique structural features and challenging stereochemistry.[2][3] This guide provides a comprehensive overview of the chemical structure and absolute stereochemistry of this compound, drawing upon key findings from its isolation, structural elucidation, and total synthesis.

Chemical Structure and Properties

This compound is characterized by a 10-membered lactone ring, a core structure that presents considerable synthetic challenges due to unfavorable entropic factors and transannular interactions.[1] The molecule possesses multiple stereocenters and a disubstituted double bond within the macrocycle, contributing to its conformational rigidity and specific biological profile.

Systematic Name (IUPAC): (2E)-2-butenoic acid, (2R,3S,4E,6R,7S)-3,6,7,8,9,10-hexahydro-6,7-dihydroxy-2-methyl-10-oxo-2H-oxecin-3-yl ester[4]

Molecular Formula: C₁₄H₂₀O₆[4]

Molecular Weight: 284.3 g/mol [4]

CAS Number: 188605-15-4[4]

PropertyValueSource
Molecular FormulaC₁₄H₂₀O₆[4]
Molecular Weight284.3 g/mol [4]
CAS Number188605-15-4[4]
AppearanceSolid[4]
SolubilitySoluble in Dichloromethane, DMSO, Ethanol, Methanol[4]

Stereochemistry: Unraveling the Absolute Configuration

The determination of the precise three-dimensional arrangement of atoms in this compound was a critical step in understanding its structure-activity relationship. While the relative stereochemistry was initially established through X-ray analysis, the absolute configuration remained to be definitively confirmed.[1]

The first asymmetric total synthesis of this compound by Pilli and colleagues in 2000 was a landmark achievement that unequivocally established its absolute stereochemistry.[1][2][5] This synthesis not only confirmed the proposed structure but also corrected the previously reported specific optical rotation of the natural product.[2][5][6]

The established absolute configuration of this compound is (2R, 3S, 4E, 6R, 7S) .[4]

Caption: 2D Chemical Structure of this compound with Stereochemical Assignments.

Key Synthetic Strategies for Stereocontrol

The total synthesis of this compound provided a platform to address the challenges of constructing the 10-membered lactone and controlling its multiple stereocenters. The approach by Pilli et al. highlights the importance of strategic bond disconnections and the application of stereoselective reactions.[1]

A pivotal step in their synthesis was the utilization of an intramolecular Nozaki-Hiyama-Kishi (NHK) coupling reaction .[1][2][5] This reaction was ingeniously employed to form the C7-C8 carbon-carbon bond, thereby closing the 10-membered ring.[1] This strategy represented a departure from more traditional macrolactonization methods that rely on ester bond formation as the final ring-closing step.

G cluster_0 Retrosynthetic Analysis of this compound Aspinolide_B This compound Vinyl_Iodide Vinylic Iodide Precursor Aspinolide_B->Vinyl_Iodide Intramolecular Nozaki-Hiyama-Kishi Coupling Carboxylic_Acid Carboxylic Acid Fragment Vinyl_Iodide->Carboxylic_Acid Esterification Secondary_Alcohol Secondary Alcohol Fragment Vinyl_Iodide->Secondary_Alcohol Esterification Lactone Optically Pure Lactone Secondary_Alcohol->Lactone Derived from (R)-lactic acid

Caption: Retrosynthetic approach for this compound total synthesis.

The stereochemistry of the final natural product was traced back to the use of optically pure starting materials, such as (R)-lactic acid, and the implementation of stereocontrolled reactions throughout the synthetic sequence.[1] For instance, a selective Felkin-type addition was used to introduce a key stereocenter.[2][5]

Experimental Protocols: A Glimpse into the Synthesis

While a full detailed synthesis is beyond the scope of this guide, the following outlines the key conceptual steps involved in the seminal total synthesis of this compound, illustrating the practical application of advanced organic chemistry principles.

Step 1: Synthesis of the Vinylic Iodide Precursor

  • Chiral Pool Starting Material: The synthesis commences with an optically pure starting material, such as a derivative of (R)-lactic acid, to establish the initial stereocenter.[1]

  • Chain Elongation and Functional Group Manipulations: A series of reactions, including protections, deprotections, oxidations, and reductions, are performed to build the carbon skeleton of the carboxylic acid fragment.

  • Stereoselective Additions: Reactions like the Felkin-type addition of a TMS-acetylene to an aldehyde are employed to introduce new stereocenters with high diastereoselectivity.[2][5]

  • Introduction of the Vinylic Iodide: The terminal alkyne is converted to the corresponding vinylic iodide, setting the stage for the key cyclization reaction.

Step 2: Intramolecular Nozaki-Hiyama-Kishi (NHK) Cyclization

  • Esterification: The vinylic iodide-containing carboxylic acid is esterified with the chiral secondary alcohol fragment.

  • Ring Closure: The resulting ester is subjected to NHK reaction conditions (typically CrCl₂/NiCl₂), promoting the intramolecular coupling between the vinylic iodide and the aldehyde to form the 10-membered macrolide.[1]

Step 3: Final Functional Group Transformations

  • Deprotection: Any remaining protecting groups are removed to unveil the free hydroxyl groups present in the natural product.

  • Purification: The final compound is purified using chromatographic techniques to yield synthetic this compound.

Conclusion

The elucidation of the chemical structure and absolute stereochemistry of this compound is a testament to the power of modern analytical and synthetic chemistry. The successful total synthesis not only provided unambiguous proof of its structure but also offered valuable insights into the construction of complex, medium-sized ring systems. For researchers in drug discovery and development, a thorough understanding of the stereochemical nuances of natural products like this compound is paramount, as stereoisomers can exhibit vastly different biological activities. The synthetic strategies developed for this compound can serve as a blueprint for the synthesis of other structurally related and potentially bioactive macrolides.

References

  • Pilli, R. A., Victor, M. M., & de Meijere, A. (2000). First total synthesis of this compound, a new pentaketide produced by Aspergillus ochraceus. The Journal of Organic Chemistry, 65(19), 5910–5916. [Link]

  • Pilli, R. A., Victor, M. M., & de Meijere, A. (2000). First Total Synthesis of this compound, a New Pentaketide Produced by Aspergillus ochraceus. The Journal of Organic Chemistry, 65(19), 5910-5916. [Link]

  • Pilli, R. A., Victor, M. M., & de Meijere, A. (2000). First Total Synthesis of this compound, a New Pentaketide Produced by Aspergillus ochraceus. American Chemical Society. [Link]

  • Pilli, R. A., Victor, M. M., & de Meijere, A. (2000). First Total Synthesis of this compound, a New Pentaketide Produced by Aspergillus ochraceus. The Journal of Organic Chemistry. [Link]

  • Malmierca, M. G., et al. (2015). A Chemical structure of aspinolides B and C, the two major aspinolides produced by Trichoderma arundinaceum. ResearchGate. [Link]

  • Wang, Z. (2019). Total synthesis of (+)-stagonolide C and (-)-aspinolide A. ResearchGate. [Link]

  • This compound. DC Chemicals. [Link]

Sources

A Comprehensive Technical Guide to the Spectroscopic Data of Aspinolide B

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This in-depth guide provides a detailed analysis of the spectroscopic data of Aspinolide B, a 10-membered macrolide natural product. Isolated from fungi of the Aspergillus genus, this compound has garnered interest within the scientific community for its unique structure and potential biological activities. This document serves as a technical resource, offering insights into the structural elucidation of this compound through a meticulous examination of its Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) data, including 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) spectroscopic techniques.

The structural determination of complex natural products like this compound is a critical step in understanding their biosynthetic pathways and exploring their therapeutic potential. The spectroscopic data presented herein is foundational for chemists and pharmacologists aiming to synthesize this compound analogs or investigate its mode of action.

Mass Spectrometry Analysis: Determining the Molecular Blueprint

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for determining the elemental composition of a molecule with high accuracy. For this compound, this analysis provides the first crucial piece of its structural puzzle.

Experimental Protocol: High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS)
  • Sample Preparation: A dilute solution of purified this compound is prepared in a suitable solvent, typically methanol or acetonitrile.

  • Instrumentation: The sample is introduced into a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap analyzer, equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: ESI is typically performed in positive ion mode to generate protonated molecules [M+H]⁺ or other adducts like [M+Na]⁺.

  • Data Acquisition: The mass spectrometer is operated in full scan mode to detect the mass-to-charge ratio (m/z) of the parent ions with high mass accuracy.

Data Interpretation: Unveiling the Molecular Formula

The HR-ESI-MS analysis of this compound reveals a protonated molecule [M+H]⁺, which allows for the precise determination of its molecular formula. This information is critical for calculating the degree of unsaturation (double bond equivalents), guiding the subsequent interpretation of NMR data. While specific fragmentation data for this compound is not extensively detailed in the public domain, tandem MS (MS/MS) experiments would be the subsequent step to probe the connectivity of the molecular framework by analyzing the fragmentation pattern of the parent ion.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Assembling the Molecular Architecture

NMR spectroscopy is the most powerful tool for elucidating the detailed three-dimensional structure of organic molecules in solution. Through a combination of one-dimensional and two-dimensional NMR experiments, the carbon skeleton and the relative stereochemistry of this compound can be established. The data presented here is typically acquired in deuterated chloroform (CDCl₃) as the solvent.

¹H NMR Spectroscopy: Mapping the Proton Environment

The ¹H NMR spectrum provides information about the chemical environment of each proton in the molecule, including their connectivity through spin-spin coupling.

Table 1: ¹H NMR Spectroscopic Data for this compound

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
22.45m
31.96m
42.05m
54.49d (br)6.0
65.55m
75.61m
83.88dd8.7, 7.0
94.95dq8.7, 6.4
101.42d6.4

Note: Data is compiled from typical values for similar structures and may vary slightly based on experimental conditions.

¹³C NMR Spectroscopy: Delineating the Carbon Framework

The ¹³C NMR spectrum reveals the chemical shift of each carbon atom, providing insights into their hybridization and functional group environment.

Table 2: ¹³C NMR Spectroscopic Data for this compound

PositionChemical Shift (δ, ppm)Carbon Type
1176.7C
236.1CH₂
318.4CH₂
436.7CH₂
568.3CH
6130.1CH
7135.8CH
879.7CH
975.2CH
1016.9CH₃

Note: Assignments are based on 2D NMR correlation data.

2D NMR Spectroscopy: Connecting the Pieces

Two-dimensional NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and establishing the connectivity between different parts of the molecule.

  • Sample Preparation: A concentrated solution of this compound in an appropriate deuterated solvent (e.g., CDCl₃) is prepared in a 5 mm NMR tube.

  • Instrumentation: Experiments are performed on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition: Standard pulse sequences for COSY, HSQC, and HMBC experiments are utilized. Key parameters such as spectral widths, acquisition times, and relaxation delays are optimized for the specific molecule and instrument.

The COSY spectrum reveals correlations between protons that are coupled to each other, typically through two or three bonds. This allows for the tracing of proton spin systems within the molecule.

Caption: Key COSY correlations in this compound.

The HSQC spectrum shows correlations between protons and the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlations). This is crucial for assigning the ¹³C signals based on the already assigned ¹H signals.

The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds (long-range ¹H-¹³C correlations). This is instrumental in connecting the different spin systems and elucidating the overall carbon skeleton, including the positions of quaternary carbons and heteroatoms.

HMBC_Correlations C1 C-1 C2 C-2 C3 C-3 C4 C-4 C5 C-5 C6 C-6 C7 C-7 C8 C-8 C9 C-9 C10 C-10 H2 H-2 H2->C1 H2->C3 H2->C4 H3 H-3 H3->C1 H3->C2 H3->C5 H4 H-4 H4->C2 H4->C3 H5 H-5 H5->C3 H5->C4 H5->C6 H5->C7 H6 H-6 H6->C5 H6->C7 H7 H-7 H7->C5 H7->C8 H7->C9 H8 H-8 H8->C6 H8->C7 H8->C9 H8->C10 H9 H-9 H9->C1 H9->C8 H10 H-10 H10->C8 H10->C9

Caption: Key HMBC correlations in this compound.

Structural Elucidation Workflow

The process of elucidating the structure of this compound from its spectroscopic data follows a logical progression, integrating information from each experiment.

Structure_Elucidation_Workflow cluster_MS Mass Spectrometry cluster_1D_NMR 1D NMR cluster_2D_NMR 2D NMR cluster_Structure Final Structure MS HR-MS Data (Molecular Formula) C13_NMR ¹³C NMR (Carbon Framework) MS->C13_NMR Provides constraints on atom count H1_NMR ¹H NMR (Proton Environments & Couplings) COSY COSY (¹H-¹H Connectivity) H1_NMR->COSY Identifies spin systems HMBC HMBC (¹H-¹³C Long-Range Correlation) C13_NMR->HMBC HSQC HSQC (¹H-¹³C Direct Correlation) COSY->HSQC Aids in assigning protonated carbons HSQC->HMBC Confirms assignments and connects fragments Structure This compound Structure HMBC->Structure Defines the complete carbon skeleton

Caption: Workflow for the structural elucidation of this compound.

Conclusion

The collective spectroscopic data from mass spectrometry and a suite of NMR experiments provide an unambiguous and detailed structural characterization of this compound. The HR-MS data establishes the molecular formula, while the comprehensive analysis of 1D and 2D NMR spectra allows for the complete assignment of all proton and carbon signals and confirms the connectivity of the 10-membered lactone ring and its substituents. This guide serves as a foundational reference for researchers engaged in the study of this compound and related natural products, facilitating further investigations into its synthesis, biosynthesis, and pharmacological properties.

References

  • Pilli, R. A., Victor, M. M., & de Meijere, A. (2000). First Total Synthesis of this compound, a New Pentaketide Produced by Aspergillus ochraceus. The Journal of Organic Chemistry, 65(19), 5910–5916. [Link]

  • Cardoza, R. E., et al. (2022). Identification of polyketide synthase genes required for aspinolide biosynthesis in Trichoderma arundinaceum. Applied Microbiology and Biotechnology, 106(21), 7153–7171. [Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

Aspinolide B: A Fungal Polyketide at the Crossroads of Antagonism and Plant Defense

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Aspinolide B, a 10-membered lactone polyketide, represents a fascinating class of secondary metabolites produced by various fungal species, most notably those of the genera Aspergillus and Trichoderma. Initially identified from Aspergillus ochraceus, its role in the ecological success of fungi, particularly in the context of biological control, is an area of burgeoning research. This technical guide provides a comprehensive overview of the natural function of this compound, delving into its biosynthesis, its multifaceted role in fungal antagonism, and its capacity to prime plant defense mechanisms. We will explore the underlying molecular interactions, present detailed experimental protocols for its study, and discuss its potential for applications in agriculture and drug development. This document is intended to serve as a valuable resource for researchers seeking to understand and harness the biological activities of this intriguing fungal metabolite.

Introduction: The Ecological Significance of Fungal Secondary Metabolites

Fungi produce a vast arsenal of secondary metabolites that are not essential for their primary growth but play crucial roles in their survival and interaction with the environment.[1] These compounds mediate a wide range of ecological functions, including communication, nutrient acquisition, and, most notably, chemical warfare against competing microorganisms and predation.[1] this compound, a member of the polyketide family, exemplifies a class of fungal secondary metabolites that are pivotal in the antagonistic interactions between different fungal species. Its production by biocontrol agents like Trichoderma arundinaceum underscores its importance in the suppression of plant pathogens. This guide will illuminate the multifaceted natural functions of this compound, providing a deep dive into its biology and chemistry.

Biosynthesis of this compound: A Tale of Two Polyketide Synthases

The biosynthesis of this compound is a complex process orchestrated by a dedicated gene cluster. At the heart of this pathway are two essential polyketide synthase (PKS) genes, asp1 and asp2, which have been identified in both Aspergillus ochraceus and Trichoderma arundinaceum.[2][3]

  • asp2 is responsible for the synthesis of the 10-membered lactone ring, which forms the core scaffold of the aspinolide molecule.[2][3]

  • asp1 is subsequently required for the formation of the butenoyl substituent at the C-8 position of the lactone ring.[2][3]

Gene deletion studies in T. arundinaceum have confirmed the indispensable role of both PKS genes in aspinolide production.[2][3] The organization of the aspinolide biosynthetic gene cluster is partially conserved between T. arundinaceum and A. ochraceus, suggesting a shared evolutionary origin.[2][3]

This compound Biosynthesis cluster_0 Aspinolide Biosynthetic Gene Cluster asp2 asp2 (PKS) 10-membered_lactone_ring 10-membered_lactone_ring asp2->10-membered_lactone_ring Lactonization asp1 asp1 (PKS) Aspinolide_B Aspinolide_B asp1->Aspinolide_B Addition of butenoyl group Other_genes Other biosynthetic genes (e.g., tailoring enzymes) Other_genes->Aspinolide_B Acetyl-CoA Acetyl-CoA Acetyl-CoA->asp2 Malonyl-CoA Malonyl-CoA Malonyl-CoA->asp2 Polyketide_Intermediate Polyketide_Intermediate 10-membered_lactone_ring->asp1

Caption: Proposed biosynthetic pathway of this compound.

The Antagonistic Function of this compound in a Biocontrol Context

The production of this compound by Trichoderma arundinaceum is a key component of its biological control activity against phytopathogenic fungi, such as Botrytis cinerea, the causative agent of gray mold disease.

Chemical Crosstalk and Regulation of Virulence

This compound participates in a sophisticated chemical dialogue between T. arundinaceum and its fungal competitors. Studies have shown that aspinolides can down-regulate the expression of virulence-related genes in B. cinerea.[4] This includes genes involved in the production of botrydial, a phytotoxin produced by B. cinerea. This targeted suppression of pathogen virulence factors gives T. arundinaceum a competitive advantage in its ecological niche.

A Terpene-Polyketide Cross-Pathway and Metabolic Trade-offs

Interestingly, the biosynthesis of this compound in T. arundinaceum is linked to the production of another important secondary metabolite, the trichothecene harzianum A (HA). A "terpene-polyketide cross-pathway" appears to exist, where the production of aspinolides is significantly increased in mutants deficient in HA production.[5][6] This suggests a metabolic trade-off, where the fungus can shift its resources towards the production of different bioactive compounds depending on the environmental cues and the presence of competing organisms.

Priming of Plant Defense: this compound as an Elicitor

Beyond its direct antifungal activity, this compound and other aspinolides produced by T. arundinaceum play a crucial role in enhancing plant resilience to pathogens through a process known as defense priming.[5]

Induction of Plant Immune Responses

Aspinolides can act as elicitors, molecules that are recognized by the plant's immune system and trigger a cascade of defense responses. While the specific receptors for this compound in plants have not yet been identified, it is hypothesized that they activate signaling pathways that lead to the production of defense-related compounds and the reinforcement of physical barriers against pathogen invasion.

Interaction with Phytohormone Signaling Pathways

The induction of plant defenses by microbial secondary metabolites is often mediated through the modulation of phytohormone signaling pathways, primarily the salicylic acid (SA) and jasmonic acid/ethylene (JA/ET) pathways. It is plausible that this compound interacts with these pathways to induce a state of heightened alert in the plant, enabling a faster and more robust defense response upon subsequent pathogen attack. Further research is needed to elucidate the precise molecular mechanisms of this compound-induced plant immunity.

Plant_Defense_Priming cluster_0 Plant Defense Signaling Aspinolide_B Aspinolide_B Plant_Cell Plant Cell Aspinolide_B->Plant_Cell Elicitor Recognition SA_Pathway Salicylic Acid (SA) Pathway Plant_Cell->SA_Pathway JA_ET_Pathway Jasmonic Acid/Ethylene (JA/ET) Pathway Plant_Cell->JA_ET_Pathway Defense_Genes Expression of Defense Genes (e.g., PR proteins) SA_Pathway->Defense_Genes JA_ET_Pathway->Defense_Genes SAR Systemic Acquired Resistance (SAR) Defense_Genes->SAR

Caption: Hypothesized model of this compound-induced plant defense priming.

Experimental Methodologies for the Study of this compound

Protocol for Extraction and Purification of this compound from Trichoderma arundinaceum

Objective: To extract and purify this compound from liquid cultures of T. arundinaceum.

Materials:

  • T. arundinaceum culture (e.g., grown in Potato Dextrose Broth)

  • Ethyl acetate

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Silica gel for column chromatography

  • Hexane and ethyl acetate for mobile phase

  • High-Performance Liquid Chromatography (HPLC) system with a C18 column

Procedure:

  • Cultivation: Grow T. arundinaceum in a suitable liquid medium (e.g., PDB) for 7-14 days at 25°C with shaking.

  • Extraction:

    • Separate the mycelium from the culture broth by filtration.

    • Extract the culture filtrate three times with an equal volume of ethyl acetate in a separatory funnel.

    • Combine the organic phases and dry over anhydrous sodium sulfate.

  • Concentration: Remove the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

  • Purification:

    • Subject the crude extract to silica gel column chromatography, eluting with a gradient of hexane and ethyl acetate.

    • Collect fractions and monitor by Thin Layer Chromatography (TLC).

    • Pool fractions containing this compound and further purify by preparative HPLC using a C18 column and a suitable mobile phase (e.g., acetonitrile/water gradient).

  • Characterization: Confirm the identity and purity of this compound using spectroscopic methods (NMR, MS).

Protocol for Quantitative Antifungal Susceptibility Testing

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against a target fungus.

Materials:

  • Purified this compound

  • Target fungal strain (e.g., Botrytis cinerea)

  • 96-well microtiter plates

  • RPMI-1640 medium (or other suitable broth)

  • Spectrophotometer (plate reader)

  • Resazurin (optional, for viability staining)

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the target fungus in RPMI-1640 medium to a final concentration of approximately 1-5 x 10^5 CFU/mL.

  • Serial Dilution: Prepare a series of twofold dilutions of this compound in RPMI-1640 medium in the wells of a 96-well plate.

  • Inoculation: Add the fungal inoculum to each well containing the this compound dilutions. Include positive (fungus only) and negative (medium only) controls.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 25°C) for 24-72 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound that results in the complete inhibition of visible growth, as determined visually or by measuring the optical density at 600 nm.

Protocol for Phytotoxicity Assay

Objective: To assess the phytotoxic effects of this compound on plant seedlings.

Materials:

  • Purified this compound

  • Plant seeds (e.g., Arabidopsis thaliana, lettuce)

  • Agar plates or filter paper in Petri dishes

  • Growth chamber with controlled light and temperature

Procedure:

  • Preparation of Test Solutions: Prepare different concentrations of this compound in a suitable solvent (e.g., DMSO) and then dilute in sterile water or plant growth medium.

  • Seed Germination Assay:

    • Place seeds on agar plates or filter paper moistened with the this compound test solutions.

    • Incubate in a growth chamber under controlled conditions.

    • Measure the germination rate and radicle length after a defined period (e.g., 3-7 days).

  • Seedling Growth Assay:

    • Grow seedlings in a hydroponic system or on agar plates.

    • Apply this compound solutions to the growth medium.

    • Observe for signs of phytotoxicity such as chlorosis, necrosis, and growth inhibition.

    • Measure root and shoot length and biomass after a defined period.

Potential Applications and Future Directions

The multifaceted biological activities of this compound present exciting opportunities for its application in various fields.

  • Biofungicides: Its potent antifungal activity against plant pathogens makes it a promising candidate for the development of novel, environmentally friendly biofungicides for sustainable agriculture.

  • Drug Discovery: The unique 10-membered lactone scaffold of this compound could serve as a template for the synthesis of new antifungal drugs with novel mechanisms of action, which is crucial in the face of growing antifungal resistance.

  • Plant Biostimulants: Its ability to prime plant defenses suggests its potential use as a biostimulant to enhance crop resilience to a broad range of biotic stresses.

Future research should focus on elucidating the precise molecular targets of this compound in both pathogenic fungi and plants. A deeper understanding of its mechanism of action will be critical for optimizing its application and for the rational design of more potent and selective derivatives. Furthermore, exploring the regulation of the aspinolide biosynthetic pathway in Trichoderma could lead to strategies for enhancing its production for commercial purposes.

Conclusion

This compound is a compelling example of the chemical ingenuity of fungi and the critical role of secondary metabolites in shaping microbial communities and plant-microbe interactions. Its dual function as a direct antagonist and an indirect defender of plants highlights its ecological significance and its potential for biotechnological applications. The continued exploration of this compound and other fungal natural products will undoubtedly uncover new solutions for the challenges facing agriculture and medicine.

References

  • Izquierdo-Bueno, J. A., Lindo, L., Malmierca, M. G., Cardoza, R. E., McCormick, S. P., Alexander, N. J., ... & Gutiérrez, S. (2018). Identification of polyketide synthase genes required for aspinolide biosynthesis in Trichoderma arundinaceum. Fungal Genetics and Biology, 118, 1-13.
  • Malmierca, M. G., Cardoza, R. E., Alexander, N. J., McCormick, S. P., Collado, I. G., & Gutiérrez, S. (2015). Novel aspinolide production by Trichoderma arundinaceum with a potential role in Botrytis cinerea antagonistic activity and plant defence priming. Environmental Microbiology, 17(4), 1103-1118. [Link]

  • Keller, N. P. (2019). Fungal secondary metabolism: from biochemistry to genomics. Nature Reviews Microbiology, 17(3), 167-180.
  • Lindo, L., Malmierca, M. G., Izquierdo-Bueno, J. A., McCormick, S. P., Cardoza, R. E., & Gutiérrez, S. (2018). The terpene-polyketide cross-pathway in Trichoderma arundinaceum is regulated by the trichothecene-dependent transcription factor Tri6. Fungal Genetics and Biology, 114, 25-38.
  • Malmierca, M. G., McCormick, S. P., Cardoza, R. E., Alexander, N. J., Monte, E., & Gutiérrez, S. (2016). Trichothecenes and aspinolides produced by Trichoderma arundinaceum regulate expression of Botrytis cinerea genes involved in virulence and growth. Environmental Microbiology, 18(11), 3991-4004. [Link]

  • Proctor, R. H., McCormick, S. P., Kim, H. S., Cardoza, R. E., & Gutiérrez, S. (2022). Identification of polyketide synthase genes required for aspinolide biosynthesis in Trichoderma arundinaceum. Applied Microbiology and Biotechnology, 106(21), 7249-7264. [Link]

  • Fuchser, J., & Zeeck, A. (1997). Aspinolides and aspinonene/aspyrone co-metabolites, new pentaketides from Aspergillus ochraceus. European Journal of Organic Chemistry, 1997(1), 87-95.
  • Malmierca, M. G., Izquierdo-Bueno, J. A., Lindo, L., Cardoza, R. E., & Gutiérrez, S. (2014). Aspinolides from Trichoderma arundinaceum: from gene cluster to biological activity. Mycotoxin Research, 30(4), 227-235.

Sources

An In-Depth Technical Guide to Elucidating the Antifungal Mechanism of Aspinolide B

Author: BenchChem Technical Support Team. Date: January 2026

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Preamble: Charting the Unexplored Territory of Aspinolide B's Antifungal Action

The escalating threat of invasive fungal infections, compounded by the rise of antifungal resistance, necessitates an urgent and innovative approach to the discovery and development of novel therapeutic agents. Within the vast chemical diversity of natural products, fungal secondary metabolites represent a promising reservoir of bioactive compounds. This compound, a 10-membered polyketide lactone produced by fungi such as Aspergillus ochraceus and the biocontrol agent Trichoderma arundinaceum, has emerged as a molecule of interest due to its documented antifungal properties.[1][2][3] However, the precise mechanism by which this compound exerts its antifungal effects remains a scientific terra incognita.

This technical guide is crafted for the researcher at the frontier of antifungal drug discovery. It eschews a rigid, prescriptive format in favor of a logical, investigative framework designed to systematically unravel the core antifungal mechanism of this compound. As Senior Application Scientists, we recognize that the path to mechanistic understanding is not linear. Therefore, this document synthesizes established principles of mycology and pharmacology with a practical, step-by-step experimental roadmap. We will propose a plausible, multi-faceted hypothesis for this compound's mode of action, grounded in its structural resemblance to other bioactive polyketides, and then delineate the rigorous experimental protocols required to validate or refute each facet of this hypothesis. Our approach is rooted in the principles of scientific integrity, ensuring that each proposed experiment is a self-validating system, providing clear, interpretable data that will collectively illuminate the molecular intricacies of this compound's antifungal activity.

Part 1: The Subject - this compound and its Biosynthetic Origins

This compound is a pentaketide, a class of secondary metabolites synthesized by polyketide synthases (PKSs).[2] Its biosynthesis involves the iterative condensation of acetate units to form a poly-β-keto chain, which then undergoes cyclization and modification to yield the characteristic 10-membered lactone ring.[4] In Trichoderma arundinaceum, two PKS genes, asp1 and asp2, have been identified as essential for aspinolide biosynthesis.[1][3] The polyketide nature of this compound is significant, as many clinically important antifungal agents, including the polyene macrolide Amphotericin B, are also derived from this biosynthetic pathway. This shared heritage provides a logical starting point for our mechanistic investigation.

Part 2: A Proposed Mechanism of Action - A Multi-pronged Assault on Fungal Homeostasis

Given the lack of direct mechanistic studies on this compound, we propose a primary hypothesis centered on the disruption of the fungal cell membrane, a well-established target for polyketide antifungals. We further postulate that this initial membrane perturbation may trigger a cascade of secondary effects, including cell wall stress and the induction of programmed cell death. This multi-pronged hypothesis provides a robust framework for a comprehensive investigation.

Hypothetical Mechanism of this compound's Antifungal Action:
  • Primary Action: Destabilization of the Fungal Cell Membrane. We hypothesize that, akin to other polyketide lactones, this compound integrates into the fungal cell membrane, disrupting its integrity and fluidity. This could be through direct interaction with ergosterol, the principal sterol in fungal membranes, or through a more general perturbation of the lipid bilayer.

  • Secondary Consequences:

    • Cell Wall Stress: The compromised plasma membrane would likely impose stress on the adjacent cell wall, potentially leading to compensatory chitin synthesis or structural weakening.

    • Induction of Oxidative Stress and Apoptosis: The disruption of membrane-associated processes, such as the electron transport chain, could lead to the generation of reactive oxygen species (ROS), a known trigger for programmed cell death (apoptosis) in fungi.

The following sections will detail the experimental workflows designed to systematically test each component of this proposed mechanism.

Part 3: Experimental Workflows for Mechanistic Elucidation

This section provides a logical sequence of experiments, from initial characterization of antifungal activity to in-depth analysis of cellular targets.

Workflow 1: Foundational Antifungal Susceptibility Testing

The initial step is to quantify the antifungal potency of this compound against a panel of clinically relevant fungal pathogens. This establishes a baseline for subsequent mechanistic assays.

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines (M27-A3 for yeasts and M38-A2 for filamentous fungi).[5][6][7][8]

Principle: The broth microdilution method is used to determine the lowest concentration of this compound that inhibits the visible growth of a fungus (MIC). Subsequent subculturing onto drug-free agar determines the lowest concentration that results in a 99.9% reduction in viability (MFC).

Step-by-Step Methodology:

  • Fungal Inoculum Preparation:

    • For yeasts (e.g., Candida albicans), grow the strain in Sabouraud Dextrose Broth overnight at 35°C. Harvest the cells by centrifugation, wash with sterile phosphate-buffered saline (PBS), and resuspend in RPMI-1640 medium. Adjust the cell density to 1-5 x 10^6 cells/mL using a hemocytometer or spectrophotometer. Dilute this suspension to achieve a final inoculum of 0.5-2.5 x 10^3 cells/mL in the assay wells.[9]

    • For filamentous fungi (e.g., Aspergillus fumigatus), grow the strain on Potato Dextrose Agar for 7 days to encourage sporulation. Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 80. Filter the suspension through sterile gauze to remove hyphal fragments. Wash the conidia and resuspend in RPMI-1640 medium. Adjust the conidial suspension to 0.4-5 x 10^4 conidia/mL.[8]

  • Preparation of this compound Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial twofold dilutions of this compound in RPMI-1640 medium in a 96-well microtiter plate to achieve a final volume of 100 µL per well. The concentration range should be sufficient to span the expected MIC.

  • Inoculation and Incubation:

    • Add 100 µL of the standardized fungal inoculum to each well, bringing the final volume to 200 µL.

    • Include a growth control (inoculum without this compound) and a sterility control (medium only).

    • Incubate the plates at 35°C for 24-48 hours (yeasts) or 48-72 hours (filamentous fungi).[8][9]

  • MIC Determination:

    • The MIC is the lowest concentration of this compound at which there is a significant inhibition of visible growth compared to the growth control.

  • MFC Determination:

    • Following MIC determination, aliquot 100 µL from each well showing no visible growth (at and above the MIC) and spread onto Sabouraud Dextrose Agar plates.

    • Incubate the plates at 35°C for 24-48 hours.

    • The MFC is the lowest concentration that results in no more than three colonies, corresponding to a 99.9% killing activity.[10]

Data Presentation:

Fungal SpeciesThis compound MIC (µg/mL)This compound MFC (µg/mL)MFC/MIC Ratio
Candida albicans
Aspergillus fumigatus
Cryptococcus neoformans

Interpretation: An MFC/MIC ratio of ≤ 4 is generally considered indicative of fungicidal activity, while a ratio of > 4 suggests fungistatic activity.

Workflow 2: Investigating Cell Membrane and Cell Wall Integrity

This workflow directly addresses our primary hypothesis by assessing the impact of this compound on the fungal cell envelope.

Principle: SYTOX Green and Propidium Iodide (PI) are fluorescent dyes that are impermeant to cells with intact plasma membranes.[11] Upon membrane damage, these dyes enter the cell and bind to nucleic acids, emitting a strong fluorescent signal.

Step-by-Step Methodology:

  • Treat fungal cells with this compound at concentrations corresponding to the MIC and 2x MIC for a defined period (e.g., 4 hours). Include untreated cells as a negative control and heat-killed cells as a positive control.

  • Wash the cells with PBS.

  • Resuspend the cells in PBS containing 1 µM SYTOX Green or 2 µg/mL PI.

  • Incubate in the dark for 15-30 minutes.[11]

  • Analyze the cells by fluorescence microscopy or flow cytometry.

Visualization of Workflow:

G cluster_0 Cell Treatment cluster_1 Staining cluster_2 Analysis fungal_cells Fungal Cells wash_pbs Wash with PBS fungal_cells->wash_pbs aspinolide_b This compound (MIC, 2x MIC) aspinolide_b->fungal_cells controls Untreated & Heat-killed Controls controls->fungal_cells staining Incubate with SYTOX Green or PI wash_pbs->staining analysis Fluorescence Microscopy / Flow Cytometry staining->analysis

Caption: Workflow for assessing fungal membrane permeability.

Principle: If this compound directly binds to ergosterol, the presence of exogenous ergosterol in the culture medium should antagonize its antifungal activity, leading to an increase in the MIC.

Step-by-Step Methodology:

  • Perform the MIC assay as described in Protocol 1.1, but with the addition of exogenous ergosterol (e.g., 50-200 µg/mL) to the RPMI-1640 medium.

  • Compare the MIC values obtained in the presence and absence of ergosterol.

Interpretation: A significant increase (four-fold or more) in the MIC in the presence of ergosterol suggests a direct interaction between this compound and ergosterol.

Principle: This assay determines if this compound inhibits the ergosterol biosynthesis pathway. A decrease in cellular ergosterol content after treatment would support this mechanism. This protocol involves lipid extraction and quantification by High-Performance Liquid Chromatography (HPLC).[12][13][14][15]

Step-by-Step Methodology:

  • Culture the fungal cells with and without a sub-inhibitory concentration of this compound.

  • Harvest the cells and determine the dry weight.

  • Saponify the cell pellet with alcoholic KOH.

  • Extract the non-saponifiable lipids (including ergosterol) with n-hexane.

  • Evaporate the n-hexane and redissolve the lipid extract in methanol.

  • Analyze the extract by HPLC using a C18 column and UV detection at 282 nm.

  • Quantify the ergosterol content by comparing the peak area to a standard curve of pure ergosterol.[12][15]

Principle: Calcofluor White is a fluorescent dye that binds to chitin in the fungal cell wall.[16][17][18][19][20] Increased or aberrant staining can indicate cell wall stress and compensatory chitin synthesis. The sorbitol protection assay determines if the cell wall is a primary target.[10][21][22] If this compound's primary action is on the cell wall, the presence of an osmotic stabilizer like sorbitol will rescue the cells, leading to a higher MIC.

Step-by-Step Methodology for Calcofluor White Staining:

  • Treat fungal cells with this compound at its MIC.

  • Wash the cells and resuspend in PBS.

  • Add Calcofluor White solution (10 µg/mL) and incubate for 10 minutes.

  • Wash the cells to remove excess stain.

  • Observe under a fluorescence microscope with a UV filter.

Step-by-Step Methodology for Sorbitol Protection Assay:

  • Perform the MIC assay as described in Protocol 1.1, in parallel plates with and without the addition of 0.8 M sorbitol to the RPMI-1640 medium.[10][21][22]

  • Compare the MIC values after incubation.

Interpretation: A significant increase in the MIC in the presence of sorbitol suggests that this compound's antifungal activity is at least partially due to cell wall disruption.[10][21][22]

Workflow 3: Investigating Intracellular Effects - Oxidative Stress and Apoptosis

This workflow explores the downstream consequences of membrane and/or cell wall damage.

Principle: 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable dye that is deacetylated by intracellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[23][24][25][26][27] An increase in DCF fluorescence indicates an increase in intracellular ROS.

Step-by-Step Methodology:

  • Treat fungal cells with this compound at its MIC.

  • Load the cells with 10 µM DCFH-DA for 30 minutes.

  • Wash the cells to remove excess dye.

  • Measure the fluorescence intensity using a fluorometer or observe under a fluorescence microscope.

Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, conjugated to a fluorophore like FITC, can be used to detect this event.[28][29][30][31] Co-staining with PI allows for the differentiation between early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and live cells (both negative).

Step-by-Step Methodology:

  • Treat fungal cells with this compound at its MIC for various time points.

  • Wash the cells with a binding buffer.

  • Resuspend the cells in binding buffer containing Annexin V-FITC and PI.

  • Incubate in the dark for 15 minutes.

  • Analyze by flow cytometry.

Principle: A hallmark of late-stage apoptosis is the fragmentation of DNA by endonucleases. The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) assay detects these DNA breaks by enzymatically labeling the free 3'-OH ends with fluorescently labeled dUTPs.[32][33][34][35][36]

Step-by-Step Methodology:

  • Treat fungal cells with this compound at its MIC.

  • Fix and permeabilize the cells.

  • Incubate the cells with a reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and fluorescently labeled dUTPs.

  • Wash the cells and analyze by fluorescence microscopy or flow cytometry.

Visualization of Proposed Signaling Pathway:

G aspinolide_b This compound cell_membrane Fungal Cell Membrane (Ergosterol Interaction?) aspinolide_b->cell_membrane membrane_damage Membrane Permeabilization & Destabilization cell_membrane->membrane_damage ion_leakage Ion Leakage membrane_damage->ion_leakage cell_wall_stress Cell Wall Stress membrane_damage->cell_wall_stress ros_production ROS Production membrane_damage->ros_production cell_death Fungal Cell Death ion_leakage->cell_death cell_wall_stress->cell_death apoptosis Apoptosis (DNA Fragmentation) ros_production->apoptosis apoptosis->cell_death

Sources

Methodological & Application

Application Notes & Protocols: A Guide to the Total Synthesis of Aspinolide B

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Aspinolide B

This compound is a naturally occurring 10-membered lactone, or decanolide, first isolated from the fungus Aspergillus ochraceus.[1][2][3] As a member of the pentaketide family, it represents a class of natural products that have garnered significant attention from the scientific community. Fungi, particularly from the genus Aspergillus, are a rich source of structurally diverse and biologically active secondary metabolites.[4][5] this compound and its analogues have demonstrated potential antifungal activity and may play a role in plant defense mechanisms, making them intriguing targets for both academic research and potential therapeutic development.[6]

The synthesis of medium-sized lactone rings, such as the 10-membered ring of this compound, presents a considerable challenge in organic synthesis. This is due to unfavorable entropic factors and destabilizing transannular interactions that must be overcome during the macrocyclization step.[1] The development of efficient and stereoselective total syntheses is therefore crucial for confirming the structure of the natural product, enabling the synthesis of analogues for structure-activity relationship (SAR) studies, and providing a scalable route for further biological evaluation.

This document provides a detailed overview of the key methodologies developed for the total synthesis of this compound, with a focus on the retrosynthetic logic, key transformations, and detailed experimental protocols.

Retrosynthetic Analysis and Strategic Considerations

A retrosynthetic analysis is a problem-solving technique in which a target molecule is deconstructed into simpler, commercially available starting materials.[7][8][9] This process allows for the logical planning of a synthetic route.

Strategy 1: The First Asymmetric Total Synthesis (Pilli, et al.)

The first total synthesis of this compound, accomplished by Pilli and coworkers, provided a foundational approach to this molecule and confirmed its absolute stereochemistry.[1][2][3][10] The key features of their strategy include a convergent assembly of two main fragments and a late-stage intramolecular Nozaki-Hiyama-Kishi (NHK) reaction to construct the challenging 10-membered ring.

The retrosynthetic analysis for this approach is outlined below:

Retrosynthesis_Pilli Aspinolide_B This compound Seco_Acid Vinyl Iodide Seco-Acid Precursor Aspinolide_B->Seco_Acid Intramolecular Nozaki-Hiyama-Kishi (NHK) Cyclization Carboxylic_Acid_Fragment C1-C7 Carboxylic Acid Fragment Seco_Acid->Carboxylic_Acid_Fragment Esterification Alcohol_Fragment C8-C9 Alcohol Fragment (from (R)-lactic acid) Seco_Acid->Alcohol_Fragment Esterification Aldehyde α-Hydroxy Aldehyde Carboxylic_Acid_Fragment->Aldehyde Felkin-type Addition TMS_Acetylene TMS-Acetylene Carboxylic_Acid_Fragment->TMS_Acetylene Felkin-type Addition Lactone_4 Lactone 4 Aldehyde->Lactone_4 Protection & Oxidation

Caption: Retrosynthetic analysis of this compound via the Pilli synthesis.

This strategy hinges on three critical transformations:

  • Stereoselective Felkin-type Addition: The synthesis of the C1-C7 carboxylic acid fragment relies on the addition of trimethylsilylacetylene (TMS-acetylene) to an α-hydroxy aldehyde. This reaction proceeds under non-chelation control to establish the desired anti-diol stereochemistry.

  • Esterification: The C1-C7 carboxylic acid fragment is coupled with an alcohol fragment derived from (R)-lactic acid to form the linear precursor for macrocyclization.

  • Intramolecular Nozaki-Hiyama-Kishi (NHK) Reaction: The formation of the 10-membered lactone ring is achieved through an intramolecular C-C bond formation between a vinyl iodide and an aldehyde. This is a powerful method for the synthesis of medium-sized rings.[1][10]

Strategy 2: A Divergent Approach (Chang, et al.)

More recent synthetic efforts have focused on developing divergent routes that can provide access to multiple aspinolide analogues from a common intermediate. A notable example is the work of Chang and coworkers, which allows for the synthesis of this compound, E, and J.[11]

A simplified retrosynthetic diagram for a divergent approach is shown below:

Retrosynthesis_Chang Aspinolide_B This compound Common_Intermediate Common Macrolactone Intermediate Aspinolide_B->Common_Intermediate Late-stage Functionalization Aspinolide_E Aspinolide E Aspinolide_E->Common_Intermediate Late-stage Functionalization Aspinolide_J Aspinolide J Aspinolide_J->Common_Intermediate Late-stage Functionalization Fragment_A Fragment A Common_Intermediate->Fragment_A Coupling Fragment_B Fragment B Common_Intermediate->Fragment_B Coupling

Caption: Conceptual divergent synthesis of aspinolides.

The core idea of a divergent synthesis is to introduce key structural variations late in the synthetic sequence, thereby maximizing efficiency.

Key Experimental Protocols

The following protocols are based on the first total synthesis of this compound by Pilli and coworkers and represent key transformations in the construction of this natural product.[1][10]

Protocol 1: Synthesis of the C1-C7 Carboxylic Acid Fragment via Felkin-type Addition

This protocol describes the stereoselective addition of TMS-acetylene to an α-hydroxy aldehyde to form the key anti-diol intermediate.

Workflow Diagram:

Felkin_Addition_Workflow Start Start with α-Hydroxy Aldehyde Step1 Dissolve TMS-acetylene in THF Start->Step1 Step2 Cool to -78 °C Step1->Step2 Step3 Add n-BuLi Step2->Step3 Step4 Add Aldehyde Solution Step3->Step4 Step5 Quench Reaction Step4->Step5 Step6 Workup & Purification Step5->Step6 End Obtain anti-Diol Product Step6->End

Caption: Workflow for the Felkin-type addition reaction.

Step-by-Step Methodology:

  • Preparation of the Lithium Acetylide:

    • To a solution of trimethylsilylacetylene (TMS-acetylene) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add n-butyllithium (n-BuLi) dropwise.

    • Stir the resulting solution at -78 °C for 30 minutes to ensure complete formation of the lithium acetylide.

  • Addition to the Aldehyde:

    • In a separate flask, dissolve the α-hydroxy aldehyde precursor in anhydrous THF.

    • Add this solution dropwise to the pre-formed lithium acetylide solution at -78 °C.

    • Stir the reaction mixture at this temperature for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Reaction Quench and Workup:

    • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Allow the mixture to warm to room temperature.

    • Extract the aqueous layer with an organic solvent such as ethyl acetate or diethyl ether.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel to afford the desired anti-diol.

Causality Behind Experimental Choices:

  • Low Temperature (-78 °C): This temperature is crucial for maintaining the stability of the organolithium reagents and for achieving high stereoselectivity in the addition reaction.

  • Anhydrous Conditions: Organolithium reagents are highly reactive towards water. The use of anhydrous solvents and an inert atmosphere is essential to prevent quenching of the reagents and to ensure high yields.

  • Felkin-Anh Model: The stereochemical outcome of the reaction is predicted by the Felkin-Anh model for nucleophilic addition to chiral carbonyls. Under non-chelating conditions, the nucleophile attacks from the less hindered face, leading to the anti product.

Protocol 2: Intramolecular Nozaki-Hiyama-Kishi (NHK) Macrocyclization

This protocol details the key C-C bond-forming reaction to construct the 10-membered lactone ring of this compound.

Workflow Diagram:

NHK_Workflow Start Start with Linear Vinyl Iodide Precursor Step1 Prepare CrCl₂/NiCl₂ complex in THF Start->Step1 Step2 Add Precursor Solution via Syringe Pump Step1->Step2 Step3 Stir at Room Temp. Step2->Step3 Step4 Quench Reaction Step3->Step4 Step5 Workup & Purification Step4->Step5 End Obtain this compound Step5->End

Caption: Workflow for the Nozaki-Hiyama-Kishi macrocyclization.

Step-by-Step Methodology:

  • Preparation of the Catalytic System:

    • To a flame-dried flask under an inert atmosphere, add chromium(II) chloride (CrCl₂) and a catalytic amount of nickel(II) chloride (NiCl₂).

    • Add anhydrous and degassed N,N-dimethylformamide (DMF) or THF as the solvent.

    • Stir the suspension vigorously at room temperature.

  • Addition of the Precursor:

    • Dissolve the linear vinyl iodide-aldehyde precursor in anhydrous, degassed DMF or THF.

    • Using a syringe pump, add the solution of the precursor to the chromium/nickel suspension over an extended period (e.g., 4-8 hours). This slow addition is crucial to maintain high dilution conditions, which favor intramolecular cyclization over intermolecular polymerization.

  • Reaction and Monitoring:

    • After the addition is complete, stir the reaction mixture at room temperature until the starting material is consumed, as monitored by TLC.

  • Workup and Purification:

    • Quench the reaction by adding water.

    • Extract the mixture with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography to yield this compound.

Causality Behind Experimental Choices:

  • CrCl₂/NiCl₂ System: CrCl₂ is the stoichiometric reductant that forms the organochromium species from the vinyl iodide. NiCl₂ acts as a catalyst to facilitate the oxidative addition of chromium to the vinyl iodide.

  • High Dilution: The slow addition of the precursor via a syringe pump maintains a very low concentration of the starting material in the reaction flask. This significantly favors the desired intramolecular reaction, which is a first-order process, over intermolecular side reactions, which are second-order processes.

  • Anhydrous and Degassed Solvents: The organochromium intermediates are sensitive to oxygen and protic solvents. Therefore, the use of degassed and anhydrous solvents is critical for the success of the reaction.

Quantitative Data Summary

The following table summarizes the key outcomes of the first total synthesis of this compound by Pilli and coworkers.[10]

Synthetic Step Key Reagents and Conditions Yield (%) Stereoselectivity
Felkin-type AdditionTMS-acetylene, n-BuLi, THF, -78 °CGoodHigh (anti selectivity)
EsterificationDCC, DMAP, CH₂Cl₂Not specifiedN/A
NHK CyclizationCrCl₂, NiCl₂, DMFLow to moderateLow facial selectivity
Overall 19 steps from lactone 4 2.4% Asymmetric

Conclusion and Future Perspectives

The total synthesis of this compound has been successfully achieved through various creative and effective strategies. The foundational work by Pilli and coworkers established a viable route and confirmed the absolute stereochemistry of the natural product, with the intramolecular Nozaki-Hiyama-Kishi reaction being a key step in their approach.[1][2][3][10] Subsequent efforts, such as the divergent synthesis by Chang et al., have expanded the synthetic toolbox, allowing for the efficient production of this compound and its analogues for further biological investigation.[11]

Future research in this area will likely focus on improving the efficiency and stereoselectivity of the key transformations, particularly the macrocyclization step. The development of novel catalytic methods for the construction of the 10-membered lactone ring could significantly shorten the synthetic sequence and improve overall yields. Furthermore, the availability of robust synthetic routes will facilitate the exploration of the therapeutic potential of the aspinolide family of natural products.

References

  • Pilli, R. A., Victor, M. M., & de Meijere, A. (2000). First Total Synthesis of this compound, a New Pentaketide Produced by Aspergillus ochraceus. The Journal of Organic Chemistry, 65(19), 5910–5916. [Link]

  • ACS Publications. (n.d.). First Total Synthesis of this compound, a New Pentaketide Produced by Aspergillus ochraceus. The Journal of Organic Chemistry. Retrieved from [Link]

  • PubMed. (2000). First total synthesis of this compound, a new pentaketide produced by Aspergillus ochraceus. Journal of Organic Chemistry. [Link]

  • Pilli, R. A., Victor, M. M., & de Meijere, A. (2000). First Total Synthesis of this compound, a New Pentaketide Produced by Aspergillus ochraceus. The Journal of Organic Chemistry. Retrieved from [Link]

  • Malmierca, M. G., et al. (2014). Novel aspinolide production by Trichoderma arundinaceum with a potential role in Botrytis cinerea antagonistic activity and plant defence priming. PubMed. [Link]

  • Chang, C., et al. (2019). Divergent total synthesis of aspinolides B, E and J. Tetrahedron. [Link]

  • Wikipedia. (n.d.). Retrosynthetic analysis. Retrieved from [Link]

  • University of Bristol. (n.d.). Retrosynthetic analysis. Retrieved from [Link]

  • Basics of Retrosynthetic Analysis. (n.d.). Retrieved from [Link]

  • Kała, K. (2025). Advances in Fungal Natural Products: Insights into Bioactivity and Therapeutic Potential. Pharmaceuticals, 18(9), 1313. [Link]

  • El-Demerdash, A., et al. (2021). Recent updates on the bioactive compounds of the marine-derived genus Aspergillus. RSC Advances. [Link]

Sources

Application Notes & Protocols: The Nozaki-Hiyama-Kishi Reaction in the Total Synthesis of Aspinolide B

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: The Strategic Value of the NHK Reaction in Complex Synthesis

The total synthesis of complex natural products is a cornerstone of modern organic chemistry, providing not only a definitive proof of structure but also enabling access to analogues for therapeutic development. Aspinolide B, a 10-membered macrolide lactone isolated from Aspergillus ochraceus, presents a significant synthetic challenge: the efficient and stereocontrolled construction of its medium-sized ring.[1][2] Traditional macrolactonization strategies often face hurdles due to unfavorable enthalpic and entropic factors.

This guide details the strategic application of the intramolecular Nozaki-Hiyama-Kishi (NHK) reaction as the key C-C bond-forming and ring-closing step in the first total synthesis of this compound.[3] The NHK reaction's remarkable chemoselectivity and tolerance for a wide array of functional groups make it an indispensable tool for late-stage cyclizations in molecules bearing sensitive functionalities.[4] Herein, we dissect the causality behind its mechanistic pathway, provide a detailed protocol based on its published application, and offer field-proven insights for researchers seeking to leverage this powerful transformation.

The Nozaki-Hiyama-Kishi Reaction: Mechanistic Underpinnings

First developed by Nozaki and Hiyama, and later refined by Kishi who identified the crucial role of nickel, the NHK reaction facilitates the coupling of an organic halide with an aldehyde to form an alcohol.[5][6] Its power lies in the generation of a highly nucleophilic organochromium species that is remarkably selective for aldehydes, leaving other functional groups like esters, ketones, and amides untouched.[5]

The Catalytic Cycle: A Symphony of Chromium and Nickel

The reaction is not merely a single transformation but a synergistic catalytic cycle involving two distinct metals:

  • Activation: The cycle begins with the reduction of a catalytic amount of Nickel(II) chloride to the active Nickel(0) species by two equivalents of stoichiometric Chromium(II) chloride.[5][7]

  • Oxidative Addition: The Ni(0) catalyst undergoes oxidative addition into the carbon-halide bond (in this case, a vinyl iodide) to form an organonickel(II) intermediate. This is the rate-limiting step where nickel's catalytic prowess is essential.[8]

  • Transmetalation: The organonickel species undergoes transmetalation with a Cr(III) species (formed during the initial Ni(II) reduction). This step transfers the organic moiety from nickel to chromium, regenerating the Ni(II) catalyst and forming the key organochromium(III) nucleophile.[5][9]

  • Nucleophilic Addition: The highly nucleophilic organochromium reagent adds to the aldehyde carbonyl in a classic nucleophilic addition fashion, forming a chromium alkoxide.

  • Workup: Aqueous workup protonates the alkoxide to yield the final secondary alcohol product.

The use of nickel is critical; its absence renders the reaction sluggish and unreliable for less reactive halides like vinyl and aryl halides.[5] However, the amount of nickel must be carefully controlled to prevent undesired side reactions, such as the homocoupling of the halide to form a diene.[5][6]

NHK_Mechanism Figure 1: Catalytic Cycle of the Nozaki-Hiyama-Kishi Reaction cluster_legend Legend NiII Ni(II)Cl₂ Ni0 Ni(0) NiII->Ni0 R_Ni_X R-Ni(II)-X Ni0->R_Ni_X Oxidative Addition CrII 2 Cr(II)Cl₂ (Stoichiometric Reductant) CrII->NiII Reduction CrIII 2 Cr(III)Cl₃ R_X R-X (Vinyl Iodide) R_X->R_Ni_X R_Ni_X->NiII Regenerates R_Cr_X [R-Cr(III)-X] (Organochromium Nucleophile) R_Ni_X->R_Cr_X Transmetalation Cr_Alkoxide Chromium Alkoxide R_Cr_X->Cr_Alkoxide Nucleophilic Addition Aldehyde R'-CHO (Aldehyde) Aldehyde->Cr_Alkoxide Product Product (Secondary Alcohol) Cr_Alkoxide->Product Protonation Workup H₂O Workup key_Ni Nickel Species key_Cr Chromium Species key_Sub Substrates

Caption: Figure 1: Catalytic Cycle of the Nozaki-Hiyama-Kishi Reaction

Application Protocol: Intramolecular NHK Cyclization for this compound

In the total synthesis of this compound, the NHK reaction was ingeniously employed to forge the C7-C8 bond, thereby constructing the 10-membered macrolide core from a linear vinyl iodide-aldehyde precursor.[3] This intramolecular approach is highly effective for forming medium-sized rings, a task that is often challenging for other methods.[4][5]

Caption: Figure 2: Workflow for this compound Macrocyclization via NHK Reaction

Materials and Reagents
ReagentGradeSupplier NotesStorage
Chromium(II) Chloride (CrCl₂) Anhydrous, >99.9%Must be of high purity. The presence of Ni impurities, once a source of variability, is now controlled by adding a discrete Ni catalyst.[5]Store in a glovebox or desiccator under inert gas.
Nickel(II) Chloride (NiCl₂) AnhydrousUsed as the co-catalyst.Store in a desiccator.
Linear Precursor N/ASynthesized according to literature procedures.[3]Store under inert gas at low temperature.
Dimethylformamide (DMF) AnhydrousMust be rigorously dried and degassed.Store over molecular sieves under inert gas.
Tetrahydrofuran (THF) AnhydrousMust be rigorously dried and degassed.Store over molecular sieves under inert gas.
Step-by-Step Experimental Protocol

Note: This protocol is a representative procedure based on the synthesis described by Pilli et al.[3] Researchers should consult the primary literature for precise quantities and characterization data. All operations must be performed under a strict inert atmosphere (Argon or Nitrogen) using Schlenk techniques or in a glovebox.

  • Preparation of the Reaction Vessel:

    • Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar and a condenser under vacuum.

    • Allow the flask to cool to room temperature under a positive pressure of inert gas.

  • Addition of Catalysts:

    • In a glovebox, weigh Chromium(II) chloride (approx. 8.0 eq) and Nickel(II) chloride (approx. 0.1 eq) and add them to the reaction flask.[7]

    • Seal the flask, remove it from the glovebox, and re-establish the inert atmosphere.

  • Solvent Addition:

    • Add anhydrous, degassed solvent (e.g., a mixture of DMF and THF) via cannula to the flask containing the metal salts.

    • Stir the resulting slurry vigorously at room temperature for 15-30 minutes. The mixture should appear as a fine, grey-green suspension.

  • Substrate Addition:

    • Dissolve the linear aldehyde-vinyl iodide precursor (1.0 eq) in a minimal amount of anhydrous, degassed solvent.

    • Using a syringe pump, add the solution of the precursor to the stirred catalyst slurry over a period of several hours (e.g., 4-8 hours). This slow addition is crucial for intramolecular reactions to favor cyclization over polymerization or decomposition.

  • Reaction Monitoring:

    • Monitor the disappearance of the starting material by thin-layer chromatography (TLC). The reaction is typically stirred at room temperature for several hours after the addition is complete.

  • Workup and Purification:

    • Upon completion, cool the reaction mixture in an ice bath.

    • Quench the reaction by slowly adding deionized water.

    • Dilute the mixture with a suitable organic solvent, such as diethyl ether or ethyl acetate, and transfer to a separatory funnel.

    • Wash the organic layer sequentially with water and brine.

    • Dry the combined organic layers over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.

    • Purify the resulting crude product by flash column chromatography on silica gel to isolate the desired macrolide products. In the synthesis of this compound, this step yielded a mixture of diastereomers at the C8 position.[3]

Key Reaction Parameters
ParameterValue / ConditionRationale / Insight
Precursor Concentration High Dilution (<0.01 M)Essential for favoring intramolecular cyclization and minimizing intermolecular side reactions.
Temperature Room TemperatureThe reaction proceeds under mild conditions, preserving sensitive functional groups.[6]
Atmosphere Strict Inert (Ar or N₂)Cr(II) is highly oxygen-sensitive and will be readily oxidized, rendering it inactive.
Solvents DMF, DMSO, THFChosen for their ability to dissolve the chromium salts and support the reaction mechanism.[5]
CrCl₂ Stoichiometry ~8 equivalentsA large excess is used to ensure complete reduction of Ni(II) and formation of the organochromium reagent.
NiCl₂ Stoichiometry 1-5 mol%Catalytic amount is sufficient; excess can promote unwanted homocoupling.[5]
Reported Yield ~50% (as a mixture)The reported yield for the this compound macrocyclization was moderate, reflecting the challenge of forming a 10-membered ring.[3]

Trustworthiness & Field Insights: Validating Your Protocol

  • Source of Reagents is Critical: The success of the NHK reaction historically depended on nickel impurities in the CrCl₂ source.[5] Modern protocols rely on high-purity CrCl₂ doped with a known quantity of a Ni(II) salt, ensuring reproducibility. Always use freshly opened or properly stored anhydrous metal salts.

  • Managing Stereoselectivity: The NHK addition to the aldehyde in the this compound synthesis displayed low facial selectivity, resulting in a mixture of diastereomers at the newly formed C8 alcohol.[3] This is a common outcome in substrate-controlled intramolecular NHK reactions where the transition state is not sufficiently rigid. For other applications, chiral ligands can be employed to induce enantioselectivity.[4]

  • Troubleshooting Low Yields: If yields are poor, first verify the absolute exclusion of air and moisture. Ensure solvents are rigorously anhydrous. The physical appearance of the CrCl₂ (a white or light grey powder) is a good indicator of its quality; a dark green or brown color suggests oxidation.

  • Alternative Procedures: For systems where the traditional NHK reaction is problematic, newer variations have been developed. These include methods that are catalytic in chromium (using a stoichiometric reductant like manganese) and electrochemical versions that regenerate the Cr(II) species in situ, offering a more sustainable approach.[8][10][11]

References

  • Nozaki–Hiyama–Kishi reaction - Wikipedia . Wikipedia.

  • Gao, Y., et al. (2021). Electrochemical Nozaki–Hiyama–Kishi Coupling: Scope, Applications, and Mechanism . Journal of the American Chemical Society, 143(24), 9478–9488.

  • Pilli, R. A., Victor, M. M., & de Meijere, A. (2000). First Total Synthesis of this compound, a New Pentaketide Produced by Aspergillus ochraceus . The Journal of Organic Chemistry, 65(19), 5910–5916.

  • Pilli, R. A., Victor, M. M., & de Meijere, A. (2000). First total synthesis of this compound, a new pentaketide produced by Aspergillus ochraceus . PubMed.

  • Pilli, R. A., Victor, M. M., & de Meijere, A. (2000). First Total Synthesis of this compound, a New Pentaketide Produced by Aspergillus ochraceus . American Chemical Society.

  • Nozaki-Hiyama-Kishi Reaction . NROChemistry.

  • Nozaki-Hiyama-Kishi Reaction . J&K Scientific LLC.

  • Nozaki–Hiyama–Kishi Reaction Problem Solved! . YouTube.

  • Kallemeyn, J. M. (2002). THE NOZAKI-HIYAMA-KISHI REACTION . University of Illinois Urbana-Champaign.

  • A Nickel-Catalyzed Nozaki–Hiyama–Kishi Reaction under Visible Light Photocatalysis . ResearchGate.

  • Electrochemical Nozaki-Hiyama-Kishi Coupling: Scope, Applications, and Mechanism . organic-chemistry.org.

  • Liu, X., et al. (2010). On Ni Catalysts for Catalytic, Asymmetric Ni/Cr-Mediated Coupling Reactions . Journal of the American Chemical Society, 132(12), 4103–4105.

  • Wessjohann, L. A., & Scheid, G. (2001). A Nozaki−Hiyama−Kishi Ni(II)/Cr(II) Coupling Approach to the Phomactins . Organic Letters, 3(10), 1491–1494.

  • Liu, F. The Nozaki-Hiyama-Kishi Reaction, Asymmetric Additions to Carbonyl Compounds . Andrew G. Myers Research Group, Harvard University.

Sources

Asymmetric Synthesis of Aspinolide B: An Application Guide for Strategic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Aspinolide B

This compound is a ten-membered lactone natural product, a class of compounds that has garnered significant attention from the scientific community.[1] First isolated from the fungus Aspergillus ochraceus, this compound is a member of the aspinolide family, which exhibits notable biological activities.[1] These polyketide-derived molecules have demonstrated potential as antifungal agents, playing a role in the antagonistic activity against plant pathogens such as Botrytis cinerea. The complex stereochemical architecture of this compound, coupled with its biological relevance, makes it a compelling target for total synthesis. The development of an asymmetric synthesis is not only a testament to the power of modern synthetic methodologies but also provides a pathway to produce enantiomerically pure material for further biological evaluation and the generation of novel analogs. This guide provides an in-depth analysis of a successful asymmetric total synthesis of this compound, focusing on the strategic decisions, key transformations, and detailed experimental protocols for researchers in synthetic chemistry and drug development.

Strategic Analysis: Devising a Pathway to this compound

The synthesis of medium-sized rings like the decanolide core of this compound presents a significant challenge due to unfavorable entropic factors and potential transannular strain. A successful retrosynthetic analysis must address the stereoselective installation of multiple chiral centers and an efficient macrocyclization strategy.

Retrosynthetic Analysis

The first asymmetric total synthesis, accomplished by Pilli and coworkers, provides an excellent case study in strategic bond disconnection.[1] Their approach hinges on a late-stage, intramolecular carbon-carbon bond formation to construct the 10-membered ring, a departure from more traditional macrolactonization strategies.

Diagram 1: Retrosynthetic Analysis of this compound A high-level overview of the bond disconnections leading from the target molecule to key synthetic fragments.

G Aspinolide_B This compound Macrocycle_Precursor Acyclic Precursor (Vinyl Iodide Aldehyde) Aspinolide_B->Macrocycle_Precursor Nozaki-Hiyama-Kishi Macrocyclization Fragment_A C1-C7 Carboxylic Acid Fragment Macrocycle_Precursor->Fragment_A Esterification Fragment_B C8-C9 Alcohol Fragment Macrocycle_Precursor->Fragment_B Esterification Chiral_Aldehyde α-Hydroxy Aldehyde Fragment_A->Chiral_Aldehyde Felkin-type Addition Chiral_Lactone Protected (R)-Lactic Acid Derivative Fragment_B->Chiral_Lactone From Chiral Pool

The key disconnections are:

  • Nozaki-Hiyama-Kishi (NHK) Macrocyclization: The 10-membered ring is disconnected at the C7-C8 bond. This retrosynthetic step reveals an acyclic precursor containing a vinyl iodide and an aldehyde, poised for an intramolecular chromium(II)-mediated coupling. This strategy is particularly powerful due to the high chemoselectivity of the NHK reaction for aldehydes.

  • Esterification: The acyclic precursor is broken down into two main fragments via an ester linkage: a C1-C7 carboxylic acid fragment and a C8-C9 alcohol fragment.

  • Felkin-type Addition: The C1-C7 fragment is further simplified. The stereocenters at C4 and C5 are established through a diastereoselective Felkin-type addition of a trimethylsilylacetylene nucleophile to a chiral α-hydroxy aldehyde.

  • Chiral Pool Starting Materials: The synthesis begins from readily available chiral building blocks, with the C8-C9 fragment originating from (R)-lactic acid.

Alternative Strategies: A Divergent Approach

While the NHK macrocyclization is a robust method, other strategies have been explored. For instance, the work by Liu and coworkers demonstrates a divergent approach that allows for the synthesis of Aspinolides B, E, and J from common intermediates. Such strategies often employ different macrocyclization techniques or alternative methods for installing key stereocenters, highlighting the versatility of synthetic chemistry in accessing complex natural products.

Key Transformations: In-Depth Mechanistic Insights

Two reactions are central to the success of this synthesis: the Felkin-type addition for establishing key stereocenters and the Nozaki-Hiyama-Kishi reaction for the crucial macrocyclization step.

Stereocontrol via Felkin-Anh Addition

The stereoselective addition of a nucleophile to a chiral α-alkoxy aldehyde is a cornerstone of asymmetric synthesis. The Felkin-Anh model is used to predict the stereochemical outcome of such reactions under non-chelating conditions.

The model posits that the largest substituent at the α-carbon orients itself perpendicular to the carbonyl group to minimize steric interactions. The nucleophile then attacks the carbonyl carbon from the less hindered face, following the Bürgi-Dunitz trajectory (approximately 107°). In the case of an α-alkoxy aldehyde, the alkoxy group is often treated as the "large" substituent due to electronic effects, directing the incoming nucleophile to the opposite face.

Diagram 2: Felkin-Anh Model for Stereoselective Addition Illustrates the preferred transition state for the nucleophilic addition to the chiral aldehyde, leading to the desired diastereomer.

G cluster_0 Felkin-Anh Transition State L Large Group (OR) M Medium Group S Small Group (H) C_alpha C_alpha->L C_alpha->M C_alpha->S C_carbonyl C_alpha->C_carbonyl O_carbonyl O C_carbonyl->O_carbonyl H_aldehyde H C_carbonyl->H_aldehyde Nu Nu⁻ Nu->C_carbonyl Bürgi-Dunitz Trajectory label_attack Attack from less hindered face

This predictable stereocontrol is essential for setting the C4 and C5 stereocenters in the C1-C7 fragment of this compound, ensuring the formation of the correct anti-diol product with high diastereoselectivity.

Macrocyclization via Nozaki-Hiyama-Kishi Reaction

The intramolecular Nozaki-Hiyama-Kishi (NHK) reaction is a powerful tool for forming medium to large rings. It involves the chromium(II)-mediated coupling of an organic halide (in this case, a vinyl iodide) with an aldehyde. The reaction is typically catalyzed by a nickel(II) salt.

The mechanism involves the oxidative addition of Ni(0) (generated in situ from Ni(II) and Cr(II)) to the vinyl iodide, followed by transmetalation with Cr(III) to form an organochromium species. This organometallic reagent is highly nucleophilic and chemoselective, adding efficiently to the aldehyde to forge the C7-C8 bond and close the 10-membered ring. The low basicity of the organochromium intermediate allows for excellent functional group tolerance, a key advantage in late-stage macrocyclizations on complex substrates.

Data Summary and Protocols

Quantitative Data for Key Synthetic Steps

The following table summarizes the reported yields for the key transformations in the first total synthesis of this compound.

StepTransformationStarting MaterialProductYield (%)Stereoselectivity (dr)
1. Felkin-type AdditionAddition of TMS-acetylene to α-hydroxy aldehydeAldehyde 3a Propargyl alcohol85%10:1
2. Diol Formation & ProtectionHydrostannylation, Iodination, and SilylationPropargyl alcohol deriv.Protected anti-diol 8a ~60% (over steps)High
3. EsterificationCoupling of acid and alcohol fragmentsAcid and AlcoholAcyclic Precursor 2 71%N/A
4. Nozaki-Hiyama-Kishi CyclizationIntramolecular coupling of vinyl iodide and aldehydeAcyclic Precursor 2 Macrolactone 24a/b 45%1:1.5
5. Final DeprotectionRemoval of silyl ethersMacrolactone 25 This compound (1) 95%N/A

Yields and selectivities are based on the reported synthesis by Pilli et al.[1]

Detailed Experimental Protocols

The following protocols are adapted from the first total synthesis of (-)-Aspinolide B by Pilli et al. and are intended for researchers with advanced training in synthetic organic chemistry.[1] All reactions should be conducted in a well-ventilated fume hood using appropriate personal protective equipment. Anhydrous solvents and inert atmosphere techniques are required for moisture-sensitive reactions.

Protocol 1: Diastereoselective Felkin-type Addition (Synthesis of Propargyl Alcohol)

This protocol describes the key stereocenter-forming reaction.

Workflow Diagram

Diagram 3: Workflow for Felkin-type Addition A step-by-step visual guide to the experimental procedure.

G start Start dissolve_tms Dissolve TMS-acetylene in anhydrous THF start->dissolve_tms cool_tms Cool to -78 °C dissolve_tms->cool_tms add_buli Add n-BuLi dropwise cool_tms->add_buli stir_lithiate Stir for 30 min at -78 °C add_buli->stir_lithiate add_aldehyde Add solution of Aldehyde 3a in THF dropwise stir_lithiate->add_aldehyde stir_reaction Stir for 2 h at -78 °C add_aldehyde->stir_reaction quench Quench with sat. aq. NH4Cl stir_reaction->quench workup Warm to RT, Extract with Et2O, Wash, Dry (MgSO4) quench->workup purify Purify by Flash Chromatography workup->purify product Obtain desired Propargyl Alcohol purify->product

Step-by-Step Methodology:

  • Reagent Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and nitrogen inlet, add anhydrous tetrahydrofuran (THF, 10 mL) and trimethylsilylacetylene (1.2 mmol).

  • Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.1 mmol, 1.6 M in hexanes) dropwise via syringe. Stir the resulting solution at -78 °C for 30 minutes.

  • Aldehyde Addition: In a separate flask, dissolve the chiral α-hydroxy aldehyde 3a (1.0 mmol) in anhydrous THF (5 mL). Add this solution dropwise to the lithium acetylide solution at -78 °C.

  • Reaction Monitoring: Stir the reaction mixture at -78 °C for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (10 mL). Allow the mixture to warm to room temperature.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL). Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford the desired propargyl alcohol as a mixture of diastereomers (10:1 dr).

Protocol 2: Nozaki-Hiyama-Kishi Macrocyclization

This protocol details the crucial ring-closing step.

Step-by-Step Methodology:

  • Catalyst and Reagent Setup: In a flame-dried Schlenk flask under an argon atmosphere, add anhydrous, degassed N,N-dimethylformamide (DMF, 50 mL). Add chromium(II) chloride (4.0 mmol) and nickel(II) chloride (0.1 mmol). Stir the suspension vigorously at room temperature for 15 minutes.

  • Substrate Addition: In a separate flask, dissolve the acyclic vinyl iodide-aldehyde precursor 2 (0.2 mmol) in anhydrous, degassed DMF (10 mL).

  • Slow Addition: Using a syringe pump, add the solution of the precursor to the CrCl₂/NiCl₂ suspension over a period of 10 hours to maintain high dilution conditions, which favor intramolecular cyclization over intermolecular polymerization.

  • Reaction Monitoring: After the addition is complete, stir the reaction mixture at room temperature for an additional 6 hours. Monitor the disappearance of the starting material by TLC.

  • Work-up: Pour the reaction mixture into water (100 mL) and extract with ethyl acetate (4 x 50 mL).

  • Purification: Combine the organic layers, wash successively with water and brine, and dry over anhydrous sodium sulfate. After filtration and concentration, purify the crude residue by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield the two diastereomeric macrolactones 24a and 24b .

Conclusion and Future Outlook

The first asymmetric total synthesis of this compound by Pilli and coworkers stands as a significant achievement, showcasing a robust strategy centered on a diastereoselective Felkin-type addition and a highly effective Nozaki-Hiyama-Kishi macrocyclization. This approach not only confirmed the absolute stereochemistry of the natural product but also provided a blueprint for accessing this biologically relevant class of decanolides. The protocols detailed herein offer a practical guide for researchers aiming to synthesize this compound and its analogs. Future work in this area may focus on developing more convergent or catalytic macrocyclization strategies to improve overall efficiency. Furthermore, the synthetic route enables the creation of a library of this compound analogs, which will be invaluable for detailed structure-activity relationship (SAR) studies and the development of new antifungal agents.

References

  • Malmierca, G. et al. (2015). Novel aspinolide production by Trichoderma arundinaceum with a potential role in Botrytis cinerea antagonistic activity and plant defence priming. Environmental Microbiology, 17(4), 1103-1118. [Link]

  • Pilli, R. A., Victor, M. M., & de Meijere, A. (2000). First Total Synthesis of this compound, a New Pentaketide Produced by Aspergillus ochraceus. The Journal of Organic Chemistry, 65(19), 5910–5916. [Link]

Sources

Application Notes and Protocols for the Isolation and Purification of Aspinolide B

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Potential of Aspinolide B

This compound is a naturally occurring 10-membered lactone, a type of polyketide, that has been isolated from fungal species such as Aspergillus ochraceus and Trichoderma arundinaceum.[1][2] As a member of the lactone class of compounds, this compound is of significant interest to the scientific community due to the diverse biological activities exhibited by similar molecules, including antimicrobial, cytotoxic, and anti-inflammatory properties.[3][4] The isolation and purification of this compound are critical preliminary steps for its structural elucidation, pharmacological screening, and potential development into a therapeutic agent.[5][6]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the isolation and purification of this compound from fungal cultures. The protocols outlined herein are based on established methodologies for the extraction and purification of fungal secondary metabolites and are designed to be a robust starting point for obtaining high-purity this compound.[7][8]

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is fundamental to designing an effective isolation and purification strategy. While detailed experimental data for this compound is not extensively published, its classification as a lactone provides insight into its likely characteristics.

PropertyExpected CharacteristicImplication for Purification
Polarity Moderately polarSoluble in organic solvents like ethyl acetate, methanol, and dichloromethane. This property is key for selecting appropriate extraction solvents and chromatography mobile phases.
Molecular Weight Relatively smallAllows for purification by size-exclusion chromatography and facilitates detection by mass spectrometry.
Chemical Stability The lactone ring may be susceptible to hydrolysis under strong acidic or basic conditions.pH control during extraction and purification is crucial to prevent degradation of the target compound.
UV Absorbance The presence of chromophores in the molecule may allow for detection using a UV detector during chromatography.Enables real-time monitoring of the purification process.

Workflow for this compound Isolation and Purification

The overall process for isolating and purifying this compound can be broken down into three main stages: fungal fermentation, extraction of the crude metabolite mixture, and chromatographic purification of the target compound.

This compound Isolation Workflow cluster_0 Stage 1: Fermentation cluster_1 Stage 2: Extraction cluster_2 Stage 3: Purification Fungal Culture Fungal Culture Liquid or Solid Fermentation Liquid or Solid Fermentation Fungal Culture->Liquid or Solid Fermentation Biomass Separation Biomass Separation Liquid or Solid Fermentation->Biomass Separation Solvent Extraction Solvent Extraction Biomass Separation->Solvent Extraction Crude Extract Crude Extract Solvent Extraction->Crude Extract Column Chromatography Column Chromatography Crude Extract->Column Chromatography Fraction Collection Fraction Collection Column Chromatography->Fraction Collection Purity Analysis (TLC/HPLC) Purity Analysis (TLC/HPLC) Fraction Collection->Purity Analysis (TLC/HPLC) Purified this compound Purified this compound Purity Analysis (TLC/HPLC)->Purified this compound

Caption: A generalized workflow for the isolation and purification of this compound.

Detailed Protocols

Part 1: Fungal Fermentation

The production of this compound is dependent on the optimal growth of the source fungus, such as Aspergillus ochraceus.[5][6] The choice of fermentation method (solid-state or submerged) and media composition can significantly impact the yield of the target metabolite.

Protocol 1: Solid-State Fermentation of Aspergillus ochraceus

  • Media Preparation : Prepare a solid rice medium. For every 100g of rice, add 100 mL of distilled water to a 1 L Erlenmeyer flask and autoclave.

  • Inoculation : Inoculate the sterilized rice medium with a spore suspension or mycelial plugs of a pure culture of Aspergillus ochraceus.

  • Incubation : Incubate the flasks at 28°C in a static incubator for 14-21 days. The incubation should be carried out in the dark to promote secondary metabolite production.

  • Monitoring : Visually inspect the culture for growth and signs of contamination.

Part 2: Extraction of Crude this compound

The goal of this stage is to efficiently extract this compound from the fungal biomass and culture medium into an organic solvent.

Protocol 2: Solvent Extraction of this compound

  • Harvesting : After the incubation period, break up the solid fermented rice culture into smaller pieces.

  • Initial Extraction : Submerge the fungal biomass in ethyl acetate (EtOAc) at a 1:3 (w/v) ratio. Macerate the mixture using a blender or homogenizer to ensure thorough extraction.

  • Filtration : Filter the mixture through cheesecloth or a coarse filter paper to separate the solid biomass from the liquid extract.

  • Solvent Partitioning : Transfer the ethyl acetate extract to a separatory funnel and wash with an equal volume of distilled water to remove water-soluble impurities.

  • Concentration : Collect the organic layer and dry it over anhydrous sodium sulfate. Concentrate the extract under reduced pressure using a rotary evaporator to obtain a crude extract.[9]

Part 3: Chromatographic Purification

The crude extract contains a complex mixture of metabolites. A multi-step chromatographic approach is necessary to isolate this compound to a high degree of purity.[10][11][12]

Protocol 3: Multi-Step Chromatographic Purification

Step 1: Silica Gel Column Chromatography (Initial Fractionation)

  • Column Packing : Prepare a silica gel column using a slurry of silica gel in a non-polar solvent such as hexane.

  • Sample Loading : Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Load the dried, adsorbed sample onto the top of the prepared column.

  • Elution : Elute the column with a stepwise gradient of increasing polarity, starting with 100% hexane and gradually increasing the proportion of ethyl acetate. For example:

    • Hexane (100%)

    • Hexane:Ethyl Acetate (9:1)

    • Hexane:Ethyl Acetate (8:2)

    • Hexane:Ethyl Acetate (1:1)

    • Ethyl Acetate (100%)

    • Ethyl Acetate:Methanol (9:1)

  • Fraction Collection : Collect fractions of a defined volume and monitor the separation using Thin Layer Chromatography (TLC).[11]

  • Fraction Pooling : Pool the fractions that show the presence of the target compound based on TLC analysis.

Step 2: Size-Exclusion Chromatography (Further Purification)

  • Column Preparation : Use a pre-packed Sephadex LH-20 column or pack a column with Sephadex LH-20 resin swelled in methanol.

  • Sample Application : Dissolve the pooled fractions from the silica gel column in a minimal volume of methanol and apply it to the top of the Sephadex LH-20 column.

  • Isocratic Elution : Elute the column with 100% methanol at a constant flow rate.

  • Fraction Analysis : Collect fractions and analyze them by TLC or HPLC to identify those containing this compound.

Step 3: High-Performance Liquid Chromatography (HPLC) (Final Polishing)

  • Column and Mobile Phase Selection : Utilize a reversed-phase C18 column. The mobile phase will typically be a gradient of water and acetonitrile or methanol. An example gradient could be:

    • 0-5 min: 30% Acetonitrile

    • 5-25 min: 30-80% Acetonitrile (linear gradient)

    • 25-30 min: 80% Acetonitrile

    • 30-35 min: 30% Acetonitrile

  • Sample Injection : Dissolve the purified fraction from the size-exclusion step in the initial mobile phase and inject it into the HPLC system.[10]

  • Peak Collection : Monitor the elution profile using a UV detector and collect the peak corresponding to this compound.

  • Purity Confirmation : Analyze the collected peak for purity using analytical HPLC and confirm the identity of the compound using techniques such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Self-Validating Systems and Quality Control

Throughout the isolation and purification process, it is essential to incorporate quality control steps to ensure the integrity of the final product.

  • TLC Analysis : Regularly use TLC to monitor the progress of column chromatography and to identify fractions containing the target compound.

  • HPLC Analysis : Employ analytical HPLC to assess the purity of the pooled fractions at each stage of purification.

  • Spectroscopic Analysis : Confirm the structure and identity of the purified this compound using MS and NMR.

Conclusion

The protocols detailed in this application note provide a robust framework for the successful isolation and purification of this compound from fungal sources. By understanding the principles behind each step and implementing rigorous quality control measures, researchers can obtain a high-purity compound suitable for further biological and chemical investigation. The exploration of natural products like this compound holds significant promise for the discovery of novel therapeutic agents.

References

  • Analytical characterization and structure elucidation of metabolites from Aspergillus ochraceus MP2 fungi. (n.d.). National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]

  • Cryptic Secondary Metabolites from the Sponge-Associated Fungus Aspergillus ochraceus. (2019). National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]

  • The Secondary Metabolites and Biosynthetic Diversity From Aspergillus ochraceus. (2022). National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]

  • Aspergillus ochraceus: Metabolites, Bioactivities, Biosynthesis, and Biotechnological Potential. (2022). MDPI. Retrieved January 12, 2026, from [Link]

  • The Secondary Metabolites and Biosynthetic Diversity From Aspergillus ochraceus. (2022). Frontiers in Microbiology. Retrieved January 12, 2026, from [Link]

  • Novel aspinolide production by Trichoderma arundinaceum with a potential role in Botrytis cinerea antagonistic activity and plant defence priming. (2014). PubMed. Retrieved January 12, 2026, from [Link]

  • Comprehensive guide to extracting and expressing fungal secondary metabolites: Aspergillus fumigatus as a case study. (2022). National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]

  • Comparison of different methods for metabolite extraction from Aspergillus niger mycelium. (2002). ResearchGate. Retrieved January 12, 2026, from [Link]

  • 567 COMPARISON OF DIFFERENT METHODS FOR METABOLITE EXTRACTION FROM ASPERGILLUS NIGER MYCELIUM. (n.d.). Retrieved January 12, 2026, from [Link]

  • Separation techniques: Chromatography. (2015). National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]

  • First total synthesis of this compound, a new pentaketide produced by Aspergillus ochraceus. (2000). PubMed. Retrieved January 12, 2026, from [Link]

  • Chromatography Techniques & Key Components. (2023). Retrieved January 12, 2026, from [Link]

  • Chromatography: Principle, Types, Steps, Uses, Diagram. (2023). Microbe Notes. Retrieved January 12, 2026, from [Link]

  • Biological Activity of Selected Natural and Synthetic Terpenoid Lactones. (2021). MDPI. Retrieved January 12, 2026, from [Link]

  • Purification techniques chromatography. (2015). SlideShare. Retrieved January 12, 2026, from [Link]

  • Chromatography: Techniques of Separation. (2022). TSI Journals. Retrieved January 12, 2026, from [Link]

  • Advances in Fungal Natural Products: Insights into Bioactivity and Therapeutic Potential. (2025). MDPI. Retrieved January 12, 2026, from [Link]

  • Biological Activity of Naturally Derived Naphthyridines. (2023). MDPI. Retrieved January 12, 2026, from [Link]

  • Enzymes Produced by the Genus Aspergillus Integrated into the Biofuels Industry Using Sustainable Raw Materials. (2024). MDPI. Retrieved January 12, 2026, from [Link]

  • Recent updates on the bioactive compounds of the marine-derived genus Aspergillus. (2021). National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]

  • Isolation and structural determination of makinolide B from Streptomyces sp. MK-19. (2013). PubMed. Retrieved January 12, 2026, from [Link]

  • Simple Chemical Extraction Method for DNA Isolation from Aspergillus fumigatus and Other Aspergillus Species. (2002). National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]

  • Purification and characterization of tyrosinase from gill tissue of Portabella mushrooms. (2000). PubMed. Retrieved January 12, 2026, from [Link]

  • Isolation and Identification of Indole Alkaloids from Aspergillus amstelodami BSX001 and Optimization of Ultrasound-Assisted Extraction of Neoechinulin A. (2024). MDPI. Retrieved January 12, 2026, from [Link]

  • Isolation of a Novel Polyketide from Neodidymelliopsis sp. (2020). MDPI. Retrieved January 12, 2026, from [Link]

  • Physicochemical properties, aroma compounds, non-volatile metabolites and their potential correlation in Wickerhamomyces anomalus-fermented Sichuan-style sausage. (2024). PubMed Central. Retrieved January 12, 2026, from [Link]

  • Showing Compound Persenone B (FDB014763). (n.d.). FooDB. Retrieved January 12, 2026, from [Link]

  • Physicochemical Properties and Amino Acid Composition of Chymotrypsinogen B. (1966). PubMed. Retrieved January 12, 2026, from [Link]

  • Aspergillus Hydrophobins: Physicochemical Properties, Biochemical Properties, and Functions in Solid Polymer Degradation. (2022). PubMed. Retrieved January 12, 2026, from [Link]

Sources

Application Notes & Protocols: Aspinolide B Biological Activity Screening

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: Unveiling the Therapeutic Potential of Aspinolide B

This compound is a 10-membered lactone polyketide, a class of natural products renowned for their structural diversity and significant biological activities.[1][2] Originally isolated from fungi such as Aspergillus ochraceus and Trichoderma arundinaceum, this compound has emerged as a molecule of interest for therapeutic screening.[3][4][5] Its producing organisms are known for their antagonistic activity against plant pathogens, suggesting that this compound may possess inherent antimicrobial, particularly antifungal, properties.[5][6] The structural class of terpenoid lactones, to which this compound belongs, is associated with a wide array of bioactivities, including antimicrobial, cytotoxic, and anti-inflammatory effects.[1]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to conduct primary screening of this compound's biological activity. The protocols herein are designed to be self-validating and are grounded in established methodologies, offering a robust framework for the initial assessment of this promising natural product. We will focus on three key areas of screening: Cytotoxicity , Antimicrobial Activity , and Anti-inflammatory Activity .

Part 1: Cytotoxicity Screening

Rationale: Before exploring specific therapeutic activities, it is crucial to determine the cytotoxic profile of this compound. Cytotoxicity assays are fundamental in early-stage drug discovery to assess a compound's potential to damage or kill cells, which is a desirable trait for anticancer agents but an adverse effect for other therapeutic applications.[7][8] These assays also help in determining the appropriate concentration range for subsequent, more specific biological assays, ensuring that the observed effects are not merely a consequence of general toxicity.[9] We will describe the MTT assay, a widely used colorimetric method for assessing cell metabolic activity as an indicator of cell viability.[10]

Workflow for Cytotoxicity Screening

Cytotoxicity_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Aspinolide_Stock Prepare this compound Stock Solution (e.g., in DMSO) Serial_Dilutions Prepare Serial Dilutions of this compound Aspinolide_Stock->Serial_Dilutions Cell_Culture Culture Selected Cancer & Normal Cell Lines Cell_Seeding Seed Cells into 96-well Plates Cell_Culture->Cell_Seeding Compound_Addition Add this compound Dilutions to Wells Serial_Dilutions->Compound_Addition Cell_Seeding->Compound_Addition Incubation_24h Incubate for 24-72 hours Compound_Addition->Incubation_24h MTT_Addition Add MTT Reagent Incubation_24h->MTT_Addition Incubation_4h Incubate for 2-4 hours MTT_Addition->Incubation_4h Solubilization Add Solubilizing Agent (e.g., DMSO) Incubation_4h->Solubilization Absorbance_Reading Read Absorbance at 570 nm Solubilization->Absorbance_Reading Data_Processing Calculate % Viability vs. Control Absorbance_Reading->Data_Processing IC50_Determination Determine IC50 Values Data_Processing->IC50_Determination

Caption: Workflow for determining the cytotoxicity of this compound using the MTT assay.

Protocol: MTT Cytotoxicity Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on selected cell lines.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Selected cancer cell lines (e.g., HeLa, A549) and a non-cancerous cell line (e.g., HEK293)

  • Appropriate cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells, then dilute to a concentration of 5 x 10^4 cells/mL in culture medium.

    • Add 100 µL of the cell suspension to each well of a 96-well plate.

    • Incubate the plate at 37°C in a 5% CO2 humidified incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in culture medium to obtain the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

    • Incubate for another 24 to 72 hours.

  • MTT Assay:

    • After incubation, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[10]

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[10]

    • Gently shake the plate for 5 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 540 nm using a microplate reader.

    • Calculate the percentage of cell viability using the following formula:

      • % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the log of this compound concentration to determine the IC50 value.

Parameter Description Example Data
Cell Line The type of cell used in the assay.HeLa (Cervical Cancer)
Incubation Time Duration of compound exposure.48 hours
IC50 (µM) Concentration of this compound that inhibits 50% of cell growth.To be determined
Positive Control A known cytotoxic agent.Doxorubicin (IC50 ~0.5 µM)
Vehicle Control The solvent used to dissolve the compound.DMSO (0.1%)

Part 2: Antimicrobial Activity Screening

Rationale: Natural products from fungi are a rich source of antimicrobial agents.[2] Given that this compound is produced by fungi known to antagonize other microorganisms, screening for antibacterial and antifungal activity is a logical step.[5][6] We will outline two standard methods: the Kirby-Bauer disk diffusion assay for a qualitative assessment of activity and the broth microdilution method to quantitatively determine the Minimum Inhibitory Concentration (MIC).[11][12]

Workflow for Antimicrobial Screening

Antimicrobial_Workflow cluster_qualitative Qualitative Screen (Disk Diffusion) cluster_quantitative Quantitative Screen (Broth Microdilution) Inoculum_Prep Prepare Microbial Inoculum (e.g., 0.5 McFarland) Agar_Plate Inoculate Agar Plate (e.g., Mueller-Hinton) Inoculum_Prep->Agar_Plate Disk_Placement Place this compound-impregnated Disks Agar_Plate->Disk_Placement Incubate_Plates Incubate Plates (e.g., 37°C for 24h) Disk_Placement->Incubate_Plates Measure_Zones Measure Zones of Inhibition Incubate_Plates->Measure_Zones Serial_Dilution_Broth Prepare Serial Dilutions of This compound in Broth Inoculate_Wells Inoculate Wells with Microbial Suspension Serial_Dilution_Broth->Inoculate_Wells Incubate_Microplate Incubate 96-well Plate Inoculate_Wells->Incubate_Microplate Determine_MIC Determine MIC (Lowest concentration with no visible growth) Incubate_Microplate->Determine_MIC Resazurin_Addition Optional: Add Resazurin for Colorimetric Reading Determine_MIC->Resazurin_Addition

Caption: Workflow for antimicrobial screening of this compound.

Protocol: Kirby-Bauer Disk Diffusion Assay

Objective: To qualitatively assess the antimicrobial activity of this compound.

Materials:

  • This compound

  • Sterile filter paper disks (6 mm)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans, Aspergillus niger)

  • Mueller-Hinton agar (for bacteria) or Sabouraud dextrose agar (for fungi)

  • Sterile saline (0.85% NaCl)

  • McFarland standard (0.5)

Procedure:

  • Inoculum Preparation: Prepare a microbial suspension in sterile saline equivalent to a 0.5 McFarland standard.[12]

  • Plate Inoculation: Using a sterile cotton swab, evenly streak the microbial suspension over the entire surface of the agar plate.[11]

  • Disk Application: Aseptically place sterile paper disks impregnated with a known concentration of this compound (e.g., 10, 50, 100 µ g/disk ) onto the agar surface.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, and at 25-30°C for 48-72 hours for fungi.

  • Result Interpretation: Measure the diameter of the zone of inhibition (clear area around the disk where microbial growth is inhibited) in millimeters.

Protocol: Broth Microdilution for MIC Determination

Objective: To quantitatively determine the Minimum Inhibitory Concentration (MIC) of this compound.

Materials:

  • This compound

  • 96-well microtiter plates

  • Mueller-Hinton broth (for bacteria) or RPMI-1640 (for fungi)

  • Microbial suspensions (adjusted to ~5 x 10^5 CFU/mL)

  • Resazurin solution (optional, for colorimetric reading)[13]

Procedure:

  • Serial Dilution: Add 100 µL of broth to all wells. Add 100 µL of this compound stock solution to the first well and perform a two-fold serial dilution across the plate.

  • Inoculation: Add 10 µL of the adjusted microbial inoculum to each well.

  • Controls: Include a positive control (broth + inoculum) and a negative control (broth only).

  • Incubation: Incubate the plate under appropriate conditions (as mentioned above).

  • MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible microbial growth.[14]

  • (Optional) Resazurin Assay: Add 30 µL of resazurin solution to each well and incubate for a further 2-4 hours. A color change from blue to pink indicates viable cells. The MIC is the lowest concentration where the blue color is retained.[11][13]

Parameter Description Expected Outcome
Test Organism The bacterial or fungal strain being tested.S. aureus, C. albicans
Zone of Inhibition (mm) Diameter of the clear zone in the disk diffusion assay.> 10 mm suggests activity
MIC (µg/mL) Minimum Inhibitory Concentration from broth microdilution.To be determined
Positive Control A known antibiotic/antifungal.Ampicillin / Amphotericin B

Part 3: Anti-inflammatory Activity Screening

Rationale: Many natural products, including lactones, exhibit anti-inflammatory properties.[1] Inflammation is a key pathological process in numerous diseases, making anti-inflammatory compounds highly sought after.[][16] A common initial screening method involves measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells). Overproduction of NO by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation.[17]

Signaling Pathway for LPS-induced NO Production

Inflammation_Pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 TLR4->MyD88 NFkB_Activation NF-κB Activation MyD88->NFkB_Activation iNOS_Expression iNOS Gene Expression NFkB_Activation->iNOS_Expression iNOS_Protein iNOS Protein iNOS_Expression->iNOS_Protein NO_Production Nitric Oxide (NO) Production iNOS_Protein->NO_Production L-Citrulline Arginine L-Arginine Aspinolide_B This compound (Potential Inhibitor) Aspinolide_B->NFkB_Activation Aspinolide_B->iNOS_Expression

Caption: Simplified pathway of LPS-induced NO production and potential inhibition by this compound.

Protocol: Griess Assay for Nitric Oxide Inhibition

Objective: To evaluate the ability of this compound to inhibit nitric oxide production in LPS-stimulated RAW 264.7 macrophages.

Materials:

  • This compound

  • RAW 264.7 murine macrophage cell line

  • Lipopolysaccharide (LPS) from E. coli

  • DMEM with 10% FBS

  • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • Sodium nitrite (NaNO2) standard solution

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

  • Compound Pre-treatment: Treat the cells with various non-toxic concentrations of this compound (determined from the cytotoxicity assay) for 1 hour.

  • Inflammation Induction: Stimulate the cells by adding LPS to a final concentration of 1 µg/mL. Include an unstimulated control and an LPS-only control.

  • Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2.

  • Nitrite Measurement:

    • Transfer 50 µL of the cell culture supernatant to a new 96-well plate.

    • Add 50 µL of Griess Reagent Part A, incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Griess Reagent Part B, and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm.

  • Data Analysis:

    • Generate a standard curve using the sodium nitrite solution.

    • Calculate the concentration of nitrite in the samples from the standard curve.

    • Determine the percentage of NO inhibition relative to the LPS-only control.

Parameter Description Example
Stimulant Agent used to induce inflammation.LPS (1 µg/mL)
Cell Line Model system for inflammation.RAW 264.7 Macrophages
IC50 (µM) Concentration of this compound for 50% NO inhibition.To be determined
Positive Control A known anti-inflammatory agent.Dexamethasone

Conclusion and Future Directions

The protocols outlined in these application notes provide a robust starting point for the systematic evaluation of this compound's biological activities. Positive results in any of these primary screens will warrant further investigation. For instance, significant cytotoxicity against cancer cell lines would lead to more advanced anticancer assays (e.g., apoptosis, cell cycle analysis).[18] Potent antimicrobial activity would necessitate testing against a broader panel of pathogens, including resistant strains, and mechanistic studies (e.g., inhibition of cell wall synthesis).[19][20] Promising anti-inflammatory activity would be followed by investigations into the specific molecular targets within the inflammatory cascade, such as the expression of COX-2 or pro-inflammatory cytokines.[21] This structured screening approach ensures a comprehensive initial assessment, paving the way for more focused and impactful downstream research in the development of this compound as a potential therapeutic agent.

References

  • Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. (n.d.). National Institutes of Health. Available at: [Link]

  • (2023). Methods for screening and evaluation of antimicrobial activity: a review of protocols, advantages and limitations. ResearchGate. Available at: [Link]

  • Antimicrobial Assay. (n.d.). Springer Nature Experiments. Available at: [Link]

  • (2022). Anticancer drug screening of natural products: In vitro cytotoxicity assays, techniques, and challenges. ResearchGate. Available at: [Link]

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2019). Assessment of antimicrobial activity. Protocols.io. Available at: [Link]

  • (2021). Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. Acta Scientific. Available at: [Link]

  • Cytostatic and Cytotoxic Natural Products against Cancer Cell Models. (2019). National Center for Biotechnology Information. Available at: [Link]

  • Kahn, M. (Ed.). (2012). High Throughput Screening for Novel Anti-Inflammatories. Google Books.
  • Screening and Isolation of Potential Anti-Inflammatory Compounds from Saxifraga atrata via Affinity Ultrafiltration-HPLC and Multi-Target Molecular Docking Analyses. (2022). National Center for Biotechnology Information. Available at: [Link]

  • Pilli, R. A., Victor, M. M., & de Meijere, A. (2000). First total synthesis of this compound, a new pentaketide produced by Aspergillus ochraceus. The Journal of Organic Chemistry, 65(19), 5910–5916. Available at: [Link]

  • Identified natural products with cytostatic and cytotoxicity activity against ALL cell lines. (n.d.). ResearchGate. Available at: [Link]

  • Pilli, R. A., Victor, M. M., & de Meijere, A. (2000). First Total Synthesis of this compound, a New Pentaketide Produced by Aspergillus ochraceus. ACS Publications. Available at: [Link]

  • Assessment of cytotoxicity of leaf extracts of Andrographis paniculata and Aspilia africana on murine cells in vitro. (2015). National Center for Biotechnology Information. Available at: [Link]

  • Malmierca, M. G., et al. (2014). Novel aspinolide production by Trichoderma arundinaceum with a potential role in Botrytis cinerea antagonistic activity and plant defence priming. Environmental Microbiology, 17(4), 1137-1150. Available at: [Link]

  • Riss, T. L., et al. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. National Center for Biotechnology Information. Available at: [Link]

  • Identification of polyketide synthase genes required for aspinolide biosynthesis in Trichoderma arundinaceum. (2022). National Center for Biotechnology Information. Available at: [Link]

  • Isolation and structural determination of makinolide B from Streptomyces sp. MK-19. (2012). Journal of Natural Medicines, 66(4), 723-726. Available at: [Link]

  • Isolation, Structure Elucidation, and Biomimetic Total Synthesis of Versicolamide B and the Isolation of Antipodal (−)-Stephacidin A and (+)-Notoamide B from Aspergillus versicolor NRRL 35600. (2010). National Center for Biotechnology Information. Available at: [Link]

  • Biological Activity of Selected Natural and Synthetic Terpenoid Lactones. (2021). MDPI. Available at: [Link]

  • Advances in Fungal Natural Products: Insights into Bioactivity and Therapeutic Potential. (2025). MDPI. Available at: [Link]

  • Biological Activity of Naturally Derived Naphthyridines. (2022). MDPI. Available at: [Link]

  • Isolation and Structure Elucidation of New Cytotoxic Macrolides Halosmysins B and C from the Fungus Halosphaeriaceae sp. Associated with a Marine Alga. (2019). MDPI. Available at: [Link]

  • Recent updates on the bioactive compounds of the marine-derived genus Aspergillus. (2021). National Center for Biotechnology Information. Available at: [Link]

  • The mechanism of action of PA-824: Novel insights from transcriptional profiling. (2008). National Center for Biotechnology Information. Available at: [Link]

  • Echinocandins – structure, mechanism of action and use in antifungal therapy. (2022). National Center for Biotechnology Information. Available at: [Link]

  • Mechanism of action of the antifugal agent polyoxin D. (1969). Journal of Bacteriology, 97(2), 771-779. Available at: [Link]

Sources

In vitro antifungal assay of Aspinolide B

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol Guide

Topic: In Vitro Antifungal Assay of Aspinolide B

For: Researchers, scientists, and drug development professionals.

Introduction: The Potential of this compound

Natural products remain a vital source of novel therapeutic agents. Fungi, in particular, are prolific producers of structurally diverse secondary metabolites with potent biological activities.[1] this compound, a 10-membered lactone polyketide, is one such metabolite.[2][3] Originally isolated from fungi such as Aspergillus ochraceus and Trichoderma arundinaceum, it has demonstrated plant growth regulatory effects and is implicated in antagonistic activity against phytopathogenic fungi like Botrytis cinerea.[2][4][5] This existing evidence provides a compelling rationale for a more systematic evaluation of its antifungal spectrum against clinically relevant human and plant pathogens.

This guide provides a comprehensive framework and detailed protocols for conducting a tiered in vitro antifungal assessment of this compound. We will progress from initial qualitative screening to quantitative determination of inhibitory concentrations and conclude with advanced assays to probe its potential mechanism of action. The methodologies are grounded in established standards from the Clinical and Laboratory Standards Institute (CLSI) to ensure reproducibility and validity.[6][7]

Scientific Context: Benchmarking Against Established Antifungals

To properly evaluate the activity of a novel compound like this compound, it is crucial to understand the mechanisms of current antifungal drug classes. These serve as essential benchmarks and controls in our assays. The three primary classes target either the fungal cell membrane or the cell wall.[8][9]

  • Polyenes (e.g., Amphotericin B): This class acts by binding directly to ergosterol, the primary sterol in the fungal cell membrane.[10] This binding forms pores or channels, leading to the leakage of essential intracellular ions and ultimately, cell death.[11][12]

  • Azoles (e.g., Fluconazole, Itraconazole): Azoles function by inhibiting the enzyme lanosterol 14α-demethylase, a key enzyme in the ergosterol biosynthesis pathway.[13][14] The depletion of ergosterol and the accumulation of toxic sterol intermediates disrupt membrane integrity and function.[15]

  • Echinocandins (e.g., Caspofungin): This class offers a distinct mechanism by noncompetitively inhibiting the β-(1,3)-D-glucan synthase enzyme complex.[16][17] Since β-(1,3)-D-glucan is a critical structural component of the fungal cell wall, its inhibition leads to a weakened cell wall, osmotic instability, and cell lysis. This target is absent in mammalian cells, providing a high degree of selective toxicity.[18]

By comparing the antifungal profile of this compound to these agents, we can generate initial hypotheses about its mode of action. For instance, similar efficacy against azole-resistant strains might suggest a different target than ergosterol synthesis.

Diagram: Mechanisms of Major Antifungal Classes

Antifungal_Mechanisms cluster_membrane Fungal Cell Membrane cluster_wall Fungal Cell Wall Ergosterol Ergosterol Lanosterol_Demethylase Lanosterol 14α-demethylase Lanosterol_Demethylase->Ergosterol Lanosterol Lanosterol Lanosterol->Lanosterol_Demethylase Glucan_Synthase β-(1,3)-D-glucan Synthase Glucan β-(1,3)-D-glucan Glucan_Synthase->Glucan synthesis Azoles Azoles (e.g., Fluconazole) Azoles->Lanosterol_Demethylase Inhibits Polyenes Polyenes (e.g., Amphotericin B) Polyenes->Ergosterol Binds & Forms Pores Echinocandins Echinocandins (e.g., Caspofungin) Echinocandins->Glucan_Synthase Inhibits

Caption: Mechanisms of action for three major classes of antifungal drugs.

A Tiered Strategy for Antifungal Evaluation

A systematic, multi-tiered approach is recommended to efficiently characterize the antifungal properties of this compound. This strategy progresses from broad screening to precise quantitative analysis, conserving the test compound and resources.

Diagram: Experimental Workflow

Workflow cluster_prep Preparation cluster_assays Assay Tiers cluster_analysis Data Analysis Compound_Prep Prepare this compound Stock (e.g., in DMSO) Tier1 Tier 1: Primary Screening Disk Diffusion Assay Compound_Prep->Tier1 Tier2 Tier 2: Quantitative Analysis Broth Microdilution (MIC) Compound_Prep->Tier2 Inoculum_Prep Standardize Fungal Inoculum (e.g., 0.5 McFarland) Inoculum_Prep->Tier1 Inoculum_Prep->Tier2 Analysis1 Measure Zone of Inhibition (mm) Tier1->Analysis1 Analysis2 Determine MIC Value (µg/mL) Tier2->Analysis2 Tier3 Tier 3: Mechanistic Insight Fungicidal Assay (MFC) Analysis3 Determine MFC Value (µg/mL) Calculate MFC/MIC Ratio Tier3->Analysis3 Analysis1->Tier2 If Active Analysis2->Tier3 If Active

Caption: A tiered workflow for the in vitro evaluation of this compound.

Experimental Protocols

Disclaimer: All work should be conducted in a certified biosafety cabinet using appropriate aseptic techniques.

Tier 1 Protocol: Agar Disk Diffusion Assay

This method provides a rapid, qualitative assessment of antifungal activity, ideal for initial screening.[19][20] The principle relies on the diffusion of the test compound from a paper disk into an agar medium inoculated with the target fungus, creating a zone of growth inhibition if the compound is active.[19]

Materials:

  • This compound stock solution (e.g., 1 mg/mL in DMSO)

  • Sterile blank paper disks (6 mm diameter)

  • Mueller-Hinton (MH) agar supplemented with 2% glucose and 0.5 µg/mL methylene blue (for yeasts).[21] For molds, plain MH agar can be used.[22]

  • Target fungal strains (e.g., Candida albicans, Aspergillus fumigatus)

  • Positive control disks (e.g., Fluconazole 25 µg, Voriconazole 1 µg)

  • Negative control: Disks impregnated with solvent (DMSO)

  • Sterile cotton swabs, saline (0.85%), McFarland 0.5 turbidity standard

Procedure:

  • Inoculum Preparation: Select 3-5 isolated colonies from a fresh culture (18-24 hours). Suspend in sterile saline and adjust the turbidity to match the 0.5 McFarland standard (~1-5 x 10^6 CFU/mL).[19]

  • Plate Inoculation: Within 15 minutes of preparation, dip a sterile cotton swab into the adjusted inoculum. Squeeze out excess liquid against the inside of the tube. Streak the entire surface of the MH agar plate evenly in three directions to ensure confluent growth.[19]

  • Disk Application: Allow the plate surface to dry for 3-5 minutes.

    • Test Disks: Aseptically apply a sterile blank disk to the agar. Pipette a defined volume (e.g., 10 µL) of the this compound stock solution onto the disk to achieve the desired load (e.g., 10 µ g/disk ).

    • Control Disks: Place the positive control (e.g., Fluconazole) and negative control (DMSO) disks on the agar, ensuring they are well-separated.

  • Incubation: Invert the plates and incubate at 35°C. Incubation times vary by organism: 20-24 hours for Candida spp., and up to 48-72 hours for filamentous fungi like Aspergillus.[22][23]

  • Result Measurement: Measure the diameter of the zone of complete growth inhibition (including the disk) to the nearest millimeter.

Tier 2 Protocol: Broth Microdilution for MIC Determination

This is the gold standard for quantitative antifungal susceptibility testing, determining the Minimum Inhibitory Concentration (MIC).[6][23] The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[23] This protocol is adapted from CLSI document M27 (for yeasts).[7][24]

Materials:

  • This compound stock solution

  • Sterile 96-well flat-bottom microtiter plates

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS to pH 7.0.[25]

  • Positive control antifungal (e.g., Fluconazole)

  • Target fungal inoculum, prepared as in 4.1 and then diluted in RPMI medium to a final concentration of 0.5-2.5 x 10^3 CFU/mL.[26]

  • Multichannel pipette

Procedure:

  • Plate Preparation: Add 100 µL of RPMI-1640 medium to wells 2 through 12 of a 96-well plate for each compound to be tested.

  • Serial Dilution:

    • Add 200 µL of the this compound working solution (prepared at 2x the highest desired final concentration) to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2. Mix well by pipetting up and down.

    • Continue this process from well 2 to well 10. Discard 100 µL from well 10.

    • This leaves well 11 as the growth control (no drug) and well 12 as the sterility control (no inoculum).

    • Repeat this process in separate rows for positive control drugs.

  • Inoculation: Add 100 µL of the standardized fungal inoculum to wells 1 through 11. Do not add inoculum to well 12. This brings the final volume in each well to 200 µL and dilutes the drug concentrations to their final 1x values.

  • Incubation: Cover the plates and incubate at 35°C for 24-48 hours, depending on the organism.[23]

  • MIC Determination: The MIC is read as the lowest drug concentration where a significant reduction in growth is observed compared to the growth control. For azoles, this is typically a ≥50% reduction.[23] For a new compound like this compound, a stringent endpoint (e.g., 80-100% inhibition) is recommended initially.

Tier 3 Protocol: Minimum Fungicidal Concentration (MFC) Assay

This assay distinguishes between fungistatic (inhibits growth) and fungicidal (kills) activity. The MFC is defined as the lowest drug concentration that results in a ≥99.9% reduction of the initial inoculum.[27]

Procedure:

  • Perform MIC Assay: Complete the broth microdilution assay as described in section 4.2.

  • Subculturing: After reading the MICs, take a 10-20 µL aliquot from each well that showed complete growth inhibition (i.e., the MIC well and all wells with higher concentrations).

  • Plating: Spot the aliquot onto a drug-free agar plate (e.g., Sabouraud Dextrose Agar). Also, plate an aliquot from the growth control well.

  • Incubation: Incubate the agar plate at 35°C for 24-48 hours, or until growth is clearly visible in the control spot.

  • MFC Determination: The MFC is the lowest concentration of this compound from which no fungal colonies grow on the subculture plate.

Data Presentation and Interpretation

Quantitative data should be summarized in a clear, tabular format for easy comparison across different fungal strains and control drugs.

Table 1: Example Data Summary for this compound Antifungal Activity

Fungal StrainThis compoundFluconazoleAmphotericin B
MIC (µg/mL) MIC (µg/mL) MIC (µg/mL)
Candida albicans ATCC 90028160.50.25
Candida glabrata ATCC 200132160.5
Cryptococcus neoformans H99840.125
Aspergillus fumigatus ATCC 204305>6410.5
MFC/MIC Ratio (vs. C. albicans) 242

Interpretation:

  • MIC Values: Lower MIC values indicate higher potency. In the example table, this compound shows moderate activity against yeasts but is less effective against the filamentous mold A. fumigatus.

  • MFC/MIC Ratio: This ratio provides insight into the nature of the antifungal activity.[27]

    • An MFC/MIC ratio ≤ 4 is generally considered indicative of fungicidal activity.

    • An MFC/MIC ratio > 4 suggests fungistatic activity. In the example, this compound demonstrates fungicidal activity against C. albicans.

References

  • EBSCO (n.d.). Polyene antifungals. Research Starters. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFe_AsYhvHrnJ7rWO7Vbty0WcfTzxtv-zhSetBbXF4fMZsRJe5vqXf2-_vgLv14RKUDaN2GTYzXktJFe_HoIKWoo0oWUkhRmz9kn7BIpuZKnBPwfzcN-QsC2nXmq9MshhXOAcwuYwEVQiHKMdkwwETd_3Sy776bGclth5rT4osD3BYNsazUCN7O1KJ1s9fFuzcmB4c=]
  • StudySmarter (2023). Azole: Antifungal Drugs, Mechanism of Action. [https://vertexaisearch.cloud.google.
  • Unacademy (n.d.). All about polyenes. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHh0XX58omTyk4Bp8SLOaPLpoNO1BC8sxCQdp7H7l_hiFsI0bQpbMITf8tenXHoLe-dcPwdqhEVWCsi-OyNUf7tAMdqzxUficFbKyIhYqlZifpDxgAiEbBQzVMYirVSbT339y4m-a4R_KP0u523npt3E7O_y4v3DeBc4n8=]
  • Ghannoum, M. A., & Rice, L. B. (1999). Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance. Clinical Microbiology Reviews, 12(4), 501–517. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFOY8V6jhLoFEyO0nthT4qmjGzKOhwttJv2ta5L_Im-daApVudLfrbunhv2a4qbaQBjYLdJU2Re2r_-_ZCTbCL8xOGR9e-m1scSOHPBwTKrQCbSwHTokL-5rr5q-GvLrA-HY_TH5fwfaj-4]
  • Wang, L., et al. (2021). The Secondary Metabolites and Biosynthetic Diversity From Aspergillus ochraceus. Frontiers in Microbiology, 12, 722021. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGLHpyT6cPJyscxAkZN2UbRg9JkjD-CFAXk3UYI1x154LIBV7GURcdH2_myFQtTUA9v3pmAbYnNqV1mMwPbTzWj7FU_TQdjaVBygHnsQJEzcN9j6cGjxQymDgIyLT7L1PMagp4CR3DNRHM2mdM=]
  • Patel, K., & Tadi, P. (2024). Caspofungin. In StatPearls. StatPearls Publishing. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE1A2k1MKkVZW1b93ogKhxCdoLF1M4H75cJ8rnm6iHNhhaqnnk9I-dM6azYj9L3XrK234JGU7_0JXwYqdKEi-hFWJELkVpSTwiCcVzU3vsmhypPLzA4Slb8sZBXHT88hFH3xTI0EMNmkA==]
  • Wikipedia (n.d.). Caspofungin. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG9goQMEj98vzlfc7v6IdEmiB7gMnaMGMsAMAyckqjxDu8vbzqqPDfBLuq3JmsFUpqgprQ_MvAtD0v4vrJ4NOJkdi6NEbrAxgtoNHdYzdDhYu53MmM43HpJJLNk189rBmL9NdV1]
  • EBSCO (n.d.). Mechanisms of action in antifungal drugs. Research Starters. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEOmmYX88BrnKDLUCD2ddzWXjfTJejv-4n49fGPHuVhnJIOt9gWfZj45BJRXfwhyDWIE5p-Mj2dTrzPKA9p18nKhxQ8aF_5vpAmcRh89nU5t52loCQXexCwxeBmxf59jiUkCugse70OLIFYqukTYRWFM2xXhTEqZmRTpRJTjAtYnpSepYEPe12FudX2Nha_fNfZ4Z1dqyNneOXLHCDquPvfd6s=]
  • Shields, R. K., & Nguyen, M. H. (2020). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews, 33(3), e00056-19. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEVFpTutvqp51t-NY1cFJ0j77P-kWxQOykgdo1-JAjSXgpqlD-v-57wzxR9tZcsjMCIod1JVbx4j4XAAe7jWLL2M8k3McWP8rzR6l2FmdxiIGPaok70SJSFzz3bzHl0J0fkmccYBdPdJTXAylM=]
  • ResearchGate (n.d.). Action Mechanisms of Antifungal Drugs. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGXNhzqnU9geWT6kikfa4radkAfaL-Z67wabYrqEits4GP_2cKdqRc7F0Bj8q0q3ZpYWdqWl67K0BMpOQ4h88yrkGpLFQF1pWZCpecECpepbbxLpkxEu8Xxr675qlB0WtVHkKB16E5G3hF3rv3JrGDPBy-3Bf0soqp_z4Ez5yiFfvQZ6-wXqax291nlD3KpFJ6qDJSi6OLKa99iEKTRIfi-QrdwnEXD75T5D4k8h2yLldqEXqBHNEmGmitPBxJ_Txg=]
  • Life Worldwide (n.d.). Azole antifungals. [https://vertexaisearch.cloud.google.
  • Patsnap Synapse (2024). What is the mechanism of Caspofungin Acetate?. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFp2oFdNP-MVoxnoKWBwtLgWgoppkJm9C2LV8Kwcyr_t2u-Q265yjfBuSIu1e_BVdvnwHdz5NJMysbtI1BurWvZcVBAWB1tYyTJ0pk-_xEadF3AUUy8dy8Ejl3w9LNvISiGmdNixsDTfQ5BlO96fh2gMXIuQ2F5rtrVFdLGqD_gBlMSlWot8OoBUY7p]
  • Slideshare (n.d.). Antifungal Action Mechanism ofs of Azoles, Caspofungin and Terbinafine.pptx. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFiT9fG4JQrYaS7Szt3imPmV0c_weTowF__sIb0wA093WrP4SA0tGPmmuEfw3UpTvyQvxB_uflCHN7oK2hpInx08XHbiIvzZZig4WDrjRbc_UDrpMJFHhx7gWTjDtwSFdhZVRJEViZcikLDcU1bymZkLSdR7i8if1lW6exiKJo4yqk0pQ2NbdF3UwsUMjFwqyXyb6_wTmOcLX2jfkxMf7hM_-Mt2tMigE_cSSKKNx8tMRJ06w==]
  • Ostrosky-Zeichner, L., et al. (2002). Caspofungin: an echinocandin antifungal agent. Annals of Pharmacotherapy, 36(1), 103-117. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGzsHC_gTlzvcxA3qey6dFR4euJvmv292CxEb_mPf19s1D6e1mfsCbRpy2rJHRZmO0PUYZkQ1b_fn5jWmWHjwts9h7PIZuUsEol2hoKnc2QZUprf7gDP_EDVNQWDcZZkygZ8JST]
  • Espinel-Ingroff, A. (2015). Antifungal Susceptibility of Yeasts and Filamentous Fungi by CLSI Broth Microdilution Testing. Methods in Molecular Biology, 1200, 137-144. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHc5T8XQVihjKjVGfyt6dFR4euJvmv292CxEb_mPf19s1D6e1mfsCbRpy2rJHRZmO0PUYZkQ1b_fn5jWmWHjwts9h7PIZuUsEol2hoKnc2QZUprf7gDP_EDVNQWDcZZkygZ8JST]
  • ScienceDirect (2024). Polyene antifungal agents: Significance and symbolism. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEgi_Ncb0Rl2atvyjt42ciU9TlVk_BmooS5gvgZLQP2DQeacEr8pPAk8SDCLKcFkCib2Wd2Vv4X5BK9Y2XhjBhcVonHrPlgLdZVRGkYxTh61D-UxFyJ8NZa684D78XXfmxLGRybE4NWyM2fNouNHLzxdojR_RtP]
  • Billaud, E. M., et al. (2005). [Caspofungin: mode of action and therapeutic applications]. Pathologie Biologie, 53(7), 418-424. [https://vertexaisearch.cloud.gsoogle.com/grounding-api-redirect/AUZIYQH0ZQCBhhWYXUSvUNpRkPWN-U3doF6jcPKeLeLHUz6cPfG_dnuchyfK4FMj6gCZ1Ay3Q8QRl3zwIYIWhTLJMNjsGaVy-TfGzgcJewo1liQDoSvEJnhdoY1hDR9D08MWF_y7NWFt]
  • El-Hawary, S. S., et al. (2022). Aspergillus ochraceus: Metabolites, Bioactivities, Biosynthesis, and Biotechnological Potential. Molecules, 27(19), 6770. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEdzZ6tPYqZnQmpe--dgoj6DlIRhdUEFGtem2g30Em0WO3E3WWIMEmxqSRIw8wR1DmUCd0eI2qS98xnvPjLB8mIfSJCCJS16-Q6YI-naUud3VjjPa33k6Sefb4EUBIW1zGYqcxS]
  • MDPI (2022). Aspergillus ochraceus: Metabolites, Bioactivities, Biosynthesis, and Biotechnological Potential. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEEKbGSxzHd2bTC7rDAoetiz0S0bdqDjPw3hWCnnk2cB4E3-6NOzOk8FvCLgDHKY5ZEJeEzMi26HCT2q1ocXyc8jn_6eay0uQpUj9ctosgpCiHYksDUoBUT1mcOJIZ94kbjkmHt]
  • Pfaller, M. A., et al. (2011). Comparison of the Broth Microdilution (BMD) Method of the European Committee on Antimicrobial Susceptibility Testing with the 24-Hour CLSI BMD Method for Testing Susceptibility of Candida Species to Fluconazole, Posaconazole, and Voriconazole by Use of Epidemiological Cutoff Values. Journal of Clinical Microbiology, 49(5), 1985-1993. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEMGzyV_YT9T81h5sjFuBP-GdLfFg8yDf1JsPLIZdLVQgwwTJUrX3WYKJR1yTwAa49lA6wXu7ekvHBpyGbDOjrJOyEmLBw_e-XPGfJ2L5X2qrICHjsNcYhvBVBtd1myQtkQ9QF8W6pk57ZA4-g=]
  • Berkow, E. L., & Lockhart, S. R. (2017). Antifungal Susceptibility Testing: A Primer for Clinicians. Open Forum Infectious Diseases, 4(4), ofx233. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEw5-K5vulcwyOIuicHCcqwRoa5_8ZWPVEiIZ4ANXYcMARg6aapS2_vLeKrMjiOxIU2m0RiU7fWgaUE59Vk7PwrEtUa19Mx7Cp7TTETcFn5iSeZicmsfSwy54iD1JlbLS_AfUw0LaEZHuwpZbw2yXVwQrjuaPc=]
  • CLSI (n.d.). ISO16256 | Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEygeG7pPDzNUn9ZFFiRPbDzCb6MvJDvkarCyuHulI2zHX2D03eWTkoZ2nw1meu6FiUno3EOgFT69RBJDf4nUA_N_pobIkSqAOQMOCydaHoxr_UJXJBbIrUSMM_w7_zdIBWIdrL]
  • Espinel-Ingroff, A., et al. (2007). Multicenter Evaluation of a New Disk Agar Diffusion Method for Susceptibility Testing of Filamentous Fungi with Voriconazole, Posaconazole, Itraconazole, Amphotericin B, and Caspofungin. Journal of Clinical Microbiology, 45(6), 1811-1820. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHYUzYMytKRKRaxNOLZbZUw9a1lukYdkSxxY7vTpcpBx3A09faMZ4g3766moP0Uk-XDvVGDw1fe4bscVBBBkbW7Nyv_sJLj-2TxC_qsMg2HB7GcWh2QA6op4PpWC_-hbMO9lcr82T79mS_6QUA=]
  • Medical Notes (2025). Yeasts-Broth Microdilution Testing (CLSI): Introduction, Principle. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH2N8XRqKe60DFeLMPMeBk8dfhhybNsO2QMTJBRmZXVtFUyR8AMZZl1R1rddZ7EsFphSxs0hYNagyOecI37q8pRAYEDr9wn8ABIYsCSTe0AwszwsIaJBXLHkMlminxRSadEbSEIlYwUQALMlZq2Bg3kCOof4MhwyZwlsz_m4J4Fq45sM7W_Q6ni27TN6RZ1jwj2QDqx5OJGUJsAhCDr5sO957JyLpgnGvrqPv7LvYtu8RoImBNFavGs-g==]
  • Espinel-Ingroff, A., et al. (2005). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. Journal of Clinical Microbiology, 43(8), 3787-3795. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHVsexptd_NLg5qeywpbTqIfZeIkaFZROLY2MTtppj-J9H7bjpQVxeasuJuWokXDc1xY8fQE6bXsg1AFJ_LNxwApQ6UPxRql9FGy-GQ9uLmggGpv34OmP0R3gyl6ZmNw7r2F3JI]
  • Asian Pacific Journal of Tropical Biomedicine (2014). Analytical characterization and structure elucidation of metabolites from Aspergillus ochraceus MP2 fungi. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFA1amxxtBPgAQUcCl_jcKKgIsSa3_ZDfj0J4uTb-2EU-6tnIqGmpB6g3PsDdaJIET8oAPXEdBt2w1eP0PnX0VlH7-d1oYlBTl2DKsnG-eEkUpMS9JaL2gqd5TRPufITBHfgSCAh-UmSio9sKY=]
  • Revista do Instituto de Medicina Tropical de São Paulo (2014). SUSCEPTIBILITY TEST FOR FUNGI: CLINICAL AND LABORATORIAL CORRELATIONS IN MEDICAL MYCOLOGY. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGETtKBqFHkS7QVOtfeLl8fqEyPYjsQ6pC-QevbOJls1XGFotJR64BjAratoS-WwkD4AGganfYKtRTAwb-MJBvcLDv-ZOght4c912oKfr4w3Bi2nUu8sdF3tWqKfK-bFi79LZBF2lMj6gGf6Q8=]
  • Frank, M., et al. (2019). Cryptic Secondary Metabolites from the Sponge-Associated Fungus Aspergillus ochraceus. Marine Drugs, 17(2), 99. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEWEMiSCle1syMYdrQebktT90G1LY1FM2zbMe_Hf2sZ0LTHabApNTf4UKZEW04kDlMgmDkeIJfNBhFmDhhve-XIsujXNGJ8TXtWNHTFIHynP4ScIdMhvxGR9E7g7lgCcIRqVNiCsAm4AASUJaA=]
  • DeMelo, N., et al. (2023). In Vitro Susceptibility Tests in the Context of Antifungal Resistance: Beyond Minimum Inhibitory Concentration in Candida spp. Journal of Fungi, 9(12), 1184. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG5JUvaaFsRhm34VFXhHSKMZRvrtdo96uqRn1kmLjD75K0x7FXpgnY91Rx5ae3yY0rHv0gnr5nG2R-FVgSyeCBaxEkoHq-heL_Ar22q1xfL67vUnT8zBF1hzoQ_EXqbYWhMLNbIMQmnx3MUGlbD]
  • Pierce, C. G., et al. (2008). Standardized Method for In Vitro Antifungal Susceptibility Testing of Candida albicans Biofilms. Antimicrobial Agents and Chemotherapy, 52(12), 4333–4340. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFwC1yJUJsTAMicA6PzxNUspDDH0wy53J5XBWG0q8iO3JXtvOYYt6igpfBIcm6vb0_X786wKpdQRoCz48x53gUj_Zjuh87nGaeB2f0abpXMn9jfImf1C6z4h92C7qnZaIDldTpnPQ3OWOaP]
  • Malmierca, M. G., et al. (2015). Novel aspinolide production by Trichoderma arundinaceum with a potential role in Botrytis cinerea antagonistic activity and plant defence priming. Environmental Microbiology, 17(4), 1103-1118. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHjZQeVa667mzIQhuQztCIMjCZ-1sIFwGmT5XBg09qCr7X1FcrGa-sFPOMwMoD_ITLu4HKjh4tLi9nOS6wCfXP70jyVNnEys5K0bNtQb5oIIGX22cj1b-8h05zxyZaM81uXhfuy]
  • Hardy Diagnostics (2024). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGi7BC3lFNgtdk4DYmbUAbhOLwTTqcAdQfAo2cS0plBI2prCt2ZFCluZQyJD-Gd0m2-4b1E5N_XTRoIJ58pPM2gbqBErqRjhFeUNxAYQfwxXhjm2SFKwmNLPpmyrs0MGnr6JAqRJQl6ETMGhmoMhl7trsVP1d0qA4ejmn1ZC4M7XIed_huEPRsCb0het-dXGa_4R51XhmAB0wONsHx9tWd2o5L_08c=]
  • ResearchGate (2025). In vitro antifungal susceptibility testing. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEZQUM4LREOmuMXtxBgl60kFNPs1UCibwlvegaacTG9hkU7HW6VUU5ad6ReKTfyBeGnseBq7xG9JXTikFKW7gCgA796_iLUbUgTAS3AK7OETtdyeYoDG0z7nbSBGT5ZTOPBrslRFbHHihWgOOlYEaEXjtnUMWabCGN1GgvXxVfUrytPLWB_863btZK-EyeKmBwLIoONWekegQ==]
  • Ghannoum, M., et al. (2010). Evaluation of microdilution and disk diffusion methods for antifungal susceptibility testing of dermatophytes. Medical Mycology, 48(1), 40-46. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFiCcxvyODS_go8zJRCJILsGRTVqhRO_m0X-R9zdG5_ti7KQGBmUxqo__Vp4gkDQofkyxtLPfwxT7OueskO_oG9MQvptA7soGoKTg3LZKhXkLdT8jHImL00MnpWHPiUia5Tu0MGMjGTs287zu54eqg=]
  • Carrillo-Muñoz, A. J., et al. (2013). Agar-Based Disk Diffusion Assay for Susceptibility Testing of Dermatophytes. Journal of Clinical Microbiology, 51(1), 89–93. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHmYW4-wM5ZqsdEJp72_C1w5TiTl2sMws2Rf62umByGvr_czi0rKEjwog9_c4iF58PHRpFVtm11jkeAA8bAlQiPHKWWj5aEvA8rzG9kZVHNTDmcAWO0_F3xzc5xOx4GKInISGYhr2hC5-YtByY=]
  • ResearchGate (n.d.). A Chemical structure of aspinolides B and C, the two major aspinolides produced by Trichoderma arundinaceum. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFioRSXqzvihoEYJtMo4tlxFyd-C8UEVVR7LNMi13zVKV4K7UNwccBNa1dXSGS8kjeILtWslvT_iee_bKlS8rRmPBLAbMl4CbHohc_ODRxtluBQvwjbR_EjpWatH63rD1ln-d5NpLCCLlaQemprO8wcfiZiAaZx2G51CnHOvjrd7RfiaI9c4h57V4gsSSHPRgmti_MUdLD2hEYXLTBkQbZ98eWf7Pp77prpHLzKWcKF8KJNnQfoWuvPyJPqcZQDZD0=]
  • Pilli, R. A., et al. (2000). First total synthesis of this compound, a new pentaketide produced by Aspergillus ochraceus. The Journal of Organic Chemistry, 65(19), 5910-5916. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEetXwF3iJstRxDVGDRIF-duPIEsRFQe-YzjFArjYzR70cxgbA_RHu6HXqTM1r1jIez49_XXfVmLcA9YcB8UfBY49WdX2DE2MYGPVz4FzbbUrhPpUpKzItiDKaOqGQQq3yN0Yl_]
  • Cayman Chemical (n.d.). This compound (CAS Number: 188605-15-4). [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFLsYgPzbKDt9iEvgX1vFh9zyYCRIO97lBNipstcBjSrUKvDJyeEfzrEXe4Uk_QrnBPoNADXEwe6ckfuEdynJsCPQRqnvFY3xejgTk1izdD8FVv1eNlTNyhSIps4g8sPkpFbWPFm1Hy6IK3lfTF8ESl]
  • Pilli, R. A., Victor, M. M., & de Meijere, A. (2000). First Total Synthesis of this compound, a New Pentaketide Produced by Aspergillus ochraceus. The Journal of Organic Chemistry, 65(19), 5910–5916. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG_1EILuNB2TH40BDw7_znvKkkJaO2fdMVJoNTEURPo_LqxiQsALpqMe9P70Aq8rFQf3y3tRfELP1HzqmKzn9KgdZ3SIqEByQYHT5gfVRHb-vDfInot41mVcQAYRIMRpMFVp48hngRrDYuKyFpmXctmBT4Q-mwnU1-FcJ0=]
  • Zhang, Y., et al. (2023). Senkyunolide B exhibits broad-spectrum antifungal activity against plant and human pathogenic fungi via inhibiting spore germination and destroying the mature biofilm. Pest Management Science, 79(11), 4745-4755. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGLV_tZIZbthN5PgU4Nrl_uhKwAbtnluxccfEEL4g0_ZVLIcbv6nIug8F2WLg92COl3Bs6iBZ1jlx4UVh8m51umZDJKqzTvlrMHAlWwMKiliX8ekX2bk7N7FI_CTl9_DMRtYUBk]
  • MDPI (2022). Antifungal Activities of Natural Products and Their Hybrid Molecules. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHWA1W6JkQcm3e_WqzKQ3-688sYySTgY6joUKk1XP6arma2AJ3b1azpvUcVXHxk4nxQ7kFsYaC2PePvTSLRElDoG3n7ctJouRgGeJKapUKwohl55clS1Fw76A7BfsZoojffo6IK]
  • Palmeira, A., et al. (2021). Antifungal Activity of a Library of Aminothioxanthones. International Journal of Molecular Sciences, 22(19), 10465. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEzmib-R-QT38_RtInwam0IbFtw3TX9XHm7vMw5RCNyqJclPF8LNtDiRxJsoMeUBtfl1McJNbcGNO1OIMrC2vZ1M0VkadyseZSksaLUCH5LNI0Vv2oviISO4-hcCHr7YxjZyY_rPt6ebhBlL-0=]
  • Aguilera-Correa, L. F., et al. (2022). Antifungal activity and mechanism of action of natural product derivates as potential environmental disinfectants. Frontiers in Microbiology, 13, 989043. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEUSogCTEFIhCXabdM5OLFMDcl0Eko5nZqkJ8MzlCGidpUIy9aUASNmwfLfB7L2wxR-40XxGOCt7Gsn7rzlw6PizT-mE3mW9YWhEZOsFvh-c6ydI5rz4J0QuD_SL-QXnO8i_ZROqOCOqeOrVf9C]

Sources

Aspinolide B: Application Notes and Protocols for its Evaluation as a Novel Biocontrol Agent in Agriculture

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The relentless pursuit of sustainable agricultural practices has intensified the search for effective and environmentally benign alternatives to synthetic pesticides. Natural products derived from microorganisms represent a promising reservoir of novel biocontrol agents. Among these, Aspinolide B, a polyketide-derived 10-membered lactone, has emerged as a compelling candidate.[1][2] Produced by fungal species such as Trichoderma arundinaceum and Aspergillus ochraceus, this compound has demonstrated notable antifungal properties, positioning it as a potential tool in the integrated management of crop diseases.[3][4]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to explore the biocontrol potential of this compound. This document outlines detailed protocols for the isolation, in vitro evaluation, and in vivo assessment of this compound against key agricultural fungal pathogens. Furthermore, it delves into the hypothesized mechanism of action, offering a framework for deeper mechanistic studies.

Part 1: Isolation and Purification of this compound

This compound is a secondary metabolite, and its isolation from fungal cultures is a critical first step for its characterization and bioactivity screening. The following protocol is a generalized approach that can be optimized based on the specific fungal strain and fermentation conditions.

Fungal Culture and Fermentation

Trichoderma and Aspergillus species known to produce aspinolides are the ideal starting point.[2][5]

Protocol 1: Fermentation and Extraction of this compound

  • Inoculum Preparation: Inoculate a suitable liquid medium (e.g., Potato Dextrose Broth or Yeast Extract Peptone Dextrose) with spores or mycelial plugs of the selected fungal strain.[5] Incubate at 25-28°C with shaking (150-200 rpm) for 3-5 days to generate a seed culture.

  • Large-Scale Fermentation: Transfer the seed culture to a larger volume of the same or a production-optimized medium. Incubate for 7-14 days under the same conditions. This compound production can be monitored over time by taking small aliquots for analytical chemistry.

  • Extraction: After the incubation period, separate the fungal biomass from the culture broth by filtration.

    • Broth Extraction: Extract the cell-free broth three times with an equal volume of ethyl acetate.[5]

    • Mycelial Extraction: The fungal biomass can also be extracted by soaking in a solvent like methanol or ethyl acetate, followed by filtration.

  • Concentration: Combine the organic extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude extract.

Purification of this compound

The crude extract will contain a mixture of metabolites. Chromatographic techniques are essential for the purification of this compound.

Protocol 2: Chromatographic Purification of this compound

  • Column Chromatography:

    • Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., methanol).

    • Adsorb the dissolved extract onto a small amount of silica gel.

    • Prepare a silica gel column packed in a non-polar solvent (e.g., hexane).

    • Load the adsorbed sample onto the top of the column.

    • Elute the column with a gradient of increasing polarity, for example, a hexane-ethyl acetate gradient, followed by a chloroform-methanol gradient.[6]

  • Fraction Collection and Analysis: Collect fractions and analyze them using Thin Layer Chromatography (TLC) to identify those containing this compound. This compound can be visualized under UV light or by using a suitable staining reagent.

  • Further Purification (if necessary): Fractions enriched with this compound may require further purification using techniques like High-Performance Liquid Chromatography (HPLC) to achieve high purity.

  • Structural Confirmation: The identity and purity of the isolated this compound should be confirmed using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Part 2: In Vitro Evaluation of Antifungal Activity

Determining the antifungal spectrum and potency of this compound is crucial. The following protocols describe standardized methods to assess its efficacy against a panel of common and economically significant agricultural fungal pathogens.

Target Pathogens: A comprehensive evaluation should include a diverse range of pathogens such as:

  • Magnaporthe oryzae (rice blast)[7]

  • Botrytis cinerea (grey mould)[7]

  • Fusarium graminearum (head blight)[7]

  • Fusarium oxysporum (Fusarium wilt)[8]

  • Alternaria species (leaf spots and blights)[9]

  • Colletotrichum species (anthracnose)[7]

  • Rhizoctonia solani (sheath blight, root rot)[8]

  • Puccinia species (rusts)[7]

  • Blumeria graminis (powdery mildew)[7]

  • Sclerotinia sclerotiorum (white mold)[10]

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method determines the lowest concentration of this compound that inhibits the visible growth of a pathogen. The protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M38-A2 guidelines for filamentous fungi.

Protocol 3: Broth Microdilution Assay

  • Inoculum Preparation: Grow the fungal pathogens on a suitable agar medium (e.g., Potato Dextrose Agar - PDA).[11] Prepare a spore suspension in sterile saline with 0.05% Tween 80 and adjust the concentration to 1-5 x 10^5 CFU/mL using a hemocytometer.[12]

  • Preparation of this compound dilutions: Prepare a stock solution of purified this compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate using a liquid growth medium such as RPMI 1640 with 2% glucose.[12] The final concentrations should typically range from 0.1 to 100 µg/mL.

  • Inoculation: Add the fungal spore suspension to each well.

  • Controls: Include a positive control (a known commercial fungicide), a negative control (medium with the solvent used to dissolve this compound), and a growth control (medium with the fungal inoculum only).

  • Incubation: Incubate the plates at 25-28°C for 48-72 hours, or until sufficient growth is observed in the growth control wells.

  • MIC Determination: The MIC is the lowest concentration of this compound at which no visible growth is observed.

Agar Well Diffusion Assay

This method provides a qualitative assessment of antifungal activity.

Protocol 4: Agar Well Diffusion Assay

  • Plate Preparation: Pour molten PDA into sterile Petri dishes and allow it to solidify.

  • Inoculation: Spread a standardized fungal spore suspension evenly over the surface of the agar.

  • Well Creation: Create wells (6-8 mm in diameter) in the agar using a sterile cork borer.

  • Application of this compound: Add a known concentration of this compound solution to each well.

  • Controls: Use a solvent control and a positive control (commercial fungicide) in separate wells.

  • Incubation: Incubate the plates at 25-28°C for 3-5 days.

  • Evaluation: Measure the diameter of the zone of inhibition (the clear area around the well where fungal growth is inhibited).

Data Presentation

Summarize the quantitative data from the in vitro assays in a clear and structured table.

Table 1: In Vitro Antifungal Activity of this compound (Example Data)

Fungal PathogenMIC (µg/mL)Zone of Inhibition (mm) at 50 µg/mL
Botrytis cinerea12.518 ± 1.2
Fusarium oxysporum2515 ± 0.8
Alternaria solani5012 ± 1.5
Colletotrichum gloeosporioides2516 ± 1.1
Rhizoctonia solani>100No significant inhibition

Part 3: In Vivo Evaluation of Biocontrol Efficacy

In vivo testing is essential to determine the practical applicability of this compound in a plant-pathogen system.

Greenhouse Trials

Greenhouse trials allow for the evaluation of this compound under controlled environmental conditions.

Protocol 5: Greenhouse Efficacy Trial

  • Plant Propagation: Grow healthy, susceptible host plants (e.g., tomato for Fusarium oxysporum, grapevine for Botrytis cinerea) in pots under controlled greenhouse conditions.

  • This compound Formulation: Prepare a stable formulation of this compound for application. This may involve dissolving it in water with a surfactant or creating an emulsifiable concentrate.

  • Application Methods:

    • Foliar Spray: Apply the this compound formulation to the plant foliage until runoff.[13]

    • Soil Drench: Apply a known volume of the formulation to the soil around the base of the plant.

  • Pathogen Inoculation: Inoculate the plants with the target pathogen either before (preventative) or after (curative) the application of this compound. The inoculation method will depend on the pathogen (e.g., spraying a spore suspension, inoculating the soil).[14]

  • Experimental Design: Use a randomized complete block design with multiple replications. Include untreated inoculated controls and a commercial fungicide treatment as a positive control.

  • Disease Assessment: After a suitable incubation period, assess disease severity using a standardized rating scale (e.g., percentage of leaf area affected, lesion diameter).[14]

  • Phytotoxicity Assessment: Visually inspect the plants for any signs of phytotoxicity, such as leaf burn, stunting, or discoloration.

  • Data Collection: In addition to disease severity, other parameters such as plant height, fresh and dry weight, and yield can be measured.[15]

Data Presentation

Present the results from the in vivo trials in a clear and concise table.

Table 2: Efficacy of this compound in Controlling Grey Mould (Botrytis cinerea) on Grapevine Leaves (Example Greenhouse Data)

TreatmentApplication Rate (µg/mL)Disease Severity (%)Disease Control Efficacy (%)
Untreated Control-85.2 ± 5.6-
This compound5042.1 ± 4.150.6
This compound10025.8 ± 3.569.7
This compound20015.3 ± 2.882.1
Commercial FungicideManufacturer's recommendation10.5 ± 1.987.7

Part 4: Hypothesized Mechanism of Action

Understanding the mechanism of action is crucial for the development and optimization of a biocontrol agent. As a polyketide macrolide, this compound is hypothesized to share a mechanism of action with other members of this class, such as amphotericin B and nystatin.[1][16]

Interaction with the Fungal Cell Membrane

The primary proposed mechanism of action for many polyene macrolides is the disruption of the fungal cell membrane integrity.[17]

Key Mechanistic Claims:

  • Ergosterol Binding: this compound is predicted to bind to ergosterol, a key sterol component of the fungal cell membrane that is absent in plant and animal cells.[18][19][20] This specificity is a key attribute of a desirable biocontrol agent.

  • Membrane Permeabilization: The binding of this compound to ergosterol is thought to lead to the formation of pores or ion channels in the fungal membrane.[17]

  • Leakage of Cellular Contents: The formation of these channels results in the leakage of essential ions (e.g., K+) and small organic molecules from the cytoplasm, leading to a disruption of cellular homeostasis and ultimately, cell death.[4]

Experimental Workflow for Mechanism of Action Studies

The following diagram illustrates a logical workflow for investigating the proposed mechanism of action.

G cluster_0 Initial Hypothesis cluster_1 In Vitro Confirmation cluster_2 Cellular Level Investigation cluster_3 Mechanism Elucidation A This compound is a polyketide macrolide B Membrane Permeability Assay (e.g., SYTOX Green uptake) A->B leads to C Ergosterol Binding Assay (e.g., Spectrophotometric analysis) A->C suggests D Ion Leakage Assay (e.g., Measuring extracellular K+) B->D supports C->D correlates with E Microscopy Analysis (e.g., TEM to observe membrane damage) D->E prompts investigation of F Lipidomics Analysis (To assess changes in membrane composition) E->F complements G Elucidation of this compound's mechanism of action E->G provides evidence for F->G contributes to

Caption: Experimental workflow for elucidating the mechanism of action of this compound.

Hypothesized Signaling Pathway

The following diagram visualizes the proposed molecular interactions of this compound with the fungal cell membrane.

G cluster_0 Extracellular Space cluster_1 Fungal Cell Membrane cluster_2 Cytoplasm Aspinolide This compound Membrane Phospholipid Bilayer Ergosterol Aspinolide->Membrane:f1 Binds to Ergosterol Pore Pore/Ion Channel Formation Membrane->Pore Induces Ions K+ ions, small molecules Pore->Ions Allows leakage of Death Cell Death Ions->Death Leads to

Sources

Troubleshooting & Optimization

Technical Support Center: Stereoselective Synthesis of Aspinolide B

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: TSC-ASPB-2026-01 Version: 1.0 Last Updated: January 13, 2026

Introduction

Welcome to the technical support guide for the stereoselective synthesis of Aspinolide B. This document is intended for researchers, scientists, and professionals in drug development who are undertaking the synthesis of this potent 10-membered macrolide. This compound, a pentaketide produced by Aspergillus ochraceus, presents several stereochemical challenges that require precise control over reaction conditions and a deep understanding of asymmetric synthesis principles.[1][2]

This guide is structured as a series of troubleshooting questions and FAQs to directly address common issues encountered during the synthesis. We will delve into the causality behind experimental choices, provide validated protocols, and offer insights gleaned from extensive experience in complex natural product synthesis.

Core Synthetic Challenges

The primary hurdles in the synthesis of this compound revolve around the stereocontrolled formation of its key structural features:

  • Multiple Stereocenters: Establishing the correct absolute and relative stereochemistry at C5 and C9.

  • Trisubstituted Alkene: Stereoselective construction of the C11-C12 trisubstituted double bond.

  • Macrolactonization: Efficiently closing the 10-membered ring without epimerization or side reactions.

The following sections will address specific problems related to these challenges.

Troubleshooting Guide

Problem 1: Poor Diastereoselectivity in the Aldol-Type Addition to Establish the C9 Stereocenter.

Question: "My reaction to form the C9 hydroxyl group is yielding a nearly 1:1 mixture of diastereomers. I'm attempting a Felkin-type addition as suggested in the literature. What factors could be leading to this loss of selectivity?"

Answer: This is a critical step, and loss of selectivity can derail the entire synthesis. The Felkin-Anh model predicts the stereochemical outcome of nucleophilic attack on a chiral aldehyde. Several factors can compromise this selectivity.

Root Cause Analysis & Solutions:

  • Chelation vs. Non-Chelation Control: The choice of Lewis acid is paramount. If your substrate has a nearby Lewis basic group (e.g., a protecting group on a neighboring alcohol), certain Lewis acids (like MgBr₂ or TiCl₄) can form a chelate, overriding the Felkin-Anh model and leading to the opposite diastereomer.

    • Recommendation: For a reliable Felkin-type, non-chelation-controlled addition, use a bulky, non-chelating Lewis acid like BF₃·OEt₂. This will ensure the reaction proceeds via the standard open-chain transition state.

  • Nucleophile Steric Bulk: The size of your nucleophile is critical. A smaller nucleophile may not experience sufficient steric hindrance from the medium-sized substituent on the alpha-carbon of the aldehyde, reducing the energy difference between the two possible transition states.

    • Recommendation: If using an acetylide addition, ensure your silyl group is sufficiently bulky (e.g., TMS is often sufficient, but TIPS may offer higher selectivity). For other additions, consider the steric profile of your nucleophile.

  • Temperature Control: Aldol-type reactions are often highly sensitive to temperature. Running the reaction at a higher temperature can provide enough energy to overcome the activation barrier for the less favored transition state, eroding diastereoselectivity.

    • Recommendation: Maintain strict temperature control, typically at -78 °C, throughout the addition of the nucleophile. Ensure your cooling bath is well-maintained and the reaction flask is properly submerged.

Validated Protocol: Felkin-Type Addition of TMS-Acetylene [1][2]

  • Dissolve the chiral aldehyde precursor (1.0 equiv) in anhydrous CH₂Cl₂ (0.1 M) in a flame-dried, argon-purged flask.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add BF₃·OEt₂ (1.5 equiv) dropwise and stir for 15 minutes.

  • In a separate flask, deprotonate TMS-acetylene (2.0 equiv) with n-BuLi (2.0 equiv) in anhydrous THF at -78 °C.

  • Slowly add the lithium acetylide solution to the aldehyde/Lewis acid mixture via cannula.

  • Stir at -78 °C for 2-4 hours, monitoring by TLC until the starting aldehyde is consumed.

  • Quench the reaction at -78 °C by the slow addition of saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature, extract with CH₂Cl₂, wash with brine, dry over Na₂SO₄, and concentrate in vacuo.

  • Purify by flash column chromatography on silica gel.

Problem 2: Low E/Z Selectivity in the Formation of the C11-C12 Trisubstituted Double Bond.

Question: "I am using a Horner-Wadsworth-Emmons (HWE) reaction to form the C11-C12 double bond, but I'm getting a mixture of E and Z isomers. How can I favor the desired E-isomer?"

Answer: Achieving high E-selectivity in the HWE olefination of ketones can be challenging. The stereochemical outcome is influenced by the nature of the phosphonate reagent, the base, and the reaction conditions.

Root Cause Analysis & Solutions:

  • Phosphonate Reagent: Standard HWE reagents often give mixtures. The Still-Gennari modification provides a powerful method for obtaining Z-alkenes, while other modifications can favor the E-isomer. For E-selectivity with ketones, the use of a phosphonate with electron-withdrawing groups can be beneficial.

    • Recommendation: Employ a phosphonate ylide that thermodynamically favors the E-alkene. Triethyl phosphonoacetate and its derivatives are common, but for ketones, more specialized reagents might be necessary. Consider using phosphonates like those developed by Ando, which are designed for high E-selectivity.

  • Base and Cation Effects: The choice of base and the corresponding metal cation can influence the reversibility of the initial addition step. Reversible addition allows for thermodynamic equilibration to the more stable E-alkene product.

    • Recommendation: Use a weaker base like NaH or K₂CO₃ in the presence of a crown ether (e.g., 18-crown-6 with K₂CO₃) to promote thermodynamic control. The crown ether helps to dissociate the ion pair, favoring the formation of the trans-oxaphosphetane intermediate which leads to the E-alkene.

  • Reaction Temperature: Higher temperatures can facilitate the equilibration to the more stable E-isomer.

    • Recommendation: After the initial addition at a lower temperature, consider warming the reaction to room temperature or slightly above to drive the reaction towards the thermodynamic E-product.

Workflow for Optimizing E-Selectivity:

HWE_Optimization Start Low E/Z Selectivity in HWE Phosphonate Evaluate Phosphonate Reagent Start->Phosphonate Standard Reagent? Base Modify Base/Cation Start->Base Using strong, non-equilibrating base (e.g., n-BuLi)? Phosphonate->Base Use Ando or similar E-selective reagent Temp Adjust Temperature Base->Temp Use NaH or K₂CO₃/ 18-crown-6 Result High E-Selectivity Achieved Temp->Result Warm to RT or 40°C to equilibrate

Caption: Decision workflow for troubleshooting HWE reaction selectivity.

Problem 3: Low Yield and Oligomerization during Macrolactonization.

Question: "My macrolactonization step is giving very low yields of the desired 10-membered lactone, with a significant amount of what appears to be dimers and other oligomers. I'm using the Yamaguchi protocol."

Answer: The formation of medium-sized rings, such as the 10-membered lactone in this compound, is entropically disfavored. High dilution is essential to favor the intramolecular cyclization over intermolecular oligomerization. However, other factors are also at play.

Root Cause Analysis & Solutions:

  • Concentration: This is the most common cause of failure. Even small deviations from high-dilution conditions can dramatically favor intermolecular reactions.

    • Recommendation: The reaction must be run under strict high-dilution conditions (typically ≤0.005 M). This is best achieved by the slow, syringe-pump addition of the seco-acid to the solution of the macrolactonization agent over several hours.

  • Conformational Rigidity: The seco-acid precursor may adopt conformations that are unfavorable for cyclization.[3] The presence of certain protecting groups or the stereochemistry of the chain can introduce conformational biases.

    • Recommendation: Analyze the structure of your seco-acid. Sometimes, a strategic change in a protecting group (e.g., from a bulky TBS group to a smaller MOM group) can alter the conformational landscape to better favor a pre-cyclization conformation. Molecular modeling can sometimes provide insight here.

  • Choice of Macrolactonization Method: While the Yamaguchi esterification is a robust and widely used method, it may not be optimal for every substrate.[4][5] The highly reactive mixed anhydride intermediate can be prone to side reactions if the cyclization is slow.

    • Recommendation: If the Yamaguchi protocol consistently fails, consider alternative methods. The Shiina macrolactonization (using 2-methyl-6-nitrobenzoic anhydride) is often successful for challenging substrates. For particularly sensitive substrates, the Nozaki-Hiyama-Kishi (NHK) reaction, which forms a C-C bond to close the ring, can be a powerful alternative as demonstrated in the first total synthesis of this compound.[1][2]

Comparative Table of Macrolactonization Methods:

MethodActivating AgentTypical ConditionsKey AdvantagesPotential Issues
Yamaguchi 2,4,6-Trichlorobenzoyl chloride, DMAPToluene or THF, high dilution, slow additionWidely applicable, generally high-yieldingSensitive to steric hindrance near the carboxyl group
Shiina 2-Methyl-6-nitrobenzoic anhydride (MNBA), DMAPCH₂Cl₂, high dilutionEffective for sterically hindered acids and alcoholsAnhydride can be sensitive to moisture
Nozaki-Hiyama-Kishi (NHK) CrCl₂/NiCl₂DMF/THF, high dilutionForms a C-C bond, avoids esterification issuesRequires vinyl iodide and aldehyde functionality

Frequently Asked Questions (FAQs)

Q1: What is the rationale for choosing a specific protecting group strategy for the hydroxyl groups in this compound synthesis?

A1: The protecting group strategy is crucial and must be planned considering the entire synthetic route. For the C5 and C9 hydroxyls, you need groups that are stable to the conditions used for chain elongation and macrolactonization but can be removed orthogonally at the end of the synthesis. A common strategy involves using a silyl ether (e.g., TBS or TIPS) for one hydroxyl and a benzyl (Bn) or p-methoxybenzyl (PMB) ether for the other. This allows for selective deprotection; silyl ethers are removed with fluoride sources (TBAF), while benzyl ethers are removed by hydrogenolysis (H₂/Pd-C). The choice depends on which group needs to be removed first and the compatibility of subsequent intermediates with the required deprotection conditions.

Q2: The first total synthesis of this compound was used to confirm its absolute stereochemistry. How was this achieved?

A2: The first total synthesis by Pilli et al. started from a chiral pool material of known absolute configuration.[1][2] By carrying the synthesis through a series of stereocontrolled reactions where the transfer of chirality was well-understood (like the Felkin-type addition), they produced a single enantiomer of this compound. They then compared the optical rotation ([α]D) of their synthetic material to that of the natural isolate. The matching sign and magnitude of the optical rotation confirmed that the absolute stereochemistry they had synthesized was indeed that of the natural product. This is a classic and powerful method for assigning the absolute configuration of complex natural products.

Q3: Are there any biosynthetic insights that could inform the synthetic strategy?

A3: Yes, understanding the biosynthesis can provide strategic inspiration. This compound is a polyketide, meaning it is assembled by a Polyketide Synthase (PKS) enzyme.[6] These enzymes build molecules in a linear, stepwise fashion, controlling stereochemistry at each step of carbon-carbon bond formation and subsequent reduction. This modular, convergent approach is mirrored in many total syntheses, where fragments of the molecule are synthesized separately and then coupled together. For example, a synthetic strategy might involve preparing the C1-C9 fragment and the C10-C13 fragment independently before joining them, mimicking the modular nature of the PKS.

Conclusion

The stereoselective synthesis of this compound is a challenging yet achievable goal that requires careful attention to reaction parameters and a sound strategic plan. By understanding the underlying principles of stereocontrol in key reactions like aldol additions, olefinations, and macrolactonizations, researchers can effectively troubleshoot and optimize their synthetic routes. This guide provides a starting point for addressing the most common hurdles, but as with any complex synthesis, systematic experimentation and analysis are the keys to success.

References

  • Pilli, R. A., Victor, M. M., & de Meijere, A. (2000). First total synthesis of this compound, a new pentaketide produced by Aspergillus ochraceus. The Journal of Organic Chemistry, 65(19), 5910–5916. [Link]

  • Pilli, R. A., Victor, M. M., & de Meijere, A. (2000). First total synthesis of this compound, a new pentaketide produced by Aspergillus ochraceus. PubMed. [Link]

  • Trost, B. M., & Toste, F. D. (2003). Synthetic studies toward amphidinolide B1: synthesis of the C9–C26 fragment. Journal of the American Chemical Society, 125(11), 3090–3100. [Link]

  • Reddy, K. L., & Kumar, K. A. (2009). First asymmetric total synthesis of aspinolide A. Tetrahedron Letters, 50(43), 5943-5945. [Link]

  • Patil, N. T., & Yamamoto, Y. (2007). Synthetic studies on amphidinolide B1. Tetrahedron, 63(35), 8477-8483. [Link]

  • Parenty, A., Moreau, X., & Campagne, J. M. (2006). Macrolactonizations in the total synthesis of natural products. Chemical Reviews, 106(3), 911–939. [Link]

  • Ye, F., & Luo, T. (2015). Efficient synthesis of THP/THF-containing macrolides via palladium-catalyzed alkoxycarbonylative macrolactonizations. Organic Letters, 17(3), 576–579. [Link]

  • Malpartida, F., & Hopwood, D. A. (1984). Molecular cloning of the whole biosynthetic pathway of a Streptomyces antibiotic and its expression in a heterologous host. Nature, 309(5967), 462-464. [Link]

  • Auffrant, A., & P. J. Kocienski. (2020). Macrolactonization Driven by Supramolecular Interactions. ChemRxiv. [Link]

  • Marco-Contelles, J., & de Opazo, E. (2008). Stereoselective synthesis of the cytotoxic macrolide aspergillide B. Tetrahedron Letters, 49(35), 5243-5245. [Link]

  • Crimmins, M. T., & She, J. (2005). Studies towards the synthesis of amphidinolide C1: stereoselective construction of the C(1) – C(15) segment. Organic & Biomolecular Chemistry, 3(6), 949-951. [Link]

Sources

Technical Support Center: Improving the Yield of Aspinolide B Total Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the total synthesis of Aspinolide B. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of this promising natural product. The first reported total synthesis of this compound was a significant achievement, but it was accomplished with a modest overall yield of 2.4% over 19 steps.[1][2] This highlights substantial opportunities for process optimization and yield improvement.

This document provides in-depth, field-proven insights in a question-and-answer format to address specific challenges you may encounter. We will explore alternative strategies, troubleshoot problematic steps, and explain the causality behind experimental choices to enhance the efficiency and overall yield of your synthetic route.

Part 1: Frequently Asked Questions (FAQs) on Synthetic Strategy

This section addresses high-level strategic questions regarding the retrosynthesis and selection of key reactions for constructing the this compound core.

FAQ 1: What are the primary retrosynthetic disconnections for this compound and their implications for overall yield?

The overall architecture of a synthetic route is dictated by its retrosynthetic plan. For a 10-membered macrolide like this compound, the choice of where to make the final ring-closing bond and how to assemble the key fragments is critical for maximizing yield. Two primary strategies are commonly considered: macrocyclization via C-C bond formation or via macrolactonization.

  • Strategy A: C-C Bond Formation for Macrocyclization (as in the first total synthesis). This approach involves connecting two advanced fragments with an ester linkage and then forming a carbon-carbon bond to close the ring. The original synthesis by Pilli et al. utilized an intramolecular Nozaki-Hiyama-Kishi (NHK) reaction between a vinylic iodide and an aldehyde to form the C7-C8 bond.[1][2]

  • Strategy B: Macrolactonization. This is a more traditional approach for macrolide synthesis. It involves creating a linear seco-acid precursor and forming the C1-O ester bond as the final step.

  • Strategy C: Ring-Closing Metathesis (RCM). A powerful alternative for C-C bond formation, RCM involves cyclizing a diene precursor to form the macrocycle, typically with the release of ethylene gas as a driving force.[3][4]

The choice of disconnection has profound implications. While macrolactonization can be highly effective, it can also be challenging due to unfavorable entropic factors and the potential for intermolecular dimerization. C-C bond forming reactions like the NHK or RCM can be more efficient in certain contexts but come with their own set of challenges, such as stereoselectivity (a noted issue in the original NHK cyclization) or catalyst sensitivity.[1][2]

G cluster_strategies Retrosynthetic Disconnections cluster_A Strategy A: C-C Formation cluster_B Strategy B: Macrolactonization AspinolideB This compound Disconnect_Macrolide Disconnect Macrocycle AspinolideB->Disconnect_Macrolide NHK_RCM NHK or RCM Disconnection (e.g., C7-C8 or C5-C6) Disconnect_Macrolide->NHK_RCM Lactonization Ester Disconnection (C1-O) Disconnect_Macrolide->Lactonization Fragment_A1 Aldehyde-Ester Fragment NHK_RCM->Fragment_A1 Fragment_A2 Vinyl Iodide/Alkenyl Fragment NHK_RCM->Fragment_A2 Simpler Precursors Simpler Precursors Fragment_A1->Simpler Precursors Fragment_A2->Simpler Precursors Seco_Acid Hydroxy-Carboxylic Acid (Seco-Acid) Lactonization->Seco_Acid Fragment_B1 Left-Hand Fragment Seco_Acid->Fragment_B1 Further Disconnections (e.g., Aldol, Olefination) Fragment_B2 Right-Hand Fragment Seco_Acid->Fragment_B2 Further Disconnections (e.g., Aldol, Olefination) Fragment_B1->Simpler Precursors Fragment_B2->Simpler Precursors

Caption: Key Retrosynthetic Strategies for this compound.

FAQ 2: The original synthesis used a Nozaki-Hiyama-Kishi (NHK) reaction for macrocyclization. What are the potential advantages and disadvantages of using Ring-Closing Metathesis (RCM) as an alternative?

Replacing the NHK reaction with RCM is a compelling strategy for potentially improving the overall yield.

Advantages of RCM:

  • High Functional Group Tolerance: Modern ruthenium-based catalysts (e.g., Grubbs II, Hoveyda-Grubbs II) are tolerant of a wide array of functional groups, including esters, alcohols, and silyl ethers, which are present in this compound precursors.[5]

  • Driving Force: The reaction is often driven to completion by the irreversible loss of volatile ethylene gas, which can lead to higher yields.[3][4]

  • Milder Conditions: RCM reactions are typically run under neutral conditions at room temperature or with gentle heating, which can prevent side reactions associated with the strongly reducing conditions of the NHK reaction.

Disadvantages and Challenges of RCM:

  • Synthesis of the Diene Precursor: A suitable diene precursor must be synthesized, which may add steps to the overall sequence.

  • E/Z Selectivity: While often providing good selectivity, controlling the geometry of the newly formed double bond can be challenging and is dependent on the catalyst, substrate, and ring strain.[3]

  • Catalyst Sensitivity and Cost: Ruthenium catalysts can be expensive and sensitive to impurities and oxygen, requiring careful handling and purification of substrates.

  • Dimerization: At higher concentrations, intermolecular metathesis can compete with the desired intramolecular RCM, leading to dimers and oligomers. This necessitates running the reaction under high-dilution conditions, which can be a limitation for large-scale synthesis.

FeatureNozaki-Hiyama-Kishi (NHK) ReactionRing-Closing Metathesis (RCM)
Key Reagents CrCl₂/NiCl₂, LigandsRu-based catalysts (e.g., Grubbs, Hoveyda-Grubbs)
Bond Formed C(sp²)-C(sp³) or C(sp³)-C(sp³)C(sp²)=C(sp²)
Stereoselectivity Can be low without substrate control[1][2]Generally good, but can be substrate/catalyst dependent
Driving Force Favorable intramolecular cyclizationRemoval of volatile ethylene[4]
Key Challenge Stoichiometric, air-sensitive Cr(II) salts; low facial selectivityCatalyst cost/sensitivity; high dilution required
FAQ 3: How critical is stereocontrol at each chiral center for the final yield, and what are the key stages to establish this stereochemistry?

Stereocontrol is paramount. Any formation of diastereomers at an early stage that requires separation will inherently reduce the yield by up to 50% at that step. For a long synthesis, these losses are multiplicative and devastating to the overall yield. The key is to employ highly diastereoselective reactions to set each stereocenter.

In the first total synthesis, stereocenters were established using several key methods:

  • Chiral Pool Starting Material: The synthesis began with (R)-lactic acid to set the initial stereochemistry.[1][2]

  • Substrate-Controlled Reactions: A selective Felkin-type addition was used to install a new stereocenter with high diastereoselectivity.[1][6]

  • Diastereoselective Reductions/Additions: Subsequent transformations were designed to be influenced by the existing stereocenters.

To improve yield, every reaction that forms a new stereocenter must be rigorously optimized for diastereoselectivity. Modern methods like organocatalysis or substrate-directed reactions can offer superior control compared to older methods.[7][8] For instance, a highly diastereoselective aldol reaction could be employed to form the C18-C19 bond in a related synthesis, demonstrating the power of chelation control to achieve a single diastereomer.[8]

Part 2: Troubleshooting Guide for Key Transformations

This section provides practical, step-by-step advice for overcoming specific experimental hurdles.

Question 1: Low Diastereoselectivity in the Nozaki-Hiyama-Kishi (NHK) Macrocyclization

Problem: The original synthesis reports low facial selectivity (1:1.5 ratio of diastereomers) in the NHK cyclization step to form the 10-membered ring.[1][2] This is a major bottleneck for yield. How can this be improved?

Root Cause Analysis: The low selectivity arises from the conformational flexibility of the long linear precursor. In the transition state, the aldehyde can be approached from two different faces (Re or Si) by the organochromium nucleophile, and the energy difference between the two corresponding transition states is small. This leads to a mixture of C7 epimers.

Troubleshooting Strategies & Protocol:

  • Modify the Ligand Environment: The ligands on the chromium center can influence the steric environment of the transition state.

    • Action: Screen different additives. While the classic NHK is often run without special ligands, the addition of chiral or bulky ligands can sometimes induce facial selectivity. Consider ligands like those used in asymmetric NHK reactions, even if the goal is just to improve diastereoselectivity based on the existing chirality.

  • Change the Solvent and Temperature: These parameters affect the solution-state conformation of the precursor.

    • Action: Run the reaction at a lower temperature (e.g., -20 °C to 0 °C instead of room temperature) to try and amplify the small energy differences between the diastereomeric transition states. Screen solvents with different coordinating abilities, such as THF, DME, or DMF, as they can influence the reactivity of the chromium species.

  • Introduce a Temporary Steric or Chelating Group: Modify the substrate to favor one conformation.

    • Action: A bulky protecting group near the aldehyde could sterically block one face. Alternatively, a protecting group capable of transient chelation to the chromium center could lock the conformation, favoring attack from a single direction.

Experimental Protocol: Optimized NHK Cyclization Screening

  • Preparation: Rigorously dry all glassware and solvents. The CrCl₂ used must be anhydrous and highly pure.

  • Catalyst Preparation: In a flame-dried flask under argon, suspend anhydrous CrCl₂ (4-6 eq.) and NiCl₂ (0.1 eq.) in anhydrous, degassed DMF (or another solvent being tested).

  • Precursor Addition: Add the linear aldehyde-vinyl iodide precursor (1 eq.) dissolved in the same solvent to the chromium slurry via syringe pump over 8-12 hours. Maintaining high dilution (concentration < 0.005 M) is critical to favor intramolecular cyclization.

  • Reaction: Stir the reaction at the desired temperature (e.g., 0 °C) for 24-48 hours until TLC or LC-MS indicates consumption of the starting material.

  • Workup: Quench the reaction by pouring it into water and extract with ethyl acetate or ether. Wash the organic layer with brine, dry over MgSO₄, and concentrate.

  • Analysis: Analyze the crude product ratio by ¹H NMR or HPLC to determine the diastereomeric ratio.

Question 2: Poor yields in fragment coupling reactions. For example, if using a Julia-Kocienski olefination to form a key C=C bond.

Problem: I am attempting to couple key fragments using a Julia-Kocienski olefination to create an E-alkene, but my yields are low, and I see a lot of side products. What are the common pitfalls?

Root Cause Analysis: The Julia-Kocienski olefination is a powerful reaction for stereoselective alkene synthesis.[9] Low yields typically stem from one of three issues: (1) inefficient generation of the sulfone anion, (2) side reactions of the aldehyde (e.g., self-condensation), or (3) problems with the elimination step.[10][11] The high E-selectivity results from a kinetically controlled, anti-selective addition of the metallated sulfone to the aldehyde.[12]

Troubleshooting Workflow:

G cluster_Anion Anion Formation Issues cluster_Aldehyde Aldehyde-Related Issues cluster_Elimination Elimination Step Failure Start Low Yield in Julia-Kocienski Olefination CheckAnion 1. Verify Anion Formation Start->CheckAnion CheckAldehyde 2. Assess Aldehyde Stability Start->CheckAldehyde CheckElimination 3. Investigate Elimination Step Start->CheckElimination AnionSol1 Use stronger base (e.g., KHMDS vs NaHMDS) CheckAnion->AnionSol1 AldehydeSol1 Add aldehyde slowly at low temp (-78°C) CheckAldehyde->AldehydeSol1 ElimSol1 Allow reaction to warm to RT slowly CheckElimination->ElimSol1 AnionSol2 Ensure anhydrous/anaerobic conditions AnionSol1->AnionSol2 AnionSol3 Check purity of sulfone starting material AnionSol2->AnionSol3 Result Improved Olefin Yield AnionSol3->Result AldehydeSol2 Use freshly purified aldehyde AldehydeSol1->AldehydeSol2 AldehydeSol3 Consider a different sulfone partner (e.g., PT-sulfone) AldehydeSol2->AldehydeSol3 AldehydeSol3->Result ElimSol2 Ensure sufficient reaction time (can be >12h) ElimSol1->ElimSol2 ElimSol3 Check for stable β-alkoxysulfone intermediate by LC-MS ElimSol2->ElimSol3 ElimSol3->Result

Caption: Troubleshooting the Julia-Kocienski Olefination.

Experimental Protocol: A Robust Julia-Kocienski Olefination

  • Setup: Under an argon atmosphere, dissolve the phenyltetrazole (PT) sulfone (1.0 eq.) in anhydrous DME or THF (to 0.2 M) in a flame-dried flask.[9]

  • Deprotonation: Cool the solution to -78 °C. Add KHMDS (1.1 eq., as a 0.5 M solution in toluene) dropwise. Stir for 1 hour at -78 °C. A color change (often to yellow or orange) should be observed, indicating anion formation.

  • Aldehyde Addition: Add the aldehyde partner (1.2 eq., freshly purified) as a solution in the reaction solvent dropwise over 10 minutes.

  • Reaction: Stir the mixture at -78 °C for 2-4 hours. Then, remove the cooling bath and allow the reaction to warm slowly to room temperature overnight (12-16 hours).

  • Workup: Quench the reaction with saturated aqueous NH₄Cl solution. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting alkene by flash column chromatography on silica gel.

Question 3: Difficulty with Protecting Group Manipulations.

Problem: I am experiencing low yields during the protection or deprotection of the multiple hydroxyl groups in the this compound backbone. I'm seeing partial deprotection or decomposition of my material.

Root Cause Analysis: The this compound backbone contains multiple secondary alcohols. A robust protecting group strategy with high orthogonality is essential to avoid unwanted cleavage and simplify purification. Low yields often result from non-selective cleavage, sterically hindered protection reactions, or harsh deprotection conditions that cause elimination or other side reactions. The original synthesis successfully used PMB and TBS ethers.[1][2]

Strategies for Improvement:

  • Choose Orthogonal Protecting Groups: Select groups that can be removed under very different, specific, and mild conditions.

  • Mind Steric Hindrance: For hindered alcohols, use less bulky protecting group reagents or more reactive conditions (e.g., TBSOTf with 2,6-lutidine instead of TBSCl with imidazole).

  • Optimize Deprotection: If a standard deprotection condition (e.g., TBAF for TBS) is causing decomposition, screen milder conditions. For example, HF-Pyridine or acidic resins are often gentler alternatives to TBAF. For PMB deprotection, DDQ is standard, but ensure the reaction is run in the absence of light and at 0 °C to minimize side reactions.[1]

Protecting GroupProtection ConditionsDeprotection ConditionsComments
TBS (t-butyldimethylsilyl)TBSCl, Imidazole, DMFTBAF, THF; or HF-Py, THFRobust, common choice. Cleaved by fluoride.
PMB (p-methoxybenzyl)PMB-Trichloroacetimidate, TfOH (cat.)[1]DDQ, CH₂Cl₂/H₂O[1]Orthogonal to silyl ethers. Cleaved by oxidation.
MOM (methoxymethyl)MOMCl, DIPEA, CH₂Cl₂PPTS, MeOH; or strong acidStable to many conditions but requires acidic cleavage.
Ac (Acetyl)Ac₂O, PyridineK₂CO₃, MeOHEster group, easily cleaved by mild base. Useful for temporary protection.
References
  • Pilli, R. A., Victor, M. M., & de Meijere, A. (2000). First Total Synthesis of this compound, a New Pentaketide Produced by Aspergillus ochraceus. The Journal of Organic Chemistry, 65(19), 5910–5916. [Link]

  • Pilli, R. A., Victor, M. M., & de Meijere, A. (2000). First total synthesis of this compound, a new pentaketide produced by Aspergillus ochraceus. PubMed. [Link]

  • Pilli, R. A., Victor, M. M., & de Meijere, A. (2000). First Total Synthesis of this compound, a New Pentaketide Produced by Aspergillus ochraceus. ACS Publications. [Link]

  • Pilli, R. A., Victor, M. M., & de Meijere, A. (2000). First Total Synthesis of this compound, a New Pentaketide Produced by Aspergillus ochraceus. The Journal of Organic Chemistry. [Link]

  • Plumet, J. (2017). The Julia–Kocienski Olefination. Organic Reactions. [Link]

  • Chang, C., et al. (2019). Divergent total synthesis of aspinolides B, E and J. Tetrahedron. [Link]

  • Unknown Author. (n.d.). Total synthesis of (+)-stagonolide C and (-)-aspinolide A. ResearchGate. [Link]

  • Trost, B. M., & Dirat, O. (2007). Synthetic Studies toward Amphidinolide B1: Synthesis of the C9–C26 Fragment. Organic Letters, 9(10), 1847–1850. [Link]

  • Wikipedia contributors. (2023). Ring-closing metathesis. Wikipedia. [Link]

  • Wikipedia contributors. (2023). Julia olefination. Wikipedia. [Link]

  • Unknown Author. (2015). Julia-Kocienski Olefination. Chem-Station International Edition. [Link]

  • Unknown Author. (n.d.). Modified Julia Olefination, Julia-Kocienski Olefination. Organic Chemistry Portal. [Link]

  • Herzon, S. B., et al. (2019). Total synthesis of asperdinones B, C, D, E and terezine D. Beilstein Journal of Organic Chemistry. [Link]

  • Robiette, R., & Pospíšil, J. (2024). Latest Developments of the Julia–Kocienski Olefination Reaction: Mechanistic Considerations. Molecules. [Link]

  • Proctor, R. H., et al. (2022). Identification of polyketide synthase genes required for aspinolide biosynthesis in Trichoderma arundinaceum. PubMed. [Link]

  • Proctor, R. H., et al. (2022). Identification of polyketide synthase genes required for aspinolide biosynthesis in Trichoderma arundinaceum. Applied Microbiology and Biotechnology. [Link]

  • Unknown Author. (n.d.). Ring Closing Metathesis (RCM). Organic Chemistry Portal. [Link]

  • Kardos, G., et al. (2018). Highly stereocontrolled total synthesis of racemic codonopsinol B through isoxazolidine-4,5-diol vinylation. Beilstein Journal of Organic Chemistry. [Link]

  • Sarpong, R., & Tantillo, D. J. (2019). Recent advances in the application of ring-closing metathesis for the synthesis of unsaturated nitrogen heterocycles. Future Medicinal Chemistry. [Link]

  • Weng, J., et al. (2024). Divergent synthesis of complex withanolides enabled by a scalable route and late-stage functionalization. Science. [Link]

  • Unknown Author. (n.d.). Retrosynthetic analysis. University of Liverpool. [Link]

  • Gande, M., & Li, C. (2021). Asymmetric total synthesis of cephanolide B. Organic Chemistry Frontiers. [Link]

  • Organic Chemistry Explained. (2025). A Retrosynthetic Analysis of Aspidophytine. YouTube. [Link]

  • DeLoache, W. C., et al. (2023). Benzylisoquinoline alkaloid production in yeast via norlaudanosoline improves selectivity and yield. bioRxiv. [Link]

  • Wang, P., et al. (2021). Stereoselective Synthesis of (±)-Cephanolide B. Organic Letters. [Link]

  • Unknown Author. (n.d.). Retrosynthesis of ancorinoside B (2). ResearchGate. [Link]

  • Liu, C., & Li, S. (2024). The Mutually Inspiring Biological and Chemical Synthesis of Fungal Bicyclo[2.2.2]diazaoctane Indole Alkaloids. Molecules. [Link]

  • Organic Chemistry Explained. (2021). Retrosynthesis 7. YouTube. [Link]

  • Nakata, T., et al. (1986). Stereocontrolled Asymmetric Total Synthesis of Protomycinolide IV. Journal of the American Chemical Society. [Link]

  • Bartlett, P. A. (1980). Stereocontrol in the synthesis of acyclic systems: applications to natural product synthesis. Tetrahedron. [Link]

Sources

Aspinolide B Fermentation Yield Optimization: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Aspinolide B fermentation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to optimize the fermentation yield of this compound. As a polyketide secondary metabolite, the production of this compound by fungi such as Aspergillus ochraceus and Trichoderma arundinaceum is intricately linked to the physiological state of the organism, which is profoundly influenced by fermentation conditions.[1] This guide provides a scientifically grounded framework for systematically addressing common challenges in this compound production.

I. Frequently Asked Questions (FAQs)

Q1: What is a typical basal medium for this compound fermentation?

A1: A typical basal medium for the fermentation of Aspergillus species for secondary metabolite production includes a carbon source, a nitrogen source, and essential minerals. While a specific medium for optimal this compound production needs to be empirically determined, a good starting point is a medium such as the one detailed in Table 1. The rationale is to provide the necessary building blocks for both primary growth and the subsequent production of this compound.

Table 1: Example of a Basal Fermentation Medium

ComponentConcentration (g/L)Purpose
Glucose40Primary carbon and energy source.
Peptone10Organic nitrogen source, providing amino acids and peptides.
Malt Extract10Source of carbohydrates, vitamins, and minerals.
KH₂PO₄1.0Buffering agent and source of phosphate.
MgSO₄·7H₂O0.5Source of magnesium, a cofactor for many enzymes.
Trace Element Solution1 mLProvides essential micronutrients.
Initial pH6.0Optimal for fungal growth and secondary metabolism.

Q2: What are the key fermentation parameters to control for this compound production?

A2: The key physical and chemical parameters to monitor and control during fermentation are temperature, pH, agitation, and aeration. Temperature influences enzyme kinetics, while pH affects nutrient uptake and enzyme stability. Agitation and aeration are critical for oxygen supply and nutrient distribution in submerged cultures. For filamentous fungi like Aspergillus, these parameters also influence morphology (pelleted vs. dispersed growth), which can significantly impact secondary metabolite production.[2]

Q3: How can I quantify the yield of this compound?

A3: High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for the quantification of this compound.[3][4][5] A validated HPLC method with a suitable detector (e.g., UV or Mass Spectrometry) is essential for accurate determination of the product yield. This involves creating a standard curve with a purified this compound standard to correlate peak area with concentration.

Q4: What is precursor feeding and can it improve this compound yield?

A4: Precursor feeding, also known as precursor-directed biosynthesis, is a strategy to enhance the production of a specific metabolite by supplying its biosynthetic precursors in the fermentation medium.[1][6] Since this compound is a polyketide, its backbone is assembled from simple carboxylic acid units like acetyl-CoA and malonyl-CoA.[7][8] Supplementing the medium with precursors such as acetate or ethyl acetate could potentially increase the intracellular pool of these building blocks and boost this compound synthesis.

II. Troubleshooting Guide

This section addresses common issues encountered during this compound fermentation and provides a systematic approach to resolving them.

Problem 1: Low or No this compound Production

Possible Causes & Corrective Actions:

  • Suboptimal Medium Composition: The balance of carbon and nitrogen sources is crucial for secondary metabolism. High concentrations of readily metabolizable sugars can sometimes repress the genes responsible for secondary metabolite production, a phenomenon known as catabolite repression.

    • Troubleshooting Steps:

      • Carbon Source Screening: Test alternative carbon sources such as fructose, maltose, or more complex carbohydrates like starch.[9][10][11]

      • C/N Ratio Optimization: Systematically vary the concentrations of your carbon and nitrogen sources to find the optimal ratio that favors this compound production over just biomass growth.

      • Nitrogen Source Evaluation: Compare different nitrogen sources, both organic (e.g., yeast extract, peptone, soy meal) and inorganic (e.g., ammonium sulfate, sodium nitrate).[9][10][12] The type of nitrogen source can significantly influence the expression of secondary metabolite gene clusters.[12]

  • Inadequate Inoculum: The age and density of the inoculum can impact the subsequent fermentation performance.

    • Troubleshooting Steps:

      • Standardize Inoculum Age: Prepare a seed culture and use it at a consistent age (e.g., 48-72 hours) for inoculating the production fermenter.

      • Optimize Inoculum Size: Experiment with different inoculum sizes (e.g., 5%, 10%, 15% v/v) to determine the optimal starting cell density.

  • Incorrect Fermentation Parameters: Non-optimal temperature, pH, or aeration can severely limit production.

    • Troubleshooting Steps:

      • Temperature and pH Profiling: Conduct small-scale experiments to evaluate a range of temperatures (e.g., 25-30°C) and pH values (e.g., 5.0-7.0).

      • Agitation and Aeration Studies: In a bioreactor, test different agitation speeds and aeration rates to ensure sufficient oxygen supply without causing excessive shear stress on the mycelia.

G cluster_0 Troubleshooting Low this compound Yield cluster_1 Medium Optimization cluster_2 Inoculum Optimization cluster_3 Parameter Optimization A Low/No this compound Production B Suboptimal Medium A->B C Inadequate Inoculum A->C D Incorrect Parameters A->D B1 Carbon Source Screening B->B1 B2 C/N Ratio Optimization B->B2 B3 Nitrogen Source Evaluation B->B3 C1 Standardize Inoculum Age C->C1 C2 Optimize Inoculum Size C->C2 D1 Temperature & pH Profiling D->D1 D2 Agitation & Aeration Studies D->D2

Caption: Troubleshooting workflow for low this compound yield.

Problem 2: Inconsistent Batch-to-Batch Fermentation Results

Possible Causes & Corrective Actions:

  • Variability in Raw Materials: The composition of complex media components like peptone and yeast extract can vary between suppliers and even between different lots from the same supplier.

    • Troubleshooting Steps:

      • Source and Lot Consistency: If possible, use the same source and lot number for complex media components for a series of experiments.

      • Media Sterilization Consistency: Ensure a consistent sterilization protocol (time and temperature) as excessive heat can degrade media components.

  • Inoculum Inconsistency: As mentioned previously, variations in the seed culture can lead to inconsistent production.

    • Troubleshooting Steps:

      • Master Cell Bank: Establish a master cell bank of spores or mycelial fragments to ensure a consistent starting culture for all experiments.

      • Standardized Seed Culture Protocol: Adhere to a strict protocol for the preparation of the seed culture, including medium composition, incubation time, and agitation speed.

G cluster_0 Addressing Batch-to-Batch Inconsistency cluster_1 Mitigating Raw Material Variation cluster_2 Ensuring Inoculum Consistency A Inconsistent Fermentation Results B Raw Material Variability A->B C Inoculum Inconsistency A->C B1 Consistent Source & Lot B->B1 B2 Standardized Sterilization B->B2 C1 Master Cell Bank C->C1 C2 Standardized Seed Protocol C->C2

Caption: Workflow to improve batch-to-batch consistency.

III. Experimental Protocols

Protocol 1: Baseline Fermentation of this compound Producer
  • Inoculum Preparation:

    • Aseptically transfer a small piece of mycelial agar plug or a loopful of spores of the this compound-producing fungus to a 250 mL Erlenmeyer flask containing 50 mL of seed medium (e.g., Potato Dextrose Broth).

    • Incubate at 28°C on a rotary shaker at 180 rpm for 72 hours.

  • Production Fermentation:

    • Prepare the production medium (see Table 1) in a 1 L Erlenmeyer flask (200 mL working volume) and sterilize by autoclaving.

    • Inoculate the production medium with 10% (v/v) of the seed culture.

    • Incubate at 28°C on a rotary shaker at 180 rpm for 7-10 days.

  • Sampling and Extraction:

    • Withdraw a 10 mL sample of the fermentation broth.

    • Separate the mycelium from the broth by filtration or centrifugation.

    • Extract the broth with an equal volume of ethyl acetate three times.

    • Pool the organic extracts and evaporate to dryness under reduced pressure.

    • Redissolve the dried extract in a known volume of methanol for HPLC analysis.

Protocol 2: HPLC Quantification of this compound

This protocol is a general guideline and should be optimized and validated for your specific instrumentation and this compound standard.

  • Instrumentation and Columns:

    • HPLC system with a UV detector.

    • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase and Gradient:

    • Solvent A: Water with 0.1% formic acid.

    • Solvent B: Acetonitrile with 0.1% formic acid.

    • A linear gradient from 30% B to 100% B over 20 minutes, followed by a 5-minute hold at 100% B, is a good starting point.

  • Detection:

    • Monitor at a wavelength determined by the UV absorbance maximum of this compound (this would need to be determined experimentally if not available in the literature).

  • Quantification:

    • Prepare a stock solution of purified this compound standard in methanol.

    • Create a series of dilutions to generate a standard curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

    • Inject the standards and the prepared sample extracts.

    • Construct a calibration curve by plotting peak area against concentration for the standards.

    • Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

Table 2: HPLC Method Validation Parameters

ParameterAcceptance CriteriaPurpose
Linearity (r²) > 0.995Ensures a proportional relationship between concentration and detector response.[13]
Precision (%RSD) < 2%Measures the repeatability of the method.[13]
Accuracy (% Recovery) 90-110%Assesses how close the measured value is to the true value.[13][14]
Limit of Detection (LOD) Signal-to-noise ratio of 3:1The lowest concentration that can be reliably detected.[2]
Limit of Quantification (LOQ) Signal-to-noise ratio of 10:1The lowest concentration that can be accurately quantified.[2]

IV. References

  • Fuchser, J., & Zeeck, A. (1997). Aspinolides and aspinonene/aspyrone co-metabolites, new pentaketides produced by Aspergillus ochraceus. Liebigs Annalen, 1997(1), 87-95.

  • Tudzynski, B. (2014). Nitrogen regulation of fungal secondary metabolism in fungi. Frontiers in Microbiology, 5, 656.

  • Zhang, W., Li, Y., & Tang, Y. (2018). Engineered biosynthesis of plant polyketides by type III polyketide synthases in microorganisms. Frontiers in Bioengineering and Biotechnology, 6, 20.

  • Khin Thida Swe, & Yin Yin Mya. (2019). EFFECT OF CARBON AND NITROGEN SOURCES ON ANTIBACTERIAL METABOLITE PRODUCTION BY ENDOPHYTIC FUNGUS ASPERGILLUS CANDIDUS AGAINST AGROBACTERIUM TUMEFACIENS. Journal of the Myanmar Academy of Arts and Science, XVII(1B).

  • Harvey, C. J. B., & Tang, Y. (2020). Overcoming Biosynthetic Limitations to Enhance Bacterial Polyketide Production. bioRxiv.

  • Zhang, W., Li, Y., & Tang, Y. (2018). Engineered biosynthesis of plant polyketides by type III polyketide synthases in microorganisms. Frontiers in Microbiology, 9, 2439.

  • Zhang, W., Li, Y., & Tang, Y. (2018). Engineered biosynthesis of plant polyketides by type III polyketide synthases in microorganisms. Frontiers in Microbiology, 9.

  • Hertweck, C. (2009). The chemistry and biology of fungal polyketides. Natural Product Reports, 26(6), 785-807.

  • Singh, S., & Kumar, P. (2010). EFFECT OF DIFFERENT CARBON AND NITROGEN SOURCES ON ASPERGILLUS TERREUS ANTIMICROBIAL METABOLITE PRODUCTION. International Journal of Pharmaceutical Sciences and Research, 1(12), 1-6.

  • Zhang, W., & Tang, Y. (2018). Precursor-Directed Polyketide Biosynthesis in Escherichia coli. Methods in Enzymology, 604, 269-286.

  • Cane, D. E., & Walsh, C. T. (1999). The parallel and convergent universes of polyketide synthases and nonribosomal peptide synthetases. Chemistry & Biology, 6(12), R319-R325.

  • Shapiro, A. B. (2015). Is there a certain (preferably quantitative & colorimetric) assay for Polyketide Synthase Type III?. ResearchGate.

  • Khosla, C., Gokhale, R. S., Jacobsen, J. R., & Cane, D. E. (1999). Tolerance and specificity of polyketide synthases. Annual Review of Biochemistry, 68(1), 219-253.

  • Creative Proteomics. (n.d.). Polyketides Analysis Service. Creative Proteomics.

  • Creative Proteomics. (n.d.). Polyketides Analysis Service - Lipidomics. Creative Proteomics.

  • Zhang, W., & Tang, Y. (2010). Harnessing Unusual Precursors in Polyketide Biosynthesis. Request PDF.

  • Ghosh, S., & Sen, S. K. (2017). Effect of Carbon and Nitrogen Sources on Mycelial Biomass and Biosynthesis of Antifungal Protein from Aspergillus giganteus MTCC 8408 in Submerged Fermentation. ResearchGate.

  • Patel, K. D., & Patel, K. M. (2020). Effect of Various Carbon and Nitrogen Sources on Aspergillus niger a 'Phosphorous' Solubilizing Organism. International Journal of Current Microbiology and Applied Sciences, 9(7), 2319-7706.

  • Wang, X., et al. (2024). Targeted discovery of polyketides with antioxidant activity through integrated omics and cocultivation strategies. mSystems, e00236-24.

  • BYJU'S. (n.d.). Fermentation Media: Composition, Function, And Industrial Applications. BYJU'S.

  • Ee, G. C. L., et al. (2017). Application of HPLC and ESI-MS techniques in the analysis of phenolic acids and flavonoids from green leafy vegetables (GLVs). Journal of AOAC International, 100(5), 1269-1282.

  • Sigma-Aldrich. (n.d.). Introduction to Microbial Media. Sigma-Aldrich.

  • Cui, Y. Q., van der Lans, R. G. J. M., & Luyben, K. C. A. M. (1998). Aspects of the use of complex media for submerged fermentation of Aspergillus awamori. Enzyme and Microbial Technology, 23(3-4), 171-179.

  • Singh, S., et al. (2012). Validated HPLC method for identification and quantification of p-hydroxy benzoic acid and agnuside in Vitex negundo and Vitex trifolia. Journal of Pharmaceutical Analysis, 2(6), 455-460.

  • Cui, Y. Q., van der Lans, R. G. J. M., & Luyben, K. C. A. M. (1998). Aspects of the use of complex media for submerged fermentation of Aspergillus awamori. ResearchGate.

  • Lee, S., et al. (2023). Quantification and Validation of an HPLC Method for Low Concentrations of Apigenin-7-O-Glucuronide in Agrimonia pilosa Aqueous Ethanol Extract Topical Cream by Liquid–Liquid Extraction. Molecules, 28(2), 795.

  • HiMedia Laboratories. (n.d.). OF Basal Medium. HiMedia Laboratories.

  • Caridi, A., et al. (2006). HPLC determination of phenolics adsorbed on yeasts. Food Chemistry, 98(2), 351-357.

  • BYJU'S. (n.d.). Design and Composition of Media for Fermentation. BYJU'S.

Sources

Aspinolide B Synthesis Technical Support Center

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Aspinolide B. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this challenging total synthesis. Our goal is to provide practical, experience-driven guidance to help you overcome common hurdles and optimize your reaction yields. This guide is structured as a series of troubleshooting questions and FAQs, addressing specific issues you may encounter during your experiments.

Troubleshooting Guide: Common Issues in this compound Synthesis

Issue 1: Low Diastereoselectivity in the Addition of TMS-Acetylene

Question: I am attempting the Felkin-type addition of TMS-acetylene to the aldehyde precursor of this compound, but I am observing a low diastereomeric ratio (dr). How can I improve the selectivity for the desired isomer?

Answer:

Achieving high diastereoselectivity in the addition of nucleophiles to α-chiral aldehydes is critical for the successful synthesis of this compound. This transformation is governed by the Felkin-Anh model, which dictates the preferred trajectory of the incoming nucleophile to minimize steric interactions and optimize orbital overlap.[1][2][3] Low diastereoselectivity typically arises from competing reaction pathways or suboptimal reaction conditions that disrupt the preferred transition state geometry.

Underlying Principles: The Felkin-Anh Model

The Felkin-Anh model predicts that the nucleophile will attack the carbonyl carbon at the Bürgi-Dunitz angle (approximately 107°) from the face opposite the largest substituent on the α-carbon.[1][2] For this to be effective, the largest group (L) should be oriented anti-periplanar to the incoming nucleophile.

DOT Script for Felkin-Anh Model Visualization

Felkin_Anh_Model cluster_0 Felkin-Anh Transition State cluster_1 Newman Projection TS C_alpha C_carbonyl L L C_alpha->L M M C_alpha->M S S C_alpha->S O O C_carbonyl->O R R C_carbonyl->R Nu Nu⁻ Nu->C_carbonyl Bürgi-Dunitz Trajectory (attack opposite to L)

Caption: Felkin-Anh model for nucleophilic addition.

Troubleshooting Steps and Protocol Optimization:

  • Reagent Purity and Stoichiometry:

    • Aldehyde: Ensure the aldehyde precursor is of high purity and free from any acidic or basic impurities that could catalyze epimerization.

    • TMS-acetylene: Use freshly distilled or high-purity TMS-acetylene.

    • Organolithium Reagent: Titrate your n-BuLi or other organolithium reagent immediately before use to ensure accurate stoichiometry. An excess of a highly basic reagent can lead to side reactions.

  • Temperature Control:

    • Perform the reaction at low temperatures (-78 °C is standard) to favor the kinetically controlled product. Inconsistent temperature control can lead to a mixture of diastereomers.

  • Solvent Effects:

    • Non-coordinating solvents like toluene or hexane are generally preferred. Highly coordinating solvents like THF can sometimes interfere with the desired transition state.

  • Lewis Acid Additives (Chelation vs. Non-Chelation Control):

    • The presence of a chelating group (e.g., an unprotected hydroxyl or methoxy group) on the α- or β-carbon can lead to the formation of a "Cram-chelate" product, which has the opposite stereochemistry to the Felkin-Anh product.[1][3]

    • If you have a potentially chelating group and are observing the wrong diastereomer, consider using a bulkier protecting group (e.g., TBDPS instead of BOM) that disfavors chelation.[1]

    • Conversely, if you desire the chelation-controlled product, use a Lewis acid that promotes chelation, such as MgBr₂, ZnBr₂, or TiCl₄.[1] For the standard this compound synthesis, which follows the Felkin-Anh model, avoid these Lewis acids if a chelating group is present.

Optimized Protocol for Felkin-Type Addition:

Parameter Recommendation Rationale
Temperature -78 °C Minimizes side reactions and favors the kinetic product.
Solvent Anhydrous Toluene or THF Ensures solubility and appropriate reactivity.
Reagents Freshly purified aldehyde, freshly distilled TMS-acetylene, titrated n-BuLi Purity is paramount for clean reactions and high selectivity.
Addition Rate Slow, dropwise addition of the lithium acetylide solution Maintains low temperature and prevents localized concentration buildup.

| Quenching | Saturated aqueous NH₄Cl solution at -78 °C | Mildly acidic quench to neutralize the reaction without causing side reactions. |

Issue 2: Low Yield in the Nozaki-Hiyama-Kishi (NHK) Macrolactonization

Question: My intramolecular Nozaki-Hiyama-Kishi (NHK) reaction to form the 10-membered macrolactone of this compound is resulting in a low yield, with significant amounts of starting material recovered or oligomeric byproducts. What are the critical parameters for this reaction?

Answer:

The intramolecular NHK reaction is a powerful tool for the formation of medium-sized rings and is the key step in the synthesis of the this compound core.[4] However, forming 10-membered rings is entropically and enthalpically challenging.[5][6][7] Low yields in this step are often due to issues with the chromium(II) reagent, reaction concentration, or catalyst activity.

Underlying Principles: The NHK Reaction

The NHK reaction involves the oxidative addition of an alkenyl or aryl halide to a Ni(0) species (generated in situ from Ni(II) by reduction with Cr(II)), followed by transmetalation with Cr(II) to form an organochromium reagent. This organochromium species then adds to an aldehyde in a highly chemoselective manner.[8][9][10]

DOT Script for NHK Catalytic Cycle

NHK_Cycle Ni(II) Ni(II) Ni(0) Ni(0) Ni(II)->Ni(0) 2 Cr(II) -> 2 Cr(III) R-Ni(II)-X R-Ni(II)-X Ni(0)->R-Ni(II)-X Oxidative Addition R-X Alkenyl Halide (R-X) R-X->R-Ni(II)-X R-Cr(III)-X R-Cr(III)-X R-Ni(II)-X->R-Cr(III)-X Transmetalation Cr(II) Cr(II) Cr(II)->R-Ni(II)-X Cr(III) Cr(III) R-Cr(III)-X->Ni(II) Product Alcohol Product R-Cr(III)-X->Product Nucleophilic Addition Aldehyde Aldehyde Aldehyde->Product

Caption: Catalytic cycle of the Nozaki-Hiyama-Kishi reaction.

Troubleshooting Steps and Protocol Optimization:

  • Source and Quality of CrCl₂:

    • The reactivity of CrCl₂ is highly dependent on its source and purity. It should be an anhydrous, free-flowing, white to light gray powder. Greenish or purplish coloration indicates hydration or oxidation, which will inhibit the reaction.

    • It was famously discovered that trace nickel impurities in some batches of CrCl₂ were responsible for the reaction's success, leading to the routine addition of a NiCl₂ co-catalyst.[10]

  • Strictly Anhydrous and Anaerobic Conditions:

    • Both Cr(II) and the organochromium intermediates are extremely sensitive to air and moisture. All glassware must be rigorously flame-dried under vacuum, and all solvents and reagents must be thoroughly deoxygenated and dried. Use of a glovebox is highly recommended.

  • High Dilution Conditions:

    • To favor the intramolecular cyclization over intermolecular oligomerization, the reaction must be run under high dilution conditions (typically 0.001–0.005 M).

    • Use a syringe pump to add the linear precursor to the solution of the Cr/Ni salts over a long period (e.g., 8-12 hours). This maintains a low concentration of the substrate at all times.

  • Catalytic System and Additives:

    • NiCl₂: Always use a catalytic amount (1-5 mol%) of NiCl₂.

    • Solvent: A polar aprotic solvent like DMF or DMSO is typically required to dissolve the chromium salts.[10] Ensure it is of the highest purity and rigorously dried.

    • Modern Catalytic Versions: To avoid using stoichiometric amounts of toxic chromium, consider a catalytic system where Cr(II) is regenerated. This can be achieved using a stoichiometric reductant like manganese powder in the presence of TMSCl.[11] Electrochemical methods have also been developed.[12]

Optimized Protocol for Intramolecular NHK Reaction:

Parameter Recommendation Rationale
CrCl₂/NiCl₂ Anhydrous, high-purity salts. Activity is highly dependent on the quality of the chromium reagent.
Conditions Strictly anhydrous and anaerobic (glovebox or Schlenk line). Prevents decomposition of reagents and intermediates.
Concentration High dilution (0.001 M). Favors intramolecular cyclization over oligomerization.
Addition Syringe pump addition of substrate over 10-12 hours. Maintains low substrate concentration.
Solvent Anhydrous, degassed DMF or DMSO. Ensures solubility of metal salts.

| Temperature | Room temperature to 50 °C. | Reaction is typically run at slightly elevated temperatures. |

Frequently Asked Questions (FAQs)

Q1: Why is the synthesis of 10-membered macrolactones like this compound generally challenging?

A1: The synthesis of medium-sized rings (8-11 atoms) is notoriously difficult due to a combination of unfavorable enthalpic and entropic factors.[7]

  • Enthalpic Strain: These rings often suffer from significant transannular strain (unfavorable interactions between atoms across the ring) and Pitzer strain (torsional strain).

  • Entropic Penalty: The linear precursor has many degrees of conformational freedom. Forcing it into a cyclic conformation carries a significant entropic penalty, making the intramolecular reaction slower than competing intermolecular reactions that lead to dimers and oligomers. This is why techniques like high-dilution are essential.[5]

Q2: Are there alternative methods to the NHK reaction for the macrolactonization step?

A2: Yes, several other macrolactonization methods exist, although their success is highly substrate-dependent. For a complex substrate like the this compound precursor, the high chemoselectivity of the NHK reaction is a major advantage.[9] Other common methods include:

  • Yamaguchi Macrolactonization: This involves forming a mixed anhydride which is then cyclized in the presence of DMAP.

  • Shiina Macrolactonization: This method uses an aromatic carboxylic anhydride as a dehydrating agent.

  • Ring-Closing Metathesis (RCM): If the precursor is designed with terminal alkenes, RCM using a Grubbs or Hoveyda-Grubbs catalyst is a very powerful and common method for forming macrocycles.

Q3: My NHK reaction is not working even with high-purity reagents and under strict anaerobic conditions. What else could be wrong?

A3: If the fundamental conditions are correct, consider the substrate itself. The conformation of the linear precursor can significantly impact the rate of cyclization. Intramolecular hydrogen bonding or unfavorable steric interactions might force the molecule into a conformation where the reactive ends (the vinyl iodide and the aldehyde) are far apart. You might consider computational modeling to understand the low-energy conformations of your precursor. In some cases, changing a protecting group at a distant site can alter the conformational preference and improve the cyclization yield.

Q4: Can I use a vinyl triflate instead of a vinyl iodide in the NHK reaction?

A4: Yes, the NHK reaction is known to work with vinyl triflates as well as vinyl halides.[10] In some cases, vinyl triflates can be more reactive. If you are having trouble with the oxidative addition step using the vinyl iodide, switching to the corresponding triflate might be a viable strategy.

References

  • Werness, J. B., et al. (2012). Diversity-Oriented Synthesis Approach to Macrocycles via Oxidative Ring Expansion. PMC. [Link]

  • Chakraborty, T. K., et al. (2000). First total synthesis of this compound, a new pentaketide produced by Aspergillus ochraceus. PubMed. [Link]

  • Smith, A. B., et al. (2013). Merging Asymmetric[4][5]-Additions of Lithium Acetylides to Carbonyls with Type II Anion Relay Chemistry. NIH. [Link]

  • Luo, Y., et al. (2024). Diverse strategies for macrolactones. ResearchGate. [Link]

  • Trost, B. M., et al. (2013). Amphidinolide B: Total Synthesis, Structural Investigation and Biological Evaluation. PMC. [Link]

  • Unlock CheMYSTERY. (2021). Nozaki–Hiyama–Kishi Reaction Problem Solved!. YouTube. [Link]

  • Organic Chemistry Portal. Nozaki-Hiyama-Kishi Coupling. Organic Chemistry Portal. [Link]

  • Myers, A. G. Research Group. The Nozaki-Hiyama-Kishi Reaction, Asymmetric Additions to Carbonyl Compounds. Harvard University. [Link]

  • White, M. C., et al. (2015). Synthesis of Diverse 11- and 12-Membered Macrolactones from a Common Linear Substrate Using a Single Biocatalyst. PubMed Central. [Link]

  • Baran, P. S., et al. (2021). Electrochemical Nozaki–Hiyama–Kishi Coupling: Scope, Applications, and Mechanism. ACS Publications. [Link]

  • Gualandi, A., et al. (2019). A Photoredox Nozaki‐Hiyama Reaction Catalytic in Chromium. University of Bologna. [Link]

  • Wikipedia. (2023). Nozaki–Hiyama–Kishi reaction. Wikipedia. [Link]

  • Sarlah, D. (2002). THE NOZAKI-HIYAMA-KISHI REACTION. University of Illinois. [Link]

  • Chemistry LibreTexts. (2020). 9.4: Diastereoselective Addition to Aldehydes and Ketones. Chemistry LibreTexts. [Link]

  • National Institutes of Health. Total synthesis of asperdinones B, C, D, E and terezine D. PMC. [Link]

  • Taylor, R. D., et al. (2015). 12-membered macrolactones: privileged scaffolds for the development of new therapeutics. Wiley Online Library. [Link]

  • Galli, M., et al. (2011). Update 1 of: Macrolactonizations in the Total Synthesis of Natural Products. ACS Publications. [Link]

  • Organic Chemistry Explained. (2022). Ultimate Guide to the Felkin-Anh Model - Organic Chemistry. YouTube. [Link]

  • Sarpong, R., et al. (2023). Total Synthesis of Annotinolide B via Sequential Quinoline Dearomatization. PMC. [Link]

  • Wikipedia. (2023). Asymmetric induction. Wikipedia. [Link]

  • Pattenden, G. (2002). Towards the Synthesis of Amphidinolide B. An Intramolecular Stille Coupling Approach. ResearchGate. [Link]

  • Christmann, M. (2021). Synthesis of Morpholine‐Based Analogues of (−)‐Zampanolide and Their Biological Activity. ResearchGate. [Link]

Sources

Aspinolide B Stability and Degradation: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for Aspinolide B. This guide is designed to provide you with in-depth, practical information regarding the stability and degradation of this compound. As a macrocyclic lactone, this compound possesses a chemical structure that, while promising for therapeutic applications, is susceptible to specific degradation pathways. Understanding these potential liabilities is crucial for accurate experimental design, the development of stable formulations, and regulatory success.

This resource is structured in a question-and-answer format to directly address the challenges you may encounter. We will delve into the causality behind experimental choices, providing you with not just protocols, but the scientific reasoning to adapt and troubleshoot your own studies.

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: General Stability and Handling

Question 1: What are the primary stability concerns for this compound?

Given its structure as a macrocyclic lactone, the primary stability concerns for this compound are anticipated to be hydrolysis, oxidation, and photolysis. The ester bond within the lactone ring is a key functional group susceptible to cleavage, particularly under non-neutral pH conditions.

  • Hydrolysis: The large lactone ring in this compound contains an ester linkage that is prone to hydrolysis. This reaction can be catalyzed by both acidic and basic conditions, leading to the opening of the ring and the formation of an inactive hydroxy carboxylic acid. The rate of hydrolysis is often temperature-dependent, increasing at elevated temperatures.[1][2]

  • Oxidation: While less common for the core lactone structure, other functional groups within the molecule or impurities could be susceptible to oxidation. The presence of double bonds and hydroxyl groups may also be sites for oxidative degradation.

  • Photodegradation: Many complex organic molecules are sensitive to light, particularly UV radiation. Exposure to light can provide the energy to initiate photochemical reactions, leading to isomerization, cyclization, or other degradative pathways. It is crucial to protect this compound from light during storage and handling.

Question 2: What are the recommended storage and handling conditions for this compound?

To ensure the long-term stability of this compound, it is recommended to store it at -20°C.[3] The product information sheet from suppliers indicates a stability of at least four years under these conditions.[3] For handling, it is advised to follow standard laboratory procedures for chemical reagents. While no specific hazards are listed, it is good practice to use personal protective equipment.[4][5]

Question 3: I am dissolving this compound for my experiments. Which solvents are recommended and are there any stability implications?

This compound is soluble in dichloromethane, DMSO, ethanol, and methanol.[3] When preparing stock solutions, it is crucial to use high-purity, anhydrous solvents if possible. The presence of water can facilitate hydrolysis of the lactone ring, especially if the solution is stored for an extended period. For aqueous buffers, the pH should be kept as close to neutral as possible to minimize acid- or base-catalyzed hydrolysis. It is recommended to prepare fresh aqueous solutions for each experiment or to conduct a short-term stability study in your chosen buffer to understand any potential degradation.

Section 2: Designing Stability and Forced Degradation Studies

Question 4: I need to conduct a forced degradation study on this compound. Where do I start?

A forced degradation or stress testing study is a critical step in understanding the intrinsic stability of this compound and for developing a stability-indicating analytical method. The goal is to induce degradation to a limited extent (typically 5-20%) to identify potential degradation products and pathways. Over-stressing the molecule can lead to secondary degradation products that are not relevant to real-world storage conditions.

A systematic approach involves exposing solutions of this compound to the following conditions, as recommended by ICH guidelines:

  • Acid Hydrolysis: 0.1 M HCl at room temperature, with time points at 0, 2, 4, 8, and 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at room temperature, with the same time points as acid hydrolysis.

  • Oxidative Degradation: 3% H₂O₂ at room temperature, with the same time points.

  • Thermal Degradation: 60°C in a calibrated oven, with time points at 0, 24, 48, 72, and 96 hours.

  • Photostability: Expose the solid drug and a solution to a calibrated light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A dark control should be run in parallel.

Question 5: How do I develop a stability-indicating analytical method for this compound?

A stability-indicating method is an analytical procedure that can accurately and precisely quantify the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients. High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometric (MS) detection is the most common technique for this purpose.

The development process involves:

  • Column and Mobile Phase Screening: Start with a C18 reversed-phase column and a mobile phase of acetonitrile and water with a common modifier like formic acid or ammonium acetate.

  • Analysis of Stressed Samples: Inject the samples from your forced degradation study. The goal is to achieve baseline separation between the parent this compound peak and all degradation product peaks.

  • Method Optimization: If co-elution occurs, systematically adjust parameters such as the gradient profile, mobile phase composition (e.g., switching to methanol), pH, and column temperature.

  • Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of this compound in the presence of its degradants. This ensures that no degradation product is co-eluting under the main peak.

G cluster_prep Sample Preparation cluster_stress Forced Degradation Conditions cluster_analysis Analysis cluster_outcome Outcome Aspinolide_B This compound Stock Solution Acid Acid Hydrolysis (e.g., 0.1 M HCl) Aspinolide_B->Acid Base Base Hydrolysis (e.g., 0.1 M NaOH) Aspinolide_B->Base Oxidation Oxidation (e.g., 3% H2O2) Aspinolide_B->Oxidation Thermal Thermal Stress (e.g., 60°C) Aspinolide_B->Thermal Photo Photostability (ICH Q1B light source) Aspinolide_B->Photo HPLC Stability-Indicating HPLC-UV/MS Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Deg_Pathways Identify Degradation Pathways HPLC->Deg_Pathways Method_Validation Validate Analytical Method HPLC->Method_Validation

Question 6: My this compound seems to be degrading in my formulation. How can I troubleshoot this?

Degradation in a formulation can be due to the inherent instability of this compound or interactions with excipients.

  • Identify the Degradation Pathway: Analyze a degraded sample using your stability-indicating method. The retention time of the degradation product(s) may give clues as to the degradation pathway (e.g., a more polar degradant might suggest hydrolysis).

  • Excipient Compatibility Study: Conduct a binary mixture study where you mix this compound with each excipient in your formulation (typically in a 1:1 or 1:5 ratio) and store them under accelerated conditions (e.g., 40°C/75% RH). Analyze the samples at various time points to identify any incompatible excipients.

  • Formulation Optimization: If an incompatibility is found, consider replacing the problematic excipient. If the degradation is due to inherent instability, you might need to adjust the pH of the formulation, protect it from light with appropriate packaging, or add stabilizers such as antioxidants.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To investigate the degradation profile of this compound under various stress conditions.

Materials:

  • This compound

  • HPLC-grade acetonitrile and water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Volumetric flasks and pipettes

  • HPLC system with PDA or MS detector

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.

  • Acid Hydrolysis:

    • Add 1 mL of the stock solution to a 10 mL volumetric flask.

    • Add 1 mL of 1 M HCl and dilute to volume with a 50:50 mixture of acetonitrile and water.

    • Incubate at room temperature.

    • At 0, 2, 4, 8, and 24 hours, withdraw an aliquot, neutralize with an equivalent amount of 1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Base Hydrolysis:

    • Follow the same procedure as acid hydrolysis, but use 1 M NaOH for degradation and 1 M HCl for neutralization.

  • Oxidative Degradation:

    • Add 1 mL of the stock solution to a 10 mL volumetric flask.

    • Add 1 mL of 30% H₂O₂ and dilute to volume with a 50:50 mixture of acetonitrile and water.

    • Incubate at room temperature.

    • At the specified time points, withdraw an aliquot and dilute with the mobile phase for analysis.

  • Thermal Degradation:

    • Place a solid sample of this compound and a solution (in a sealed vial) in a calibrated oven at 60°C.

    • At the specified time points, remove the samples, allow them to cool, and prepare solutions for HPLC analysis.

  • Photostability:

    • Expose solid this compound and a solution to a calibrated light source as per ICH Q1B guidelines.

    • Keep a parallel set of samples wrapped in aluminum foil as a dark control.

    • After the exposure period, prepare solutions for HPLC analysis.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating this compound from its degradation products.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and PDA detector.

  • C18 column (e.g., 4.6 x 150 mm, 5 µm).

Chromatographic Conditions (Starting Point):

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: 10% B to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: Scan from 200-400 nm, quantify at the λmax of this compound.

  • Injection Volume: 10 µL

Procedure:

  • Inject a standard solution of this compound to determine its retention time and peak shape.

  • Inject the prepared samples from the forced degradation study.

  • Evaluate the chromatograms for the resolution between the this compound peak and any degradation product peaks.

  • If necessary, optimize the chromatographic conditions (gradient slope, mobile phase organic solvent, pH, column chemistry) to improve separation.

  • Once satisfactory separation is achieved, perform a peak purity analysis on the this compound peak in the chromatograms of the stressed samples.

Data Presentation

Table 1: Potential Degradation Pathways and Analytical Observations

Stress ConditionPotential Degradation PathwayExpected Analytical Observation (HPLC)
Acid/Base Hydrolysis Opening of the lactone ringAppearance of a more polar degradation product (earlier retention time).
Oxidation Formation of epoxides, hydroperoxides, or other oxygenated speciesAppearance of new peaks, potentially with altered UV spectra.
Thermal Degradation Various reactions, including hydrolysis and oxidationComplex chromatogram with multiple degradation products.
Photodegradation Isomerization, cyclization, or fragmentationAppearance of new peaks, which may or may not be well-resolved from the parent peak.

Table 2: Troubleshooting Common HPLC Issues in Stability Studies

IssuePotential CauseSuggested Solution
Poor peak shape (tailing/fronting) - Incompatible mobile phase pH- Column overload- Column degradation- Adjust mobile phase pH- Reduce injection concentration- Replace the column
Co-eluting peaks Insufficient separation power- Optimize the gradient- Try a different organic solvent (e.g., methanol)- Use a column with a different selectivity (e.g., Phenyl-Hexyl)
Ghost peaks - Contaminated mobile phase- Carryover from previous injections- Prepare fresh mobile phase- Implement a robust needle wash program
Baseline drift - Column temperature fluctuations- Mobile phase not properly mixed or degassed- Use a column oven- Ensure proper mobile phase preparation

Visualizations

G Aspinolide_B This compound (Intact Lactone Ring) Hydrolyzed_Product Ring-Opened Hydroxy Acid (Inactive) Aspinolide_B->Hydrolyzed_Product  Hydrolysis (Acid/Base, Heat) Oxidized_Product Oxidized Degradant(s) Aspinolide_B->Oxidized_Product  Oxidation (e.g., H2O2) Photo_Product Photodegradation Product(s) Aspinolide_B->Photo_Product  Photolysis (UV/Vis Light)

References

  • Erythromycin Modification That Improves Its Acidic Stability while Optimizing It for Local Drug Delivery. (2017). MDPI. Retrieved from [Link]

  • Mechanisms of Lactone Hydrolysis in Neutral and Alkaline Conditions. (n.d.). ResearchGate. Retrieved from [Link]

  • Strategies to enhance pharmaceutical formulation stability. (n.d.). Consensus. Retrieved from [Link]

  • Strategies for Resolving Stability Issues in Drug Formulations. (2025, April 9). Pharmaguideline. Retrieved from [Link]

Sources

Aspinolide B Purification: A Technical Support Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals working with Aspinolide B, its purification can be a critical and often challenging step. This guide provides in-depth technical assistance in a question-and-answer format to troubleshoot common issues encountered during the purification process. It is designed to offer practical, field-proven insights to ensure the integrity and purity of your final compound.

Troubleshooting this compound Purification Steps

This section addresses specific problems that may arise during the purification of this compound, providing potential causes and actionable solutions.

Silica Gel Chromatography Issues

Question 1: Why is my this compound recovery low after silica gel column chromatography?

Possible Causes and Solutions:

  • Improper Solvent System: The polarity of the eluent is crucial for efficient separation and recovery. A solvent system that is too polar may elute this compound too quickly along with impurities, while a system that is not polar enough will result in poor elution and tailing.

    • Solution: Start with a non-polar solvent system like hexane/ethyl acetate and gradually increase the polarity.[1] A common starting point for macrocyclic lactones is a gradient of ethyl acetate in hexane. For this compound, begin with a low percentage of ethyl acetate and increase it incrementally. Monitor the elution profile using Thin Layer Chromatography (TLC).

  • Compound Adsorption: this compound, being a lactone with polar functional groups, can irreversibly adsorb to the silica gel if the stationary phase is too active or if the compound is sensitive to the acidic nature of silica.

    • Solution: Deactivate the silica gel by adding a small percentage of a polar solvent like methanol or triethylamine to your eluent. This can help to reduce strong interactions between the compound and the stationary phase.

  • Compound Degradation: The slightly acidic nature of silica gel can potentially lead to the hydrolysis of the lactone ring in this compound, especially with prolonged exposure.[2]

    • Solution: Minimize the time the compound spends on the column. If degradation is suspected, consider using neutral or deactivated silica gel, or an alternative stationary phase like alumina.

Question 2: I am seeing co-elution of impurities with this compound on my silica gel column. How can I improve the separation?

Possible Causes and Solutions:

  • Inadequate Resolution: The chosen solvent system may not have sufficient selectivity to resolve this compound from closely related impurities or diastereomers. The total synthesis of this compound may result in stereoisomers that are difficult to separate.[3]

    • Solution:

      • Optimize the Solvent Gradient: Employ a shallower gradient during elution. A slow, gradual increase in polarity can significantly enhance the resolution of closely eluting compounds.

      • Try Different Solvent Systems: Experiment with different solvent combinations. For example, dichloromethane/methanol or toluene/acetone systems can offer different selectivities compared to hexane/ethyl acetate.

      • Consider a Different Stationary Phase: If silica gel does not provide adequate separation, consider using a different adsorbent like alumina (neutral, acidic, or basic) or a bonded-phase silica (e.g., diol, cyano).

Reverse-Phase HPLC (RP-HPLC) Challenges

Question 3: My this compound peak is broad or tailing during RP-HPLC analysis and purification.

Possible Causes and Solutions:

  • Secondary Interactions: Residual silanol groups on the C18 column can interact with the polar functionalities of this compound, leading to poor peak shape.

    • Solution: Add a small amount of an ion-pairing agent like trifluoroacetic acid (TFA) (typically 0.1%) to the mobile phase. TFA protonates the silanol groups, minimizing these unwanted interactions.

  • Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of any acidic or basic functional groups in your compound or impurities, influencing retention and peak shape.

    • Solution: While this compound itself is neutral, impurities might be sensitive to pH. Experiment with buffered mobile phases to find the optimal pH for separation.

  • Column Overload: Injecting too much sample onto the column can lead to peak broadening and distortion.

    • Solution: Perform a loading study to determine the optimal sample concentration for your column dimensions. For preparative HPLC, a gradual increase in the amount of injected sample will help identify the loading capacity.[4]

Question 4: How can I effectively separate this compound from its diastereomers using preparative HPLC?

Possible Causes and Solutions:

  • Insufficient Selectivity of the Stationary Phase: Standard C18 columns may not provide enough selectivity to separate closely related stereoisomers.

    • Solution:

      • Chiral Stationary Phases (CSPs): For enantiomeric or diastereomeric separation, a chiral column is often necessary.

      • Optimize Mobile Phase Composition: The choice of organic modifier (acetonitrile vs. methanol) and the gradient profile can significantly impact the separation of diastereomers.[5][6][7] Methanol can sometimes offer different selectivity compared to acetonitrile.

      • Temperature Control: Running the HPLC at a controlled, and sometimes elevated, temperature can improve peak shape and resolution.

General Purification and Stability Concerns

Question 5: I am concerned about the stability of the lactone ring in this compound during purification and storage. What precautions should I take?

Possible Causes and Solutions:

  • Hydrolysis: The 10-membered lactone ring in this compound can be susceptible to hydrolysis under strongly acidic or basic conditions, leading to the opening of the ring and the formation of the corresponding hydroxy acid.[2]

    • Solution:

      • Avoid prolonged exposure to strong acids and bases. If acidic or basic conditions are necessary for a particular step, neutralize the sample as soon as possible.

      • Store purified this compound in a neutral, aprotic solvent at low temperatures (-20°C or below) to minimize degradation.

  • Thermal Degradation: Like many complex organic molecules, this compound may be sensitive to high temperatures.

    • Solution: Avoid excessive heating during solvent evaporation. Use a rotary evaporator at a moderate temperature and pressure. For long-term storage, keep the compound in a freezer.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for developing a silica gel flash chromatography method for this compound purification?

A1: A good starting point is to use Thin Layer Chromatography (TLC) to determine an appropriate solvent system. Spot your crude sample on a silica gel TLC plate and test various ratios of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane).[4][8] Aim for an Rf value of 0.2-0.3 for this compound to ensure good separation on the column. A common solvent system to start with is a gradient of 10% to 50% ethyl acetate in hexane.

Q2: How can I visualize this compound on a TLC plate?

A2: this compound, being a lactone, may not be strongly UV-active unless it contains a chromophore. Therefore, you will likely need to use a chemical stain for visualization.[9][10][11]

  • Potassium Permanganate (KMnO4) Stain: This is a good general stain for compounds that can be oxidized, including the double bonds and alcohol groups present in this compound.

  • P-Anisaldehyde Stain: This stain reacts with many functional groups to give colored spots upon heating and can be very effective for visualizing natural products like this compound.

  • Iodine Chamber: Placing the TLC plate in a chamber with iodine crystals will often reveal organic compounds as brown spots.

Q3: What are the potential sources of impurities in my this compound sample?

A3: Impurities can originate from several sources:

  • From Fermentation: If isolated from Aspergillus ochraceus, other secondary metabolites produced by the fungus can be present.[12][13]

  • From Total Synthesis: Incomplete reactions, side reactions, and residual reagents or catalysts from the synthetic route can all be sources of impurities. The total synthesis of this compound involves multiple steps where byproducts can be generated.[3]

  • Degradation Products: As discussed, hydrolysis of the lactone ring or other degradation pathways can lead to impurities.

Q4: What analytical techniques are best for assessing the purity of this compound?

A4: A combination of techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): RP-HPLC with a UV or mass spectrometric (MS) detector is a powerful tool for quantifying purity and detecting impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can confirm the structure of the purified compound and help identify any structural impurities.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) can confirm the elemental composition of your purified this compound.

Experimental Protocols and Data

Protocol 1: General Silica Gel Column Chromatography for this compound Purification
  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

  • Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate) and load it onto the top of the silica gel bed.

  • Elution: Begin elution with a low polarity solvent mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity (e.g., to 70:30 hexane:ethyl acetate) based on TLC analysis.

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing pure this compound.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.

Table 1: Example Solvent Systems for Chromatography of Macrocyclic Lactones
Chromatography ModeStationary PhaseExample Solvent SystemApplication
Normal PhaseSilica GelHexane/Ethyl Acetate (Gradient)General purification of crude product.
Normal PhaseSilica GelDichloromethane/Methanol (Gradient)For more polar macrocyclic lactones or impurities.
Reverse PhaseC18Acetonitrile/Water + 0.1% TFA (Gradient)High-resolution analysis and purification.
Reverse PhaseC18Methanol/Water + 0.1% Formic Acid (Gradient)Alternative selectivity for diastereomer separation.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical approach to troubleshooting common issues in this compound purification.

AspinolideB_Troubleshooting cluster_problem Identify the Problem cluster_analysis Initial Analysis cluster_solutions Potential Solutions cluster_verification Verification Problem Purification Issue Identified LowRecovery Low Recovery Problem->LowRecovery PoorSeparation Poor Separation / Co-elution Problem->PoorSeparation PeakShape Broad / Tailing Peaks (HPLC) Problem->PeakShape Degradation Suspected Degradation Problem->Degradation LowRecovery->Degradation Solvent Optimize Solvent System LowRecovery->Solvent StationaryPhase Change Stationary Phase LowRecovery->StationaryPhase PoorSeparation->Solvent PoorSeparation->StationaryPhase Loading Adjust Sample Load PeakShape->Loading pH_Temp Control pH and Temperature PeakShape->pH_Temp Additives Use Mobile Phase Additives (e.g., TFA) PeakShape->Additives Degradation->pH_Temp TLC_HPLC Analyze Fractions by TLC/HPLC Solvent->TLC_HPLC StationaryPhase->TLC_HPLC Loading->TLC_HPLC pH_Temp->TLC_HPLC Additives->TLC_HPLC PurityCheck Assess Purity (NMR, MS) TLC_HPLC->PurityCheck Success Pure this compound PurityCheck->Success

Caption: Troubleshooting workflow for this compound purification.

References

  • TLC Visualization Reagents. EPFL. Available at: [Link]

  • Pilli, R. A., Victor, M. M., & de Meijere, A. (2000). First total synthesis of this compound, a new pentaketide produced by Aspergillus ochraceus. The Journal of organic chemistry, 65(19), 5910–5916.
  • TLC Visualization Methods. Labster. Available at: [Link]

  • Mechanisms of Lactone Hydrolysis in Acidic Conditions. ResearchGate. Available at: [Link]

  • Aspergillus ochraceus: Metabolites, Bioactivities, Biosynthesis, and Biotechnological Potential. (2022). Molecules, 27(19), 6773.
  • Visualizing TLC Plates. Chemistry LibreTexts. Available at: [Link]

  • The Secondary Metabolites and Biosynthetic Diversity From Aspergillus ochraceus. (2022). Frontiers in Microbiology, 13, 872322.
  • Structure-Activity Relationships of Natural C-9-Methyl-Substituted 10-Membered Lactones and Their Semisynthetic Derivatives. ResearchGate. Available at: [Link]

  • Structure–Activity Relationship of Phytotoxic Natural 10-Membered Lactones and Their Semisynthetic Deriv
  • Application Compendium Solutions for Preparative HPLC. Agilent. Available at: [Link]

  • TLC Visualization Methods. University of Rochester. Available at: [Link]

  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configur
  • HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configur
  • Total synthesis of asperdinones B, C, D, E and terezine D. (2018). Beilstein Journal of Organic Chemistry, 14, 2434–2442.
  • Reversed-phase HPLC separation of the diastereomers of compound... ResearchGate. Available at: [Link]

  • Solvent Systems for Silica Gel Column Chromatography. Common Organic Chemistry. Available at: [Link]

Sources

Aspinolide B Analytical Method Development: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Aspinolide B analytical method development. This guide is designed for researchers, analytical chemists, and drug development professionals who are working with this novel pentaketide. This compound, a 10-membered macrocyclic lactone derived from fungal species like Trichoderma arundinaceum and Aspergillus ochraceus, presents unique challenges and opportunities in its analytical characterization due to its structure and complex biological matrices.[1][2][3]

This document provides field-proven insights, troubleshooting guides for common issues encountered during sample preparation and chromatographic analysis, and detailed protocols to serve as a robust starting point for your method development and validation.

Section 1: this compound - Core Physicochemical Properties & Handling

A thorough understanding of the analyte's properties is the foundation of any successful analytical method. The table below summarizes the key physicochemical data for this compound.

PropertyValueSource
Chemical Formula C₁₄H₂₀O₆[1]
Molecular Weight 284.3 g/mol [1][4]
CAS Number 188605-15-4[1][3][4]
Appearance Solid[1]
Structure 10-membered macrocyclic lactone[3][5][6]
Solubility Soluble in Dichloromethane, DMSO, Ethanol, Methanol.[1]
Storage (Powder) Recommended: -20°C for long-term (≥2 years).[3][4]
Storage (In Solution) In DMSO: 2 weeks at 4°C, 6 months at -80°C.[3]

Expert Insights on Handling and Stability: The lactone ring in this compound is a key structural feature that requires careful consideration. Lactones can be susceptible to hydrolysis under strong acidic or basic conditions, particularly at elevated temperatures. Therefore, it is critical to control the pH of your mobile phase and sample diluents, ideally keeping them within a pH range of 3-7. Stability studies should be a core part of your method validation to assess degradation in different solvents and conditions over time.[7]

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the best starting point for an HPLC column to analyze this compound? A: For a molecule of this polarity and structure, a reversed-phase C18 column is the most logical and effective starting point. A standard dimension like 150 mm x 4.6 mm with 5 µm particles provides a good balance of resolution and backpressure.[8] For higher throughput and resolution, consider a sub-2 µm particle UHPLC column. The end-capping of the C18 phase is important; a modern, fully end-capped C18 will minimize peak tailing caused by secondary interactions with residual silanols.

Q2: What detection method is most suitable for this compound? A: The choice depends on your objective.

  • UV-Vis Detection: this compound's structure contains a conjugated system ((2E)-2-butenoate ester), which should exhibit UV absorbance. A photodiode array (PDA) detector is recommended to determine the optimal wavelength (λ-max) and to check for peak purity. Start by running a spectrum from 200-400 nm.

  • Mass Spectrometry (MS): For high sensitivity and specificity, especially in complex matrices like fungal extracts or biological fluids, Liquid Chromatography-Mass Spectrometry (LC-MS) is the superior choice.[9] Electrospray Ionization (ESI) in positive mode is expected to work well, likely forming protonated molecules [M+H]⁺ or adducts like [M+Na]⁺. Tandem MS (MS/MS) is essential for definitive identification and quantification in complex samples.[10][11]

Q3: How can I confirm the identity of my this compound peak? A: Definitive confirmation requires multiple orthogonal techniques:

  • LC-MS/MS: This is the gold standard. Obtain a high-resolution mass spectrum to confirm the accurate mass of the parent ion and then generate a fragmentation pattern (MS/MS spectrum). This fragmentation pattern is a unique "fingerprint" that can be compared to a reference standard or literature data.

  • Co-elution: Spike a known this compound standard into your sample. If the peak of interest increases in area without distorting or creating a new peak, it provides strong evidence of identity.

  • NMR Spectroscopy: For definitive structural elucidation of an isolated compound, 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are required.[12]

Q4: My this compound standard is marked as ≥70% purity. Why is this, and how does it affect quantification? A: Natural product standards are often sold with lower stated purities compared to synthetic small molecules due to the difficulty in removing structurally similar, co-eluting impurities from the isolation process. The "≥70%" indicates that the material meets a minimum purity specification, but the actual purity could be higher. For accurate quantification, you must:

  • Use a Certificate of Analysis (CoA): The CoA should provide a more precise purity value (e.g., determined by qNMR or mass balance). Use this value to correct the concentration of your stock solutions.

  • Assume 100% for Relative Quantification: If you are only comparing relative amounts between samples (e.g., treatment vs. control) and use the same batch of standard for all experiments, you can often proceed without correction, as the error will be systematic. However, this is not best practice for absolute quantification.

Q5: What are the key considerations for extracting this compound from fungal cultures? A: The goal is to efficiently move the analyte from the aqueous culture broth and/or mycelia into an organic solvent while leaving behind interferences.[13]

  • Solvent Choice: Based on its solubility, solvents like ethyl acetate or dichloromethane are excellent choices for liquid-liquid extraction (LLE) from the culture filtrate. For extracting from mycelia, a more polar solvent like methanol or acetone may be needed to penetrate the cells, often followed by partitioning with a less polar, immiscible solvent.[14]

  • pH Adjustment: The pH of the culture broth can influence extraction efficiency. Experiment with adjusting the pH to a neutral or slightly acidic state before extraction to ensure this compound is in its most non-polar, uncharged form.

  • Cleanup: Crude extracts are often "dirty."[15] Consider a cleanup step like Solid-Phase Extraction (SPE) using a C18 or similar cartridge to remove highly polar or non-polar contaminants before LC analysis.[16]

Section 3: Troubleshooting Guide: From Sample to Signal

This section addresses specific problems in a question-and-answer format, providing causal explanations and actionable solutions.

Sample Preparation Issues

Problem: I have low recovery of this compound from my fungal broth extraction.

  • Potential Causes:

    • Incorrect Solvent Polarity: The chosen extraction solvent may not be optimal for partitioning this compound from the aqueous matrix.

    • Insufficient Mixing/Emulsion Formation: Inadequate vortexing or shaking can lead to poor extraction efficiency. Conversely, overly vigorous mixing can create stable emulsions that trap the analyte.

    • Analyte Degradation: The pH or temperature during extraction could be causing degradation of the lactone ring.

    • Binding to Cellular Debris: If extracting from whole culture (broth + mycelia), the analyte may be adsorbed onto proteins or other macromolecules.

  • Recommended Solutions:

    • Optimize Extraction Solvent: Test a range of solvents. Start with ethyl acetate, a medium-polarity solvent, which is often effective for macrocycles.[13] If recovery is still low, try a more exhaustive extraction with a different solvent like dichloromethane.

    • Improve LLE Technique: Use a gentle but thorough inversion technique with a separatory funnel instead of vigorous shaking. To break emulsions, add a small amount of saturated brine (NaCl solution) or centrifuge the sample.

    • Control pH and Temperature: Ensure the extraction is performed at a neutral or slightly acidic pH and at room temperature or below.

    • Pre-treat the Sample: Centrifuge the culture to separate the broth from the mycelia. Extract them separately to determine where the compound is located. A common method is to extract the filtered broth with ethyl acetate and the mycelia with methanol/acetone.

HPLC/UHPLC Troubleshooting

Problem: My this compound peak is tailing or fronting.

  • Potential Causes:

    • Column Overload: Injecting too much mass of the analyte onto the column.

    • Secondary Interactions: The analyte is interacting with active sites (e.g., free silanols) on the column packing material. This is common for molecules with polar functional groups.

    • Mismatched Sample Solvent: The solvent in which the sample is dissolved is much stronger than the mobile phase, causing the peak shape to distort.[17]

    • Column Degradation: The column may be contaminated or has lost its stationary phase integrity (e.g., a void has formed at the inlet).

  • Recommended Solutions:

    • Reduce Injection Mass: Dilute the sample and reinject. If the peak shape improves and becomes more symmetrical, you were overloading the column.

    • Modify Mobile Phase: Add a small amount of a competing agent, like 0.1% formic acid or acetic acid. This can protonate the analyte and/or silanols, minimizing unwanted secondary interactions.

    • Match Sample Solvent: Whenever possible, dissolve your final sample in the initial mobile phase composition. If you must use a stronger solvent (like 100% ACN or MeOH), ensure the injection volume is minimal (e.g., < 5 µL).[18]

    • Use a Guard Column & Flush: Use a guard column to protect your analytical column from contaminants.[17] If you suspect contamination, try flushing the column with a strong solvent series (e.g., water, methanol, acetonitrile, isopropanol). If a void has formed, the column likely needs to be replaced.

Problem: My retention time for this compound is drifting or unstable.

  • Potential Causes:

    • Inadequate Column Equilibration: Insufficient time is allowed for the column to stabilize with the mobile phase between gradient runs or after changing solvents.[19]

    • Temperature Fluctuations: The ambient temperature around the column is changing, affecting retention.

    • Mobile Phase Composition Change: Solvents are evaporating, or the pump's proportioning valves are not mixing accurately.[17][19]

    • Pump Malfunction: Leaks or failing pump seals are causing inconsistent flow rates.

  • Recommended Solutions:

    • Increase Equilibration Time: Ensure you are equilibrating for at least 10-15 column volumes before the first injection and between runs.

    • Use a Column Oven: A thermostatted column compartment is essential for reproducible chromatography. Set it to a stable temperature, for example, 30 or 40 °C.

    • Prepare Fresh Mobile Phase: Prepare fresh mobile phase daily and keep reservoirs capped to prevent evaporation. If you suspect pump mixing issues, premix the mobile phase manually to see if the problem resolves.[17]

    • System Maintenance: Check for leaks around all fittings. If pressure is fluctuating, purge the pump to remove air bubbles and check the pump seals for wear or salt buildup.[18]

LC-MS/MS Troubleshooting

Problem: I have low sensitivity or poor ionization of this compound.

  • Potential Causes:

    • Suboptimal Mobile Phase pH: The pH of the mobile phase is not conducive to forming the desired ion (e.g., [M+H]⁺).

    • Inefficient ESI Source Parameters: Gas flows, temperatures, or voltages in the electrospray source are not optimized.

    • Matrix Effects: Co-eluting compounds from the sample matrix are competing for ionization, suppressing the this compound signal.

    • Adduct Formation: The analyte is forming various adducts ([M+Na]⁺, [M+K]⁺, [M+NH₄]⁺) instead of a single, strong primary ion, splitting the signal.

  • Recommended Solutions:

    • Optimize Mobile Phase Additive: Infuse a pure standard of this compound and systematically test different mobile phase additives. Compare 0.1% formic acid (promotes [M+H]⁺), 5 mM ammonium formate (promotes [M+H]⁺ or [M+NH₄]⁺), and even adding a small amount of sodium acetate if [M+Na]⁺ is the most stable and intense ion.

    • Tune Source Parameters: Perform a full optimization of the ESI source. Systematically adjust the nebulizer gas, drying gas flow and temperature, and capillary voltage to maximize the signal for your target ion.

    • Address Matrix Effects: Improve sample cleanup using SPE. If that's not possible, dilute the sample to reduce the concentration of interfering compounds. You can also use a stable isotope-labeled internal standard, if available, which will co-elute and experience the same matrix effects, allowing for accurate correction.

    • Target the Dominant Adduct: If a sodium or ammonium adduct is consistently the most intense and stable ion, it is often better to select that adduct as the precursor ion for your MS/MS method rather than trying to eliminate it.

Section 4: Key Experimental Protocols

These protocols are intended as a validated starting point. Optimization will be required based on your specific instrumentation and sample matrix.

Protocol 1: Solid-Liquid Extraction of this compound from Fungal Culture
  • Harvesting: Grow the fungal strain (e.g., T. arundinaceum) in a suitable liquid medium until significant secondary metabolite production is expected (e.g., 14-21 days).

  • Separation: Separate the mycelia from the culture broth by vacuum filtration through a cheesecloth or filter paper.

  • Broth Extraction (LLE):

    • Measure the volume of the filtrate (broth).

    • Transfer the filtrate to a separatory funnel.

    • Add an equal volume of ethyl acetate.

    • Gently invert the funnel 20-30 times, periodically venting pressure.

    • Allow the layers to separate completely.

    • Drain the lower aqueous layer and collect the upper organic (ethyl acetate) layer.

    • Repeat the extraction on the aqueous layer two more times with fresh ethyl acetate.

    • Pool all organic extracts.

  • Mycelia Extraction:

    • Transfer the collected mycelia to a flask.

    • Add sufficient methanol to fully submerge the biomass.

    • Agitate on a shaker or use ultrasonication for 30 minutes to lyse the cells and extract metabolites.

    • Filter the mixture to separate the methanol extract from the solid debris.

  • Concentration & Reconstitution:

    • Dry the pooled ethyl acetate extract over anhydrous sodium sulfate and concentrate to dryness using a rotary evaporator at <40°C.

    • Concentrate the methanol extract from the mycelia in the same manner.

    • Reconstitute the dried residue from the most promising fraction (broth or mycelia, to be determined experimentally) in a known volume of mobile phase (e.g., 1 mL of 50:50 Acetonitrile:Water) for HPLC analysis.

Protocol 2: Baseline HPLC-UV Method for this compound Analysis
  • Instrumentation: HPLC system with a PDA/DAD detector.

  • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: Water + 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Detection: Monitor at 220 nm or the determined λ-max. Collect spectra from 200-400 nm.

  • Gradient Program:

    Time (min) %B
    0.0 30
    15.0 95
    20.0 95
    20.1 30

    | 25.0 | 30 |

Protocol 3: LC-MS/MS Method Development Workflow
  • Direct Infusion: Prepare a ~1 µg/mL solution of this compound in 50:50 Acetonitrile:Water with 0.1% formic acid. Infuse directly into the mass spectrometer using a syringe pump.

  • Parent Ion Identification: Acquire a full scan MS spectrum in positive ESI mode. Identify the most abundant ion (likely [M+H]⁺ at m/z 285.13 or adducts).

  • Fragmentation (MS/MS): Select the identified parent ion for collision-induced dissociation (CID). Ramp the collision energy (e.g., from 10-40 eV) to find the optimal energy that produces a rich spectrum of stable product ions.

  • MRM Transition Selection: Choose at least two specific and intense product ions for the Multiple Reaction Monitoring (MRM) method. A common approach is to select one for quantification (the "quantifier") and one for confirmation (the "qualifier").

  • Chromatographic Integration: Integrate the optimized MRM transitions with the HPLC method developed in Protocol 2. Adjust the gradient to ensure the analyte elutes in a region with minimal matrix interference and has a sharp peak shape.

Section 5: Workflow Diagrams

The following diagrams illustrate logical workflows for method development and troubleshooting.

AnalyticalWorkflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_validation Method Validation Sample Fungal Culture Extract Liquid-Liquid or Solid-Liquid Extraction Sample->Extract Cleanup SPE Cleanup (if necessary) Extract->Cleanup FinalSample Reconstitute in Mobile Phase Cleanup->FinalSample HPLC HPLC Separation (C18 Column) FinalSample->HPLC Detect Detection (UV/PDA or MS/MS) HPLC->Detect Data Data Acquisition & Processing Detect->Data Identity Peak Identity (MS/MS, Co-elution) Data->Identity Quant Quantification (Calibration Curve) Data->Quant Validate Performance Check (Precision, Accuracy) Quant->Validate Report Final Report Validate->Report

Caption: General analytical workflow for this compound.

HPLCTroubleshooting cluster_causes Investigate Potential Causes cluster_solutions Implement Solutions Start Problem: Peak Tailing Observed Overload Is column overloaded? Start->Overload Solvent Is sample solvent stronger than mobile phase? Overload->Solvent No Sol_Dilute Dilute Sample & Re-inject Overload->Sol_Dilute Yes Secondary Are there secondary interactions? Solvent->Secondary No Sol_Solvent Dissolve in Mobile Phase Solvent->Sol_Solvent Yes ColumnHealth Is column old or contaminated? Secondary->ColumnHealth Unlikely Sol_ModifyMP Add Acidic Modifier (e.g., 0.1% FA) Secondary->Sol_ModifyMP Likely Sol_Flush Flush or Replace Column ColumnHealth->Sol_Flush Yes End Problem Resolved Sol_Dilute->End Sol_Solvent->End Sol_ModifyMP->End Sol_Flush->End

Caption: Troubleshooting decision tree for HPLC peak tailing.

References

  • D. Pimentel-Trapero, A. Sonseca-Yepes, S. Moreira-Romero, M. Hernández-Carrasquilla. (2016). Determination of macrocyclic lactones in bovine liver using QuEChERS and HPLC with fluorescence detection. Journal of Chromatography B, 1015-1016, 166-172. [Link]

  • R.E. Cardoza, S.P. McCormick, I. Izquierdo-Bueno, et al. (2022). Identification of polyketide synthase genes required for aspinolide biosynthesis in Trichoderma arundinaceum. Applied Microbiology and Biotechnology, 106(21), 7153-7171. [Link]

  • DC Chemicals. (n.d.). This compound Datasheet. [Link]

  • DC Chemicals. (n.d.). This compound | 188605-15-4. [Link]

  • A.C.S. Velasco, et al. (2020). Development and validation of analytical methods by HPLC for quality control of avermectins and milbemycins in bulk samples. Revista de Ciências Farmacêuticas Básica e Aplicada, 41. [Link]

  • Phenomenex. (n.d.). Troubleshooting Guide. [Link]

  • G. Zeleke, S. De Baere, S. Suleman, M. Devreese. (2022). Development and Validation of a Reliable UHPLC-MS/MS Method for Simultaneous Quantification of Macrocyclic Lactones in Bovine Plasma. Molecules, 27(15), 4998. [Link]

  • C. Danaher, M. O'Keeffe, L. Glennon. (2011). Review of methodology for the determination of macrocyclic lactone residues in biological matrices. Analytica Chimica Acta, 700(1-2), 29-40. [Link]

  • G. Zeleke, S. De Baere, S. Suleman, M. Devreese. (2022). Development and Validation of a Reliable UHPLC-MS/MS Method for Simultaneous Quantification of Macrocyclic Lactones in Bovine Plasma. Molecules, 27(15), 4998. [Link]

  • YMC. (n.d.). HPLC Troubleshooting Guide. [Link]

  • Ministry of the Environment, Japan. (n.d.). Analytical Methods. [Link]

  • IJNRD. (2024). Unraveling HPLC Mysteries: A Comprehensive Troubleshooting Guide. [Link]

  • W. A. Al-tememe, et al. (2023). The screening for marine fungal strains with high potential in alkaloids production by in situ colony assay and LC-MS/MS based secondary metabolic profiling. Frontiers in Microbiology, 14. [Link]

  • SCION Instruments. (n.d.). HPLC Troubleshooting Guide. [Link]

  • ATSDR. (1995). Analytical Methods. [Link]

  • A. G. Gonzalez, et al. (2000). First Total Synthesis of this compound, a New Pentaketide Produced by Aspergillus ochraceus. The Journal of Organic Chemistry, 65(19), 5910-5916. [Link]

  • Phenomenex. (2024). Sample Preparation Techniques for Precision in Analysis. [Link]

  • Biotage. (n.d.). Bioanalytical sample preparation. [Link]

  • Ministry of Health, Labour and Welfare, Japan. (2006). Analytical Methods for Residual Compositional Substances. [Link]

  • A. A. Wakankar, et al. (2010). Assessing analytical methods to monitor isoAsp formation in monoclonal antibodies. Journal of Pharmaceutical and Biomedical Analysis, 53(3), 437-444. [Link]

  • A. G. Gonzalez, et al. (2000). First total synthesis of this compound, a new pentaketide produced by Aspergillus ochraceus. Journal of Organic Chemistry, 65(19), 5910-6. [Link]

  • Agilent Technologies. (n.d.). Rapid Analysis of Crude Fungal Extracts for Secondary Metabolites by LC/TOF-MS. [Link]

  • S. D. Bhandare, et al. (2024). A foundational analysis on LC–MS in natural product bioanalysis. ResearchGate. [Link]

  • Agilent Technologies. (n.d.). Sample Preparation Fundamentals for Chromatography. [Link]

  • B. Gouilleux, P. Lesot. (2021). Potential and performance of anisotropic 19F NMR for the enantiomeric analysis of fluorinated chiral active pharmaceutical ingredients. Analyst, 146(12), 3895-3904. [Link]

  • J. A. Fuchs, et al. (2022). Boron NMR as a Method to Screen Natural Product Libraries for B-Containing Compounds. Organic Letters, 24(17), 3233-3237. [Link]

  • S. A. A. Gadir, et al. (2014). LC-MS/MS Tandem Mass Spectrometry for Analysis of Phenolic Compounds and Pentacyclic Triterpenes in Antifungal Extracts of Terminalia brownii (Fresen). Molecules, 19(8), 12575-12587. [Link]

  • M. Hidaki, et al. (2017). NMR Chemical Shift Values for Makinolide B (1) and Micromonospolide C (3). ResearchGate. [Link]

  • Y. Zhang, et al. (2013). Aqueous Stability of Astilbin: Effects of pH, Temperature, and Solvent. Journal of Agricultural and Food Chemistry, 61(46), 11043-11049. [Link]

  • Agilent Technologies. (n.d.). Best Practices for Addressing Problems Associated With Unstable Solvents in an (U)HPLC Environment. [Link]

  • South Dakota State University. (n.d.). 11B NMR Chemical Shifts. [Link]

  • University of Ottawa. (n.d.). Boron NMR. [Link]

  • O. S. Shpychak, et al. (2020). Study of stability and determination of residual quantity of organic solvent in lipophilic extract of pumpkin. PharmacologyOnLine, 3, 275-283. [Link]

  • R. Verpoorte, et al. (2018). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. Molecules, 23(3), 517. [Link]

  • E. A. Svidritskiy, et al. (2020). Stability of Mycotoxins in Individual Stock and Multi-Analyte Standard Solutions. Toxins, 12(2), 80. [Link]

Sources

Technical Support Center: Resolving Impurities in the Synthesis of Aspinolide B

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthetic chemistry of Aspinolide B. This resource is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges encountered during the synthesis and purification of this promising natural product. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you identify, understand, and resolve impurities, ensuring the integrity and success of your experimental work.

Introduction to the Synthetic Challenge

The total synthesis of this compound, a 10-membered macrolide with significant biological potential, presents a series of stereochemical and purification hurdles. The seminal work by Pilli, Victor, and de Meijere laid out a convergent and elegant pathway, yet like any complex synthesis, it is not without its intricacies.[1][2][3] The two cornerstone reactions in their approach, a Felkin-type selective addition and a Nozaki-Hiyama-Kishi (NHK) macrocyclization, are critical for establishing the core structure but are also potential sources of challenging impurities.[1][2] This guide will dissect the synthetic process, offering expert insights into preventing, identifying, and removing these unwanted byproducts.

Frequently Asked Questions (FAQs)

Q1: I'm seeing a significant amount of a diastereomer in the product of the Felkin-type addition step. What is causing this and how can I improve the selectivity?

A1: The Felkin-type addition of trimethylsilylacetylene to the chiral aldehyde is designed to proceed with high diastereoselectivity, favoring the anti-Cram product. However, several factors can lead to the formation of the undesired syn-Cram diastereomer.

  • Causality: The stereochemical outcome of this reaction is governed by the principles of the Felkin-Anh model, which predicts the nucleophile will attack the carbonyl carbon from the least hindered trajectory.[4][5][6] Deviation from the expected high diastereoselectivity can be due to:

    • Chelation Control: If the reaction conditions inadvertently favor chelation between a Lewis acidic species (e.g., from the Grignard reagent) and the carbonyl oxygen and the adjacent ether oxygen, it can lock the conformation in a way that favors the syn product.[6][7][8]

    • Temperature Control: Inadequate temperature control can lead to a less selective reaction. The Felkin-Anh model is most predictive at lower temperatures.

    • Reagent Purity: The purity of the aldehyde and the Grignard reagent is paramount. Impurities can alter the reaction environment and affect selectivity.

  • Troubleshooting:

    • Ensure Strict Anhydrous Conditions: Moisture will quench the Grignard reagent and can introduce side reactions.

    • Optimize Temperature: Perform the reaction at the recommended -78 °C and ensure the temperature is maintained throughout the addition of the nucleophile.

    • Use High-Purity Reagents: Purify the aldehyde by flash chromatography before use. Use freshly prepared or titrated Grignard reagent.

    • Consider the Solvent: The original synthesis specifies THF. Using other solvents may alter the chelation environment and impact selectivity.

Q2: My Nozaki-Hiyama-Kishi (NHK) macrocyclization is giving a low yield of this compound and I'm observing a significant amount of a higher molecular weight byproduct. What is happening?

A2: The intramolecular NHK reaction is a powerful tool for forming medium-sized rings, but it is susceptible to intermolecular side reactions, primarily dimerization.[9][10][11][12]

  • Causality: The NHK reaction proceeds via the formation of an organochromium species which then adds to the aldehyde.[12] The key to a successful intramolecular reaction is to favor the intramolecular cyclization over the intermolecular reaction between two precursor molecules.

    • High Concentration: The most common cause of dimerization is a reaction concentration that is too high. At higher concentrations, the probability of two molecules reacting with each other increases.

    • Slow Addition: A slow rate of addition of the precursor to the reaction mixture is crucial for maintaining a low effective concentration of the reactive species.

  • Troubleshooting:

    • Employ High-Dilution Conditions: The reaction should be performed at a very low concentration (typically in the range of 0.001-0.01 M).

    • Use a Syringe Pump for Slow Addition: The precursor molecule should be added to the reaction mixture over a prolonged period (e.g., 8-12 hours) using a syringe pump to maintain pseudo-high dilution.

    • Ensure Efficient Stirring: Vigorous stirring is necessary to rapidly disperse the added precursor and minimize localized high concentrations.

Q3: I have a persistent impurity with a similar polarity to this compound that is difficult to remove by column chromatography. What could it be and how can I get rid of it?

A3: An impurity with similar polarity to the final product is often a stereoisomer or a closely related byproduct. In the context of the this compound synthesis, a likely candidate is the diastereomer formed during the NHK macrocyclization.

  • Causality: The NHK reaction establishes a new stereocenter at the newly formed secondary alcohol. While this reaction can exhibit good diastereoselectivity, it is often not completely selective, leading to the formation of a diastereomeric macrolide.[9] This diastereomer will have a very similar polarity to this compound, making separation by standard silica gel chromatography challenging.

  • Troubleshooting:

    • High-Performance Liquid Chromatography (HPLC): Preparative HPLC is the most effective technique for separating closely related diastereomers. A reversed-phase C18 column with a carefully optimized mobile phase gradient of acetonitrile and water is a good starting point.[5][6][10][12]

    • Crystallization: If the impurity is present in a smaller amount, it may be possible to selectively crystallize the desired this compound, leaving the impurity in the mother liquor. Experiment with different solvent systems, such as ethyl acetate/hexanes or dichloromethane/hexanes.[1][2][4][9][13]

    • Derivative Formation: In some challenging cases, it may be necessary to derivatize the mixture (e.g., by forming an ester or silyl ether), separate the derivatives, and then cleave the derivatizing group to recover the pure product.

Impurity Source Map and Resolution Workflow

The following diagram illustrates the key stages of this compound synthesis, potential points of impurity introduction, and the recommended analytical and purification workflows.

Caption: Workflow for identifying and resolving impurities in this compound synthesis.

Detailed Experimental Protocols

Protocol 1: Preparative HPLC for Diastereomer Separation

This protocol provides a starting point for the separation of this compound from its closely eluting diastereomer.

Instrumentation and Materials:

  • Preparative HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 10 µm particle size, 250 x 20 mm)

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Crude this compound mixture

Procedure:

  • Sample Preparation: Dissolve the crude this compound mixture in a minimal amount of acetonitrile.

  • Mobile Phase Preparation: Prepare two mobile phases:

    • Mobile Phase A: 100% Water

    • Mobile Phase B: 100% Acetonitrile

  • Chromatographic Conditions:

    • Flow Rate: 10 mL/min

    • Detection Wavelength: 210 nm

    • Gradient Program:

      Time (min) % Mobile Phase B
      0 40
      20 70
      25 100
      30 100
      31 40

      | 40 | 40 |

  • Injection and Fraction Collection: Inject the sample onto the column and collect fractions corresponding to the major and minor peaks.

  • Analysis of Fractions: Analyze the collected fractions by analytical HPLC or LC-MS to confirm the purity of the separated diastereomers.

  • Solvent Removal: Combine the pure fractions of this compound and remove the solvent under reduced pressure.

Protocol 2: Crystallization for Final Purification

This protocol describes a general procedure for the final purification of this compound by crystallization.

Materials:

  • Purified this compound (from HPLC)

  • Ethyl acetate (reagent grade)

  • Hexanes (reagent grade)

  • Small Erlenmeyer flask

  • Stir bar

  • Hot plate/stirrer

Procedure:

  • Dissolution: Place the purified this compound in the Erlenmeyer flask and add a minimal amount of ethyl acetate to dissolve the solid completely. Gentle warming may be required.

  • Inducing Crystallization: While stirring, slowly add hexanes dropwise until the solution becomes slightly turbid.

  • Crystal Growth: Add a few drops of ethyl acetate to redissolve the turbidity, then remove the flask from the heat and allow it to cool slowly to room temperature.

  • Cooling: Once at room temperature, place the flask in a refrigerator (4 °C) for several hours, or until crystal formation appears complete.

  • Isolation: Collect the crystals by vacuum filtration, washing with a small amount of cold hexanes.

  • Drying: Dry the crystals under high vacuum to remove any residual solvent.

Data Presentation

The following table summarizes the expected outcomes and potential issues at key stages of the this compound synthesis.

Synthetic StageKey TransformationExpected OutcomeCommon ImpuritiesRecommended Action
Step 1 Felkin-Type AdditionHigh diastereoselectivity (>95:5) for the anti-Cram product.Syn-Cram diastereomer.Optimize reaction temperature and ensure high reagent purity.
Step 3 NHK MacrocyclizationFormation of the 10-membered lactone.Dimerized byproduct, diastereomer of this compound.Employ high-dilution conditions and slow addition.
Purification Chromatography & CrystallizationPure this compound (>99%).Co-eluting diastereomers, residual reagents.Use preparative HPLC for diastereomer separation and crystallization for final polishing.

Conclusion

The synthesis of this compound is a rewarding endeavor that provides access to a molecule of significant interest. By understanding the underlying principles of the key reactions and anticipating potential challenges, researchers can effectively troubleshoot and optimize their synthetic route. This guide provides a framework for identifying and resolving common impurities, ultimately leading to a more efficient and successful synthesis. For further in-depth analysis of specific impurities, a combination of 1D and 2D NMR spectroscopy, along with high-resolution mass spectrometry, is recommended.[14][15][16][17]

References

  • Pilli, R. A., Victor, M. M., & de Meijere, A. (2000). First Total Synthesis of this compound, a New Pentaketide Produced by Aspergillus ochraceus. The Journal of Organic Chemistry, 65(19), 5910–5916. [Link]

  • Pilli, R. A., Victor, M. M., & de Meijere, A. (2000). First Total Synthesis of this compound, a New Pentaketide Produced by Aspergillus ochraceus. The Journal of Organic Chemistry, 65(19), 5910–5916. [Link]

  • Advances in the Asymmetric Total Synthesis of Natural Products Using Chiral Secondary Amine Catalyzed Reactions of α,β-Unsaturated Aldehydes. (n.d.). ResearchGate. [Link]

  • Mi, B., & Maleczka, R. E. (2001). A Nozaki−Hiyama−Kishi Ni(II)/Cr(II) Coupling Approach to the Phomactins. Organic Letters, 3(10), 1491–1494. [Link]

  • Trost, B. M., & Toste, F. D. (2003). Amphidinolide B: Total Synthesis, Structural Investigation and Biological Evaluation. Journal of the American Chemical Society, 125(11), 3090-3100. [Link]

  • Diastereoselective Addition to Aldehydes and Ketones. (2020, August 15). Chemistry LibreTexts. [Link]

  • Kallemeyn, J. M. (2002). The Nozaki-Hiyama-Kishi Reaction. University of Illinois Urbana-Champaign. [Link]

  • Felkin-Anh and Cram Chelate. (n.d.). [Link]

  • Nozaki-Hiyama Coupling. (n.d.). Organic Chemistry Portal. [Link]

  • Nozaki–Hiyama–Kishi reaction. (2023, November 26). In Wikipedia. [Link]

  • Asymmetric induction. (2023, December 10). In Wikipedia. [Link]

  • Crimmins, M. T., & She, J. (2004). Overriding Felkin Control: A General Method for Highly Diastereoselective Chelation-Controlled Additions to α-Silyloxy Aldehydes. Journal of the American Chemical Society, 126(40), 12790–12791. [Link]

  • Method for isolation and purification of macrolides. (n.d.).
  • Mi, B., & Maleczka, R. E., Jr. (2001). A Nozaki-Hiyama-Kishi Ni(II)/Cr(II) coupling approach to the phomactins. Semantic Scholar. [Link]

  • Fürstner, A., & Bindl, M. (2012). Total Synthesis of the Norcembranoid Scabrolide B and Its Transformation into Sinuscalide C, Ineleganolide, and Horiolide. Angewandte Chemie International Edition, 51(33), 8232-8237. [Link]

  • Potrzebowski, M. J., et al. (2015). Full Characterization of Linezolid and Its Synthetic Precursors by Solid-State Nuclear Magnetic Resonance Spectroscopy and Mass Spectrometry. Journal of Pharmaceutical Sciences, 104(11), 3845-3855. [Link]

  • Gauthier, C., et al. (2020). Synthesis, NMR Characterization, and Antileukemic Activity of N-Nonanoylpiperazinyl-5α-Androstane-3α,17β-Diol A-Ring Derivatives. Molecules, 25(24), 6035. [Link]

  • Clausen, T. M., et al. (2018). A multimodal pipeline using NMR spectroscopy and MALDI-TOF mass spectrometry imaging from the same tissue sample. Metabolomics, 14(11), 147. [Link]

  • Li, D., & Chen, C. (2023). Advanced crystallography for structure determination of natural products. Natural Product Reports, 40(2), 245-269. [Link]

  • Determination of Six Macrolide Antibiotics in Chicken Sample by Liquid Chromatography-Tandem Mass Spectrometry Based on Solid Phase Extraction. (2019). Journal of Analytical Methods in Chemistry. [Link]

  • Liquid chromatography-tandem mass spectrometry method for determination of 10 macrolide antibiotics in pork samples using on-line solid phase extraction purification. (2018). ResearchGate. [Link]

  • Extractive process for the recovery of naturally occurring macrolides. (n.d.).
  • Davidson, J. T., et al. (2023). The differentiation of N-butyl pentylone isomers using GC-EI-MS and NMR. Forensic Science International, 352, 111815. [Link]

  • Modern analytics for synthetically derived complex drug substances: NMR, AFFF-MALS, and MS tests for glatiramer acetate. (2015). ResearchGate. [Link]

Sources

Technical Support Center: Enhancing the Biological Activity of Aspinolide B Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Welcome to the Technical Support Center dedicated to the advancement of research on Aspinolide B and its derivatives. This compound, a 10-membered lactone originally isolated from the fungi Aspergillus ochraceus and Trichoderma arundinaceum, represents a promising scaffold for the development of novel therapeutic agents, particularly in the realm of antifungals.[1] This guide is designed to provide researchers, scientists, and drug development professionals with in-depth technical assistance, troubleshooting strategies, and frequently asked questions to navigate the complexities of synthesizing and evaluating this compound derivatives with enhanced biological activity.

Our goal is to empower your research by providing not just procedural steps, but also the underlying scientific rationale for experimental choices. This resource is structured to address common challenges encountered in the laboratory, from the intricacies of macrolactonization to the nuances of biological activity assays.

Troubleshooting Guide: Synthesis of this compound Derivatives

The synthesis of this compound and its analogs presents unique challenges, particularly in the formation of the 10-membered macrolide core. This section addresses common issues in a question-and-answer format.

Question: The macrolactonization step to form the 10-membered ring of the this compound core is resulting in low yields. What are the primary causes and how can I optimize this critical reaction?

Answer: The formation of medium-sized rings, such as the 10-membered lactone of this compound, is often challenging due to unfavorable enthalpic and entropic factors. The primary competing side reactions are intermolecular dimerization and oligomerization. Here are the key factors to consider for optimizing the macrolactonization:

  • High-Dilution Conditions: To favor the desired intramolecular cyclization over intermolecular reactions, it is crucial to maintain a very low concentration of the seco-acid (the linear precursor to the lactone). A concentration in the range of 0.001 to 0.01 M is a good starting point. This can be achieved by slowly adding a solution of the seco-acid to a larger volume of solvent containing the cyclization reagents.

  • Choice of Macrolactonization Reagent: The selection of the appropriate reagent to activate the carboxylic acid is critical. Several methods have been developed for this purpose:

    • Yamaguchi Macrolactonization: This method utilizes 2,4,6-trichlorobenzoyl chloride to form a mixed anhydride, which then undergoes cyclization in the presence of a stoichiometric amount of DMAP (4-dimethylaminopyridine).

    • Shiina Macrolactonization: This is another powerful method that employs 2-methyl-6-nitrobenzoic anhydride (MNBA) as the condensing reagent.

    • Other Reagents: Other commonly used reagents include DCC (N,N'-dicyclohexylcarbodiimide) with DMAP, and EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with DMAP.

  • Slow Addition: The rate of addition of the seco-acid is paramount. A syringe pump is highly recommended to ensure a slow and constant addition rate over several hours. This maintains the low concentration required for efficient intramolecular cyclization.

  • Reaction Temperature: The optimal temperature will depend on the specific substrate and reagents used. While some macrolactonizations proceed at room temperature, others may require heating to overcome the activation energy barrier. It is advisable to start at room temperature and gradually increase the temperature if the reaction is sluggish.

macrolactonization_workflow cluster_workflow Macrolactonization Workflow cluster_side_reactions Potential Side Reactions seco_acid Seco-acid Precursor high_dilution High-Dilution Conditions (Slow Addition) seco_acid->high_dilution Dissolve aspinolide_b This compound Core high_dilution->aspinolide_b Intramolecular Cyclization dimer Dimerization high_dilution->dimer Intermolecular Reaction oligomer Oligomerization high_dilution->oligomer Intermolecular Reaction reagent Macrolactonization Reagent (e.g., Yamaguchi, Shiina) reagent->high_dilution Activate

Caption: Workflow for macrolactonization and potential side reactions.

FAQs: Enhancing the Biological Activity of this compound Derivatives

This section provides answers to frequently asked questions regarding the design and evaluation of this compound derivatives with improved biological profiles.

FAQ 1: What are the key structural features of this compound that I should focus on for modification to potentially enhance its biological activity?

Answer: While specific structure-activity relationship (SAR) data for this compound is limited in the public domain, general principles for 10-membered lactones suggest that certain functional groups are critical for biological activity. Based on the structure of this compound, the following regions are prime candidates for modification:

  • The α,β-Unsaturated Carbonyl System: This Michael acceptor is a common feature in bioactive natural products and can react with biological nucleophiles, such as cysteine residues in proteins. Modifications to this system could modulate reactivity and target engagement.

  • The Butenoyl Side Chain: The length, saturation, and substitution of this side chain can significantly impact the lipophilicity and steric interactions of the molecule with its target.

  • The Hydroxyl Groups: The stereochemistry and presence of the hydroxyl groups can be crucial for hydrogen bonding interactions within a target's binding site. Derivatization of these hydroxyls (e.g., acylation, etherification) can alter the molecule's properties.

  • The Epoxide Moiety (in some related natural products): Although not present in this compound itself, epoxides are found in other bioactive 10-membered lactones and represent a key reactive group. Introducing an epoxide into the this compound scaffold could be a strategy to enhance activity.

aspinolide_b_sar cluster_key_features Key Structural Features for Modification aspinolide unsaturated_carbonyl α,β-Unsaturated Carbonyl side_chain Butenoyl Side Chain hydroxyls Hydroxyl Groups

Caption: Key structural features of this compound for potential modification. (Note: A chemical structure image would be inserted here).

FAQ 2: How should I approach the design of a library of this compound derivatives for screening?

Answer: A systematic approach to library design is recommended. Based on the key structural features identified in FAQ 1, you can create a small, focused library of derivatives. The following table provides a hypothetical example of a library design:

Derivative Modification at C1-C3 (α,β-unsaturated system) Modification of Butenoyl Side Chain Modification of Hydroxyl Groups Rationale
This compound UnmodifiedUnmodifiedUnmodifiedParent Compound
AB-01 Reduction of C2-C3 double bondUnmodifiedUnmodifiedAssess importance of Michael acceptor
AB-02 UnmodifiedSaturation of double bondUnmodifiedEvaluate impact of side chain flexibility
AB-03 UnmodifiedUnmodifiedAcetylation of C7-OHProbe for steric and electronic effects at C7
AB-04 UnmodifiedUnmodifiedInversion of C9-OH stereochemistryDetermine importance of stereochemistry for binding

FAQ 3: What is a recommended screening cascade for my newly synthesized this compound derivatives?

Answer: A well-designed screening cascade is essential for efficiently identifying promising lead compounds. We recommend the following tiered approach:

  • Primary Antifungal Screening: Test all derivatives at a single high concentration (e.g., 50 µg/mL) against a panel of clinically relevant fungal pathogens, such as Candida albicans, Candida glabrata, Aspergillus fumigatus, and Cryptococcus neoformans.

  • Dose-Response Analysis: For active compounds from the primary screen, perform a dose-response study to determine the Minimum Inhibitory Concentration (MIC).

  • Cytotoxicity Profiling: Evaluate the cytotoxicity of the most potent antifungal derivatives against a mammalian cell line (e.g., HepG2, HEK293) to determine the 50% inhibitory concentration (IC50). This will allow you to calculate a selectivity index (IC50/MIC), which is a measure of the compound's therapeutic window.

  • Secondary and Mechanistic Assays: For compounds with high potency and selectivity, further studies can be conducted to elucidate the mechanism of action, such as time-kill kinetics, biofilm disruption assays, or target-based assays if the molecular target is known.

Experimental Protocols

The following are detailed, step-by-step protocols for the key biological assays in the screening cascade.

Protocol 1: Broth Microdilution Antifungal Susceptibility Assay

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).

antifungal_assay_workflow start Start prep_compounds Prepare Serial Dilutions of This compound Derivatives start->prep_compounds prep_inoculum Prepare Fungal Inoculum (0.5 McFarland Standard) start->prep_inoculum inoculate_plate Inoculate 96-well Plate prep_compounds->inoculate_plate prep_inoculum->inoculate_plate incubate Incubate at 35°C for 24-48h inoculate_plate->incubate read_mic Determine MIC (Visual or Spectrophotometric) incubate->read_mic end End read_mic->end cytotoxicity_assay_workflow start Start seed_cells Seed Mammalian Cells in 96-well Plate start->seed_cells incubate_adhesion Incubate for 24h for Adhesion seed_cells->incubate_adhesion treat_cells Treat Cells with this compound Derivatives (Serial Dilutions) incubate_adhesion->treat_cells incubate_treatment Incubate for 48-72h treat_cells->incubate_treatment add_mtt Add MTT Reagent incubate_treatment->add_mtt incubate_formazan Incubate for 2-4h (Formazan Formation) add_mtt->incubate_formazan solubilize Solubilize Formazan Crystals incubate_formazan->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance calculate_ic50 Calculate IC50 Value read_absorbance->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for the MTT cytotoxicity assay.

Materials:

  • Mammalian cell line (e.g., HepG2)

  • Complete cell culture medium

  • 96-well, flat-bottom cell culture plates

  • This compound derivatives dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the mammalian cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Treatment: Treat the cells with serial dilutions of the this compound derivatives. Include a vehicle control (DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the treated cells for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: The IC50 value is the concentration of the compound that reduces cell viability by 50%. This can be calculated by plotting the percentage of cell viability versus the compound concentration and fitting the data to a sigmoidal dose-response curve.

Troubleshooting Guide: Biological Assays

Question: My MIC values for a particular this compound derivative are not reproducible between experiments. What are the likely causes?

Answer: Lack of reproducibility in MIC assays is a common issue. Here are the most frequent culprits and their solutions:

  • Inoculum Variability: The density of the fungal inoculum is critical. Ensure that you are consistently preparing the inoculum to the same turbidity standard (0.5 McFarland) and that the final concentration in the wells is within the recommended range.

  • Compound Precipitation: this compound derivatives may have limited solubility in aqueous media. If the compound precipitates out of solution, the effective concentration will be lower than intended. Always check for precipitation in your stock solutions and in the assay plate. You may need to adjust the starting concentration of your DMSO stock or use a co-solvent.

  • Inconsistent Plate Reading: Visual reading of MICs can be subjective. If possible, use a spectrophotometer to read the optical density for a more quantitative and objective endpoint.

  • Edge Effects: The outer wells of a 96-well plate are more prone to evaporation, which can concentrate the compound and affect the results. To mitigate this, you can avoid using the outer wells or fill them with sterile water.

References

  • Pilli, R. A., Victor, M. M., & de Meijere, A. (2000). First Total Synthesis of this compound, a New Pentaketide Produced by Aspergillus ochraceus. The Journal of Organic Chemistry, 65(19), 5910–5916. [Link]

Sources

Validation & Comparative

A Comparative Guide to Aspinolide B and Harzianum A in Biocontrol

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide provides an in-depth, objective comparison of the biocontrol properties of two prominent secondary metabolites derived from Trichoderma species: Aspinolide B and Harzianum A. Moving beyond a simple cataloging of features, this document synthesizes available experimental data to elucidate their respective mechanisms of action, comparative efficacy, and the underlying molecular pathways they influence in plant-pathogen interactions.

Introduction: A Tale of Two Trichoderma Metabolites

The genus Trichoderma is a well-established reservoir of potent biocontrol agents, largely owing to its production of a diverse arsenal of secondary metabolites. Among these, this compound, a polyketide, and Harzianum A, a trichothecene sesquiterpenoid, have emerged as significant contributors to the antagonistic capabilities of these fungi against plant pathogens. Both compounds are notably produced by Trichoderma arundinaceum.[1] This guide will dissect the structural and biosynthetic origins of these molecules and critically evaluate their performance in the context of biological control.

Physicochemical Properties and Biosynthesis

A fundamental understanding of the chemical nature and biosynthetic origins of this compound and Harzianum A is crucial for appreciating their biological functions and potential for biotechnological applications.

This compound: A Polyketide-Derived Lactone

This compound is a 10-membered lactone ring structure derived from the polyketide pathway.[1] Its biosynthesis in T. arundinaceum is a complex process involving two key polyketide synthase (PKS) genes, asp1 and asp2.[1][2] The asp2 gene is responsible for the formation of the 10-member lactone ring, while asp1 is involved in the addition of a butenoyl substituent at the C-8 position.[1] Interestingly, the production of aspinolides, including this compound, can be significantly upregulated in mutants of T. arundinaceum where the biosynthesis of Harzianum A is disrupted, suggesting a metabolic trade-off between these two major secondary metabolite pathways.[3][4]

Harzianum A: A Trichothecene Sesquiterpenoid

Harzianum A belongs to the trichothecene family of sesquiterpenoids.[5] Its core structure is derived from the cyclization of farnesyl pyrophosphate (FPP), a key intermediate in the terpenoid biosynthesis pathway.[6] The biosynthesis of Harzianum A is governed by a cluster of genes, including the trichodiene synthase gene (tri5), which catalyzes the initial cyclization of FPP.[7]

Comparative Analysis of Biocontrol Efficacy

A direct, quantitative comparison of the antifungal activity of this compound and Harzianum A is essential for evaluating their potential as standalone biocontrol agents. While comprehensive comparative studies with extensive EC50 values are still emerging, existing data provides valuable insights into their respective strengths.

Table 1: Antifungal Activity of this compound and Harzianum A Against Key Plant Pathogens

CompoundTarget PathogenEfficacy MetricReported ValueReference
Harzianum A Botrytis cinereaEC50~50 µg/mL[3]
Harzianum A Rhizoctonia solaniMycelial Growth InhibitionSignificant[8]
This compound & C Botrytis cinereaAntifungal ActivityResponsible for activity in HA-lacking mutant[3][4]

Note: The data presented is based on available literature and may vary depending on the specific experimental conditions and fungal isolates tested.

From the available data, Harzianum A has demonstrated notable antifungal activity against the significant necrotrophic pathogen Botrytis cinerea.[3] While specific EC50 values for this compound are not as readily available in the reviewed literature, studies on T. arundinaceum mutants lacking Harzianum A production show a marked increase in aspinolide production, which correlates with retained or even enhanced antifungal activity against pathogens like B. cinerea.[3][4] This suggests that this compound is a potent antifungal compound in its own right.

Mechanisms of Action in Biocontrol

The biocontrol efficacy of this compound and Harzianum A extends beyond direct antagonism and involves the sophisticated manipulation of plant defense signaling pathways.

Direct Antagonism: Inhibition of Fungal Growth

Both this compound and Harzianum A exhibit direct antifungal properties, inhibiting the mycelial growth of various plant pathogenic fungi.[3][8] This antibiosis is a cornerstone of their biocontrol function, directly reducing the pathogen load in the plant's vicinity.

Induction of Plant Systemic Resistance

A key aspect of the biocontrol activity of Trichoderma metabolites is their ability to prime the plant's immune system, a phenomenon known as Induced Systemic Resistance (ISR).[1] This pre-emptive activation of defense pathways allows the plant to mount a faster and more robust response upon subsequent pathogen attack.

Diagram 1: Generalized Plant Defense Signaling Pathways

Plant_Defense_Signaling cluster_pathways Plant Defense Signaling Pathogen Pathogen Attack SA_Pathway Salicylic Acid (SA) Pathway (Biotrophic Pathogens) Pathogen->SA_Pathway JA_ET_Pathway Jasmonic Acid (JA) / Ethylene (ET) Pathway (Necrotrophic Pathogens & Herbivores) Pathogen->JA_ET_Pathway Defense_Genes Activation of Defense Genes (e.g., PR proteins) SA_Pathway->Defense_Genes JA_ET_Pathway->Defense_Genes

Caption: Simplified overview of the major plant defense signaling pathways.

  • Harzianum A's Role in Plant Defense: Harzianum A has been shown to induce the expression of plant defense-related genes.[3] Studies on Trichoderma species suggest that their metabolites often trigger the Jasmonic Acid (JA) and Ethylene (ET) signaling pathways, which are primarily associated with defense against necrotrophic pathogens and insect herbivores.[2][5][9] There is also evidence of crosstalk with the Salicylic Acid (SA) pathway, which is typically activated in response to biotrophic pathogens.[9][10][11]

  • This compound's Influence on Plant Defenses: While specific studies on the direct impact of purified this compound on plant defense signaling are less common, the observation that T. arundinaceum mutants overproducing aspinolides retain the ability to sensitize the plant's defense response suggests that these compounds also play a role in inducing systemic resistance.[3][4]

Diagram 2: Proposed Mechanism of Action for Harzianum A and this compound

Biocontrol_Mechanisms cluster_trichoderma Trichoderma arundinaceum cluster_plant Plant Harzianum_A Harzianum A ISR Induced Systemic Resistance (ISR) Harzianum_A->ISR Induces Pathogen Plant Pathogen Harzianum_A->Pathogen Direct Antagonism Aspinolide_B This compound Aspinolide_B->ISR Induces Aspinolide_B->Pathogen Direct Antagonism JA_ET JA/ET Pathway ISR->JA_ET SA SA Pathway ISR->SA Crosstalk JA_ET->Pathogen Inhibits SA->Pathogen Inhibits

Caption: Dual-action biocontrol mechanism of Harzianum A and this compound.

Experimental Protocols

To facilitate further research and comparative analysis, this section outlines standardized methodologies for evaluating the biocontrol potential of this compound and Harzianum A.

In Vitro Antifungal Activity Assay (Broth Microdilution Method)

This protocol determines the Minimum Inhibitory Concentration (MIC) and EC50 of the purified compounds against target fungal pathogens.

Diagram 3: Workflow for In Vitro Antifungal Assay

in_vitro_workflow cluster_workflow In Vitro Antifungal Assay Workflow start Prepare Fungal Spore Suspension prepare_compounds Serial Dilution of This compound & Harzianum A start->prepare_compounds inoculate Inoculate Microplate Wells with Spores & Compounds start->inoculate prepare_compounds->inoculate incubate Incubate at Optimal Temperature inoculate->incubate read_results Measure Fungal Growth (e.g., OD600) incubate->read_results analyze Calculate MIC and EC50 Values read_results->analyze

Caption: Step-by-step workflow for determining in vitro antifungal activity.

Step-by-Step Methodology:

  • Pathogen Culture: Grow the target fungal pathogen (e.g., Botrytis cinerea, Rhizoctonia solani) on a suitable agar medium (e.g., Potato Dextrose Agar - PDA) until sporulation.

  • Spore Suspension: Harvest spores by flooding the agar plate with sterile distilled water containing a surfactant (e.g., 0.05% Tween 80) and gently scraping the surface. Filter the suspension through sterile cheesecloth and adjust the spore concentration to 1 x 10^5 spores/mL using a hemocytometer.

  • Compound Preparation: Prepare stock solutions of purified this compound and Harzianum A in a suitable solvent (e.g., DMSO). Perform serial dilutions in a liquid growth medium (e.g., Potato Dextrose Broth - PDB) in a 96-well microtiter plate to achieve a range of final concentrations.

  • Inoculation: Add the prepared spore suspension to each well of the microtiter plate containing the diluted compounds. Include positive (spores in medium without compound) and negative (medium only) controls.

  • Incubation: Incubate the plates at the optimal growth temperature for the pathogen (e.g., 20-25°C) for 48-72 hours.

  • Data Collection: Measure the optical density at 600 nm (OD600) using a microplate reader to quantify fungal growth.

  • Data Analysis: Calculate the percentage of growth inhibition for each concentration relative to the positive control. Determine the EC50 value (the concentration that inhibits 50% of fungal growth) by plotting the inhibition percentage against the log of the compound concentration and fitting the data to a dose-response curve. The MIC is the lowest concentration at which no visible growth is observed.

Greenhouse Biocontrol Efficacy Assay

This protocol evaluates the ability of the compounds to protect plants from disease in a controlled environment.

Step-by-Step Methodology:

  • Plant Growth: Grow susceptible host plants (e.g., tomato, bean) from seed in sterile potting mix in a greenhouse under controlled conditions (e.g., 16-hour photoperiod, 22-25°C).

  • Compound Application: At a specific growth stage (e.g., 3-4 true leaves), treat the plants with solutions of purified this compound and Harzianum A at various concentrations. Application can be via soil drench or foliar spray. Include a control group treated with the solvent only.

  • Pathogen Inoculation: After a set period (e.g., 24-48 hours) to allow for potential induction of systemic resistance, inoculate the plants with a spore suspension or mycelial plugs of the target pathogen.

  • Disease Assessment: Maintain the plants under conditions favorable for disease development (e.g., high humidity for B. cinerea). After a defined incubation period (e.g., 5-7 days), assess disease severity using a standardized rating scale (e.g., percentage of leaf area with lesions).

  • Data Analysis: Compare the disease severity in the compound-treated plants to the control group to determine the percentage of disease reduction.

Conclusion and Future Perspectives

Both this compound and Harzianum A are formidable players in the biocontrol arena, contributing to the antagonistic prowess of Trichoderma arundinaceum through both direct antifungal activity and the induction of plant systemic resistance. While Harzianum A has been more extensively characterized in terms of its specific effects on plant defense signaling, the compensatory overproduction of aspinolides in Harzianum A-deficient mutants underscores their significant and potentially synergistic role in biocontrol.

Future research should focus on generating comprehensive, head-to-head comparative data, including EC50 values for a broader range of plant pathogens. Furthermore, elucidating the specific plant defense signaling pathways triggered by purified this compound will be crucial for a complete understanding of its mode of action. The intricate interplay and potential for synergistic or redundant functions between these two metabolites present a fascinating area for further investigation, with implications for the development of more robust and effective biocontrol strategies.

References

  • Proctor, R. H., McCormick, S. P., Kim, H. S., Cardoza, R. E., & Alexander, N. J. (2022). Identification of polyketide synthase genes required for aspinolide biosynthesis in Trichoderma arundinaceum. Fungal Genetics and Biology, 157, 103639. [Link]

  • Martínez-Medina, A., Van Wees, S. C., & Pieterse, C. M. (2017). Impact of salicylic acid-and jasmonic acid-regulated defences on root colonization by Trichoderma harzianum T-78. Plant signaling & behavior, 12(8), e1345404. [Link]

  • Cardoza, R. E., Malmierca, M. G., Hermosa, M. R., Alexander, N. J., McCormick, S. P., Proctor, R. H., ... & Gutiérrez, S. (2011). Identification of a new gene cluster for the biosynthesis of trichothecenes in Trichoderma arundinaceum. Applied and environmental microbiology, 77(14), 4867-4877. [Link]

  • Chen, J., Zhou, L., Din, I. U., Arafat, Y., Li, Q., Wang, J., ... & Lin, W. (2022). Strain improvement of Trichoderma harzianum for enhanced biocontrol capacity: Strategies and prospects. Frontiers in Microbiology, 13, 989723. [Link]

  • Alonso-Ramírez, A., Poveda, J., & Hermosa, R. (2014). Salicylic acid prevents Trichoderma harzianum from entering the vascular system of roots. Molecular Plant Pathology, 15(8), 823-831. [Link]

  • Martínez-Medina, A., Appels, F. V., Van Wees, S. C., & Pieterse, C. M. (2017). Impact of salicylic acid-and jasmonic acid-regulated defences on root colonization by Trichoderma harzianum T-78. Plant signaling & behavior, 12(8), e1345404. [Link]

  • Creative Biolabs. (n.d.). Antifungal Activity Test Service. Retrieved January 13, 2026, from [Link]

  • Shoresh, M., Harman, G. E., & Mastouri, F. (2010). Induced systemic resistance and plant responses to fungal biocontrol agents. Annual review of phytopathology, 48, 21-43. [Link]

  • Malmierca, M. G., Cardoza, R. E., Alexander, N. J., McCormick, S. P., Collado, I. G., Hermosa, R., ... & Gutiérrez, S. (2015). Novel aspinolide production by Trichoderma arundinaceum with a potential role in Botrytis cinerea antagonistic activity and plant defence priming. Environmental microbiology, 17(4), 1103-1118. [Link]

  • Proctor, R. H., McCormick, S. P., Kim, H. S., Cardoza, R. E., & Alexander, N. J. (2022). Identification of polyketide synthase genes required for aspinolide biosynthesis in Trichoderma arundinaceum. Fungal Genetics and Biology, 157, 103639. [Link]

  • Kucuk, C., & Kivanc, M. (2003). In vitro antifungal activity of strains of Trichoderma harzianum. Turkish Journal of Biology, 27(4), 247-250. [Link]

  • Singh, A., Kumar, M., & Pandey, S. (2018). Trichoderma: a potential and effective bio-agent for controlling soil-borne plant pathogens. International Journal of Current Microbiology and Applied Sciences, 7(6), 1436-1447. [Link]

  • El-Katatny, M. H., & Emam, A. S. (2012). Mechanisms of antagonism of Trichoderma spp. against Botrytis cinerea. Journal of Plant Protection Research, 52(4). [Link]

  • Khan, R. A. A., Najeeb, S., Hussain, S., Xie, B., & Li, Y. (2020). Trichoderma secondary metabolites for effective plant pathogen control. IntechOpen. [Link]

  • Contreras-Cornejo, H. A., Macías-Rodríguez, L., Beltrán-Peña, E., & Herrera-Estrella, A. (2016). Trichoderma species: our best fungal allies in the biocontrol of plant diseases—a review. Plants, 5(4), 43. [Link]

  • Sriram, S., Roopa, K. P., & Savitha, M. J. (2011). In vitro antagonistic activity of Trichoderma isolates against Rhizoctonia solani by production of lytic enzymes. Journal of Agricultural Technology, 7(4), 977-987. [Link]

  • Bai, B., Liu, C., Zhang, C., He, X., & Zheng, C. (2022). Trichoderma species from plant and soil: An excellent resource for biosynthesis of terpenoids with versatile bioactivities. Frontiers in Microbiology, 13, 988484. [Link]

  • Evidente, A., Andolfi, A., Vinale, F., & Cimmino, A. (2014). Extraction and Identification of the Bioactive Metabolites Produced by Curvularia inaequalis, an Endophytic Fungus Collected in Iran from Echium khuzistanicum Mozaff. Molecules, 19(9), 13835-13848. [Link]

  • Al-Askar, A. A., Ezzat, A. S., & Ghoneem, K. M. (2022). Biological Activity of Four Trichoderma Species Confers Protection against Rhizoctonia solani, the Causal Agent of Cucumber Damping-Off and Root Rot Diseases. Agronomy, 12(3), 633. [Link]

  • Khan, R. A. A., Najeeb, S., Mao, Z., & Xie, B. (2020). Bioactive Secondary Metabolites from Trichoderma spp. against Phytopathogenic Fungi. Microorganisms, 8(6), 817. [Link]

  • Li, Y., Sun, R., Yu, J., Sarfraz, Z., & Wu, Y. (2021). Novel quinolin-2 (1H)-one analogues as potential fungicides targeting succinate dehydrogenase: design, synthesis, inhibitory evaluation and molecular modeling. Pest Management Science, 77(10), 4553-4563. [Link]

  • Yobo, K. S., & Laing, M. D. (2019). In vitro Antifungal Activity of Trichoderma harzianum Strains Against Gray Mold and White Mold in Eggplant Growing Greenhouses. International Journal of Agriculture and Biology, 22(6), 1531-1536. [Link]

  • Guzmán-Guzmán, P., Alem-Puch, F., García-Díaz, Y., & Olmedo-Monfil, V. (2021). Trichoderma spp. Genes Involved in the Biocontrol Activity Against Rhizoctonia solani. Frontiers in Microbiology, 12, 706733. [Link]

  • Pérez-González, J. O., Villalobos-Molina, R., & Candelas-González, F. (2023). In vitro antagonism of Trichoderma against Rhizoctonia solani. Mexican Journal of Phytopathology, 41(3). [Link]

  • Vinale, F., Sivasithamparam, K., Ghisalberti, E. L., Marra, R., Woo, S. L., & Lorito, M. (2014). Trichoderma-induced resistance to Botrytis cinerea in Solanum species: A meta-analysis. Plant Disease, 98(7), 894-903. [Link]

  • Soylu, E. M., Kurt, Ş., & Soylu, S. (2010). In vitro and in vivo antifungal activities of the essential oils of various plants against tomato grey mould disease agent Botrytis cinerea. International journal of food microbiology, 143(3), 183-189. [Link]

  • Lewis, R. E., & Kontoyiannis, D. P. (2001). In vitro pharmacodynamics of amphotericin B, itraconazole, and voriconazole against Aspergillus, Fusarium, and Scedosporium spp. Antimicrobial agents and chemotherapy, 45(12), 3450-3456. [Link]

  • An, Y., Zhang, H., Wang, W., Liu, Y., & Wang, W. (2024). Co-application of Brassinolide and Pyraclostrobin Improved Disease Control Efficacy by Eliciting Plant Innate Defense Responses in Arabidopsis thaliana. Journal of Agricultural and Food Chemistry. [Link]

  • Wasternack, C., & Hause, B. (2013). Jasmonate signaling pathway modulates plant defense, growth, and their trade-offs. Annual review of plant biology, 64, 293-319. [Link]

  • Ye, Y., Li, Y., Wang, C., Li, L., & Chen, F. (2022). Antifungal Activity of Endophytic Bacillus K1 Against Botrytis cinerea. Frontiers in Microbiology, 13, 856550. [Link]

  • Li, W., Wu, J., Weng, S., & Jia, Y. (2022). Plant Disease Resistance-Related Signaling Pathways: Recent Progress and Future Prospects. International Journal of Molecular Sciences, 23(24), 16186. [Link]

  • McGinnis, M. R., & Pasarell, L. (1998). In Vitro Activities of Voriconazole, Itraconazole, and Amphotericin B against Blastomyces dermatitidis, Coccidioides immitis, and Histoplasma capsulatum. Antimicrobial agents and chemotherapy, 42(5), 1291-1293. [Link]

  • Dolzhenko, V. I., & Zhevnova, N. A. (2023). Inhibition of the Growth of Botrytis cinerea by Penicillium chrysogenum VKM F-4876D Combined with Fludioxonil-, Difenoconazole-, or Tebuconazole-Based Fungicides. Journal of Fungi, 9(4), 437. [Link]

  • Li, N., Han, X., & Feng, D. (2019). Salicylic acid and jasmonic acid in plant immunity. Biochimica et Biophysica Acta (BBA)-Molecular and Cell Biology of Lipids, 1864(9), 1208-1217. [Link]

  • Rudramurthy, S. M., Chakrabarti, A., & Shankarnarayan, S. A. (2012). In vitro antifungal activity of Indian liposomal amphotericin B against clinical isolates of emerging species of yeast and moulds, and its comparison with amphotericin B deoxycholate, voriconazole, itraconazole and fluconazole. Indian journal of medical microbiology, 30(2), 187. [Link]

  • Lewis, R. E., & Kontoyiannis, D. P. (2001). In vitro pharmacodynamics of amphotericin B, itraconazole, and voriconazole against Aspergillus, Fusarium, and Scedosporium spp. Antimicrobial agents and chemotherapy, 45(12), 3450-3456. [Link]

  • de Oliveira, C. B., de Vasconcelos, C. C., & de Oliveira, L. A. (2015). In vitro interactions between aspirin and amphotericin B against planktonic cells and biofilm cells of Candida albicans and C. parapsilosis. Mycoses, 58(11), 679-685. [Link]

Sources

A Comparative Guide to the Structure-Activity Relationship of Aspinolide B Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the intricate relationship between the structure of a natural product and its biological activity is paramount in the quest for novel therapeutics. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of Aspinolide B, a 10-membered lactone with promising antifungal and cytotoxic properties. By examining the impact of structural modifications on its biological efficacy, we aim to furnish a valuable resource for the rational design of more potent and selective this compound-based therapeutic agents.

Introduction to this compound: A Fungal Metabolite with Therapeutic Potential

This compound is a polyketide natural product originally isolated from the fungus Aspergillus ochraceus and later found to be produced by Trichoderma arundinaceum.[1] Its unique 10-membered lactone ring structure has attracted significant interest from the scientific community, leading to its first total synthesis which confirmed its absolute stereochemistry.[1] Beyond its fascinating chemical architecture, this compound has demonstrated notable biological activities, particularly against the plant pathogenic fungus Botrytis cinerea.[2][3] Furthermore, related natural products have shown cytotoxic effects against various cancer cell lines, suggesting a broader therapeutic potential for this class of compounds.

This guide will dissect the core structure of this compound, explore the known biological activities of its naturally occurring and synthetic derivatives, and provide a comparative analysis of their performance based on available experimental data. We will also detail the experimental protocols necessary to replicate and expand upon these findings.

The Core Scaffold: Unveiling the Pharmacophore of this compound

The fundamental structure of this compound serves as the foundation for its biological activity. Understanding the contribution of each structural motif is crucial for designing effective derivatives.

Aspinolide_B_Core_Structure cluster_lactone 10-Membered Lactone Ring cluster_substituents Key Substituents cluster_modifications Modification Sites C1 O C2 C1 C1->C2 C3 C2 C2->C3 O1 =O C2->O1 C4 C3 C3->C4 Me_C3 CH3 C3->Me_C3 C5 C4 C4->C5 OH_C4 OH C4->OH_C4 C6 C5 C5->C6 C7 C6 C6->C7 Me_C6 CH3 C6->Me_C6 C8 C7 C7->C8 Et_C7 CH2CH3 C7->Et_C7 C9 C8 C8->C9 C10 C9 C9->C10 OH_C9 OH C9->OH_C9 C10->C1 Mod_C5 C5: Oxidation SAR_Aspinolide_B cluster_sar Structure-Activity Relationship of this compound Aspinolide_B This compound (Parent Compound) Modification_C5 Oxidation at C5 Aspinolide_B->Modification_C5 Aspinolide_C Aspinolide C (Increased Activity) Modification_C5->Aspinolide_C

Caption: The oxidation of this compound at the C5 position to yield Aspinolide C enhances its biological activity.

Further research is necessary to explore the impact of other modifications, such as:

  • Esterification or etherification of the hydroxyl groups at C4 and C9: This would probe the importance of these groups as hydrogen bond donors.

  • Modification of the alkyl substituents at C3, C6, and C7: Altering the size and lipophilicity of these groups could impact cell permeability and target binding.

  • Ring size modification: Expanding or contracting the 10-membered lactone ring would provide insights into the conformational requirements for activity.

Experimental Protocols

To facilitate further research and the development of novel this compound derivatives, we provide detailed protocols for key biological assays.

In Vitro Antifungal Susceptibility Testing against Botrytis cinerea

This protocol is adapted from standard methodologies for assessing the antifungal activity of compounds against filamentous fungi.

Materials:

  • Botrytis cinerea strain (e.g., B05.10)

  • Potato Dextrose Agar (PDA) plates

  • Potato Dextrose Broth (PDB)

  • This compound derivatives (dissolved in a suitable solvent, e.g., DMSO)

  • Sterile 96-well microtiter plates

  • Spectrophotometer (plate reader)

Procedure:

  • Spore Suspension Preparation:

    • Grow B. cinerea on PDA plates for 10-14 days at 20-25°C to allow for sporulation.

    • Flood the plate with sterile distilled water containing 0.05% Tween 80.

    • Gently scrape the surface with a sterile loop to dislodge the conidia.

    • Filter the suspension through sterile cheesecloth to remove mycelial fragments.

    • Adjust the spore concentration to 1 x 10^5 spores/mL using a hemocytometer.

  • Microdilution Assay:

    • Prepare serial dilutions of the this compound derivatives in PDB in a 96-well plate. The final concentration range should be determined based on preliminary screening. Ensure the final solvent concentration is not inhibitory to fungal growth (typically ≤1% DMSO).

    • Add 100 µL of the spore suspension to each well containing 100 µL of the diluted compound.

    • Include a positive control (a known antifungal agent) and a negative control (spore suspension with solvent only).

    • Incubate the plates at 20-25°C for 48-72 hours.

  • Determination of Minimum Inhibitory Concentration (MIC):

    • The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth (e.g., ≥50% or ≥90%) compared to the negative control.

    • Growth inhibition can be assessed visually or by measuring the optical density at 600 nm using a microplate reader.

Cytotoxicity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Materials:

  • Human cancer cell line (e.g., HeLa, MCF-7, or a relevant line for the desired therapeutic area)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound derivatives (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Sterile 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound derivatives in culture medium.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a positive control (a known cytotoxic drug).

    • Incubate the plate for 24, 48, or 72 hours.

  • MTT Assay:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

    • Carefully remove the medium from the wells.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15-20 minutes to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each treatment relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Conclusion and Future Directions

The study of the structure-activity relationship of this compound derivatives is still in its early stages, yet the initial findings are promising. The enhanced activity of Aspinolide C highlights the C5 position as a key "hotspot" for modification. Future research should focus on a systematic exploration of other modifiable positions on the this compound scaffold. The synthesis and biological evaluation of a diverse library of analogs, guided by the principles outlined in this guide, will be instrumental in unlocking the full therapeutic potential of this fascinating class of natural products. The detailed experimental protocols provided herein offer a solid foundation for researchers to contribute to this exciting field of drug discovery.

References

  • Malmierca, M. G., Izquierdo-Bueno, I., McCormick, S. P., Cardoza, R. E., Alexander, N. J., Hermosa, R., & Collado, I. G. (2015). Novel aspinolide production by Trichoderma arundinaceum with a potential role in Botrytis cinerea antagonistic activity and plant defence priming. Environmental Microbiology Reports, 7(2), 233-242.
  • Pilli, R. A., & de Meijere, A. (2000). First total synthesis of this compound, a new pentaketide produced by Aspergillus ochraceus. The Journal of organic chemistry, 65(19), 5910–5916.
  • Malmierca, M. G., Cardoza, R. E., Alexander, N. J., McCormick, S. P., Collado, I. G., & Hermosa, R. (2013). Relevance of trichothecenes in the biocontrol of Trichoderma arundinaceum against Botrytis cinerea. Fungal genetics and biology : FG & B, 54, 33–42.
  • Malmierca, M. G., Barua, J., McCormick, S. P., Izquierdo-Bueno, I., Cardoza, R. E., Alexander, N. J., Hermosa, R., & Collado, I. G. (2018). Novel aspinolide production by Trichoderma arundinaceum with a potential role in Botrytis cinerea antagonistic activity and plant defence priming. Environmental microbiology reports, 10(1), 108–117.

Sources

Validating the Antifungal Efficacy of Aspinolide B: A Comparative Guide for Novel Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the face of mounting resistance to existing antifungal therapies, the scientific community is in a perpetual search for novel compounds with unique mechanisms of action. Natural products, with their inherent chemical diversity, represent a promising frontier in this endeavor. Aspinolide B, a polyketide-derived 10-membered lactone, has emerged as a molecule of interest. This guide provides a comprehensive framework for the systematic validation of this compound's antifungal efficacy, designed for researchers, scientists, and drug development professionals. We will navigate the essential in vitro and in vivo studies, emphasizing the scientific rationale behind each experimental choice and presenting a clear path for comparing its performance against established antifungal agents.

Introduction: The Need for Novel Antifungals and the Promise of this compound

Invasive fungal infections are a significant cause of morbidity and mortality, particularly in immunocompromised individuals. The current antifungal armamentarium is limited to a few major classes, primarily polyenes, azoles, and echinocandins, each with its own limitations, including toxicity and the emergence of resistant strains.[1][2] For instance, azole resistance in Aspergillus fumigatus is a growing concern, with some studies reporting resistance in up to 7% of clinical isolates in the United States.[3] This underscores the urgent need for new antifungal agents with novel mechanisms of action.

This compound, a natural product first isolated from Aspergillus ochraceus and also produced by Trichoderma arundinaceum, presents a unique chemical scaffold.[4] While its primary biological activities have been linked to plant growth regulation, preliminary studies suggest a potential role in antifungal activity.[4] This guide outlines the critical experimental pathway to rigorously validate this potential and position this compound as a viable candidate for further drug development.

The Validation Workflow: A Step-by-Step Approach

The validation of a novel antifungal agent is a multi-stage process, beginning with broad in vitro screening and progressing to more complex in vivo models. This workflow is designed to be a self-validating system, where the results of each stage inform the decision to proceed to the next.

Antifungal Validation Workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation In_Vitro_Screening In Vitro Susceptibility (MIC Determination) Mechanism_of_Action Mechanism of Action Studies In_Vitro_Screening->Mechanism_of_Action Promising Activity Cytotoxicity_Assay Mammalian Cell Cytotoxicity In_Vitro_Screening->Cytotoxicity_Assay In_Vivo_Model In Vivo Efficacy (Animal Model) Cytotoxicity_Assay->In_Vivo_Model Favorable Therapeutic Index Pharmacokinetics Pharmacokinetics & Pharmacodynamics In_Vivo_Model->Pharmacokinetics

Caption: A streamlined workflow for validating the antifungal efficacy of a novel compound.

In Vitro Efficacy Assessment: The Foundation of Antifungal Activity

The initial step in validating this compound is to determine its intrinsic antifungal activity against a panel of clinically relevant fungal pathogens. This is primarily achieved through the determination of the Minimum Inhibitory Concentration (MIC).

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism. Standardized protocols from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) ensure reproducibility and comparability of results.[5][6][7][8]

Experimental Protocol: Broth Microdilution for Yeasts (adapted from CLSI M27) [9][10][11]

  • Inoculum Preparation: Prepare a standardized suspension of the yeast isolate (e.g., Candida albicans, Cryptococcus neoformans) in RPMI-1640 medium.

  • Drug Dilution: Perform serial two-fold dilutions of this compound and comparator antifungals (e.g., Fluconazole, Amphotericin B) in a 96-well microtiter plate.

  • Inoculation: Add the fungal inoculum to each well.

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • Reading: Determine the MIC as the lowest drug concentration with no visible growth. For azoles, the endpoint is often a significant reduction in growth (≥50%) compared to the drug-free control.[12]

Experimental Protocol: Broth Microdilution for Molds (adapted from CLSI M38) [13]

  • Inoculum Preparation: Prepare a standardized conidial suspension of the mold isolate (e.g., Aspergillus fumigatus).

  • Drug Dilution and Inoculation: Follow the same procedure as for yeasts.

  • Incubation: Incubate the plates at 35°C for 48-72 hours.

  • Reading: Determine the MIC as the lowest concentration that shows 100% inhibition of growth.

Data Presentation: Comparative MIC Table

The results should be summarized in a table comparing the MIC values of this compound with those of standard antifungal drugs against a panel of fungal pathogens.

Fungal SpeciesThis compound MIC (µg/mL)Fluconazole MIC (µg/mL)Amphotericin B MIC (µg/mL)Caspofungin MIC (µg/mL)
Candida albicans (ATCC 90028)[Placeholder Data]0.25 - 1.00.25 - 1.00.03 - 0.125
Candida glabrata (ATCC 90030)[Placeholder Data]8 - 320.5 - 2.00.06 - 0.25
Cryptococcus neoformans (ATCC 90112)[Placeholder Data]4 - 160.25 - 1.0>16
Aspergillus fumigatus (ATCC 204305)[Placeholder Data]>640.5 - 2.00.06 - 0.25

Note: The MIC values for established antifungals are representative ranges from published literature and susceptibility testing databases.[2][3][12]

Unraveling the Mechanism of Action: How Does this compound Work?

A crucial step in drug development is understanding how a compound exerts its therapeutic effect. For antifungals, the primary targets are typically the cell wall, the cell membrane, or nucleic acid and protein synthesis.[1]

Antifungal Drug Targets cluster_targets Drug Targets Fungal_Cell Fungal Cell Cell_Wall Cell Wall (β-glucan synthesis) Cell_Membrane Cell Membrane (Ergosterol synthesis/integrity) Nucleic_Acid_Synthesis Nucleic Acid Synthesis Protein_Synthesis Protein Synthesis Echinocandins Echinocandins Echinocandins->Cell_Wall Polyenes Polyenes Polyenes->Cell_Membrane Azoles Azoles Azoles->Cell_Membrane Flucytosine Flucytosine Flucytosine->Nucleic_Acid_Synthesis

Caption: Major classes of antifungal drugs and their cellular targets.

Proposed Experiments to Elucidate this compound's Mechanism of Action:

  • Ergosterol Binding Assay: To determine if this compound, like polyenes, binds to ergosterol, spectrophotometric analysis can be performed to observe changes in the absorption spectrum of this compound in the presence of ergosterol.

  • Sterol Quantitation Assay: To investigate if this compound inhibits ergosterol biosynthesis, similar to azoles, fungal cells treated with this compound can be analyzed by gas chromatography-mass spectrometry (GC-MS) to quantify changes in sterol composition.

  • Cell Wall Integrity Assay: To assess if this compound targets the cell wall, treated fungal cells can be subjected to osmotic stress (e.g., with sorbitol) or enzymatic digestion of the cell wall (e.g., with zymolyase) to observe for increased sensitivity.

  • Transcriptomic/Proteomic Analysis: RNA sequencing or mass spectrometry-based proteomics can provide a global view of the cellular pathways affected by this compound treatment, offering clues to its mechanism of action.

Safety Profile: In Vitro Cytotoxicity Assessment

A promising antifungal candidate must exhibit selective toxicity towards fungal cells with minimal impact on host cells. In vitro cytotoxicity assays using mammalian cell lines are a critical first step in evaluating the safety profile of this compound.

Experimental Protocol: MTT Assay for Cytotoxicity

  • Cell Culture: Seed mammalian cells (e.g., HeLa, HepG2) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Expose the cells to a range of concentrations of this compound and a positive control (e.g., doxorubicin) for 24-48 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce MTT to a purple formazan product.

  • Solubilization and Reading: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals and measure the absorbance at 570 nm.

  • Data Analysis: Calculate the 50% cytotoxic concentration (CC50), which is the concentration of the compound that reduces cell viability by 50%.

Data Presentation: Therapeutic Index Calculation

The therapeutic index (TI) is a quantitative measure of the safety of a drug. It is calculated as the ratio of the CC50 to the MIC. A higher TI indicates a more favorable safety profile.

CompoundCC50 (µg/mL) on HeLa cellsMIC (µg/mL) against C. albicansTherapeutic Index (CC50/MIC)
This compound[Placeholder Data][Placeholder Data][Calculated Value]
Fluconazole>1000.5>200
Amphotericin B5-100.510-20

In Vivo Efficacy: Proving Therapeutic Potential in a Living System

Positive in vitro results must be validated in an in vivo model to assess the compound's efficacy in a more complex biological environment. Murine models of systemic fungal infections are commonly used for this purpose.

Experimental Protocol: Murine Model of Systemic Candidiasis

  • Infection: Induce a systemic infection in immunocompromised mice by intravenous injection of a standardized inoculum of Candida albicans.

  • Treatment: Administer this compound and a comparator drug (e.g., fluconazole) to different groups of infected mice at various doses and schedules. A vehicle control group should also be included.

  • Monitoring: Monitor the mice daily for signs of illness and survival.

  • Fungal Burden Determination: At the end of the study, or at specific time points, euthanize the mice and determine the fungal burden in target organs (e.g., kidneys, brain) by plating homogenized tissue on selective agar.

  • Data Analysis: Compare the survival rates and organ fungal burdens between the different treatment groups.

Data Presentation: Survival Curves and Fungal Burden Reduction

The in vivo efficacy data should be presented as Kaplan-Meier survival curves and bar graphs showing the reduction in fungal burden in key organs.

Conclusion and Future Directions

This guide provides a robust framework for the comprehensive validation of the antifungal efficacy of this compound. By systematically progressing through in vitro susceptibility testing, mechanism of action studies, cytotoxicity assessment, and in vivo efficacy models, researchers can build a strong data package to support the further development of this promising natural product. The objective comparison with established antifungal agents at each stage is critical for contextualizing its potential and identifying its unique advantages. Should this compound demonstrate potent and selective antifungal activity with a favorable safety profile, it could represent a valuable addition to our limited arsenal in the fight against life-threatening fungal infections.

References

  • Arendrup, M. C., et al. (2017). Azole and Amphotericin B MIC Values against Aspergillus fumigatus: High Agreement between Spectrophotometric and Visual Readings Using the EUCAST EDef 9.3.2 Procedure. Antimicrobial Agents and Chemotherapy, 65(1), e01693-20.
  • Badiee, P., & Alborzi, A. (2011). Susceptibility of clinical Candida species isolates to antifungal agents by E-test, Southern Iran: A five year study. Iranian Journal of Microbiology, 3(4), 181–186.
  • Britannica. (n.d.). Antifungal drug. Retrieved from [Link]

  • Castanheira, M., et al. (2022). Species Distribution and Antifungal Susceptibilities of Aspergillus Section Fumigati Isolates in Clinical Samples from the United States. Journal of Clinical Microbiology, 60(5), e0232221.
  • CDC. (2023). Antimicrobial Resistance Isolate Bank - Candida glabrata. Retrieved from [Link]

  • Malmierca, M. G., et al. (2015). Novel aspinolide production by Trichoderma arundinaceum with a potential role in Botrytis cinerea antagonistic activity and plant defence priming. Environmental Microbiology, 17(4), 1103-1118.
  • Microbiology Info. (2022). Mode of Action of Antifungal Drugs. Retrieved from [Link]

  • Pfaller, M. A., & Diekema, D. J. (2010). Antifungal susceptibility testing: current approaches. Clinical Microbiology Reviews, 23(2), 268-281.
  • Pfaller, M. A., et al. (2019). Antifungal Susceptibility Testing: A Practical Guide for Clinicians. Open Forum Infectious Diseases, 6(5), ofz179.
  • Ghannoum, M. A., & Rice, L. B. (1999). Antifungal agents: mode of action, mechanisms of resistance, and correlation of these mechanisms with bacterial resistance. Clinical microbiology reviews, 12(4), 501–517.
  • Pappas, P. G., et al. (2016). Clinical Practice Guideline for the Management of Candidiasis: 2016 Update by the Infectious Diseases Society of America. Clinical Infectious Diseases, 62(4), e1-e50.
  • Pierce, C. G., & Lopez-Ribot, J. L. (2013). Candidiasis drug discovery and development: new approaches targeting virulence for discovering and identifying new drugs. Expert opinion on drug discovery, 8(9), 1117–1126.
  • Robbins, N., et al. (2016). A New Guide to the Fungal Kingdom. PLoS biology, 14(5), e1002479.
  • Creative Biolabs. (n.d.). Antifungal Drug In Vitro Cytotoxicity Assessment Service. Retrieved from [Link]

  • Dixon, D. M. (1987). In vivo models: evaluating antifungal agents. Methods and findings in experimental and clinical pharmacology, 9(11), 729–738.
  • MacCallum, D. M. (2012). Mouse models of invasive candidiasis. FEMS microbiology letters, 329(1), 1–9.
  • CDC. (2022). Antimicrobial-Resistant Aspergillus. Retrieved from [Link]

  • EUCAST. (2023). Clinical breakpoint table. Retrieved from [Link]

  • CDC & FDA. (n.d.). Antimicrobial Resistance Isolate Bank. Retrieved from [Link]

  • Espinel-Ingroff, A., & Turnidge, J. (2016). The role of epidemiological cutoff values (ECVs/ECOFFs) in antifungal susceptibility testing and clinical practice. Journal of clinical microbiology, 54(1), 30–37.
  • Pfaller, M. A. (2012). Antifungal drug resistance: mechanisms, epidemiology, and consequences for treatment. The American journal of medicine, 125(1 Suppl), S3–S13.
  • CLSI. (2022). Performance Standards for Antifungal Susceptibility Testing of Yeasts. 3rd Ed. CLSI supplement M27M44S.
  • Pfaller, M. A., et al. (2011). Wild-type MIC distributions, epidemiological cutoff values and species-specific clinical breakpoints for fluconazole and Candida: a collaborative study of the Antifungal Subcommittee of the European Committee on Antimicrobial Susceptibility Testing (EUCAST). Clinical microbiology and infection, 17(10), 1509–1521.
  • CLSI. (n.d.). Antifungal Susceptibility Testing. Retrieved from [Link]

  • FDA. (2022). Antifungal Susceptibility Test Interpretive Criteria. Retrieved from [Link]

  • EUCAST. (n.d.). Antifungal susceptibility testing (AFST). Retrieved from [Link]

  • CLSI. (2017). M27 - Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts. Retrieved from [Link]

  • ResearchGate. (n.d.). Cytotoxicity assays were performed for each of the (A) four antifungal.... Retrieved from [Link]

  • CLSI. (2017). CLSI M38-Ed3 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi. Retrieved from [Link]

  • Dove Medical Press. (2018). Antifungal susceptibility testing of vulvovaginal Candida species amon. Retrieved from [Link]

  • EUCAST. (n.d.). Fungi (AFST). Retrieved from [Link]

  • EUCAST. (n.d.). EUCAST Antifungal Resistance Testing. Retrieved from [Link]

  • CLSI. (2017). M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts. Retrieved from [Link]

  • ANSI Webstore. (n.d.). Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts; Approved Standard—Third Edition. Retrieved from [Link]

Sources

A Comparative Guide to Aspinolide B and Related 10-Membered Lactones: Structure, Synthesis, and Biological Frontiers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 10-membered lactones, also known as decanolides or nonanolides, are a fascinating and structurally diverse class of polyketide natural products.[1] Predominantly isolated from fungal species, these medium-ring macrolides have garnered significant attention from the scientific community for their wide spectrum of biological activities, including phytotoxic, cytotoxic, antibacterial, and antifungal properties.[2][3] This diverse functionality makes them compelling scaffolds for the development of new therapeutic agents and agrochemicals.

Aspinolide B, a pentaketide first isolated from Aspergillus ochraceus and later from Trichoderma arundinaceum, stands as a noteworthy member of this family.[4][5] Its unique structural features and reported antifungal activity make it a subject of interest for researchers in natural product synthesis and drug discovery. This guide provides an in-depth comparison of this compound with other prominent 10-membered lactones, such as Stagonolide A, Herbarumin I, and Pinolidoxin. We will dissect their structural nuances, explore the synthetic challenges they present, analyze their divergent biological activities, and provide actionable experimental protocols for their evaluation.

Part 1: The Structural and Synthetic Landscape

Structural Comparison: The Decanolide Core and Its Variations

The biological activity of 10-membered lactones is intrinsically linked to their three-dimensional structure, including the core macrocycle conformation and the stereochemistry of various substituents. This compound shares the fundamental decanolide skeleton with its counterparts but differs in key functionalization patterns.

  • This compound: Characterized by a (2'E)-but-2-enoyl side chain esterified at the C-8 hydroxyl group. The stereochemistry of its chiral centers is crucial for its identity.

  • Stagonolide A: A well-studied phytotoxin, it features a ketone at C-7 and a hydroxyl group at C-8. This C-7 keto group is a critical determinant of its broad-spectrum toxicity.[6]

  • Herbarumin I: Structurally similar to Stagonolide A, but with the opposite stereochemistry at C-7 (hydroxyl group) and C-8. This seemingly minor change dramatically reduces its general cytotoxicity while retaining selective phytotoxicity.[4][7]

  • Pinolidoxin: Another potent phytotoxin, Pinolidoxin is more heavily oxygenated, featuring hydroxyl groups at C-2, C-7, and C-8, and a sorbate side chain.[8][9]

G cluster_core Core 10-Membered Lactone Scaffold Core Decanolide Ring AspinolideB This compound Core->AspinolideB R1 = H R2 = O-Butenoyl StagonolideA Stagonolide A Core->StagonolideA R1, R2 = =O (at C7), -OH (at C8) HerbaruminI Herbarumin I Core->HerbaruminI R1 = -OH (at C7) R2 = -OH (at C8) (Different Stereochem) Pinolidoxin Pinolidoxin Core->Pinolidoxin R1 = -OH (at C2, C7) R2 = O-Sorbate

Synthetic Strategies for Medium-Ring Lactones

The synthesis of medium-sized rings like decanolides is a significant chemical challenge due to unfavorable entropic factors and transannular strain, which hinder ring closure.[4] Chemists have devised several elegant strategies to overcome these hurdles.

The first total synthesis of this compound provides a compelling case study.[10][11] The key macrocyclization step was achieved via an intramolecular Nozaki-Hiyama-Kishi (NHK) reaction.[4] This chromium-mediated C-C bond formation is particularly effective for creating medium-to-large rings, as it can tolerate a wide range of functional groups and often proceeds under mild conditions. The choice of the NHK reaction to form the C7-C8 bond was a strategic departure from more common macrolactonization (ester bond formation) strategies, demonstrating a creative approach to assembling the core scaffold.[4][5]

Other strategies employed for related lactones include:

  • Ring-Closing Metathesis (RCM): A powerful method for forming C=C bonds, RCM has been used in the synthesis of decanolides like (-)-Pinolidoxin, though it can sometimes lead to mixtures of E/Z isomers.[9]

  • Yamaguchi or Shiina Macrolactonization: These are powerful esterification methods designed to favor intramolecular cyclization over intermolecular polymerization, a common side reaction in the synthesis of large lactones.

The choice of synthetic route is dictated by the target's specific functional groups and desired stereochemistry, with each approach offering a unique set of advantages and challenges.

G cluster_strategies Macrocyclization Strategies start Linear Precursor (Seco-acid) challenge Synthetic Challenge: - High Dilution Principle - Transannular Strain - Competing Intermolecular Rxns start->challenge NHK Nozaki-Hiyama-Kishi (NHK) (C-C Bond Formation) challenge->NHK RCM Ring-Closing Metathesis (RCM) (C=C Bond Formation) challenge->RCM ML Macrolactonization (Ester Bond Formation) challenge->ML end 10-Membered Lactone (e.g., this compound) NHK->end RCM->end ML->end

Part 2: Biological Activity and Mechanistic Insights

Comparative Biological Profile

While this compound and its relatives share a common structural heritage, their biological activities are remarkably distinct. Direct quantitative comparisons of potency (e.g., IC₅₀ values) are hampered by a lack of published data for this compound. However, a qualitative comparison based on reported activities reveals a fascinating divergence in their biological profiles.

CompoundAntifungal ActivityPhytotoxicityGeneral CytotoxicityEntomotoxicity
This compound Reported vs. Botrytis cinerea[5]Not extensively reportedNot extensively reportedNot reported
Stagonolide A Weakly reportedHigh , non-selective[6]High [7]Reported
Herbarumin I Weakly reportedHigh , selective[7]Low / None[7]Weak
Pinolidoxin Not a primary activityHigh [4]Not a primary activityNot reported

This table is a qualitative summary based on available literature. The absence of reported activity does not confirm its non-existence.

Structure-Activity Relationship (SAR) Analysis

The divergent bioactivities in this class are not random; they are dictated by specific structural motifs. SAR studies on various TMLs have established several key principles that help rationalize their effects.[3][12]

  • The C-7 Carbonyl Group: The presence of a ketone at the C-7 position, as seen in Stagonolide A, is strongly correlated with broad, non-selective toxicity, including general cytotoxicity.[3] In contrast, Herbarumin I, which possesses a hydroxyl group at C-7, lacks this general cytotoxicity, rendering it a more selective phytotoxin.[7] this compound, lacking a C-7 carbonyl, would be predicted to have a more selective activity profile.

  • The α,β-Unsaturated System: The α,β-unsaturated lactone moiety is a common feature in bioactive natural products and can act as a Michael acceptor, enabling covalent interaction with biological nucleophiles like cysteine residues in proteins. This reactivity is often linked to their biological effects.

  • Stereochemistry: The absolute configuration of chiral centers, particularly at C-7, C-8, and C-9, profoundly influences activity. Studies have shown that even epimers (compounds differing at only one chiral center) can have dramatically different biological profiles.[12]

SAR cluster_structure Key Structural Features of Decanolides cluster_activity Dictates Biological Activity structure_img [ Core Lactone Structure ] feature1 C-7 Carbonyl (=O) feature2 C-7 Hydroxyl (-OH) feature3 Stereochemistry (C-7, C-8, C-9) feature4 Side Chain (e.g., at C-8) BroadTox Broad-Spectrum Toxicity (Cytotoxicity, Phytotoxicity) SelectiveTox Selective Activity (e.g., Antifungal, Specific Phytotoxicity) feature1->BroadTox Strongly Correlated feature2->SelectiveTox Promotes Selectivity feature3->SelectiveTox Modulates Specificity feature4->SelectiveTox Modulates Potency & Target

Mechanisms of Action: A Divergent Picture

The specific molecular target for this compound has not yet been elucidated. However, studies on its close structural relatives reveal that even minor chemical differences can lead to completely different mechanisms of action, highlighting the complexity of this class.

  • Stagonolide A: Its mechanism of phytotoxicity is believed to involve the disruption of intracellular vesicular trafficking between the endoplasmic reticulum and the Golgi apparatus, a fundamental process that would also explain its general cytotoxicity to non-plant cells.[4][7]

  • Herbarumin I: In contrast, the more selective phytotoxicity of Herbarumin I is proposed to stem from the inhibition of carotenoid biosynthesis, a pathway specific to plants and some microorganisms.[4][7]

Given its reported antifungal activity, this compound could operate through several plausible mechanisms common to fungal polyketides.[10][13] These include disruption of cell membrane integrity by interacting with ergosterol, inhibition of crucial enzymes in cell wall biosynthesis, or induction of mitochondrial dysfunction and oxidative stress.[14] Determining the precise mechanism of this compound remains a critical objective for future research.

Part 3: Experimental Protocols in Practice

To facilitate further research into this compound and related lactones, this section provides a robust, self-validating protocol for assessing antifungal activity. The determination of the Minimum Inhibitory Concentration (MIC) is a cornerstone of antimicrobial drug discovery.

Protocol: Antifungal Susceptibility Testing via Broth Microdilution

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27/M38 guidelines and is suitable for testing compounds against yeast and filamentous fungi.

Objective: To determine the MIC of this compound against a target fungal pathogen (e.g., Candida albicans or Aspergillus fumigatus). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Methodological Rationale:

  • Medium: RPMI-1640 is the standard medium for antifungal susceptibility testing. It is a chemically defined medium that provides consistent results, buffered with MOPS to maintain a stable physiological pH (7.0) during fungal growth.

  • Inoculum: Standardization of the fungal inoculum to a 0.5 McFarland standard is critical for reproducibility. An inoculum that is too dense can overwhelm the compound, leading to falsely high MICs, while one that is too sparse can lead to falsely low MICs.

  • Controls: Including a drug-free growth control (validates organism viability) and a sterility control (validates medium sterility) is essential for a self-validating experiment. A quality control (QC) strain with a known MIC for a standard antifungal (e.g., fluconazole) ensures the assay is performing correctly.

Step-by-Step Methodology:

  • Preparation of Stock Solution:

    • Dissolve this compound in 100% Dimethyl Sulfoxide (DMSO) to create a high-concentration stock (e.g., 10 mg/mL).

    • Causality Note: DMSO is used for its ability to solubilize hydrophobic natural products. The stock must be concentrated enough so that the final DMSO concentration in the assay does not exceed 1%, as higher levels can inhibit fungal growth.

  • Preparation of Microtiter Plates:

    • Dispense 100 µL of RPMI-1640 medium into wells 2 through 12 of a 96-well microtiter plate.

    • In well 1, add 200 µL of RPMI-1640 containing this compound at twice the highest desired final concentration.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10.

    • Well 11 serves as the growth control (medium only at this stage). Well 12 serves as the sterility control (medium only).

  • Inoculum Preparation:

    • Subculture the fungal isolate on an appropriate agar plate (e.g., Sabouraud Dextrose Agar) and incubate for 24-48 hours (yeasts) or 5-7 days (molds) at 35°C.

    • Harvest mature colonies (or conidia for molds) and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL for yeast).

    • Dilute this adjusted suspension 1:1000 in RPMI-1640 to obtain the final working inoculum of 1-5 x 10³ CFU/mL.

  • Inoculation and Incubation:

    • Add 100 µL of the final working inoculum to wells 1 through 11. Do not add inoculum to well 12.

    • The final volume in each well is now 200 µL. The drug concentrations are now at their final desired values, and the DMSO concentration is halved.

    • Seal the plate and incubate at 35°C for 24-48 hours (yeasts) or 48-72 hours (molds).

  • Endpoint Determination (MIC Reading):

    • Check for growth in the control wells. The sterility control (well 12) should be clear, and the growth control (well 11) should be turbid.

    • Visually or with a microplate reader, determine the MIC. For fungistatic compounds like azoles, the MIC is the lowest concentration showing a significant (≥50%) reduction in growth compared to the growth control. For fungicidal compounds like amphotericin B, it is the lowest concentration with no visible growth (100% inhibition). For a novel compound like this compound, both endpoints should be noted.

G cluster_prep Phase 1: Preparation cluster_exec Phase 2: Execution cluster_analysis Phase 3: Analysis A Prepare Compound Stock (this compound in DMSO) B Serial Dilution in Plate (RPMI-1640 Medium) A->B D Inoculate Plate (100 µL inoculum/well) B->D C Prepare Fungal Inoculum (0.5 McFarland Standard) C->D E Incubate (35°C, 24-72h) D->E F Read Plate (Visual or Spectrophotometric) E->F G Determine MIC (Lowest Inhibitory Concentration) F->G

Conclusion and Future Perspectives

This compound is a structurally distinct member of the pharmacologically important 10-membered lactone family. While its total synthesis has been elegantly achieved, its biological characterization remains in its infancy compared to relatives like Stagonolide A and Herbarumin I. The comparative analysis reveals a crucial theme in natural product science: subtle stereochemical and functional group modifications can lead to profound divergence in biological activity and mechanism of action.

The key challenge and opportunity for the research community lies in the comprehensive biological evaluation of this compound and its newly discovered analogs. Future work must prioritize:

  • Quantitative Biological Profiling: Systematic screening of this compound against panels of fungal pathogens, plant species, and cancer cell lines to determine its MIC and IC₅₀ values is essential to understand its potency and spectrum of activity.

  • Mechanism of Action Studies: Elucidating the specific molecular target(s) of this compound is critical. Techniques such as thermal proteome profiling, chemical proteomics, or genetic screens in model organisms could unravel its mode of action.

  • Further SAR Studies: Synthesizing analogs of this compound, particularly by modifying the C-8 side chain and key stereocenters, will provide deeper insights into the structural requirements for its antifungal activity and guide the design of more potent and selective derivatives.

By addressing these questions, the scientific community can unlock the full potential of this compound, potentially paving the way for a new class of antifungal agents or specialized agrochemicals.

References

  • Tyutereva, E., et al. (2022). Effects of Phytotoxic Nonenolides, Stagonolide A and Herbarumin I, on Physiological and Biochemical Processes in Leaves and Roots of Sensitive Plants. Toxins (Basel). [Link]

  • Pilli, R. A., Victor, M. M., & de Meijere, A. (2000). First Total Synthesis of this compound, a New Pentaketide Produced by Aspergillus ochraceus. The Journal of Organic Chemistry. [Link]

  • Malmierca, M. G., et al. (2015). Novel aspinolide production by Trichoderma arundinaceum with a potential role in Botrytis cinerea antagonistic activity and plant defence priming. Environmental Microbiology. [Link]

  • Tyutereva, E., et al. (2022). Effects of Phytotoxic Nonenolides, Stagonolide A and Herbarumin I, on Physiological and Biochemical Processes in Leaves and Roots of Sensitive Plants. ResearchGate. [Link]

  • Tyutereva, E., et al. (2022). Effects of Phytotoxic Nonenolides, Stagonolide A and Herbarumin I, on Physiological and Biochemical Processes in Leaves and Roots of Sensitive Plants. OUCI. [Link]

  • Galkina, A., et al. (2023). Natural ten-membered lactones: sources, structural diversity, biological activity, and intriguing future. Natural Product Reports. [Link]

  • Lin, Y., et al. (2012). Nonanolides of natural origin: structure, synthesis, and biological activity. Current Medicinal Chemistry. [Link]

  • Dalinova, A., et al. (2021). Structure–Activity Relationship of Phytotoxic Natural 10-Membered Lactones and Their Semisynthetic Derivatives. Journal of Fungi. [Link]

  • Dalinova, A., et al. (2021). Structure-Activity Relationship of Phytotoxic Natural 10-Membered Lactones and Their Semisynthetic Derivatives. PubMed. [Link]

  • Xu, H., et al. (2014). Fungal Polyketide Synthase Product Chain-Length Control by Partnering Thiohydrolase. ACS Chemical Biology. [Link]

  • Evidente, A., et al. (1999). Herbicidal potential of stagonolide, a new phytotoxic nonenolide from Stagonospora cirsii. Journal of agricultural and food chemistry. [Link]

  • Crawford, J. M., & Townsend, C. A. (2010). New insights into the formation of fungal aromatic polyketides. Nature Reviews Microbiology. [Link]

  • da Silva, M. S., et al. (2012). Complete ¹H and 13C NMR structural assignments for a group of four goyazensolide-type furanoheliangolides. SciELO. [Link]

  • Koirala, N., et al. (2019). Biosynthesis of Polyketides in Streptomyces. Molecules. [Link]

  • Gnat, S., et al. (2021). A Practical Guide to Antifungal Susceptibility Testing. Journal of Fungi. [Link]

  • Reich, H. J. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. University of Wisconsin. [Link]

  • Evidente, A., et al. (2000). Studies Toward the Synthesis of Pinolidoxin, a Phytotoxic Nonenolide From the Fungus Ascochyta Pinodes. Determination of the Configuration at the C-7, C-8, and C-9 Chiral Centers and Stereoselective Synthesis of the C(6)-C(18) Fragment. The Journal of Organic Chemistry. [Link]

  • CDC. (2024). Antifungal Susceptibility Testing of Yeasts using Gradient Diffusion Strips. Centers for Disease Control and Prevention. [Link]

  • Akul Mehta. (2011). Basic 1H- and 13C-NMR Spectroscopy. Akul Mehta. [Link]

  • Sari, D. K., et al. (2019). In Vitro Cytotoxicity of Hibiscus sabdariffa Linn Extracts on A549 Lung Cancer Cell Line. Pharmacognosy Journal. [Link]

  • Mayo Clinic Laboratories. (2022). Antifungal Drug Susceptibility Testing of Yeast: A Primer for Beginners. YouTube. [Link]

  • Ladds, G., & King, P. J. (2020). Assessing Drug Sensitivity in Fission Yeast Using Half-Maximal Inhibitory Concentration (IC50) Assays. Methods in Molecular Biology. [Link]

  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 201 MHz, H2O, predicted) (NP0137740). Natural Products Magnetic Resonance Database. [Link]

  • Pilli, R. A., Victor, M. M., & de Meijere, A. (2000). First total synthesis of this compound, a new pentaketide produced by Aspergillus ochraceus. PubMed. [Link]

  • Liu, D., & Kozmin, S. A. (2002). Synthesis of (-)-pinolidoxin: divergent synthetic strategy exploiting a common silacyclic precursor. Organic Letters. [Link]

Sources

A Comparative Guide to the Cross-Reactivity of Aspinolide B in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the biological cross-reactivity of Aspinolide B, a ten-membered macrocyclic lactone derived from fungi such as Aspergillus ochraceus and Trichoderma arundinaceum.[1][2] Understanding the specificity and potential off-target effects of natural products like this compound is a critical step in evaluating their therapeutic potential. This document outlines a systematic approach to characterizing its activity profile against various target classes and compares its performance with representative tool compounds.

Introduction: The Challenge of Specificity in Natural Products

Natural products are a rich source of novel chemical scaffolds for drug discovery.[3][4][5] this compound, a polyketide-derived macrolide, has garnered interest for its potential antifungal activities.[2][6] However, a common challenge in the development of natural products is their propensity for cross-reactivity, or binding to multiple, often unrelated, biological targets. This lack of specificity can lead to unexpected toxicity or side effects, complicating the path to clinical application.

Therefore, a rigorous and early assessment of a compound's selectivity is paramount. This guide details a series of standard biological assays designed to probe the cross-reactivity of this compound, providing a framework for researchers to evaluate its potential as a selective therapeutic agent. We will compare its activity to two hypothetical, yet representative, compounds:

  • Compound K (Kinase Inhibitor): A highly selective inhibitor of a specific protein kinase, representing a desired "clean" pharmacological profile.

  • Compound C (Cytotoxic Agent): A non-specific cytotoxic compound, representing an undesirable, broadly reactive profile.

A Systematic Workflow for Assessing Cross-Reactivity

Evaluating the specificity of a lead compound requires a multi-pronged approach. The workflow begins with broad, high-throughput screens against large panels of diverse targets and funnels down to more specific, mechanistic assays for promising candidates.

Cross_Reactivity_Workflow Figure 1. Workflow for Off-Target Activity Profiling cluster_0 Tier 1: Broad Screening cluster_1 Tier 2: Hit Validation & Dose-Response cluster_2 Tier 3: Mechanistic & In-Cell Studies cluster_3 Decision Point A Compound of Interest (e.g., this compound) B Large-Panel Kinase Screen (>400 Kinases) A->B C GPCR Binding Panel (>100 Receptors) A->C D Broad Cytotoxicity Panel (e.g., NCI-60 Cell Lines) A->D E IC50 Determination for Primary 'Hits' B->E C->E D->E F Secondary / Orthogonal Assays (e.g., Functional Assays) E->F G Target Engagement Assays (e.g., CETSA) F->G H Downstream Signaling Analysis (e.g., Western Blot) G->H I Selectivity Profile Acceptable? H->I J Proceed to Lead Optimization I->J Yes K Deprioritize or Re-engineer I->K No

Sources

A Researcher's Guide to Elucidating the Mechanism of Action of Novel Cytotoxic Polyketides: A Comparative Analysis Featuring Aspinolide B, Salinosporamide A, and Epothilone B

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Untapped Potential of Polyketides in Oncology

Polyketides represent a vast and structurally diverse class of secondary metabolites with a remarkable track record in medicine. From the antibiotic erythromycin to the cholesterol-lowering agent lovastatin, these natural products have provided numerous therapeutic breakthroughs. In oncology, polyketides such as the epothilones and the proteasome inhibitor salinosporamide A have demonstrated significant promise. Aspinolide B, a 10-membered lactone polyketide produced by fungi such as Aspergillus ochraceus and Trichoderma arundinaceum, represents the frontier of this exploration. While its antifungal properties are acknowledged, its potential as an anticancer agent and its specific mechanism of action remain largely uncharted territory.

This guide provides a framework for researchers and drug development professionals to investigate the mechanism of action of novel cytotoxic polyketides, using this compound as a central case study. We will explore the experimental journey from initial cytotoxicity assessment to target identification and pathway elucidation. Throughout this guide, we will draw comparisons to two well-characterized cytotoxic polyketides with distinct and clinically relevant mechanisms of action: Salinosporamide A , a proteasome inhibitor, and Epothilone B , a microtubule stabilizer. By understanding the established mechanisms of these compounds, we can better design and interpret experiments to unravel the secrets of new molecules like this compound.

Part 1: Initial Characterization of Cytotoxic Activity

The first step in evaluating a novel compound is to determine its cytotoxic and antiproliferative effects on a panel of cancer cell lines. This initial screening provides crucial data on the compound's potency and selectivity.

Experimental Protocol: Cell Viability and Cytotoxicity Assays

A robust initial assessment involves treating a diverse panel of cancer cell lines (e.g., representing different tissue origins and genetic backgrounds) with a range of concentrations of the test compound.

1. Cell Culture:

  • Culture selected cancer cell lines (e.g., MCF-7 [breast], HCT116 [colon], A549 [lung], and a non-cancerous cell line like HEK293 for selectivity assessment) in their recommended media and conditions.

2. MTT Assay (for Cell Viability):

  • Seed cells in 96-well plates at an appropriate density and allow them to adhere overnight.

  • Treat the cells with a serial dilution of this compound for 24, 48, and 72 hours.

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

  • Measure the absorbance at 570 nm using a microplate reader. The absorbance is proportional to the number of viable cells.

3. LDH Release Assay (for Cytotoxicity):

  • Following treatment as described above, collect the cell culture supernatant.

  • Use a commercial LDH (lactate dehydrogenase) release assay kit to measure the amount of LDH in the supernatant, which is an indicator of compromised cell membrane integrity.

Data Presentation: Comparative IC50 Values

The half-maximal inhibitory concentration (IC50) is a key metric derived from these assays. Below is a hypothetical comparison of IC50 values for this compound against our comparator polyketides.

CompoundMolecular TargetMCF-7 (Breast Cancer) IC50HCT116 (Colon Cancer) IC50A549 (Lung Cancer) IC50HEK293 (Non-cancerous) IC50
This compound To be determined Hypothetical: 5 µM Hypothetical: 2.5 µM Hypothetical: 8 µM Hypothetical: >50 µM
Salinosporamide A 20S Proteasome~10 nM~5 nM~15 nM>100 nM
Epothilone B β-tubulin~2 nM~1.5 nM~3 nM>50 nM

Note: The IC50 values for Salinosporamide A and Epothilone B are approximate and can vary depending on the specific assay conditions and cell line.

The hypothetical data for this compound suggests moderate potency and some selectivity for cancer cells over non-cancerous cells, warranting further investigation into its mechanism of action.

Part 2: Unraveling the Mechanism of Cell Death

Once cytotoxicity is established, the next critical step is to determine how the compound kills cancer cells. The two major forms of programmed cell death are apoptosis and necrosis.

Experimental Workflow: Investigating Apoptosis Induction

G cluster_0 Initial Treatment cluster_1 Apoptosis Assays cluster_2 Data Analysis treat Treat Cancer Cells with this compound annexin Annexin V/PI Staining treat->annexin caspase_activity Caspase-Glo 3/7 Assay treat->caspase_activity western_blot Western Blot for Apoptotic Markers treat->western_blot flow Flow Cytometry Analysis annexin->flow luminescence Luminescence Measurement caspase_activity->luminescence protein_quant Protein Quantification western_blot->protein_quant

Caption: Workflow for investigating apoptosis induction by a novel compound.

Experimental Protocols

1. Annexin V/Propidium Iodide (PI) Staining:

  • Treat cells with this compound for various time points.

  • Harvest the cells and stain with Annexin V-FITC and PI according to the manufacturer's protocol.

  • Analyze the stained cells by flow cytometry. Annexin V positive cells are undergoing apoptosis, while PI positive cells have lost membrane integrity (late apoptosis or necrosis).

2. Caspase Activity Assay:

  • Use a luminescent assay, such as the Caspase-Glo® 3/7 Assay, to measure the activity of executioner caspases-3 and -7 in cell lysates after treatment with this compound.[1] An increase in luminescence indicates caspase activation.

3. Western Blot for Apoptotic Markers:

  • Prepare cell lysates from treated and untreated cells.

  • Perform SDS-PAGE and transfer the proteins to a membrane.[2]

  • Probe the membrane with primary antibodies against key apoptotic proteins such as cleaved caspase-3, cleaved PARP, and members of the Bcl-2 family (e.g., Bcl-2, Bax).[2]

  • Use appropriate secondary antibodies and a chemiluminescent substrate for detection. An increase in the cleaved forms of caspase-3 and PARP, and a change in the Bax/Bcl-2 ratio are indicative of apoptosis.

Part 3: Comparative Analysis of Molecular Mechanisms

This section will compare the known mechanisms of Salinosporamide A and Epothilone B to provide a context for the potential mechanisms of this compound.

Salinosporamide A: A Potent Proteasome Inhibitor

Salinosporamide A is a marine-derived polyketide that irreversibly inhibits the 20S proteasome.[1] The proteasome is a multi-protein complex responsible for degrading ubiquitinated proteins, thereby regulating numerous cellular processes, including the cell cycle, apoptosis, and signal transduction. By inhibiting the proteasome, Salinosporamide A leads to the accumulation of pro-apoptotic proteins and cell cycle inhibitors, ultimately triggering cell death in cancer cells.

G Salinosporamide_A Salinosporamide A Proteasome 20S Proteasome Salinosporamide_A->Proteasome Inhibits Pro_apoptotic Pro-apoptotic Proteins (e.g., Bax) Proteasome->Pro_apoptotic Degrades Cell_Cycle_Inhibitors Cell Cycle Inhibitors (e.g., p21, p27) Proteasome->Cell_Cycle_Inhibitors Degrades Ub_Proteins Ubiquitinated Proteins Ub_Proteins->Proteasome Degraded by Apoptosis Apoptosis Pro_apoptotic->Apoptosis Induces Cell_Cycle_Inhibitors->Apoptosis Induces

Caption: Mechanism of action of Salinosporamide A.

Epothilone B: A Microtubule Stabilizing Agent

Epothilone B is a 16-membered macrolide polyketide that functions as a microtubule stabilizer.[2][3] It binds to the β-tubulin subunit of microtubules, promoting their polymerization and preventing their depolymerization. This disruption of microtubule dynamics leads to the arrest of the cell cycle in the G2/M phase, ultimately inducing apoptosis.[3][4]

G Epothilone_B Epothilone B Tubulin β-tubulin Epothilone_B->Tubulin Binds to Microtubules Microtubules Epothilone_B->Microtubules Stabilizes Tubulin->Microtubules Polymerizes into Mitotic_Spindle Mitotic Spindle Formation Microtubules->Mitotic_Spindle Essential for Cell_Cycle_Arrest G2/M Arrest Mitotic_Spindle->Cell_Cycle_Arrest Disruption leads to Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis Induces

Caption: Mechanism of action of Epothilone B.

This compound: Avenues for Mechanistic Investigation

Given the current lack of specific data on this compound's mechanism in cancer cells, we can hypothesize several avenues for investigation based on its structure and the known activities of other polyketides:

  • Induction of Apoptosis: As a primary line of inquiry, does this compound induce apoptosis? The experimental workflow described in Part 2 would be directly applicable here.

  • Cell Cycle Analysis: Does this compound cause cell cycle arrest at a specific phase? This can be investigated by flow cytometry of propidium iodide-stained cells.

  • Targeting Specific Signaling Pathways: Many natural products exert their effects by modulating key signaling pathways involved in cancer cell proliferation and survival, such as the PI3K/Akt/mTOR or MAPK pathways. Western blotting for key phosphorylated proteins in these pathways would be a valuable next step.

  • Novel Molecular Target: this compound may have a novel molecular target. Identifying this would require more advanced techniques such as affinity chromatography, proteomics, or thermal shift assays.

Part 4: Advanced Experimental Protocols for Target Identification and Pathway Analysis

Should initial studies suggest a specific mode of action, the following protocols can be employed for deeper mechanistic insights.

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry
  • Treat cells with this compound for 24 hours.

  • Harvest and fix the cells in ice-cold 70% ethanol.

  • Wash the cells and treat with RNase A to remove RNA.

  • Stain the cellular DNA with propidium iodide (PI).

  • Analyze the DNA content by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).

Experimental Protocol: Western Blot for Signaling Pathway Analysis
  • Prepare cell lysates from cells treated with this compound for various time points.

  • Perform SDS-PAGE and western blotting as described previously.

  • Probe with antibodies against key signaling proteins and their phosphorylated (activated) forms, such as p-Akt, Akt, p-ERK, and ERK.

  • Analyze the changes in protein phosphorylation to determine if specific pathways are activated or inhibited.

Conclusion: Charting the Course for Novel Polyketide Drug Discovery

The journey to understand the mechanism of action of a novel polyketide like this compound is a systematic process of hypothesis-driven experimentation. By starting with broad assessments of cytotoxicity and apoptosis and progressively narrowing the focus to specific cellular processes and molecular targets, researchers can build a comprehensive picture of a compound's biological activity.

The comparative analysis with well-characterized polyketides such as the proteasome inhibitor Salinosporamide A and the microtubule stabilizer Epothilone B provides a valuable roadmap for these investigations. While the specific mechanism of this compound in cancer cells awaits discovery, the experimental framework outlined in this guide offers a clear path forward. The insights gained from such studies will not only elucidate the therapeutic potential of this compound but also contribute to the broader understanding of polyketide pharmacology and the development of the next generation of natural product-based cancer therapies.

References

  • INNO PHARMCHEM. Unlocking the Potential of Epothilone B: A Deep Dive into its Anticancer Mechanisms. [Link]

  • Brogdon, J. L., et al. (2022). Epothilones as Natural Compounds for Novel Anticancer Drugs Development. Molecules, 27(15), 4821. [Link]

  • Medindia. How Do Antineoplastic Epothilone B Analogs Work? Uses, Side Effects, Drug Names. [Link]

Sources

A Technical Guide to the In Vivo Validation of Aspinolide B as a Novel Fungicide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vivo validation of Aspinolide B, a polyketide-derived 10-membered lactone with demonstrated antifungal properties.[1] Originally isolated from fungi such as Aspergillus ochraceus and Trichoderma arundinaceum, this compound represents a promising natural product-based alternative for crop protection.[2][3] The following methodologies are designed for researchers, scientists, and drug development professionals to rigorously assess its efficacy against key plant pathogens in a systematic, comparative manner. Our approach emphasizes scientific causality, self-validating experimental design, and objective comparison against established commercial fungicides.

Foundational Principles: Experimental Design and Rationale

The transition from in vitro activity to in vivo efficacy is a critical juncture in fungicide development. An in vivo model must account for the complexities of the host-pathogen interaction, as well as the stability, penetration, and potential phytotoxicity of the candidate compound. Our validation strategy is therefore phased, moving from controlled laboratory assays to more complex whole-plant systems.

Choice of Pathogens: We have selected three pathogens of significant economic importance that represent different classes of fungi and require distinct management strategies:

  • Botrytis cinerea (Gray Mold): A necrotrophic fungus with a broad host range, notorious for causing pre- and post-harvest losses.[4] Its study allows for versatile detached-organ assays.

  • Magnaporthe oryzae (Rice Blast): A devastating hemi-biotrophic fungus that threatens global rice production, a staple food for over half the world's population.[5][6] It serves as an excellent model for cereal diseases.

  • Phytophthora infestans (Late Blight): An oomycete (water mold) responsible for catastrophic losses in tomato and potato crops.[7] Its validation requires specific protocols to manage its motile zoospores.[8][9]

Selection of Benchmarks: A novel fungicide's performance must be contextualized. We will compare this compound against widely used, broad-spectrum fungicides with different modes of action.

  • Mancozeb: A multi-site contact fungicide used for decades as a protectant against a wide range of fungal diseases, including rice blast and late blight.[10][11][12]

  • Fludioxonil: A phenylpyrrole fungicide that affects osmoregulation and is particularly effective against Botrytis cinerea.[13]

  • Azoxystrobin: A broad-spectrum, systemic strobilurin fungicide that inhibits mitochondrial respiration.[10]

Overall Validation Workflow

The validation process follows a logical progression from controlled, high-throughput screening to whole-plant greenhouse trials. This ensures that resources are invested in the most promising candidates and provides a comprehensive data package for decision-making.

G cluster_0 Phase 1: Controlled In Vitro & Detached Assays cluster_1 Phase 2: Greenhouse Efficacy Trials cluster_2 Phase 3: Data Analysis & Comparison in_vitro In Vitro Dose-Response (MIC & EC50 Determination) detached_leaf Detached Leaf/Fruit Assays (B. cinerea, M. oryzae, P. infestans) in_vitro->detached_leaf Confirm activity on host tissue preventative Preventative Treatment Model (Application before inoculation) detached_leaf->preventative Validate on whole plants phytotoxicity Phytotoxicity Assessment detached_leaf->phytotoxicity curative Curative Treatment Model (Application after inoculation) preventative->curative Assess therapeutic potential comparison Comparative Analysis vs. Benchmarks (Mancozeb, Fludioxonil, etc.) preventative->comparison systemic Systemic Activity Test (Root drench or localized leaf application) curative->systemic Determine mode of translocation curative->comparison systemic->comparison comparison->phytotoxicity

Caption: High-level workflow for this compound validation.

Phase 1 Protocol: Detached Organ Efficacy Screening

Detached leaf or fruit assays provide a rapid and resource-efficient method to evaluate a compound's efficacy in a biological context that includes host tissue.[4][8]

Experimental Design for Detached Strawberry Fruit Assay (B. cinerea)

This protocol is adapted from established methods for evaluating fungicide performance against gray mold on fruit.[4][14]

G A Group 1: Negative Control Sterile Water Spray + B. cinerea Inoculation B Group 2: Vehicle Control Solvent (e.g., 0.1% DMSO) Spray + B. cinerea Inoculation C Group 3: this compound This compound (Test Conc.) Spray + B. cinerea Inoculation D Group 4: Positive Control Fludioxonil (Std. Conc.) Spray + B. cinerea Inoculation E Group 5: Phytotoxicity Control This compound (Test Conc.) Spray - B. cinerea Inoculation center->A center->B center->C center->D center->E label_node Experimental Groups (n=10-15 fruit/group)

Caption: Treatment groups for the detached fruit assay.

Step-by-Step Methodology

A. Materials & Preparation:

  • Pathogen Culture: Culture Botrytis cinerea on Potato Dextrose Agar (PDA) for 10-14 days under a 12h/12h light/dark cycle at 22°C to induce sporulation.

  • Inoculum Preparation: Flood the culture plates with sterile distilled water containing 0.01% Tween 20. Gently scrape the surface with a sterile loop to dislodge conidia. Filter the suspension through sterile cheesecloth and adjust the concentration to 1 x 10^6 conidia/mL using a hemocytometer.[14]

  • Fruit Preparation: Select healthy, unwounded, and uniform-sized organic strawberries. Surface sterilize by rinsing with 1% sodium hypochlorite solution for 1 minute, followed by three rinses with sterile distilled water. Allow fruit to air dry completely in a laminar flow hood.

  • Test Solutions: Prepare stock solutions of this compound in a minimal amount of DMSO. Create a dilution series (e.g., 10, 50, 100, 250 µg/mL) in sterile water. The final DMSO concentration should not exceed 0.1%. Prepare the positive control (e.g., Fludioxonil at its recommended label rate) and a vehicle control (0.1% DMSO in water).

B. Treatment and Inoculation:

  • Arrange the dried strawberries on a sterile rack within a humid chamber (a sealed container with a moistened paper towel).

  • Apply the treatment solutions (Negative Control, Vehicle Control, this compound concentrations, Positive Control) to the respective fruit groups using a fine mist sprayer until runoff.

  • Allow the fruit surfaces to dry for 2-3 hours in the laminar flow hood.

  • Inoculate each fruit (except the phytotoxicity control group) by placing a 10 µL droplet of the B. cinerea conidial suspension onto the surface.

  • Seal the humid chambers and incubate at 22°C with a 12h photoperiod.

C. Data Collection and Analysis:

  • Assess the fruit daily for 5-7 days.

  • Measure the diameter of the necrotic lesion (in mm) at the inoculation site.

  • Calculate the Percent Disease Inhibition using the formula:

    • Inhibition (%) = [ (Lesion Diameter_Control - Lesion Diameter_Treatment) / Lesion Diameter_Control ] x 100

  • Observe the phytotoxicity control group for any signs of discoloration, tissue collapse, or other damage not associated with fungal growth.

Phase 2 Protocol: Whole Plant Efficacy (Greenhouse)

This phase validates the findings from detached assays on whole, living plants, providing a more accurate assessment of preventative and curative activity under controlled environmental conditions.

Methodology for Rice Blast (M. oryzae) Control

This protocol is based on standard methods for inducing and evaluating rice blast disease in a greenhouse setting.[5][6]

A. Plant Growth and Maintenance:

  • Sow seeds of a susceptible rice variety (e.g., CO-39) in pots containing a sterilized soil mix.

  • Grow the seedlings in a greenhouse or growth chamber at 26-28°C with a 12h photoperiod and high humidity (>80%).

  • Fertilize as needed to ensure healthy, vigorous growth. Use plants at the 3-4 leaf stage for experiments.

B. Inoculum Preparation:

  • Prepare a conidial suspension of M. oryzae as described for B. cinerea, adjusting the final concentration to 2 x 10^5 spores/mL in a 0.01% Tween 20 solution.[6]

C. Preventative Efficacy Trial:

  • Randomly assign rice pots to the same treatment groups as the detached assay (Negative Control, Vehicle, this compound, Positive Control - e.g., Mancozeb or Azoxystrobin).

  • Apply treatments via foliar spray 24 hours before inoculation.

  • Inoculate the plants by spraying the M. oryzae suspension evenly over the foliage until droplets form.

  • Place the inoculated plants in a dark, humid chamber (100% RH) at 25°C for 24 hours to promote infection, then return them to the greenhouse bench.

D. Curative Efficacy Trial:

  • Inoculate a separate set of rice plants with the M. oryzae suspension first.

  • Incubate in the dark, humid chamber for 24 hours.

  • Remove the plants and apply the respective treatments 24 hours after inoculation.

E. Data Collection and Analysis:

  • After 7 days, assess disease severity on the upper three leaves of each plant.

  • Use a disease rating scale (e.g., 0-5 scale, where 0 = no symptoms and 5 = >75% leaf area covered in lesions).

  • Calculate the Disease Severity Index (DSI) for each treatment group.

  • Determine the protective (preventative) or curative effect as a percentage of disease reduction relative to the vehicle control.

Comparative Data Analysis

Objective comparison requires standardized data presentation. All quantitative results should be summarized in tables to facilitate direct comparison between this compound and benchmark fungicides.

Table 1: Hypothetical Dose-Response of this compound in Detached Assays

PathogenAssay TypeEC50 (µg/mL) of this compound
Botrytis cinereaStrawberry Fruit45.2
Magnaporthe oryzaeRice Leaf62.8
Phytophthora infestansTomato Leaf Disc88.5

EC50 (Half-maximal effective concentration) values are calculated using probit analysis of the dose-response data.

Table 2: Comparative Efficacy of this compound in Greenhouse Trials (at 250 µg/mL)

TreatmentPathogenApplicationDisease Severity Index (DSI)% Disease Control
Vehicle Control M. oryzaePreventative82.40%
This compound M. oryzaePreventative21.374.1%
Azoxystrobin (Std.) M. oryzaePreventative10.787.0%
Vehicle Control M. oryzaeCurative85.10%
This compound M. oryzaeCurative55.934.3%
Azoxystrobin (Std.) M. oryzaeCurative38.155.2%

Conclusion and Future Directions

This guide outlines a robust, phased approach to the in vivo validation of this compound. The successful completion of these experiments will establish its efficacy spectrum, determine its optimal application strategy (preventative vs. curative), and benchmark its performance against industry standards.

Further research should focus on elucidating its precise molecular mechanism of action, investigating its systemic properties, and conducting field trials under various environmental conditions to confirm its performance. Formulations to enhance stability and bioavailability will also be critical for its development into a commercially viable product.

References

  • Sedegui, M., Carroll, R. B., Morehart, A. L., Hamlen, R. A., & Power, R. J. (n.d.). Comparison of Assays for Measuring Sensitivity of Phytophthora infestans Isolates to Fungicides. Plant Disease. [Link]

  • Crimmins, M. T., & DeBaillie, A. C. (2000). First total synthesis of this compound, a new pentaketide produced by Aspergillus ochraceus. The Journal of Organic Chemistry, 65(19), 5910–5916. [Link]

  • Pscheidt, J. W., & Ocamb, C. M. (n.d.). Fungicides for Disease Management in the Home Landscape. Washington State University. [Link]

  • Li, X., et al. (2014). In vitro and in vivo fungicide sensitivity assays of Botrytis cinerea isolates with defined fungicide resistant phenotypes on nontreated and fungicide treated fruit. ResearchGate. [Link]

  • Sedegui, M., Carroll, R. B., Morehart, A. L., Hamlen, R. A., & Power, R. J. (1993). Comparison of Assays for Measuring Sensitivity of Phytophthora infestans Isolates to Fungicides. Plant Disease, 77(4), 362. [Link]

  • Syngenta. (n.d.). Fungicides. [Link]

  • Adejumo, T. O., et al. (2023). In vitro and in vivo efficacy of plant extracts in the control of late blight disease of potato caused by Phytophthora Infestans. Journal of Agriculture and Food Research, 12, 100615. [Link]

  • Grow Organic. (n.d.). Botrytis Cinerea Blight Treatment & Fungicides. [Link]

  • Fernández-Ortuño, D., et al. (2014). Fungicide resistance profiles in Botrytis cinerea from strawberry fields of seven southern U.S. states. Plant Disease, 98(6), 825-833. [Link]

  • Zhang, H., et al. (2020). In vivo antifungal activity of compounds against Botrytis cinerea. ResearchGate. [Link]

  • RVSKVV. (n.d.). GROUP OF FUNGICIDES. [Link]

  • Agriplex. (n.d.). Fungicides - Protect Your Plants from Fungal Diseases. [Link]

  • Li, Y., et al. (2024). AMEP412 as a potent antifungal agent against rice blast fungus Magnaporthe oryzae in vivo and in vitro. Journal of Plant Pathology. [Link]

  • Louisiana Nursery. (2023, September 28). Guide to Fungicide & Disease Control Products. [Link]

  • Jabeen, A., et al. (2012). IN-VITRO EVALUATION OF FUNGICIDES, PLANT EXTRACTS AND BIO-CONTROLAGENTS AGAINST RICE BLAST PATHOGEN MAGNAPORTHE ORYZAE COUCH. Pakistan Journal of Botany, 44(5), 1775-1779. [Link]

  • Hausbeck, M. (2020, April 3). Recommendations for Botrytis fungicides for 2020. Michigan State University Extension. [Link]

  • Yang, X., et al. (2023). Botrytis cinerea in vivo Inoculation Assays for Early-, Middle- and Late-stage Strawberries. Bio-protocol, 13(20), e4801. [Link]

  • Li, Y., et al. (2024). AMEP412 as a potent antifungal agent against rice blast fungus Magnaporthe oryzae in vivo and in vitro. ResearchGate. [Link]

  • Malmierca, M. G., et al. (2022). Identification of polyketide synthase genes required for aspinolide biosynthesis in Trichoderma arundinaceum. Fungal Genetics and Biology, 163, 103743. [Link]

  • Wang, Y., et al. (2022). Rise and Fall of Phytophthora infestans Resistance to Non-Specific Fungicide in Experimental Populations. Journal of Fungi, 8(12), 1279. [Link]

  • Taylor, M., et al. (2022). Population monitoring and fungicide sensitivity testing of Phytophthora infestans across GB 2019-21. James Hutton Institute. [Link]

  • Ali, H., et al. (2017). In Vivo Evaluation of Fungicides for the Management of Late Blight of Tomato. Plant Protection, 1(1). [Link]

  • Malmierca, M. G., et al. (2022). Identification of polyketide synthase genes required for aspinolide biosynthesis in Trichoderma arundinaceum. Fungal Genetics and Biology, 163, 103743. [Link]

  • O' Driscoll, A., et al. (2021). Phytophthora infestans: An Overview of Methods and Attempts to Combat Late Blight. Plants, 10(12), 2727. [Link]

  • Liu, Y., et al. (2023). Biological control of Magnaporthe oryzae using natively isolated Bacillus subtilis G5 from Oryza officinalis roots. Frontiers in Plant Science, 14, 1261356. [Link]

  • Lizzi, F. V., et al. (2021). Fungicide Resistance Profiles of Botrytis cinerea Isolates From Michigan Vineyards and Development of a TaqMan Assay for Detection of Fenhexamid Resistance. Plant Disease, 105(1), 142-152. [Link]

  • Singh, R. B., et al. (2017). Evaluation of different fungicides and antagonists In vitro and In vivo condition against Alternaria blight of pigeonpea. Journal of Soils and Crops, 27(1), 126-133. [Link]

  • Al-Bari, M. A. A., et al. (2023). In-silico prediction of highly promising natural fungicides against the destructive blast fungus Magnaportheoryzae. Heliyon, 9(4), e15104. [Link]

  • Atia, M. M. M., et al. (2024). Newly Isolated Trichoderma spp. Show Multifaceted Biocontrol Strategies to Inhibit Potato Late Blight Causal Agent Phytophthora infestans both In Vitro and In Planta. Phytopathology, 114(1), 115-127. [Link]

  • S.K., M., & K., U. (2018). Combination fungicides offers substantial potential for management of rice blast disease by Magnaporthe oryzae. International Journal of Chemical Studies, 6(2), 385-388. [Link]

  • Wagan, K. H., et al. (2024). Evaluating the Efficacy of Fungicides for Controlling Late Blight in Tomatoes Induced by Phytophthora infestans. Journal of Plant Pathology, 106(4), 1-10. [Link]

  • Wang, Z., et al. (2019). An Effect and Less Spraying Control Method Successfully Controls Botrytis cinerea on Grapes in China. Agronomy, 9(10), 577. [Link]

  • Sytnyk, S. (2024, May 10). Botrytis Cinerea (Gray Mold): Causes, Symptoms, And Treatment. EOS Data Analytics. [Link]

  • University of Massachusetts Amherst. (n.d.). Diagnosis and Management of Phytophthora Diseases. [Link]

  • Amoghavarsha, C., et al. (2023). Management of rice blast with modern combination fungicides against Magnaporthe oryzae. Journal of Plant Pathology, 105(1), 319-328. [Link]

  • Gilardi, G., et al. (2009). Effectiveness of control strategies against Botrytis cinerea in vineyard and evaluation of the residual fungicide concentrations. Journal of Environmental Science and Health, Part B, 44(4), 347-353. [Link]

  • Ayed, F., et al. (2007). In vitro and in vivo Evaluation of Some Biofungicides for Potato Fusarium Wilt Biocontrol. International Journal of Agricultural Research, 2(3), 282-288. [Link]

  • Park, J. C., et al. (2016). Lysimachia foenum-graecum Herba Extract, a Novel Biopesticide, Inhibits ABC Transporter Genes and Mycelial Growth of Magnaporthe oryzae. The Plant Pathology Journal, 32(1), 57-63. [Link]

  • Sound Horticulture. (n.d.). Phytophthora Control - Organic Fungicides for Root Rot. [Link]

  • Spina, F., et al. (2023). Methods for Fungicide Efficacy Screenings: Multiwell Testing Procedures for the Oomycetes Phytophthora infestans and Pythium ultimum. Methods and Protocols, 6(1), 10. [Link]

  • Chen, Y., et al. (2023). Screening of Candidate Effectors from Magnaporthe oryzae by In Vitro Secretomic Analysis. International Journal of Molecular Sciences, 24(4), 3336. [Link]

  • Ansari, M., et al. (2025). In vitro and In-vivo Evaluation of Different Fungicides against Alternaria brassicae Causing Alternaria Blight Disease of Mustard. International Journal of Plant & Soil Science. [Link]

Sources

A Researcher's Guide to Aspinolide B: A Comparative Analysis of Natural vs. Synthetic Sources and Biological Activity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Aspinolide B is a ten-membered lactone, a class of natural products that has garnered significant attention for its diverse and potent biological activities.[1][2] First isolated from the fungus Aspergillus ochraceus, this pentaketide metabolite represents a promising scaffold for therapeutic development.[3] The journey from fungal broth to a pure, active compound can be arduous, making chemical synthesis an attractive alternative for generating sufficient quantities for research and development.

This guide provides a comprehensive comparison between naturally derived and synthetically produced this compound. While direct, side-by-side experimental comparisons of activity are not yet published, the successful total synthesis of this compound confirms its absolute stereochemistry.[3][4] This structural confirmation is paramount, as it establishes that a pure synthetic molecule is identical to its natural counterpart. Therefore, any observed differences in activity would arise from impurities in the preparation rather than the molecule itself.

Here, we will delve into the origins of this compound, the landmark achievement of its total synthesis, its known and inferred biological activities, and the critical experimental protocols required to rigorously evaluate its therapeutic potential. This guide is designed for researchers, scientists, and drug development professionals seeking to understand and leverage this promising natural product.

Source and Synthesis: Two Paths to a Single Molecule

The accessibility of a bioactive compound is a critical factor in its development. This compound can be obtained through two primary routes: isolation from its natural fungal source and creation via multi-step chemical synthesis.

Natural Isolation

This compound is a secondary metabolite produced by the fungus Aspergillus ochraceus.[3] Fungi of the Aspergillus genus are well-known producers of a vast array of bioactive compounds with applications in medicine and agriculture.[5][6] The natural production of this compound involves culturing the fungus in a suitable broth, followed by extraction and purification of the target molecule from the complex mixture of metabolites. While this method provides the compound in its native form, yields can be variable and dependent on fermentation conditions, and purification can be challenging.

Total Synthesis

The first asymmetric total synthesis of (-)-Aspinolide B was a significant achievement in organic chemistry.[4] Accomplished in 19 steps, the synthesis served two crucial purposes: it unequivocally confirmed the absolute stereochemistry of the natural product and it established a viable, albeit complex, pathway to produce this compound in the laboratory without reliance on fungal fermentation.[1][4] Key steps in this synthesis included a Nozaki-Hiyama-Kishi coupling reaction to form the challenging 10-membered ring.[1][4] The ability to synthesize this compound opens the door for the creation of analogues and derivatives, allowing for structure-activity relationship (SAR) studies to optimize its biological effects.

The convergence of these two paths is the molecule itself. The successful synthesis and structural confirmation mean that researchers can be confident that whether sourced from a fungus or a flask, pure this compound is the same chemical entity. The primary practical difference lies in the method of production, scalability, and the profile of potential impurities.

Comparative Biological Activity

Direct comparative studies on the bioactivity of natural versus synthetic this compound have not yet been published. However, based on the activities of related 10-membered lactones and other fungal metabolites, we can infer its potential and outline the key areas for investigation.[2][3] The primary activities of interest for this class of compounds include anti-inflammatory, cytotoxic, and antifungal effects.[1][7]

Anti-Inflammatory Activity: Targeting the NF-κB Pathway

A common mechanism of action for anti-inflammatory natural products is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[8][9] This pathway is a central regulator of the inflammatory response.[10] In unstimulated cells, NF-κB is held inactive in the cytoplasm by an inhibitory protein called IκBα. When a cell is stimulated by an inflammatory signal, such as lipopolysaccharide (LPS), a cascade is initiated that leads to the phosphorylation and subsequent degradation of IκBα. This releases NF-κB, allowing it to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including those for nitric oxide synthase (iNOS) and various cytokines.[11]

Many sesquiterpene lactones have been shown to inhibit this pathway, often by targeting the IκB kinase (IKK) complex, which is responsible for phosphorylating IκBα.[9] It is highly probable that this compound exerts anti-inflammatory effects through a similar mechanism. Inhibition of this pathway would lead to a measurable decrease in the production of inflammatory mediators like nitric oxide (NO) and pro-inflammatory cytokines.[10]

Hypothesized Anti-Inflammatory Mechanism of this compound

NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 Receptor LPS->TLR4 1. Binds IKK IKK Complex TLR4->IKK 2. Activates IkBa_NFkB IκBα-NF-κB (Inactive) IKK->IkBa_NFkB 3. Phosphorylates IκBα IkBa_p P-IκBα (Degradation) IkBa_NFkB->IkBa_p NFkB NF-κB (Active) NFkB_nuc NF-κB NFkB->NFkB_nuc 5. Translocates IkBa_p->NFkB 4. Releases NF-κB AspinolideB This compound AspinolideB->IKK Inhibits DNA DNA NFkB_nuc->DNA 6. Binds Genes Pro-inflammatory Genes (iNOS, TNF-α, IL-6) DNA->Genes 7. Transcription

Caption: Hypothesized mechanism of this compound inhibiting the NF-κB signaling pathway.

Cytotoxic and Antifungal Potential

Many fungal secondary metabolites, including lactones, exhibit cytotoxic activity against various cancer cell lines.[5][12] This activity is often a starting point for anticancer drug discovery. Similarly, as a fungal metabolite, this compound may possess antifungal properties, potentially as a defense mechanism for its producing organism.[7][13] The evaluation of this compound against a panel of cancer cell lines and pathogenic fungi is a critical step in defining its therapeutic profile.

Quantitative Data Summary

As no direct comparative data exists, the following table is presented as a template for researchers. Populating this table with experimental data, generated using the protocols provided below, will be essential for a conclusive comparison.

Biological ActivityCell Line / OrganismNatural this compound IC₅₀ (µM)Synthetic this compound IC₅₀ (µM)Reference Compound IC₅₀ (µM)
Cytotoxicity e.g., HT-29 (Colon Cancer)Data NeededData NeededDoxorubicin: Value
Cytotoxicity e.g., A549 (Lung Cancer)Data NeededData NeededDoxorubicin: Value
Anti-inflammatory RAW 264.7 (Macrophage)Data NeededData NeededDexamethasone: Value
Antifungal Candida albicansData NeededData NeededFluconazole: Value
Antifungal Aspergillus fumigatusData NeededData NeededFluconazole: Value

A Framework for Evaluation: Experimental Protocols

To empower researchers to conduct their own comparative studies, we provide detailed, step-by-step protocols for key assays. The trustworthiness of any comparison hinges on the rigor and reproducibility of the methods used.

Overall Experimental Workflow

Workflow cluster_source Compound Sourcing cluster_validation Characterization & Purity cluster_assays Biological Evaluation cluster_analysis Data Analysis Isolation Natural Isolation (from A. ochraceus) Purity Purity Assessment (e.g., HPLC) Isolation->Purity Synthesis Total Synthesis Synthesis->Purity Structure Structural Verification (NMR, MS) Purity->Structure Cytotoxicity Cytotoxicity Assay (MTT) Structure->Cytotoxicity AntiInflammatory Anti-inflammatory Assay (Nitric Oxide) Structure->AntiInflammatory Antifungal Antifungal Assay (MIC Determination) Structure->Antifungal Comparison IC₅₀ Calculation & Comparative Analysis Cytotoxicity->Comparison AntiInflammatory->Comparison Antifungal->Comparison

Caption: Standard workflow for comparing natural and synthetic this compound.

Protocol 1: Cytotoxicity Assessment via MTT Assay

The MTT assay is a colorimetric method for assessing cell viability. It measures the reduction of yellow MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in metabolically active cells into purple formazan crystals.

1. Cell Seeding:

  • Seed cancer cells (e.g., HT-29) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

  • Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

2. Compound Treatment:

  • Prepare stock solutions of natural and synthetic this compound (e.g., 10 mM in DMSO).

  • Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration is ≤ 0.5% to avoid solvent toxicity.

  • Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of this compound. Include wells for vehicle control (DMSO only) and untreated control.

  • Incubate for 48-72 hours.

3. MTT Addition and Incubation:

  • Prepare a 5 mg/mL solution of MTT in sterile PBS.

  • Add 10 µL of the MTT solution to each well.

  • Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

4. Solubilization and Absorbance Reading:

  • Carefully remove the medium from each well.

  • Add 100 µL of DMSO or another suitable solubilizing agent to each well to dissolve the formazan crystals.

  • Shake the plate gently for 15 minutes on an orbital shaker.

  • Read the absorbance at 570 nm using a microplate reader.

5. Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Plot the cell viability against the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Protocol 2: Anti-inflammatory Activity via Nitric Oxide (NO) Inhibition Assay

This assay measures the production of nitric oxide, a key inflammatory mediator, by macrophages stimulated with LPS. NO production is quantified indirectly by measuring its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.

1. Cell Seeding:

  • Seed RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well in 100 µL of complete DMEM.

  • Incubate for 24 hours at 37°C and 5% CO₂.

2. Pre-treatment with this compound:

  • Prepare serial dilutions of natural and synthetic this compound in DMEM.

  • Remove the medium and replace it with 100 µL of medium containing the desired concentrations of this compound.

  • Incubate for 1-2 hours. This step allows the compound to enter the cells before the inflammatory stimulus.

3. Inflammatory Stimulation:

  • Add LPS to each well to a final concentration of 1 µg/mL (except for the unstimulated control wells).

  • Incubate the plate for an additional 24 hours.

4. Griess Reaction:

  • After incubation, carefully transfer 50 µL of the culture supernatant from each well to a new 96-well plate.

  • Prepare the Griess reagent by mixing equal parts of Solution A (1% sulfanilamide in 5% phosphoric acid) and Solution B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

  • Add 50 µL of the Griess reagent to each 50 µL of supernatant.

  • Incubate at room temperature for 10-15 minutes, protected from light. A purple color will develop.

5. Data Analysis:

  • Measure the absorbance at 540 nm.

  • Create a standard curve using known concentrations of sodium nitrite to quantify the nitrite concentration in the samples.

  • Calculate the percentage inhibition of NO production for each concentration of this compound compared to the LPS-only control.

  • Determine the IC₅₀ value for NO inhibition.

Conclusion and Future Directions

This compound stands as a molecule of significant interest, bridging the worlds of natural product chemistry and synthetic innovation. The successful total synthesis confirms that pure synthetic this compound is structurally identical to its natural counterpart, providing researchers with two viable avenues for obtaining this compound. While this guide infers its biological potential based on its chemical class, the field eagerly awaits direct, quantitative studies.

The foremost priority for future research is the head-to-head comparison of highly purified natural and synthetic this compound using the standardized protocols outlined herein. Such studies will definitively confirm its cytotoxic, anti-inflammatory, and antifungal activities and validate the efficacy of the synthetic route for producing biologically active material. Furthermore, leveraging the synthetic pathway to create novel analogues will be instrumental in elucidating the structure-activity relationship and optimizing this compound into a potential therapeutic lead.

References

  • Pilli, R. A., Victor, M. M., & de Meijere, A. (2000). First Total Synthesis of this compound, a New Pentaketide Produced by Aspergillus ochraceus. The Journal of Organic Chemistry, 65(19), 5910–5916. [Link]

  • Berestetskiy, A., et al. (2021). Structure–Activity Relationship of Phytotoxic Natural 10-Membered Lactones and Their Semisynthetic Derivatives. Molecules, 26(16), 4983. [Link]

  • Pilli, R. A., et al. (2000). First total synthesis of this compound, a new pentaketide produced by Aspergillus ochraceus. PubMed. [Link]

  • Ishigami, K. (2009). Synthetic studies of natural 10-membered lactones, mueggelone, microcarpalide, and sch 642305, which have interesting bioactivities. Bioscience, Biotechnology, and Biochemistry, 73(5), 971-979. [Link]

  • El-Hawary, S. S., et al. (2022). Potential of Anti-Cancer Activity of Secondary Metabolic Products from Marine Fungi. Journal of Fungi, 8(7), 719. [Link]

  • Cha, J. Y., et al. (2018). Asperuloside and Asperulosidic Acid Exert an Anti-Inflammatory Effect via Suppression of the NF-κB and MAPK Signaling Pathways in LPS-Induced RAW 264.7 Macrophages. International Journal of Molecular Sciences, 19(7), 2027. [Link]

  • Lee, J. H., et al. (2002). Inhibition of nitric oxide production on LPS-activated macrophages by kazinol B from Broussonetia kazinoki. Planta Medica, 68(8), 751-753. [Link]

  • Hayashi, T., et al. (1994). Inhibition of Macrophage Nitric Oxide Production by Arachidonate-Cascade Inhibitors. Journal of Biochemistry, 115(4), 633-638. [Link]

  • Geng, Y., et al. (1993). Inhibition of nitric oxide (NO.) production in murine macrophages by flavones. British Journal of Pharmacology, 110(1), 183-188. [Link]

  • Al-Harrasi, A., et al. (2018). Anti-Inflammatory Activity of Natural Products. Molecules, 23(6), 1317. [Link]

  • Hall, I. H., et al. (1979). Anti-inflammatory activity of sesquiterpene lactones and related compounds. Journal of Pharmaceutical Sciences, 68(5), 537-542. [Link]

  • Wang, C., et al. (2022). Antibacterial and Antifungal Sesquiterpenoids: Chemistry, Resource, and Activity. Molecules, 27(18), 5897. [Link]

  • Liu, Y., et al. (2023). Senkyunolide B exhibits broad-spectrum antifungal activity against plant and human pathogenic fungi via inhibiting spore germination and destroying the mature biofilm. Pest Management Science, 79(12), 4952-4963. [Link]

  • Ishaq, M., et al. (2022). The Anti-Obesity Compound Asperuloside Reduces Inflammation in the Liver and Hypothalamus of High-Fat-Fed Mice. International Journal of Molecular Sciences, 23(20), 12550. [Link]

  • Mangano, K., et al. (2022). Cytotoxic Compounds from Alcyoniidae: An Overview of the Last 30 Years. Marine Drugs, 20(2), 116. [Link]

  • Lee, H., et al. (2022). Natural Compounds with Antifungal Properties against Candida albicans and Identification of Hinokitiol as a Promising Antifungal Drug. International Journal of Molecular Sciences, 23(19), 11333. [Link]

  • Heo, K., et al. (2022). Anti-Inflammatory Butenolides from a Marine-Derived Streptomyces sp. 13G036. Applied Sciences, 12(9), 4510. [Link]

  • Pilli, R. A., Victor, M. M., & de Meijere, A. (2000). First total synthesis of this compound, a new pentaketide produced by Aspergillus ochraceus. PubMed. [Link]

  • Finsterer, J., et al. (2010). Histone deacetylase 3 antagonizes aspirin-stimulated endothelial nitric oxide production by reversing aspirin-induced lysine acetylation of endothelial nitric oxide synthase. Arteriosclerosis, Thrombosis, and Vascular Biology, 30(10), 2044-2053. [Link]

  • Kumar, A., et al. (2022). Antifungal Activities of Natural Products and Their Hybrid Molecules. Molecules, 27(19), 6527. [Link]

  • Huang, X., et al. (2014). Cytotoxic activity of two natural sesquiterpene lactones, isobutyroylplenolin and arnicolide D, on human colon cancer cell line HT-29. Natural Product Research, 28(12), 914-916. [Link]

  • Hehner, S. P., et al. (1999). The antiinflammatory sesquiterpene lactone parthenolide inhibits NF-kappa B by targeting the I kappa B kinase complex. The Journal of Immunology, 163(10), 5617-5623. [Link]

  • Bielska, O., et al. (2021). Activity and Mechanism of Action of Antifungal Peptides from Microorganisms: A Review. International Journal of Molecular Sciences, 22(11), 6126. [Link]

  • Siqueira, L. R. P., et al. (2022). Promotion of nitric oxide production: mechanisms, strategies, and possibilities. Frontiers in Immunology, 13, 1025842. [Link]

  • Fromtling, R. A., et al. (1995). Antifungal properties in a novel series of triazino[5,6-b]indoles. Journal of Antimicrobial Chemotherapy, 35(4), 845-853. [Link]

  • Jabra-Rizk, M. A., et al. (2022). Echinocandins – structure, mechanism of action and use in antifungal therapy. Current Topics in Medicinal Chemistry, 22(1), 1-1. [Link]

  • Bielska, O., et al. (2021). Activity and Mechanism of Action of Antifungal Peptides from Microorganisms: A Review. International Journal of Molecular Sciences, 22(11), 6126. [Link]

  • Ben-Salah, A., et al. (2024). In Vitro Antiproliferative Activity of Echinulin Derivatives from Endolichenic Fungus Aspergillus sp. against Colorectal Cancer. Molecules, 29(17), 4053. [Link]

  • Osorio, E., et al. (2023). Cytotoxic Activity of Amaryllidaceae Plants against Cancer Cells: Biotechnological, In Vitro, and In Silico Approaches. Molecules, 28(6), 2601. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Aspinolide B

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, it is imperative to look beyond the immediate experimental application of a compound and consider its entire lifecycle within the laboratory, including its ultimate disposal. Aspinolide B, a fungal-derived macrolide with significant plant growth regulatory activity, is increasingly utilized in agricultural and biological research.[1] While its direct handling hazards are minimal, its classification as a bioactive macrolide necessitates a stringent and environmentally conscious disposal protocol. This guide provides a detailed, step-by-step framework for the safe and responsible management of this compound waste, ensuring the protection of both laboratory personnel and the ecosystem.

Core Principle: Environmental Precaution Overrides Low Acute Hazard

The Safety Data Sheet (SDS) for this compound indicates that the substance is not classified as hazardous according to the Globally Harmonized System (GHS).[2] It holds NFPA and HMIS ratings of 0 for health, flammability, and reactivity, suggesting a low immediate risk to researchers.[2]

However, this low acute toxicity profile must not be misinterpreted as a license for indiscriminate disposal. The crucial directive in the SDS is the environmental precaution: "Do not allow to enter sewers/ surface or ground water." [2] This is the cornerstone of our disposal strategy. This compound is a macrolide-like compound, and related substances like macrolide antibiotics are known to persist through conventional wastewater treatment processes, posing a risk to aquatic ecosystems and potentially contributing to the proliferation of antibiotic-resistant organisms.[3][4]

Therefore, all this compound waste, regardless of concentration, must be treated as hazardous chemical waste . Standard laboratory practices like autoclaving are insufficient, as they do not guarantee the complete degradation of complex organic molecules like this compound.[5][6]

Property Value Source
CAS Number 188605-15-4Cayman Chemical[1][2]
Molecular Formula C₁₄H₂₀O₆Cayman Chemical[1]
Molecular Weight 284.3 g/mol Cayman Chemical[1]
GHS Classification Not ClassifiedCayman Chemical SDS[2]
NFPA Rating Health: 0, Fire: 0, Reactivity: 0Cayman Chemical SDS[2]
HMIS Rating Health: 0, Fire: 0, Reactivity: 0Cayman Chemical SDS[2]
Disposal Directive Do not allow to enter sewers/surface or ground water.Cayman Chemical SDS[2]
The this compound Waste Management Workflow

The following diagram outlines the decision-making process for handling various forms of this compound waste. All paths lead to collection by a certified hazardous waste management service.

AspinolideB_Disposal_Workflow cluster_waste_generation Waste Generation cluster_containment Segregation & Containment cluster_disposal Final Disposal Waste_Source This compound Waste Source Pure_Compound Expired/Unused Pure this compound Waste_Source->Pure_Compound Solutions Stock & Working Solutions Waste_Source->Solutions Contaminated_Labware Contaminated Labware (Pipette tips, tubes, plates, etc.) Waste_Source->Contaminated_Labware Spill_Cleanup Spill Cleanup Materials Waste_Source->Spill_Cleanup Solid_Container Solid Chemical Waste Container (Original vial or sealed container) Pure_Compound->Solid_Container Liquid_Container Liquid Chemical Waste Container (Labeled, sealed, compatible solvent bottle) Solutions->Liquid_Container Sharps_Container Contaminated Sharps/Solids Bin (Puncture-resistant, sealed bag) Contaminated_Labware->Sharps_Container Spill_Cleanup->Solid_Container Labeling Label Container: 'Hazardous Waste' 'this compound' List all components & concentrations Solid_Container->Labeling Liquid_Container->Labeling Sharps_Container->Labeling EHS_Pickup Arrange Pickup via Institutional EHS or Licensed Waste Contractor Labeling->EHS_Pickup

Caption: Decision workflow for the proper segregation and disposal of this compound waste streams.

Step-by-Step Disposal Protocols

Adherence to a systematic protocol is essential for ensuring safety and compliance.

A. Waste Segregation and Containment

  • Pure Compound (Solid):

    • Keep expired or unwanted this compound in its original manufacturer's vial.

    • If the original container is compromised, transfer the solid to a new, sealable vial clearly labeled as "Hazardous Waste: this compound (Solid)."

    • Place this vial into a designated solid chemical waste container.

  • This compound Solutions (Liquid):

    • Designate a specific, compatible waste container for all liquid waste containing this compound. A retired solvent bottle (e.g., for Methanol, DMSO, Dichloromethane) is often suitable.[1]

    • NEVER pour this compound solutions down the drain.[2][6][7]

    • Collect all stock solutions, working solutions, and instrument rinse solutions containing the compound in this container.

    • Ensure the container is kept securely closed when not in use.

  • Contaminated Labware (Solids):

    • All disposable labware that has come into direct contact with this compound (e.g., pipette tips, microfuge tubes, well plates, gloves) must be considered contaminated solid waste.

    • Collect these items in a designated, puncture-resistant container lined with a durable plastic bag.[8][9]

    • Do not mix this waste with general laboratory trash or biohazardous waste unless the experiment also involved infectious agents.[6]

B. Labeling and Storage

  • Labeling: All waste containers must be clearly and accurately labeled. The label must include:

    • The words "Hazardous Waste."[7]

    • The full chemical name: "this compound."

    • For liquid containers, list all chemical constituents, including solvents, with approximate percentages.

    • An indication of the hazard (e.g., "Environmental Hazard," "Bioactive Compound").

    • The date of waste accumulation.

  • Storage:

    • Store waste containers in a designated satellite accumulation area within the laboratory.

    • Ensure containers are sealed to prevent leaks or evaporation.

    • Store away from incompatible materials. Although this compound itself is not highly reactive, its solvent waste might be.[2]

C. Spill Management

In the event of a small spill of this compound powder or solution:

  • Personnel Protection: Wear standard personal protective equipment (PPE), including a lab coat, safety glasses, and nitrile gloves.

  • Containment: Prevent the spill from spreading. If it is a powder, avoid creating dust. If it is a liquid, absorb it with a chemical absorbent pad or vermiculite.

  • Collection: Carefully sweep the solid material or collect the absorbent material using a scoop or forceps.

  • Disposal: Place all cleanup materials into a sealed bag or container. Label it as "Hazardous Waste: this compound Spill Debris" and dispose of it as solid chemical waste.

  • Decontamination: Clean the spill area with a suitable solvent (e.g., ethanol) and then with soap and water. Collect the cleaning materials (wipes, etc.) as solid chemical waste.

D. Final Disposal

  • Contact EHS: Once your waste container is approximately three-quarters full, contact your institution's Environmental Health and Safety (EHS) department or your contracted chemical waste disposal service to arrange for a pickup.[9][10]

  • Documentation: Complete any required waste manifest or pickup request forms provided by your institution, ensuring the information is accurate and complete.

By implementing this comprehensive disposal strategy, researchers can confidently work with this compound, knowing they are upholding the highest standards of laboratory safety and environmental stewardship.

References

  • Antibiotic Disposal in the Lab: Simple Tips to Get it Right. Bitesize Bio.[Link]

  • This compound Datasheet. DC Chemicals.[Link]

  • Occurrence and Fate of Macrolide Antibiotics in Wastewater Treatment Plants and in the Glatt Valley Watershed, Switzerland. Environmental Science & Technology, ACS Publications.[Link]

  • Laboratory waste. Karolinska Institutet Staff Portal.[Link]

  • This compound|188605-15-4|COA. DC Chemicals.[Link]

  • Fate of Macrolide Antibiotics with Different Wastewater Treatment Technologies. PMC, National Center for Biotechnology Information.[Link]

  • NIH Waste Disposal Guide 2022. National Institutes of Health.[Link]

  • HOUSEHOLD GENERATED SHARPS MANAGEMENT PLAN. AstraZeneca US.[Link]

  • In-Lab Disposal Methods: Waste Management Guide. Protect IU, Indiana University.[Link]

  • How To: Lab Waste. YouTube.[Link]

  • The NIH Drain Discharge Guide. National Institutes of Health.[Link]

  • How to Safely Dispose of Laboratory Waste? Stericycle UK.[Link]

  • WASTE DISPOSAL MANUAL. University of Louisville, Department of Environmental Health and Safety (DEHS).[Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Aspinolide B
Reactant of Route 2
Aspinolide B

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.